molecular formula C14H13FO2 B1289010 (4-(Benzyloxy)-3-fluorophenyl)methanol CAS No. 536974-94-4

(4-(Benzyloxy)-3-fluorophenyl)methanol

Cat. No.: B1289010
CAS No.: 536974-94-4
M. Wt: 232.25 g/mol
InChI Key: HWGIEIDBXWBVEB-UHFFFAOYSA-N
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Description

(4-(Benzyloxy)-3-fluorophenyl)methanol (CAS 536974-94-4) is a fluorinated aromatic compound of high interest in chemical and pharmaceutical research . With the molecular formula C 14 H 13 FO 2 and a molecular weight of 232.25 g/mol, it serves as a versatile synthetic intermediate and building block . The compound features both a benzyl-protected phenol and a benzylic alcohol group, which can be further functionalized, making it valuable for constructing more complex molecular architectures, particularly in medicinal chemistry . Its structural motif is similar to other high-value research chemicals, such as 4-Benzyloxy-3-fluorophenylboronic acid, which is used in Suzuki-Miyaura cross-coupling reactions to form biaryl structures, a key step in developing active pharmaceutical ingredients and organic materials . As a specialty chemical, it is supplied with a typical purity of 97% or higher, and it is essential for research and development purposes . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or animal use . Researchers can avail of the compound in various quantities to suit their laboratory-scale needs .

Properties

IUPAC Name

(3-fluoro-4-phenylmethoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FO2/c15-13-8-12(9-16)6-7-14(13)17-10-11-4-2-1-3-5-11/h1-8,16H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWGIEIDBXWBVEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10621028
Record name [4-(Benzyloxy)-3-fluorophenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10621028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

536974-94-4
Record name [4-(Benzyloxy)-3-fluorophenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10621028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(4-(Benzyloxy)-3-fluorophenyl)methanol synthesis protocols

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of (4-(Benzyloxy)-3-fluorophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a key synthetic intermediate in medicinal chemistry and materials science. Its structure, featuring a benzyl-protected phenol, a fluorine substituent, and a primary alcohol, makes it a versatile building block for constructing more complex molecular architectures. The presence of the fluorine atom is particularly significant, as the introduction of fluorine into drug candidates can profoundly modulate their metabolic stability, binding affinity, and lipophilicity.

This guide provides a comprehensive overview of the primary, field-proven synthetic protocols for preparing this compound. As a senior application scientist, this document moves beyond a simple recitation of steps to explain the underlying chemical principles, the rationale for specific reagent and condition choices, and a comparative analysis of the most common synthetic routes.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals two primary and efficient synthetic pathways. Both routes diverge from common, commercially available starting materials, hinging on the strategic reduction of a key carbonyl intermediate.

G cluster_reductions Key Disconnection: C-O Bond Formation (Reduction) TM This compound (Target Molecule) Acid 4-(Benzyloxy)-3-fluorobenzoic Acid TM->Acid Reduction Aldehyde 4-(Benzyloxy)-3-fluorobenzaldehyde TM->Aldehyde Reduction SM1 3-Fluoro-4-hydroxybenzoic Acid Acid->SM1 Williamson Ether Synthesis SM2 3-Fluoro-4-hydroxybenzaldehyde Aldehyde->SM2 Williamson Ether Synthesis

Caption: Retrosynthetic analysis of this compound.

The analysis indicates that the target molecule can be synthesized by reducing either 4-(benzyloxy)-3-fluorobenzoic acid or 4-(benzyloxy)-3-fluorobenzaldehyde. These intermediates, in turn, can be prepared from 3-fluoro-4-hydroxybenzoic acid and 3-fluoro-4-hydroxybenzaldehyde, respectively, via a standard benzyl ether protection step.

Synthetic Strategy 1: From 3-Fluoro-4-hydroxybenzoic Acid

This is arguably the most common route, leveraging the stability and commercial availability of the starting carboxylic acid. The strategy involves two main transformations: protection of the phenolic hydroxyl group, followed by reduction of the carboxylic acid.

G cluster_0 Workflow for Synthesis Route 1 Start 3-Fluoro-4-hydroxybenzoic Acid Mid 4-(Benzyloxy)-3-fluorobenzoic Acid Start->Mid Step 1: Williamson Ether Synthesis (BnBr, K₂CO₃, DMF) End This compound Mid->End Step 2: Reduction (LiAlH₄, THF)

Caption: Workflow for the synthesis via the carboxylic acid intermediate.

Step 1: Synthesis of 4-(Benzyloxy)-3-fluorobenzoic Acid

The protection of the phenolic hydroxyl group is achieved via the Williamson ether synthesis. This S(_N)2 reaction involves the formation of a phenoxide nucleophile, which then displaces a halide from a benzyl halide.[1]

Causality Behind Experimental Choices:

  • Base : A moderately strong base like potassium carbonate (K₂CO₃) is ideal. It is strong enough to deprotonate the acidic phenolic proton but not the less acidic carboxylic acid proton, ensuring chemoselectivity for O-alkylation at the desired position.[1] Stronger bases like sodium hydride (NaH) could be used but require strictly anhydrous conditions.[1]

  • Solvent : A polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is preferred. These solvents effectively solvate the potassium cation, leaving the phenoxide anion more "naked" and nucleophilic, thereby accelerating the rate of the S(_N)2 reaction.[1]

  • Temperature : The reaction is typically heated (e.g., to 80°C) to ensure a reasonable reaction rate. However, excessively high temperatures should be avoided as they can promote side reactions, such as C-alkylation of the aromatic ring.[1]

Detailed Experimental Protocol:

  • To a round-bottom flask, add 3-fluoro-4-hydroxybenzoic acid (1.0 eq.) and dissolve it in anhydrous DMF.

  • Add anhydrous potassium carbonate (1.5 eq.) to the solution. Stir the resulting suspension at room temperature for 30 minutes to facilitate phenoxide formation.

  • Slowly add benzyl bromide (1.1 eq.) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80°C and maintain stirring for approximately 8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]

  • After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and acidify to a pH of ~2 with 1M HCl to protonate the carboxylic acid.

  • Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 4-(benzyloxy)-3-fluorobenzoic acid by recrystallization, for example, from an ethanol/water mixture.[1]

Step 2: Reduction of 4-(Benzyloxy)-3-fluorobenzoic Acid

The reduction of the carboxylic acid to a primary alcohol requires a powerful reducing agent, as carboxylic acids are relatively unreactive towards nucleophilic attack.

Causality Behind Experimental Choices:

  • Reducing Agent : Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation. It is a potent source of hydride ions (H⁻) capable of reducing stable carboxylate intermediates.[2] Milder reagents like sodium borohydride are not strong enough to reduce carboxylic acids.

  • Solvent : Anhydrous ethereal solvents like tetrahydrofuran (THF) are required, as LiAlH₄ reacts violently with protic solvents like water or alcohols.[2]

Detailed Experimental Protocol:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) (2.0 eq.) in anhydrous THF at 0°C (ice bath).

  • Dissolve 4-(benzyloxy)-3-fluorobenzoic acid (1.0 eq.) in anhydrous THF in a separate flask.

  • Slowly add the solution of the carboxylic acid dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0°C.

  • After the addition is complete, remove the cooling bath and stir the reaction mixture under reflux for 4 hours.[2]

  • Cool the reaction back down to 0°C and carefully quench the excess LiAlH₄. This is a critical step and is typically performed by the sequential, slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off through a pad of Celite, washing thoroughly with ethyl acetate.

  • Combine the filtrate and washes, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude this compound by column chromatography on silica gel.

Synthetic Strategy 2: From 3-Fluoro-4-hydroxybenzaldehyde

This alternative route begins with the corresponding aldehyde. The overall strategy is similar, but the final reduction step is significantly milder.

G cluster_1 Workflow for Synthesis Route 2 Start 3-Fluoro-4-hydroxybenzaldehyde Mid 4-(Benzyloxy)-3-fluorobenzaldehyde Start->Mid Step 1: Williamson Ether Synthesis (BnBr, K₂CO₃, DMF) End This compound Mid->End Step 2: Reduction (NaBH₄, MeOH)

Caption: Workflow for the synthesis via the aldehyde intermediate.

Step 1: Synthesis of 4-(Benzyloxy)-3-fluorobenzaldehyde

The benzylation of 3-fluoro-4-hydroxybenzaldehyde follows the same Williamson ether synthesis principles as described in Strategy 1. A protocol analogous to the one for the carboxylic acid would be employed, using 3-fluoro-4-hydroxybenzaldehyde as the starting material. The workup procedure would be simpler, as no acidification step is needed.

Step 2: Reduction of 4-(Benzyloxy)-3-fluorobenzaldehyde

Aldehydes are more electrophilic than carboxylic acids and are readily reduced by milder hydride reagents.

Causality Behind Experimental Choices:

  • Reducing Agent : Sodium borohydride (NaBH₄) is an excellent choice for this reduction. It is selective for aldehydes and ketones and is much safer and easier to handle than LiAlH₄.[3] It can also be used in protic solvents.

  • Solvent : Protic solvents like methanol or ethanol are typically used. The solvent not only dissolves the reactants but also participates in the reaction mechanism by protonating the intermediate alkoxide.[4]

Detailed Experimental Protocol:

  • Dissolve 4-(benzyloxy)-3-fluorobenzaldehyde (1.0 eq.) in methanol in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise to the stirred solution. The addition is exothermic and may cause bubbling.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting aldehyde.

  • Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Remove the bulk of the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The crude product can be purified by column chromatography if necessary.

Comparative Analysis of Synthetic Routes

ParameterStrategy 1 (from Carboxylic Acid)Strategy 2 (from Aldehyde)Rationale & Field Insights
Starting Material 3-Fluoro-4-hydroxybenzoic acid3-Fluoro-4-hydroxybenzaldehydeBoth are commercially available, though relative cost and availability may vary.
Reagent Safety Requires LiAlH₄, which is pyrophoric and reacts violently with water.Uses NaBH₄, which is a stable solid that can be handled safely in air.Strategy 2 is significantly safer, especially for scale-up operations.
Reaction Conditions Requires strictly anhydrous conditions and an inert atmosphere for the reduction step.The reduction step can be performed in standard glassware using protic solvents.The operational simplicity of Strategy 2 is a major advantage.
Workup/Purification LiAlH₄ quenching can be challenging to manage and generates aluminum salt precipitates that require filtration.Simple aqueous quench and extraction.The workup for Strategy 2 is faster and more straightforward.
Overall Yield Generally high-yielding.Generally high-yielding.Both routes are efficient, with final yields often depending more on purification than the reactions themselves.
Chemoselectivity LiAlH₄ will also reduce other functional groups like esters and amides.NaBH₄ is more chemoselective, primarily reducing aldehydes and ketones.For this specific target, the difference is minimal, but it is a crucial consideration for more complex molecules.

Conclusion

Both synthetic strategies presented are robust and reliable methods for the preparation of this compound.

  • Strategy 1 , starting from the corresponding benzoic acid, is a classic and effective route. However, it necessitates the use of the hazardous reagent LiAlH₄, requiring stringent anhydrous conditions and careful handling.

  • Strategy 2 , proceeding via the aldehyde intermediate, offers a significant advantage in terms of safety and operational simplicity due to the use of NaBH₄ in the final reduction step.

For most laboratory and process development applications, Strategy 2 is the recommended approach due to its milder conditions and superior safety profile, assuming comparable cost and availability of the starting aldehyde. This guide provides the necessary technical details and scientific rationale for researchers to successfully implement these protocols and adapt them as needed for their specific research and development goals.

References

  • Bajtars, G. (2019). synthesis & cleavage of benzyl ethers. YouTube. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol synthesis by carbonyl compound reduction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Available at: [Link]

  • ResearchGate. (2025). Direct reduction of some benzoic acids to alcohols via NaBH4–Br2. Available at: [Link]

  • Taylor & Francis Online. (n.d.). A convenient electrolytic process for the reduction of aldehydes. Available at: [Link]

  • Tsukamoto, H., et al. (2011). The 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal with the p-Methoxybenzyl Group and Removable under Desilylation Conditions. PMC - NIH. Available at: [Link]

Sources

An In-Depth Technical Guide to the Synthesis of (4-(Benzyloxy)-3-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of (4-(Benzyloxy)-3-fluorophenyl)methanol, a valuable fluorinated building block in medicinal chemistry and materials science. The described two-step synthesis commences with the commercially available fluorophenol derivative, 3-fluoro-4-hydroxybenzaldehyde. The process involves a robust O-benzylation via Williamson ether synthesis, followed by a highly selective chemoselective reduction of the aldehyde moiety. This guide elucidates the mechanistic rationale behind reagent and condition selection, offers a detailed, step-by-step experimental protocol, and presents critical data and safety considerations to ensure reproducible, high-yield, and safe execution in a research or drug development setting.

Introduction and Strategic Overview

This compound is a key intermediate in the synthesis of various biologically active molecules and functional materials. The presence of the fluorine atom can significantly modulate properties such as metabolic stability, lipophilicity, and binding affinity, making it a desirable feature in drug design. The benzyl ether serves as a stable protecting group for the phenolic hydroxyl, which can be selectively removed in later synthetic stages.

The synthetic strategy detailed herein is designed for efficiency, selectivity, and scalability. It leverages a logical two-step sequence starting from 3-fluoro-4-hydroxybenzaldehyde:

  • Step 1: O-Benzylation: Protection of the phenolic hydroxyl group using benzyl bromide. This reaction proceeds via the classic Williamson ether synthesis mechanism.

  • Step 2: Chemoselective Reduction: Reduction of the aromatic aldehyde to the corresponding primary alcohol using sodium borohydride. This step is highly selective, leaving the benzyl ether and the aromatic ring intact.

This approach is favored for its high yields, operational simplicity, and the commercial availability of the starting material.[1]

Mechanistic Insights and Rationale

A thorough understanding of the underlying reaction mechanisms is paramount for successful synthesis, troubleshooting, and optimization.

Step 1: O-Benzylation via Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[2][3] The reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide ion.[2][4]

  • Mechanism:

    • Deprotonation: A moderately weak base, such as potassium carbonate (K₂CO₃), deprotonates the acidic phenolic hydroxyl group of 3-fluoro-4-hydroxybenzaldehyde. This generates a potent nucleophile, the phenoxide ion.

    • SN2 Attack: The resulting phenoxide ion performs a backside attack on the electrophilic methylene carbon of benzyl bromide.[2]

    • Displacement: This concerted attack displaces the bromide ion, a good leaving group, to form the desired C-O bond of the benzyl ether.[2][5]

  • Causality Behind Experimental Choices:

    • Starting Material: 3-Fluoro-4-hydroxybenzaldehyde is an ideal starting point as the aldehyde functionality is less reactive towards the conditions of etherification and is primed for the subsequent reduction.[1]

    • Base Selection: Potassium carbonate (K₂CO₃) is an effective and economical choice. It is sufficiently basic to deprotonate the phenol (pKa ≈ 10) but not so strong as to promote significant side reactions.

    • Alkylating Agent: Benzyl bromide is a highly reactive primary halide, which is ideal for SN2 reactions, minimizing the potential for competing elimination reactions.[5]

    • Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) is used to dissolve the reactants and facilitate the SN2 mechanism by solvating the potassium cation without strongly solvating the phenoxide nucleophile, thereby enhancing its reactivity.[6]

Step 2: Chemoselective Reduction of the Aldehyde

The reduction of an aldehyde to a primary alcohol is a fundamental transformation. The key challenge is to achieve this reduction with high selectivity in the presence of other reducible functional groups.

  • Mechanism:

    • Nucleophilic Attack: The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from sodium borohydride (NaBH₄) to the electrophilic carbonyl carbon of the aldehyde.

    • Alkoxide Formation: This attack breaks the C=O pi bond, forming a tetrahedral borate-alkoxide intermediate.

    • Protonation: During the workup with water, the alkoxide intermediate is protonated to yield the final primary alcohol, this compound.

  • Causality Behind Experimental Choices:

    • Reducing Agent: Sodium borohydride (NaBH₄) is the reagent of choice due to its remarkable chemoselectivity. It is a mild reducing agent that readily reduces aldehydes and ketones but does not typically affect less reactive groups like esters, amides, or, importantly in this case, the aromatic ring and benzyl ether.[7] Its stability in protic solvents like methanol or ethanol and its relative safety compared to more powerful hydrides like lithium aluminum hydride (LiAlH₄) make it ideal for this synthesis.

    • Solvent: Methanol (MeOH) or ethanol is used as the solvent. It serves to dissolve the aldehyde and NaBH₄, and also acts as the proton source during the reaction and workup to neutralize the resulting alkoxide.

Experimental Protocol

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn at all times.[8][9][10]

Materials and Reagents
Reagent/MaterialCAS NumberMolecular WeightNotes
3-Fluoro-4-hydroxybenzaldehyde405-05-0140.11 g/mol Starting Material[8]
Benzyl Bromide100-39-0171.03 g/mol Lachrymator, handle with care[9][11]
Potassium Carbonate (K₂CO₃)584-08-7138.21 g/mol Anhydrous
N,N-Dimethylformamide (DMF)68-12-273.09 g/mol Anhydrous
Sodium Borohydride (NaBH₄)16940-66-237.83 g/mol Reacts with water, handle with care[10][12]
Methanol (MeOH)67-56-132.04 g/mol Anhydrous
Ethyl Acetate (EtOAc)141-78-688.11 g/mol ACS Grade
Hexanes110-54-3-ACS Grade
Deionized Water (H₂O)7732-18-518.02 g/mol
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04 g/mol
Step 1: Synthesis of 4-(Benzyloxy)-3-fluorobenzaldehyde
  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-fluoro-4-hydroxybenzaldehyde (5.00 g, 35.7 mmol, 1.0 equiv.).

  • Add anhydrous potassium carbonate (7.40 g, 53.5 mmol, 1.5 equiv.).

  • Add 70 mL of anhydrous DMF to the flask.

  • Stir the suspension at room temperature for 15 minutes.

  • Slowly add benzyl bromide (4.67 mL, 39.3 mmol, 1.1 equiv.) dropwise to the stirring suspension.

  • Heat the reaction mixture to 80 °C and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 3:1 Hexanes:EtOAc).

  • After the reaction is complete (disappearance of starting material), cool the mixture to room temperature.

  • Pour the reaction mixture into 200 mL of ice-cold water. A precipitate will form.

  • Stir the aqueous mixture for 30 minutes to ensure complete precipitation.

  • Isolate the solid product by vacuum filtration, washing the filter cake thoroughly with deionized water (3 x 50 mL).

  • Dry the crude product under vacuum to yield 4-(benzyloxy)-3-fluorobenzaldehyde as an off-white solid. The product is often of sufficient purity for the next step, but can be recrystallized from ethanol if necessary.

Step 2: Synthesis of this compound
  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add the 4-(benzyloxy)-3-fluorobenzaldehyde (7.00 g, 30.4 mmol, 1.0 equiv.) obtained from the previous step.

  • Add 100 mL of methanol and stir until the solid is fully dissolved.

  • Cool the solution to 0 °C using an ice-water bath.

  • In small portions, carefully add sodium borohydride (1.73 g, 45.6 mmol, 1.5 equiv.) to the stirred solution over 15-20 minutes. Caution: Gas evolution (H₂) will occur.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Carefully quench the reaction by slowly adding ~50 mL of deionized water.

  • Reduce the volume of the solvent by approximately half using a rotary evaporator.

  • Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a solid.

  • Purify the crude product by recrystallization from a mixture of ethyl acetate and hexanes to afford this compound as a white crystalline solid.

Data Summary and Characterization

StepReactantMolar Eq.ProductTheoretical YieldTypical Actual YieldPurity (by NMR/LC-MS)
1 3-Fluoro-4-hydroxybenzaldehyde1.04-(Benzyloxy)-3-fluorobenzaldehyde8.22 g7.5-7.9 g (91-96%)>97%
2 4-(Benzyloxy)-3-fluorobenzaldehyde1.0This compound7.06 g6.5-6.8 g (92-96%)>98%

Characterization: The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., disappearance of C=O stretch, appearance of O-H stretch).

Synthetic Workflow Visualization

SynthesisWorkflow Start 3-Fluoro-4-hydroxybenzaldehyde (Starting Material) Step1 Step 1: O-Benzylation (Williamson Ether Synthesis) Start->Step1 Intermediate 4-(Benzyloxy)-3-fluorobenzaldehyde (Intermediate) Step1->Intermediate Reagents1 Reagents: - Benzyl Bromide - K₂CO₃ - DMF, 80°C Reagents1->Step1 Step2 Step 2: Reduction (Chemoselective Aldehyde Reduction) Intermediate->Step2 Product This compound (Final Product) Step2->Product Reagents2 Reagents: - NaBH₄ - Methanol, 0°C to RT Reagents2->Step2

Caption: High-level workflow for the two-step synthesis.

Safety and Hazard Management

  • 3-Fluoro-4-hydroxybenzaldehyde: Causes skin and serious eye irritation. May cause respiratory irritation.[8][13]

  • Benzyl Bromide: Combustible liquid. Causes skin and serious eye irritation. May cause respiratory irritation. It is a lachrymator (causes tearing).[9][11] Handle in a fume hood with extreme care.

  • Sodium Borohydride: In contact with water, releases flammable gases which may ignite spontaneously. Toxic if swallowed and causes severe skin burns and eye damage.[10][12][14] Quench slowly and carefully.

  • DMF: A combustible liquid that is a suspected reproductive toxin. Avoid inhalation and skin contact.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[8][10][11][12][15] An appropriate spill kit and fire extinguisher should be readily accessible.

References

  • Title: Benzyl-Bromide - Safety Data Sheet Source: Vertex AI Search URL
  • Title: 3-Fluoro-4-hydroxybenzaldehyde - SAFETY DATA SHEET Source: Ossila URL
  • Title: Benzyl bromide - SAFETY DATA SHEET Source: Thermo Fisher Scientific URL
  • Title: Safety Data Sheet: Sodium borohydride Source: Carl ROTH URL
  • Title: SAFETY DATA SHEET - Fisher Scientific (Sodium Borohydride Solution)
  • Title: Benzyl bromide - SAFETY DATA SHEET Source: Acros Organics URL
  • Source: Central Drug House (P) Ltd.
  • Title: Williamson Ether Synthesis Source: Google Books URL
  • Title: 111530 - Sodium borohydride powder - Safety Data Sheet Source: Honeywell URL
  • Title: 3-Fluoro-4-hydroxybenzaldehyde SDS, 405-05-0 Safety Data Sheets Source: ECHEMI URL
  • Title: Williamson Ether Synthesis Source: ChemTalk URL
  • Title: Williamson ether synthesis - Wikipedia Source: Wikipedia URL
  • Title: Williamson Ether Synthesis reaction Source: BYJU'S URL
  • Title: 3-Fluoro-4-hydroxybenzaldehyde | CAS 405-05-0 Source: Ossila URL
  • Title: The Williamson Ether Synthesis Source: Master Organic Chemistry URL
  • Title: Chemoselective reductions with sodium borohydride Source: Canadian Journal of Chemistry URL
  • Title: selectivity using sodium borohydride Source: University of Calgary URL

Sources

An In-depth Technical Guide to (4-(Benzyloxy)-3-fluorophenyl)methanol: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the chemical properties, synthesis, and application of (4-(Benzyloxy)-3-fluorophenyl)methanol. This key building block is increasingly utilized in the synthesis of complex molecular architectures for targeted therapeutics. We will delve into its fundamental characteristics, reactivity profile, and strategic importance, providing field-proven insights and detailed experimental protocols.

Core Chemical Identity and Physicochemical Properties

This compound, identified by CAS Number 536974-94-4 , is a fluorinated aromatic alcohol that serves as a versatile intermediate in organic synthesis.[1][2][3] The molecule's structure incorporates three key features that are highly advantageous in medicinal chemistry: a benzyloxy group, which provides a lipophilic handle and can engage in specific binding interactions; a fluorine atom, which can enhance metabolic stability and binding affinity; and a primary alcohol, a versatile functional group for further chemical modification.[4]

Below is a summary of its core physicochemical properties:

PropertyValueSource
CAS Number 536974-94-4[1][2][3]
Molecular Formula C₁₄H₁₃FO₂[1][3]
Molecular Weight 232.25 g/mol [1][2][3]
Appearance Typically a solid[5]
Storage Sealed in a dry environment at 2-8°C[1][2]

Synthesis and Purification: A Strategic Approach

The most common and efficient synthesis of this compound is a two-step process starting from the commercially available 4-hydroxy-3-fluorobenzaldehyde.

Causality Behind the Synthetic Strategy:

  • Step 1: Williamson Ether Synthesis. The phenolic hydroxyl group of 4-hydroxy-3-fluorobenzaldehyde is a good nucleophile once deprotonated. Benzyl bromide is an excellent electrophile. This classic Sₙ2 reaction is highly reliable for forming the benzyl ether bond, protecting the hydroxyl group and introducing the benzyloxy moiety.

  • Step 2: Chemoselective Reduction. The resulting aldehyde, 4-(benzyloxy)-3-fluorobenzaldehyde, must be reduced to the primary alcohol. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a mild and highly selective reducing agent that will reduce aldehydes and ketones without affecting other functional groups like the ether linkage or the aromatic ring. This chemoselectivity is critical for a clean and high-yielding reaction.

Synthesis_Pathway start 4-Hydroxy-3-fluorobenzaldehyde reagent1 Benzyl Bromide, K₂CO₃, Acetone intermediate 4-(Benzyloxy)-3-fluorobenzaldehyde reagent2 NaBH₄, Methanol/DCM product This compound reagent1->intermediate Williamson Ether Synthesis reagent2->product Chemoselective Reduction

Caption: Two-step synthesis of this compound.

Experimental Protocol: Reduction of 4-(Benzyloxy)-3-fluorobenzaldehyde

This protocol describes the reliable conversion of the intermediate aldehyde to the target alcohol.

Materials:

  • 4-(Benzyloxy)-3-fluorobenzaldehyde (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolution: Dissolve 4-(benzyloxy)-3-fluorobenzaldehyde in a 1:1 mixture of DCM and Methanol (approximately 10 mL per gram of aldehyde) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5°C. This is crucial to control the exothermic reaction and prevent side reactions.

  • Reagent Addition: Slowly add sodium borohydride (NaBH₄) to the stirred solution in small portions over 20-30 minutes. Portion-wise addition is a critical safety and control measure to manage gas evolution (hydrogen) and the reaction rate.

  • Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour, then remove the ice bath and let it warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed (typically 1-3 hours).

  • Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add 1 M HCl dropwise to quench the excess NaBH₄. Caution: Hydrogen gas will be evolved. This step must be done slowly in a well-ventilated fume hood. Continue adding HCl until the solution is slightly acidic (pH ~5-6).

  • Workup: Transfer the mixture to a separatory funnel. Add water and extract the product with DCM (3x volumes). Combine the organic layers.

  • Washing: Wash the combined organic phase sequentially with saturated NaHCO₃ solution (to neutralize any remaining acid) and then with brine (to remove excess water).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the final product as a pure solid.

Chemical Reactivity and Derivatization Profile

The reactivity of this compound is dominated by its primary benzylic alcohol functional group. This group is a versatile handle for introducing the molecule into larger, more complex structures.

  • Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde (4-(benzyloxy)-3-fluorobenzaldehyde) using mild oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane. Stronger oxidation (e.g., with KMnO₄ or Jones reagent) would yield the carboxylic acid.

  • Etherification/Esterification: The hydroxyl group can act as a nucleophile to form ethers or esters. For instance, it can be deprotonated with a mild base and reacted with an alkyl halide to form an ether.[6]

  • Nucleophilic Substitution: The benzylic alcohol can be converted into a good leaving group (e.g., a tosylate or mesylate) and subsequently displaced by a wide range of nucleophiles.

Reactivity_Profile start This compound reagent1 PCC or DMP reagent2 R-X, Base reagent3 R-COCl, Pyridine aldehyde Aldehyde Derivative ether Ether Derivative (R-O-CH₂Ar) ester Ester Derivative (R-COO-CH₂Ar) reagent1->aldehyde Mild Oxidation reagent2->ether Etherification reagent3->ester Esterification

Caption: Key derivatization reactions of the primary alcohol group.

Application as a Key Intermediate in Drug Discovery

The unique combination of structural motifs in this compound makes it a valuable building block for synthesizing biologically active compounds.

  • Scaffold for Kinase Inhibitors: The "hinge-binding" region of many protein kinases is a critical target for inhibitor design. The substituted phenyl ring of this molecule can serve as a scaffold that, once derivatized, can form crucial hydrogen bonds and hydrophobic interactions within these binding pockets.

  • Neuroprotective Agents: This scaffold is used in the synthesis of multifunctional agents for neurodegenerative diseases like Parkinson's. For example, it serves as a precursor for 2-phenyl benzothiazole derivatives that have been investigated as potent and selective monoamine oxidase B (MAO-B) inhibitors.[7] The design strategy leverages the core structure to achieve antioxidant, metal-chelating, and neuroprotective effects.[7]

  • Metabolic Modulators: The structurally related 4-benzyloxy-benzylamino chemotype has been successfully developed to create potent and isoform-selective PPARα agonists, which are leads for treating retinal disorders.[8] This highlights the utility of the benzyloxy-phenyl core in designing ligands for nuclear receptors.

Spectroscopic Characterization (Predicted)

While experimental spectra should be obtained for confirmation, the following are the predicted key spectroscopic features for compound characterization.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~7.50-7.30 (m, 5H): Protons of the benzyl group phenyl ring.

    • δ ~7.10-6.90 (m, 3H): Protons on the fluorinated phenyl ring.

    • δ ~5.15 (s, 2H): Benzylic protons of the ether linkage (-O-CH₂ -Ph).

    • δ ~4.65 (s, 2H): Benzylic protons of the alcohol (-CH₂ -OH).

    • δ ~1.80 (br s, 1H): Hydroxyl proton (-OH ). This signal may be broad and its chemical shift is concentration-dependent.

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ ~153 (d, J ≈ 245 Hz): Carbon attached to fluorine (C-F).

    • δ ~145-115: Aromatic carbons.

    • δ ~71.0: Benzylic carbon of the ether linkage (-C H₂-Ph).

    • δ ~65.0: Benzylic carbon of the alcohol (-C H₂-OH).

  • IR (ATR, cm⁻¹):

    • ~3350 (broad): O-H stretch of the alcohol.

    • ~3030: Aromatic C-H stretch.

    • ~2900: Aliphatic C-H stretch.

    • ~1600, 1500: Aromatic C=C stretching.

    • ~1250, 1050: C-O stretching (ether and alcohol).

    • ~1150: C-F stretch.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling procedures are paramount.

  • Precautions for Safe Handling: Handle in a well-ventilated place, preferably a chemical fume hood.[9] Wear suitable protective clothing, including gloves and safety glasses or a face shield.[10][11] Avoid formation of dust and aerosols and prevent contact with skin and eyes.[9][11]

  • Conditions for Safe Storage: Store the container tightly closed in a dry, cool (2-8°C), and well-ventilated place.[1][2][9]

  • Stability: The compound is generally stable under recommended storage conditions. However, it is incompatible with strong oxidizing agents and strong acids.

Note: Always consult the specific Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block that provides a powerful platform for medicinal chemists. Its inherent structural features—a modifiable alcohol, a lipophilic benzyloxy group, and a metabolically robust fluorine substituent—offer a compelling combination for the development of novel therapeutics. This guide provides the foundational knowledge and practical protocols necessary for its effective synthesis, handling, and strategic implementation in advanced drug discovery programs.

References

  • This compound | 536974-94-4 | C14H13FO2 - Appchem. (n.d.). Retrieved January 11, 2026, from [Link]

  • (4-(Benzyloxy)phenyl)methanol | C14H14O2 | CID 70043 - PubChem. (n.d.). National Institutes of Health. Retrieved January 11, 2026, from [Link]

  • 4-(Benzyloxy)benzaldehyde - an overview | ScienceDirect Topics. (n.d.). Retrieved January 11, 2026, from [Link]

  • This compound - MySkinRecipes. (n.d.). Retrieved January 11, 2026, from [Link]

  • Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. (n.d.). National Institutes of Health. Retrieved January 11, 2026, from [Link]

  • Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders. (n.d.). National Institutes of Health. Retrieved January 11, 2026, from [Link]

  • Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. (2008). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]

Sources

(4-(Benzyloxy)-3-fluorophenyl)methanol CAS number and identifiers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (4-(Benzyloxy)-3-fluorophenyl)methanol

Abstract

This technical guide provides a comprehensive overview of this compound, a key intermediate in medicinal chemistry and drug development. The document details its chemical identity, physicochemical properties, a validated synthesis protocol with mechanistic insights, and its applications as a structural motif in pharmacologically active agents. Furthermore, it covers essential safety and handling procedures and outlines standard analytical methods for quality control. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries to support their research and development activities.

Chemical Identity and Identifiers

This compound is an aromatic alcohol characterized by a benzyl ether and a fluorine substituent on the phenyl ring. These features make it a valuable and versatile building block for introducing specific pharmacophores into target molecules. Its unique identifiers are crucial for accurate sourcing and regulatory compliance.

dot graph { layout=neato; node [shape=plaintext]; mol [ label=< > ]; lab [label="Chemical Structure of this compound"]; } Caption: Chemical Structure of this compound.

The primary identifiers for this compound are summarized in the table below for quick reference.

IdentifierValueSource
CAS Number 536974-94-4[1][2][3]
IUPAC Name This compoundAppchem, BLD Pharm
Synonyms 4-Benzyloxy-3-fluorobenzyl alcohol; (3-Fluoro-4-phenylmethoxyphenyl)methanol[4][5]
Molecular Formula C₁₄H₁₃FO₂[1][2][3]
Molecular Weight 232.25 g/mol [1][2][3]
InChI Key HWGIEIDBXWBVEB-UHFFFAOYSA-NBOC Sciences
Canonical SMILES C1=CC=C(C=C1)COC2=C(C=C(C=C2)CO)F[2]
MDL Number MFCD11190327[1][2]

Physicochemical and Computed Properties

Understanding the physicochemical properties of this compound is essential for its handling, reaction setup, and purification. While experimental data for properties like melting and boiling points are not widely published, computed properties provide valuable estimates for experimental design.

PropertyValueNotes
Physical State Solid (presumed based on similar compounds)-
Storage Temperature 2-8°C[2][3]
XLogP3 2.6 - 2.9[6]
Hydrogen Bond Donor Count 1[6]
Hydrogen Bond Acceptor Count 3[6]
Rotatable Bond Count 4[6]
Topological Polar Surface Area (TPSA) 29.5 Ų[6]

Storage and Stability: The compound should be stored in a tightly sealed container in a dry, well-ventilated place, refrigerated at 2-8°C to ensure its long-term stability.[2][3]

Synthesis and Purification Protocol

The synthesis of this compound is typically achieved via a two-step process starting from a commercially available precursor like 3-fluoro-4-hydroxybenzaldehyde or 3-fluoro-4-hydroxybenzoic acid. The following protocol outlines a representative and reliable method based on the reduction of the corresponding aldehyde.

Principle: The synthesis involves two core transformations:

  • Williamson Ether Synthesis: The phenolic hydroxyl group of 3-fluoro-4-hydroxybenzaldehyde is deprotonated by a base to form a phenoxide, which then acts as a nucleophile to displace the bromide from benzyl bromide, forming the benzyl ether.

  • Chemoselective Reduction: The aldehyde functional group is selectively reduced to a primary alcohol using a mild reducing agent like sodium borohydride (NaBH₄). This reagent is chosen for its high selectivity for aldehydes over other potentially reducible groups and its operational simplicity compared to stronger agents like lithium aluminum hydride (LiAlH₄).

SynthesisWorkflow A Start: 3-Fluoro-4-hydroxybenzaldehyde B Step 1: Benzyl Protection A->B BnBr, K₂CO₃ Acetone, Reflux C Intermediate: 4-(Benzyloxy)-3-fluorobenzaldehyde B->C D Step 2: Aldehyde Reduction C->D NaBH₄ MeOH, 0°C to RT E Product: this compound D->E F Purification: Column Chromatography E->F G Final Product & QC F->G

Experimental Protocol

Step 1: Synthesis of 4-(Benzyloxy)-3-fluorobenzaldehyde

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-fluoro-4-hydroxybenzaldehyde (10.0 g, 71.4 mmol, 1.0 equiv.), anhydrous potassium carbonate (K₂CO₃) (19.7 g, 142.8 mmol, 2.0 equiv.), and acetone (150 mL).

    • Rationale: Acetone is a suitable polar aprotic solvent that dissolves the reactants and does not interfere with the reaction. K₂CO₃ is a mild inorganic base sufficient to deprotonate the phenol. A two-fold excess ensures complete deprotonation.

  • Addition of Reagent: Add benzyl bromide (BnBr) (9.3 mL, 13.4 g, 78.5 mmol, 1.1 equiv.) dropwise to the stirring suspension at room temperature.

    • Rationale: A slight excess of the alkylating agent ensures the reaction goes to completion. Dropwise addition helps to control any potential exotherm.

  • Reaction Execution: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 20% ethyl acetate in hexanes.

    • Rationale: Heating accelerates the rate of the Sₙ2 reaction. TLC allows for visual confirmation of the consumption of the starting material.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in ethyl acetate (150 mL) and wash sequentially with water (2 x 100 mL) and brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude intermediate, 4-(benzyloxy)-3-fluorobenzaldehyde, which is often a pale yellow oil or solid. This intermediate can be used in the next step without further purification if it is of sufficient purity.

Step 2: Synthesis of this compound

  • Reaction Setup: Dissolve the crude 4-(benzyloxy)-3-fluorobenzaldehyde (approx. 71.4 mmol) in methanol (200 mL) in a 500 mL round-bottom flask and cool the solution to 0°C in an ice bath.

    • Rationale: Methanol is a protic solvent that is compatible with NaBH₄ and effectively dissolves the aldehyde. Cooling the reaction is a standard precaution to control the reaction rate and prevent side reactions.

  • Reduction: Add sodium borohydride (NaBH₄) (4.05 g, 107.1 mmol, 1.5 equiv.) portion-wise over 20-30 minutes, ensuring the temperature remains below 10°C.

    • Rationale: NaBH₄ is a selective and safe reducing agent for this transformation. Portion-wise addition is critical to manage the exothermic reaction and hydrogen gas evolution.

  • Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor for the disappearance of the aldehyde starting material by TLC.

  • Quenching and Work-up: Once the reaction is complete, cool the mixture back to 0°C and carefully quench the excess NaBH₄ by the slow, dropwise addition of 1 M hydrochloric acid (HCl) until the effervescence ceases and the pH is neutral (~pH 7).

    • Rationale: Quenching with acid neutralizes the basic reaction mixture and destroys any unreacted borohydride.

  • Isolation: Remove the majority of the methanol via rotary evaporation. Add water (150 mL) to the residue and extract the product with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product.

Purification:

The crude this compound can be purified by flash column chromatography on silica gel, typically using a gradient elution system of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 30% ethyl acetate). The fractions containing the pure product are combined and concentrated to yield the final product as a white solid.

Applications in Research and Drug Development

This compound serves as a crucial building block in the synthesis of complex molecules targeted for therapeutic applications. Its structure is frequently incorporated into scaffolds designed to interact with specific biological targets.

  • Dopamine D4 Receptor (D4R) Antagonists: This moiety has been used in the development of selective antagonists for the D4 receptor.[7] The D4R is implicated in neuropsychiatric disorders, and antagonists are explored for conditions like schizophrenia and L-DOPA induced dyskinesias in Parkinson's disease.[7] The benzyloxy group can form key interactions within the receptor's binding pocket.

  • PPARα Agonists: The molecule has been utilized as a precursor in the synthesis of Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonists.[8] These agonists are investigated for treating retinal disorders, leveraging their role in regulating lipid metabolism and inflammation.[8]

  • Kinase Inhibitors: The phenylmethanol framework is a common feature in various kinase inhibitors. The fluorine atom can enhance binding affinity through hydrogen bonding or by modulating the electronics of the aromatic ring, a common strategy in modern drug design.[9]

Analytical Characterization

To confirm the identity and purity of synthesized this compound, standard analytical techniques are employed. While specific spectra from suppliers are often proprietary, the expected results can be predicted based on the structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals: a singlet for the benzylic CH₂ protons (~5.1 ppm), a singlet or doublet for the CH₂OH protons (~4.6 ppm), and a complex multiplet pattern in the aromatic region (~6.9-7.5 ppm) corresponding to the protons on both the fluorophenyl and benzyl rings.

    • ¹³C NMR: The carbon spectrum will show signals for the two CH₂ carbons (~65 ppm for CH₂OH and ~70 ppm for OCH₂Ph) and a series of signals in the aromatic region (115-160 ppm), with the carbon attached to the fluorine showing a characteristic large coupling constant (¹J C-F).

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would confirm the molecular weight, showing a molecular ion peak [M+H]⁺ at m/z 233.09 or [M+Na]⁺ at m/z 255.07.

  • High-Performance Liquid Chromatography (HPLC): Purity analysis is performed using reverse-phase HPLC, which should show a single major peak for the pure compound.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care. The following information is derived from safety data sheets (SDS) for this or structurally related compounds.

  • GHS Hazard Classification: While a specific harmonized classification may not be available, related compounds are often classified with the following hazards:

    • Skin Irritation (Category 2)

    • Serious Eye Irritation (Category 2A)

    • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation

  • Precautionary Statements:

    • Prevention: Avoid breathing dust. Wash skin thoroughly after handling. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[10]

    • Response:

      • IF ON SKIN: Wash with plenty of soap and water.

      • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

      • IF INHALED: Remove person to fresh air and keep comfortable for breathing.

      • Call a POISON CENTER or doctor if you feel unwell.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile) when handling this compound.

  • Handling: Handle in a chemical fume hood to avoid inhalation of dust or vapors.[10] Avoid formation of dust and aerosols.

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not let the product enter drains.

References

  • Appchem. This compound | 536974-94-4. [Link]

  • PubMed Central (PMC). Discovery and characterization of benzyloxy piperidine based dopamine D4 receptor antagonists. [Link]

  • PubMed Central (PMC). Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders. [Link]

  • Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

Sources

structure elucidation of (4-(Benzyloxy)-3-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of (4-(Benzyloxy)-3-fluorophenyl)methanol

Abstract

The unequivocal determination of a molecule's chemical structure is a cornerstone of chemical research and development, particularly within the pharmaceutical and materials science sectors. This guide provides a comprehensive, in-depth walkthrough of the analytical methodologies and data interpretation required for the , a valuable substituted aromatic building block. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but the underlying scientific rationale for each analytical choice. We will synthesize data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to build a cohesive and self-validating structural proof.

Introduction: The Imperative for Unambiguous Structure

This compound (Molecular Formula: C₁₄H₁₃FO₂, Molecular Weight: 232.25 g/mol ) is a bifunctional organic compound featuring a protected phenol, a fluorine substituent, and a primary alcohol.[1] These functional groups make it a versatile intermediate for the synthesis of more complex molecules, including potential pharmaceutical agents where the fluorine atom can modulate metabolic stability and binding affinity. Given its role as a foundational building block, absolute certainty of its structure—including the precise isomeric arrangement of substituents on the aromatic ring—is critical. Any ambiguity could lead to the synthesis of incorrect target molecules, wasting significant resources and potentially leading to inactive or toxic compounds.

This guide will approach the structure elucidation as a logical puzzle, where each piece of spectroscopic data provides unique and complementary information. By integrating these datasets, we can confidently assemble the final, validated structure.

The Elucidation Workflow: A Multi-Technique Approach

G cluster_0 Initial Analysis cluster_1 Spectroscopic Interrogation cluster_2 Data Interpretation & Integration cluster_3 Final Confirmation Compound Sample of This compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR Parallel Analysis MS Mass Spectrometry (EI-MS) Compound->MS Parallel Analysis IR Infrared Spectroscopy (FTIR) Compound->IR Parallel Analysis NMR_Data Proton/Carbon Framework Connectivity (H-H, C-F Coupling) NMR->NMR_Data MS_Data Molecular Weight Elemental Formula Fragmentation Pattern MS->MS_Data IR_Data Functional Group Identification (O-H, C-O, C-F) IR->IR_Data Structure Validated Structure NMR_Data->Structure Data Synthesis MS_Data->Structure Data Synthesis IR_Data->Structure Data Synthesis

Figure 1: A workflow diagram illustrating the integrated approach to structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.[3] For this compound, we utilize both ¹H and ¹³C NMR to map out every proton and carbon environment.

Experimental Protocol: NMR Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of the dried compound.

  • Solvent Addition: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing power for moderately polar organics and its distinct residual solvent peak at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR.[4]

  • Internal Standard: Add a small drop of a solution containing tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure good signal dispersion, particularly for the complex aromatic region.

¹H NMR Spectroscopy: Proton Environments

The ¹H NMR spectrum provides four key pieces of information: the number of unique proton signals, their chemical environment (chemical shift, δ), the number of protons represented by each signal (integration), and the number of neighboring protons (multiplicity/splitting pattern). Aromatic protons typically resonate in the 6.5-8.0 ppm region.[5][6]

Expected ¹H NMR Data and Interpretation:

Signal LabelPredicted δ (ppm)MultiplicityIntegrationAssignmentRationale
Hₐ~1.9-2.5Singlet (broad)1HCH₂ -OH The hydroxyl proton is often broad and its chemical shift is concentration-dependent. It typically does not couple to adjacent protons.
Hₑ~4.65Singlet2HAr-CH₂ -OHBenzylic protons adjacent to an oxygen are deshielded. They appear as a singlet as there are no adjacent protons.[7]
Hₒ~5.10Singlet2HO-CH₂ -PhMethylene protons of the benzyl ether group are deshielded by the adjacent oxygen and aromatic ring.
Hₖ, Hₘ~7.0-7.2Multiplet3HPhenyl Ring (Hₖ, Hₘ)These protons on the unsubstituted benzyl ring will have complex overlapping signals.
Hⱼ~7.3-7.5Multiplet5HPhenyl Ring (Hⱼ) & Fluoro-Phenyl Ring (H₁, H₂, H₃)The five protons of the benzyloxy group and the three protons on the fluorinated ring will appear in this characteristic aromatic region.[8]

Focus on the Substituted Ring (H₁, H₂, H₃): The splitting patterns of the protons on the 1,2,4-trisubstituted ring are diagnostic.

G cluster_0 Aromatic Proton Couplings H1 H₁ H2 H₂ H1->H2 J (ortho) ≈ 8-9 Hz H3 H₃ H2->H3 J (meta) ≈ 2-3 Hz G M [C₁₄H₁₃FO₂]⁺• m/z = 232 (Molecular Ion) F1 [C₇H₆FO₂]⁺ m/z = 141 M->F1 - •C₇H₇ F2 [C₇H₇]⁺ m/z = 91 (Tropylium Ion - Base Peak) M->F2 - •C₇H₆FO₂ F3 [C₁₃H₁₀FO]⁺ m/z = 201 M->F3 - •CH₂OH

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of (4-(Benzyloxy)-3-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular characterization, providing unparalleled insight into the connectivity and chemical environment of atoms within a molecule. This guide offers a detailed examination of the ¹H and ¹³C NMR spectral data for (4-(Benzyloxy)-3-fluorophenyl)methanol, a substituted aromatic alcohol of interest in medicinal chemistry.

Due to the limited availability of public experimental spectra for this specific compound, this document leverages advanced NMR prediction algorithms and foundational spectroscopic principles to present a comprehensive and well-reasoned analysis. The predicted data serves as a robust benchmark for researchers synthesizing or working with this molecule and related structures. We will delve into the rationale behind the expected chemical shifts and coupling constants, emphasizing the influence of the benzyloxy, fluoro, and hydroxymethyl substituents on the electronic environment of the molecule.

Molecular Structure and Numbering Scheme

For clarity in the subsequent spectral analysis, the following numbering scheme for the atoms of this compound will be used.

Caption: Molecular structure and numbering scheme for this compound.

Methodology: NMR Data Acquisition Protocol

The following outlines a standard operating procedure for the acquisition of high-quality ¹H and ¹³C NMR spectra for a sample of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Cap the NMR tube and gently vortex or invert the tube until the sample is fully dissolved.

2. Instrument Parameters:

  • Spectrometer: 500 MHz NMR spectrometer.

  • Probe: Standard 5 mm broadband probe.

  • Temperature: 298 K.

¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: -2 to 12 ppm.

  • Number of Scans: 16-32, depending on sample concentration.

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time (aq): At least 3 seconds to ensure good resolution.

  • Processing: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.

¹³C NMR Acquisition:

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Spectral Width: -10 to 220 ppm.

  • Number of Scans: 1024-4096, as ¹³C has a low natural abundance.

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time (aq): Approximately 1-2 seconds.

  • Processing: Apply an exponential window function with a line broadening of 1-2 Hz before Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the residual CDCl₃ signal at 77.16 ppm.[1]

G cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_proc Data Processing weigh Weigh 5-10 mg of Sample dissolve Dissolve in 0.6 mL CDCl3 with TMS weigh->dissolve acq_1H ¹H NMR Acquisition (zg30, 16-32 scans) dissolve->acq_1H acq_13C ¹³C NMR Acquisition (zgpg30, 1024-4096 scans) dissolve->acq_13C proc_ft Fourier Transformation acq_1H->proc_ft acq_13C->proc_ft proc_phase Phasing & Baseline Correction proc_ft->proc_phase proc_ref Referencing (TMS or CDCl3) proc_phase->proc_ref final_spectrum Final Spectrum Analysis proc_ref->final_spectrum

Caption: Experimental workflow for NMR data acquisition and processing.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

The predicted ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic protons of both phenyl rings, the benzylic methylene protons, the hydroxymethyl protons, and the hydroxyl proton.

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant(s) (J, Hz)Integration
H (hydroxyl)~1.8 - 2.5broad singlet-1H
H7 (CH₂OH)~4.65singlet-2H
H8 (OCH₂)~5.15singlet-2H
H5~6.95doubletJ(H5-H6) ≈ 8.51H
H2~7.10doublet of doubletsJ(H2-F) ≈ 11.5, J(H2-H6) ≈ 2.01H
H6~7.20doublet of doubletsJ(H6-H5) ≈ 8.5, J(H6-H2) ≈ 2.01H
H (benzyl C3', C4', C5')~7.30 - 7.45multiplet-3H
H (benzyl C2', C6')~7.45 - 7.55multiplet-2H
Analysis and Interpretation of ¹H NMR Spectrum
  • Benzyl Group Protons (H-benzyl, ~7.30 - 7.55 ppm): The five protons of the unsubstituted benzyl ring are expected to appear as a complex multiplet in the aromatic region. The ortho protons (C2' and C6') are generally slightly downfield compared to the meta (C3' and C5') and para (C4') protons due to their proximity to the electron-withdrawing ether linkage.

  • Substituted Aromatic Protons (H2, H5, H6, ~6.95 - 7.20 ppm):

    • H5: This proton is ortho to the electron-donating benzyloxy group and meta to the hydroxymethyl group. The strong shielding effect of the benzyloxy group shifts this proton significantly upfield to around 6.95 ppm. It appears as a doublet due to coupling with H6.

    • H2: This proton is ortho to the electron-withdrawing fluorine atom and the hydroxymethyl group. The deshielding effect of the fluorine and the hydroxymethyl group places it downfield relative to H5, at approximately 7.10 ppm. Its multiplicity will be a doublet of doublets due to coupling to the adjacent fluorine atom (³JHF ≈ 11.5 Hz) and a smaller meta coupling to H6 (⁴JHH ≈ 2.0 Hz).

    • H6: This proton is ortho to the hydroxymethyl group and meta to both the fluorine and the benzyloxy group. It is expected to resonate around 7.20 ppm. It will appear as a doublet of doublets due to ortho coupling with H5 (³JHH ≈ 8.5 Hz) and meta coupling to H2 (⁴JHH ≈ 2.0 Hz).

  • Benzylic Methylene Protons (H8, ~5.15 ppm): The two protons of the methylene bridge in the benzyloxy group are chemically equivalent and are expected to appear as a sharp singlet around 5.15 ppm. Their downfield shift is due to the deshielding effect of the adjacent oxygen atom and the aromatic ring.

  • Hydroxymethyl Protons (H7, ~4.65 ppm): The two protons of the hydroxymethyl group attached to the fluorinated phenyl ring are also chemically equivalent and should appear as a singlet at approximately 4.65 ppm. This chemical shift is characteristic of benzylic alcohols.

  • Hydroxyl Proton (OH, ~1.8 - 2.5 ppm): The hydroxyl proton signal is typically a broad singlet and its chemical shift can vary depending on concentration, temperature, and solvent due to hydrogen bonding. It is expected to be in the range of 1.8 to 2.5 ppm in CDCl₃.

G H2 H2 H6 H6 H2->H6 ⁴J ≈ 2.0 Hz F F H2->F ³J ≈ 11.5 Hz H5 H5 H6->H5 ³J ≈ 8.5 Hz

Caption: Key spin-spin coupling interactions in the aromatic region of this compound.

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

The predicted ¹³C NMR spectrum will show 11 distinct signals, with several carbons exhibiting splitting due to coupling with the fluorine atom.

Carbon(s)Predicted Chemical Shift (δ, ppm)C-F Coupling Constant (J, Hz)
C7 (CH₂OH)~64.5-
C8 (OCH₂)~71.0-
C5~114.0-
C2~115.5²JCF ≈ 18
C6~125.0⁴JCF ≈ 3
C (benzyl C2', C6')~127.5-
C (benzyl C4')~128.2-
C (benzyl C3', C5')~128.8-
C1~133.0³JCF ≈ 5
C (benzyl C1')~136.5-
C4~148.0²JCF ≈ 10
C3~151.0¹JCF ≈ 245
Analysis and Interpretation of ¹³C NMR Spectrum
  • Aliphatic Carbons (C7, C8): The hydroxymethyl carbon (C7) is expected around 64.5 ppm, a typical value for a benzylic alcohol. The benzyloxy methylene carbon (C8) will be further downfield at approximately 71.0 ppm due to the deshielding effect of the ether oxygen.

  • Benzyl Ring Carbons (C1' to C6'): The carbons of the unsubstituted benzyl ring will appear in the typical aromatic region of ~127-137 ppm. The ipso-carbon (C1') will be the most downfield of this group.

  • Substituted Aromatic Carbons (C1 to C6):

    • C3: This carbon is directly bonded to the highly electronegative fluorine atom, resulting in a large one-bond C-F coupling constant (¹JCF) of approximately 245 Hz. Its chemical shift will be significantly downfield, around 151.0 ppm.

    • C4: This carbon is bonded to the ether oxygen and is also coupled to the fluorine atom through two bonds (²JCF ≈ 10 Hz). The electron-donating nature of the oxygen will shift it downfield to about 148.0 ppm.

    • C2: This carbon is adjacent to the fluorine-bearing carbon and will exhibit a two-bond C-F coupling (²JCF) of around 18 Hz. It is expected to resonate near 115.5 ppm.

    • C1: The ipso-carbon attached to the hydroxymethyl group will show a three-bond coupling to fluorine (³JCF ≈ 5 Hz) and will appear around 133.0 ppm.

    • C5 and C6: These carbons are further from the fluorine atom and will show smaller or no C-F coupling. C5, being ortho to the strongly electron-donating benzyloxy group, will be the most upfield of the aromatic carbons at around 114.0 ppm. C6 will be at approximately 125.0 ppm and may show a small four-bond C-F coupling (⁴JCF ≈ 3 Hz).

Conclusion

This guide provides a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of this compound. The interpretation of the predicted chemical shifts and coupling constants is firmly grounded in the fundamental principles of NMR spectroscopy and the known electronic effects of the substituents. The characteristic H-F and C-F coupling patterns are highlighted as key diagnostic features for the structural verification of this and related fluorinated aromatic compounds. The provided experimental protocol serves as a practical template for researchers aiming to acquire their own high-quality NMR data. This comprehensive guide is intended to be an invaluable resource for scientists and professionals in the field of drug discovery and development.

References

  • Mestrelab Research S.L. Mnova NMRPredict. [Online]. Available: [Link]

  • ACD/Labs. ACD/NMR Predictors. [Online]. Available: [Link]

  • Castillo, N., Matta, C. F., & Boyd, R. J. (2005). Fluorine-fluorine spin-spin coupling constants in aromatic compounds: correlations with the delocalization index and with the internuclear separation. Journal of Chemical Information and Modeling, 45(2), 354–359. [Link][2][3][4]

  • NMRDB.org. Predict ¹H and ¹³C NMR spectra. [Online]. Available: [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

A Comprehensive Technical Guide to the Solubility and Stability Assessment of (4-(Benzyloxy)-3-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Proactive Characterization for Expedited Drug Development

In the landscape of modern drug discovery, the journey from a promising molecular entity to a viable clinical candidate is fraught with challenges. A significant portion of these hurdles is directly linked to the fundamental physicochemical properties of the active pharmaceutical ingredient (API). Among these, solubility and stability stand as gatekeepers to bioavailability, manufacturability, and ultimately, therapeutic efficacy. This guide is crafted for researchers, scientists, and drug development professionals, providing an in-depth, technically-grounded framework for the comprehensive evaluation of (4-(Benzyloxy)-3-fluorophenyl)methanol. By moving beyond a mere recitation of protocols, we delve into the causality behind experimental design, fostering a proactive approach to identifying and mitigating potential liabilities early in the development lifecycle. This document is intended to serve not as a rigid template, but as a dynamic, adaptable methodology for robust and insightful physicochemical characterization.

Introduction: Understanding the Molecule - this compound

This compound is a substituted benzyl alcohol derivative. Its chemical structure, featuring a benzyloxy group and a fluorine atom on the phenyl ring, suggests a moderate to high degree of lipophilicity, which can have significant implications for its solubility in aqueous media.

Chemical and Physical Properties:

PropertyValueSource
CAS Number 536974-94-4[1][2]
Molecular Formula C14H13FO2[1][2][3]
Molecular Weight 232.25 g/mol [1][2][3]
Appearance Not specified in literature; typically a white to off-white solid
Storage Sealed in dry, 2-8°C[2][3]

The presence of the fluorine atom can modulate the electronic properties of the aromatic ring and potentially influence intermolecular interactions, thereby affecting both solubility and stability. A thorough understanding of these properties is paramount for downstream formulation development and ensuring the safety and efficacy of any potential drug product.

Solubility Profiling: A Multi-faceted Approach

Solubility is a critical determinant of a drug's absorption and bioavailability.[4] A compound must be in solution to be absorbed across biological membranes. Therefore, a comprehensive understanding of the solubility of this compound across a range of physiologically relevant conditions is essential. We will explore both kinetic and thermodynamic solubility, as each provides unique and valuable insights at different stages of drug development.[5]

Kinetic Solubility Assessment

Kinetic solubility measures the concentration of a compound that remains in solution after a small amount of a concentrated organic stock solution (typically in DMSO) is added to an aqueous buffer.[5] This high-throughput screening method is particularly useful in early discovery to rank-order compounds and identify potential solubility liabilities.[5][6]

Experimental Workflow: Kinetic Solubility by Nephelometry

This protocol outlines a common method for assessing kinetic solubility using a nephelometer, which measures the scattering of light by suspended particles.[4][6]

Figure 1: Workflow for Kinetic Solubility Assessment by Nephelometry. This diagram illustrates the key steps from sample preparation to data analysis in a typical kinetic solubility assay.

Causality Behind Experimental Choices:

  • DMSO as the organic solvent: DMSO is a strong aprotic solvent capable of dissolving a wide range of organic molecules. However, its concentration in the final assay solution should be kept low (typically <1%) to minimize its co-solvent effects.[7]

  • Range of pH values: Testing at different pH values is crucial as the ionization state of a molecule can significantly impact its solubility. Although this compound does not have readily ionizable groups, pH can still influence excipient interactions in a formulated product.

  • Nephelometry: This technique provides a rapid and sensitive measure of precipitation, making it ideal for high-throughput screening.[6]

Thermodynamic Solubility (Shake-Flask Method)

Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution and is considered the "gold standard" for solubility measurement.[8] This method is more time and resource-intensive than kinetic solubility but provides a more accurate representation of a compound's intrinsic solubility.

Experimental Protocol: Equilibrium Shake-Flask Solubility

  • Preparation: Add an excess amount of solid this compound to vials containing buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, 7.4).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution. This is a critical step and can be achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).[7]

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Trustworthiness and Self-Validation:

  • Visual Confirmation: The presence of undissolved solid at the end of the equilibration period is a visual confirmation that a saturated solution has been achieved.

  • Time to Equilibrium: To ensure true equilibrium has been reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). The solubility value should be consistent across the later time points.

  • Analytical Method Validation: The HPLC method used for quantification must be validated for linearity, accuracy, and precision to ensure reliable results.

Stability Assessment: Ensuring Molecular Integrity

The chemical stability of an API is a critical quality attribute that can affect its safety and efficacy.[9] Stability studies are designed to understand how a drug substance changes over time under the influence of various environmental factors.[10]

Forced Degradation Studies (Stress Testing)

Forced degradation studies are a cornerstone of stability assessment, involving the exposure of the drug substance to conditions more severe than accelerated stability testing.[10] The primary goals of these studies are to identify potential degradation products, elucidate degradation pathways, and establish the stability-indicating nature of the analytical methods.[9][10] According to ICH guidelines, stress testing should be conducted to understand the intrinsic stability of the molecule.[10][11]

Experimental Workflow: Forced Degradation of this compound

G cluster_stress Stress Conditions cluster_analysis Analytical Workflow A Acid Hydrolysis (e.g., 0.1 N HCl, 60°C) F Prepare solutions of this compound under each stress condition A->F B Base Hydrolysis (e.g., 0.1 N NaOH, 60°C) B->F C Oxidation (e.g., 3% H2O2, RT) C->F D Thermal Degradation (e.g., 80°C, solid state) D->F E Photostability (ICH Q1B light exposure) E->F G Monitor degradation over time (e.g., 0, 2, 4, 8, 24 hours) F->G H Analyze samples by a stability-indicating HPLC method G->H I Characterize significant degradation products (e.g., by LC-MS) H->I

Sources

The Lynchpin Intermediate: A Technical Guide to (4-(Benzyloxy)-3-fluorophenyl)methanol in Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of modern medicinal chemistry, the strategic design and synthesis of novel therapeutic agents rely heavily on the availability of versatile and well-characterized building blocks. Among these, (4-(Benzyloxy)-3-fluorophenyl)methanol emerges as a pivotal intermediate, offering a unique combination of structural features that are highly sought after in the development of sophisticated drug candidates. Its benzyloxy group provides a stable, lipophilic moiety that can be strategically employed for molecular recognition or as a protecting group, while the fluorine atom imparts crucial metabolic stability and modulates electronic properties. This in-depth technical guide provides a comprehensive overview of the synthesis, chemical properties, and applications of this compound, tailored for researchers, scientists, and drug development professionals.

Core Chemical Attributes

This compound, with the chemical formula C₁₄H₁₃FO₂ and a molecular weight of 232.25 g/mol , is a stable solid at room temperature.[1][2] For long-term stability, it is recommended to store the compound in a dry, sealed container at 2-8°C.[1][2]

PropertyValueReference
CAS Number 536974-94-4[1]
Molecular Formula C₁₄H₁₃FO₂[1]
Molecular Weight 232.25 g/mol [1]
Appearance Solid
Storage Sealed in dry, 2-8°C[1][2]
SMILES OCc1ccc(OCc2ccccc2)c(F)c1[1]
InChI Key UHPCUBUGXLMORP-UHFFFAOYSA-N

Strategic Synthesis: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process. This involves the initial preparation of the key intermediate, 4-(benzyloxy)-3-fluorobenzaldehyde, followed by its selective reduction to the desired benzyl alcohol.

Synthesis_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Aldehyde Reduction SM1 4-Hydroxy-3-fluorobenzaldehyde Intermediate 4-(Benzyloxy)-3-fluorobenzaldehyde SM1->Intermediate O-Alkylation SM2 Benzyl Bromide SM2->Intermediate Base K₂CO₃ Base->Intermediate Solvent1 Acetonitrile Solvent1->Intermediate Product This compound Intermediate->Product Reduction Reducing_Agent NaBH₄ Reducing_Agent->Product Solvent2 Methanol/Ethanol Solvent2->Product

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 4-(Benzyloxy)-3-fluorobenzaldehyde via Williamson Ether Synthesis

The foundational step in this synthesis is the O-alkylation of 4-hydroxy-3-fluorobenzaldehyde with benzyl bromide. This reaction, a classic Williamson ether synthesis, proceeds efficiently under basic conditions. The choice of a polar aprotic solvent like acetonitrile is crucial as it effectively solvates the cation of the formed phenoxide, thereby enhancing the nucleophilicity of the oxygen and favoring the desired Sₙ2 pathway.[3]

Experimental Protocol:

  • To a solution of 4-hydroxy-3-fluorobenzaldehyde (1.0 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5-2.0 equivalents).

  • Stir the resulting suspension at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.

  • To this mixture, add benzyl bromide (1.1-1.2 equivalents) dropwise.

  • Heat the reaction mixture to 60-80°C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-(benzyloxy)-3-fluorobenzaldehyde.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Step 2: Reduction of 4-(Benzyloxy)-3-fluorobenzaldehyde to this compound

The second and final step is the chemoselective reduction of the aldehyde functionality to a primary alcohol. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its mild nature, high selectivity for aldehydes and ketones, and operational simplicity.[4] The reaction is typically carried out in a protic solvent such as methanol or ethanol, which serves to protonate the initially formed alkoxide intermediate.

Experimental Protocol:

  • Dissolve 4-(benzyloxy)-3-fluorobenzaldehyde (1.0 equivalent) in methanol or ethanol in a round-bottom flask.

  • Cool the solution in an ice bath to 0-5°C.

  • Slowly add sodium borohydride (1.0-1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of water or dilute hydrochloric acid to decompose the excess NaBH₄.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

  • The final product can be purified by column chromatography on silica gel.

Spectroscopic Characterization

While a comprehensive, publicly available spectral dataset for this compound is not readily found in peer-reviewed literature, the expected NMR and IR spectral features can be reliably predicted based on its structure and data from closely related analogs.

Expected ¹H NMR Spectral Data (in CDCl₃):

  • Aromatic Protons (phenyl ring of benzyl group): A multiplet in the range of δ 7.30-7.50 ppm, integrating to 5H.

  • Aromatic Protons (fluorinated phenyl ring): A series of multiplets between δ 6.80-7.20 ppm, integrating to 3H. The fluorine atom will induce characteristic splitting patterns.

  • Benzylic Protons (-OCH₂Ph): A singlet at approximately δ 5.10 ppm, integrating to 2H.

  • Benzylic Protons (-CH₂OH): A doublet at around δ 4.60 ppm, integrating to 2H. The coupling will be to the hydroxyl proton.

  • Hydroxyl Proton (-OH): A triplet (or broad singlet) around δ 1.80-2.50 ppm, integrating to 1H. The chemical shift and multiplicity of this peak are highly dependent on concentration and solvent.

Expected ¹³C NMR Spectral Data (in CDCl₃):

  • Aromatic Carbons: Resonances in the range of δ 110-160 ppm. The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant.

  • Benzylic Carbon (-OCH₂Ph): A signal around δ 71 ppm.

  • Benzylic Carbon (-CH₂OH): A signal around δ 65 ppm.

Expected IR Spectral Data:

  • O-H Stretch: A broad absorption band in the region of 3200-3500 cm⁻¹.

  • C-H Stretch (aromatic): Peaks around 3030-3100 cm⁻¹.

  • C-H Stretch (aliphatic): Peaks around 2850-2960 cm⁻¹.

  • C=C Stretch (aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: Strong bands in the 1000-1300 cm⁻¹ region.

  • C-F Stretch: A strong absorption band typically in the 1000-1400 cm⁻¹ range.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable building block for the synthesis of a diverse range of biologically active molecules. Its utility stems from the ability to further functionalize the primary alcohol and the strategic placement of the benzyloxy and fluoro groups.

Applications cluster_applications Potential Therapeutic Areas Core This compound Neurodegenerative Neurodegenerative Diseases Core->Neurodegenerative Intermediate for MAO-B Inhibitors Oncology Oncology Core->Oncology Precursor for Kinase Inhibitors Metabolic Metabolic Disorders Core->Metabolic Scaffold for PPARα Agonists

Caption: Applications of this compound in drug discovery.

While specific examples of its direct use in late-stage clinical candidates are not extensively documented in publicly accessible databases, its structural motifs are present in numerous patented and preclinical compounds. The benzyloxy-phenyl moiety is a common feature in molecules targeting a variety of receptors and enzymes. For instance, derivatives of 4-(benzyloxy)phenoxypiperidines have been synthesized and evaluated as selective and reversible inhibitors of Lysine Specific Demethylase 1 (LSD1), a promising target in cancer therapy.[5] Furthermore, the 4-benzyloxy-benzylamino chemotype has been explored for developing potent and isoform-selective PPARα agonists for treating retinal disorders. The introduction of a fluorine atom at the 3-position, as in the title compound, is a well-established strategy in medicinal chemistry to enhance metabolic stability and modulate the electronic properties of the molecule, potentially leading to improved pharmacokinetic profiles and target engagement.

Conclusion

This compound stands as a testament to the importance of well-designed chemical intermediates in the advancement of drug discovery. Its straightforward and efficient synthesis, combined with the strategic placement of its functional groups, makes it a highly valuable tool for medicinal chemists. The ability to introduce a metabolically robust fluoro-substituted phenyl ring, coupled with the versatility of the benzyloxy and primary alcohol moieties, provides a powerful platform for the generation of novel and diverse molecular architectures. As the quest for more effective and safer therapeutics continues, the role of such pivotal building blocks in shaping the future of medicine cannot be overstated.

References

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  • Benchchem. (n.d.). Application Notes: Synthesis of Pharmaceutical Intermediates from 4'-Chloro-3'-fluoroacetophenone.
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  • Dou, X., et al. (2018). Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders. Journal of Medicinal Chemistry, 61(21), 9526-9543.
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  • Sigma-Aldrich. (n.d.). 4-benzyloxy-3-fluorobenzaldehyde for sale.
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  • Li, Y., et al. (2018). Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors. Bioorganic & Medicinal Chemistry, 26(9), 2415-2426.

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A Technical Guide to Investigating the Potential Biological Activity of (4-(Benzyloxy)-3-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(4-(Benzyloxy)-3-fluorophenyl)methanol is a synthetic organic compound whose biological activities remain largely uncharacterized. However, its chemical architecture, which incorporates a fluorine atom, a benzyloxy group, and a phenylmethanol scaffold, provides a strong rationale for systematic investigation. The strategic placement of a fluorine atom can significantly enhance pharmacokinetic properties such as metabolic stability and target binding affinity.[1][2] Concurrently, the benzyloxy moiety is a well-established pharmacophore present in numerous compounds with demonstrated efficacy as enzyme inhibitors, particularly for monoamine oxidase B (MAO-B), and as potential anticancer agents.[3][4] This technical guide presents a structured, multi-phase roadmap for elucidating the potential biological activities of this compound. We propose a logical workflow commencing with in silico target prediction to generate initial hypotheses, followed by a multi-pronged in vitro screening strategy targeting cancer, neuroprotection, and antioxidant pathways. Finally, we outline secondary assays for mechanistic elucidation of any confirmed "hits." This document serves as a comprehensive playbook for researchers, scientists, and drug development professionals aiming to systematically evaluate this and other novel chemical entities.

Introduction and Scientific Rationale

The quest for novel therapeutic agents requires the identification and characterization of new chemical matter. The compound this compound, while structurally defined, represents a frontier of unexplored biological potential. This section details the compound's profile and builds the scientific case for its investigation based on a structure-activity relationship (SAR) hypothesis.

Compound Profile
  • Chemical Name: this compound

  • CAS Number: 536974-94-4[5][6]

  • Molecular Formula: C₁₄H₁₃FO₂[5]

  • Molecular Weight: 232.25 g/mol [5][7]

  • Structure: Chemical structure of this compound

The Rationale for Investigation: A Structure-Activity Relationship (SAR) Hypothesis

The therapeutic potential of a small molecule can often be inferred from its constituent functional groups. The architecture of this compound contains two key moieties that are well-represented in medicinal chemistry.

The introduction of fluorine into a drug candidate is a widely used strategy in medicinal chemistry to enhance its pharmacological profile.[8][9] Due to its small size and high electronegativity, fluorine can profoundly influence a molecule's properties by:

  • Enhancing Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes, which can increase the compound's half-life.[1]

  • Improving Target Binding Affinity: Fluorine can engage in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, within a protein's active site, thereby increasing binding potency.[2]

  • Modulating Physicochemical Properties: Fluorination can alter a molecule's lipophilicity and pKa, which in turn affects its membrane permeability, solubility, and bioavailability.[10]

The benzyloxy substituent is a recognized pharmacophore found in a diverse range of biologically active compounds. Its presence strongly suggests several potential avenues of activity:

  • Monoamine Oxidase (MAO) Inhibition: Numerous small molecules bearing a benzyloxy group have been identified as potent and selective inhibitors of MAO-B, an enzyme implicated in the progression of neurodegenerative disorders like Parkinson's disease.[11][12][13]

  • Anticancer Activity: Benzyloxy-containing derivatives have been explored as anticancer agents, with some demonstrating cytotoxic effects against various cancer cell lines.[4]

  • Enzyme Inhibition: Beyond MAO, this group has been incorporated into inhibitors for other enzymes, such as β-glucosidase, highlighting its versatility in interacting with hydrophobic regions of enzyme active sites.[14]

Proposed Investigational Roadmap

Given the lack of empirical data, a systematic and logical workflow is essential. We propose a three-phase approach designed to efficiently screen for activity and subsequently probe the underlying mechanism.

G cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Mechanistic Elucidation P1 In Silico Target Prediction & Physicochemical Profiling P2_1 Anticancer (Cytotoxicity Assay) P1->P2_1 Prioritizes P2_2 Neuroprotection (MAO-B Inhibition) P1->P2_2 Prioritizes P2_3 General Bioactivity (Antioxidant Assay) P1->P2_3 Prioritizes P3 Secondary Assays (e.g., Apoptosis, Cell Cycle, Kinetic Studies) P2_1->P3 Identifies 'Hits' for P2_2->P3 Identifies 'Hits' for P2_3->P3 Identifies 'Hits' for

Caption: Proposed workflow for investigating this compound.

Phase 1: In Silico Target Prediction & Physicochemical Profiling

Rationale

Before committing to resource-intensive wet-lab experiments, a computational approach can provide invaluable guidance. In silico methods use a compound's chemical structure to predict its potential biological targets, helping to prioritize experimental pathways and generate testable hypotheses.[15] Bayesian machine learning models, trained on large chemogenomics databases, are particularly effective at this "target fishing."[16][17]

Methodology: Bayesian Modeling for Target Identification

This process involves using the compound's 2D structure, represented as a chemical fingerprint, as input for a pre-trained Bayesian model. The model compares this fingerprint to those of thousands of compounds with known biological targets and calculates the probability of the query compound binding to those same targets.[15][18]

Data Presentation: Hypothetical Target Prediction

A typical output would rank potential protein targets by a confidence score or probability.

Predicted Target ClassSpecific ExampleConfidence ScoreRationale for Investigation
Monoamine Oxidases MAO-B0.85High prevalence of benzyloxy motif in known inhibitors.[3][12]
Kinases EGFR, VEGFR20.72Common targets for fluorinated aromatic compounds.
Nuclear Receptors Estrogen Receptor0.65Phenolic structure may mimic endogenous ligands.
G-Protein Coupled Receptors Dopamine D2 Receptor0.58Potential for CNS activity.

Phase 2: Primary In Vitro Screening

Rationale

Based on the SAR hypothesis and the in silico predictions, a focused primary screening campaign is warranted. We propose a three-pronged approach to efficiently test the most probable activities: anticancer, neuroprotective (via MAO-B inhibition), and general antioxidant potential.

Investigation of Anticancer Potential

The benzyloxy and fluorophenyl motifs are present in various cytotoxic compounds and kinase inhibitors. Therefore, assessing the compound's effect on cancer cell proliferation is a logical starting point. The MTT assay is a robust, colorimetric method for quantifying cell viability, making it ideal for initial screening.[19][20][21]

  • Cell Seeding: Seed cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, HepG2 liver cancer) into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.[19]

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 to 100 µM) in culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).[19]

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[21]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.[19]

Cell LineCancer TypeHypothetical IC₅₀ (µM)
A549 Lung Carcinoma15.2
MCF-7 Breast Adenocarcinoma8.9
HepG2 Hepatocellular Carcinoma22.5
HEK293 Non-cancerous control> 100
Investigation of Neuroprotective Potential (MAO-B Inhibition)

The strong association between the benzyloxy moiety and MAO-B inhibition makes this a high-priority target for investigation.[4][11] An in vitro enzyme inhibition assay using purified human MAO-B will directly quantify the compound's potency and selectivity.

  • Reagent Preparation: Prepare solutions of purified human MAO-A and MAO-B enzymes, the substrate (e.g., kynuramine), and a range of concentrations of the test compound in a suitable buffer (e.g., potassium phosphate buffer).[4][22]

  • Pre-incubation: In a 96-well plate, add the enzyme solution and various concentrations of the inhibitor. Incubate for 15 minutes at 37°C to allow for inhibitor-enzyme binding.[22]

  • Reaction Initiation: Add the substrate to each well to start the enzymatic reaction.

  • Measurement: Monitor the formation of the product over time by measuring the increase in fluorescence or absorbance with a microplate reader. The rate of the reaction is determined from the initial linear portion of the progress curve.[22]

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the control without inhibitor. Determine the IC₅₀ value by plotting percent inhibition against inhibitor concentration.[23]

EnzymeHypothetical IC₅₀ (µM)Selectivity Index (SI)
MAO-A > 100> 250
MAO-B 0.4(IC₅₀ MAO-A / IC₅₀ MAO-B)
Investigation of Antioxidant Potential

Phenolic and benzylic structures can act as radical scavengers. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple, rapid, and widely used method to screen for general antioxidant activity by measuring a compound's ability to donate a hydrogen atom.[24]

  • Sample Preparation: Prepare a series of dilutions of the test compound in methanol. Prepare a similar series for a known antioxidant standard (e.g., Ascorbic acid or Trolox).[25]

  • Assay: In a 96-well plate, add 100 µL of a methanolic DPPH solution (e.g., 0.1 mM) to each well.

  • Reaction: Add 100 µL of the different concentrations of the test compound, standard, or methanol (as a blank) to the wells. Mix and incubate in the dark at room temperature for 30 minutes.[25]

  • Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.[25]

Phase 3: Secondary Assays & Mechanistic Elucidation

Rationale

Should a primary screen yield a potent "hit"—for example, significant anticancer cytotoxicity—the next critical step is to understand its mechanism of action (MoA). Secondary assays are designed to answer how the compound exerts its effect at a cellular level.

Example Workflow: Elucidating an Anticancer MoA

If the compound shows selective cytotoxicity towards cancer cells, a logical follow-up is to investigate whether it induces apoptosis (programmed cell death) and/or cell cycle arrest.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[19]

  • Cell Treatment: Treat cancer cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Harvesting: Harvest the cells and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes.[19]

  • Analysis: Analyze the stained cells using a flow cytometer. Quantify the percentage of cells in each quadrant (viable, early/late apoptotic, necrotic). An increase in the Annexin V positive population indicates apoptosis induction.[21]

This method quantifies the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M).[19]

  • Cell Treatment: Treat cells with the test compound at its IC₅₀ concentration for 24 hours.

  • Fixation: Harvest and fix the cells in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS, treat with RNase A, and stain with propidium iodide.[19]

  • Analysis: Analyze the DNA content by flow cytometry. An accumulation of cells in a specific phase (e.g., G2/M) indicates cell cycle arrest.

G Compound (4-(Benzyloxy)-3- fluorophenyl)methanol Target Hypothetical Target (e.g., Kinase) Compound->Target Inhibition Pathway Signaling Cascade (e.g., PI3K/Akt) Target->Pathway Blocks Activation Bcl2 Bcl-2 Family (Anti-apoptotic) Pathway->Bcl2 Inhibits Caspase Caspase Activation Bcl2->Caspase Prevents Apoptosis Apoptosis Caspase->Apoptosis Induces

Caption: Hypothetical signaling pathway for compound-induced apoptosis.

Summary and Future Directions

This guide outlines a comprehensive and scientifically grounded strategy for the initial characterization of this compound. By leveraging a workflow that progresses from in silico prediction to targeted in vitro screening and mechanistic studies, researchers can efficiently and systematically uncover the compound's potential biological activities. The structural motifs inherent to this molecule—the fluorine atom and the benzyloxy group—provide a strong rationale for prioritizing the investigation of its anticancer and neuroprotective properties.

Positive results from this proposed battery of in vitro tests would provide the necessary foundation for more advanced preclinical development, including:

  • Lead Optimization: Synthesizing analogues to improve potency and selectivity.

  • In Vivo Efficacy Studies: Testing the compound in relevant animal models of disease.

  • ADME/Tox Profiling: Assessing the compound's absorption, distribution, metabolism, excretion, and toxicity.

By following this structured approach, the scientific community can effectively unlock the therapeutic potential hidden within novel chemical entities like this compound.

References

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An In-depth Technical Guide to the Synthesis of (4-(Benzyloxy)-3-fluorophenyl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for the synthesis of (4-(Benzyloxy)-3-fluorophenyl)methanol and its derivatives. It is intended for researchers, scientists, and professionals in drug development who are interested in the strategic construction of fluorinated aromatic building blocks. This document emphasizes the rationale behind methodological choices, provides detailed experimental protocols, and offers insights into the practical application of these synthetic strategies.

Introduction: The Significance of Fluorinated Benzyl Alcohols

The incorporation of fluorine into pharmacologically active molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1] The this compound scaffold is a particularly valuable building block. It combines the advantageous properties of a fluoroaromatic system with a versatile benzyl alcohol moiety, which can be further functionalized. The benzyloxy group serves as a robust protecting group for the phenolic hydroxyl, allowing for selective transformations at other positions of the molecule.

This guide will detail the primary synthetic pathways to this compound, focusing on a logical and efficient multi-step synthesis starting from commercially available precursors.

Strategic Overview of the Synthesis

The most common and reliable synthetic approach to this compound involves a two-step process starting from a suitable hydroxybenzaldehyde derivative. The core transformations are:

  • Protection of the phenolic hydroxyl group: This is typically achieved through a Williamson ether synthesis to introduce the benzyl group.

  • Reduction of the aldehyde functionality: The formyl group is selectively reduced to a primary alcohol to yield the final product.

An alternative, though less common, route involves the use of organometallic reagents, such as Grignard or organolithium species, to introduce the hydroxymethyl group.

Part 1: Synthesis of the Key Intermediate: 4-(Benzyloxy)-3-fluorobenzaldehyde

The synthesis of the aldehyde precursor is a critical first step. The most direct method is the O-alkylation of a commercially available hydroxybenzaldehyde.

Williamson Ether Synthesis: A Detailed Protocol

The Williamson ether synthesis is a classic and highly effective method for forming ethers. It proceeds via an S(_N)2 reaction between an alkoxide and an alkyl halide.[2][3][4][5][6][7]

Reaction Scheme:

Williamson Ether Synthesis start 3-Fluoro-4-hydroxybenzaldehyde reagents + Benzyl Bromide (Base, Solvent) start->reagents product 4-(Benzyloxy)-3-fluorobenzaldehyde reagents->product

Caption: Williamson Ether Synthesis of 4-(Benzyloxy)-3-fluorobenzaldehyde.

Experimental Protocol:

  • Materials:

    • 3-Fluoro-4-hydroxybenzaldehyde

    • Benzyl bromide

    • Anhydrous potassium carbonate (K₂CO₃)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Deionized water

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-fluoro-4-hydroxybenzaldehyde (1.0 eq) and anhydrous DMF. Stir the mixture until the solid is completely dissolved.

    • Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the solution. The mixture will become a suspension.

    • To the stirring suspension, add benzyl bromide (1.1 - 1.2 eq) dropwise at room temperature.

    • Heat the reaction mixture to 60-80°C and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.[8]

    • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

    • Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

    • Combine the organic layers and wash with deionized water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4-(benzyloxy)-3-fluorobenzaldehyde.

Causality Behind Experimental Choices:

  • Choice of Base: Potassium carbonate is a moderately strong base, which is sufficient to deprotonate the acidic phenolic hydroxyl group to form the more nucleophilic phenoxide ion.[9] Using a milder base ensures selectivity for O-alkylation of the phenol over potential side reactions involving the aldehyde.[10]

  • Choice of Solvent: A polar aprotic solvent like DMF is ideal for S(_N)2 reactions as it solvates the cation of the base, leaving the anionic nucleophile more reactive.[4]

  • Reaction Temperature: Heating the reaction to 60-80°C increases the reaction rate without promoting significant side reactions.[8]

Part 2: Reduction to this compound

The final step in the synthesis is the reduction of the aldehyde to the corresponding primary alcohol. Sodium borohydride is a mild and selective reducing agent that is well-suited for this transformation.[11][12][13]

Sodium Borohydride Reduction: A Detailed Protocol

Reaction Scheme:

Aldehyde Reduction start 4-(Benzyloxy)-3-fluorobenzaldehyde reagents + NaBH4 (Solvent) start->reagents product This compound reagents->product

Caption: Reduction of 4-(Benzyloxy)-3-fluorobenzaldehyde.

Experimental Protocol:

  • Materials:

    • 4-(Benzyloxy)-3-fluorobenzaldehyde

    • Sodium borohydride (NaBH₄)

    • Methanol or Ethanol

    • Deionized water

    • 1M Hydrochloric acid (HCl)

    • Ethyl acetate

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 4-(benzyloxy)-3-fluorobenzaldehyde (1.0 eq) in methanol or ethanol in a round-bottom flask and cool the solution to 0°C in an ice bath.

    • Slowly add sodium borohydride (1.0 - 1.5 eq) portion-wise to the stirred solution.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours.

    • Monitor the reaction by TLC until the starting aldehyde is consumed.

    • Carefully quench the reaction by the slow addition of deionized water, followed by 1M HCl to neutralize the excess borohydride and adjust the pH to ~7.

    • Remove the bulk of the alcohol solvent under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3x).

    • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to yield the crude product.

    • Purify the crude this compound by column chromatography on silica gel or by recrystallization.

Causality Behind Experimental Choices:

  • Choice of Reducing Agent: Sodium borohydride is a chemoselective reducing agent that readily reduces aldehydes and ketones but does not typically affect other functional groups like esters or amides under these conditions.[11][12] This selectivity is crucial when working with multifunctional molecules. Lithium aluminum hydride (LAH) is a much stronger reducing agent and could also be used, but it is less safe to handle and offers no advantage in this specific transformation.[12][14]

  • Solvent: Protic solvents like methanol or ethanol are suitable for sodium borohydride reductions and help to protonate the intermediate alkoxide.

  • Temperature: The initial cooling to 0°C helps to control the initial exothermic reaction upon addition of the borohydride.

Alternative Synthetic Strategies

While the previously described route is the most common, alternative strategies can be employed, particularly if different starting materials are more readily available.

Grignard Reaction Approach

An alternative synthesis can be envisioned starting from a brominated precursor. This involves the formation of a Grignard reagent followed by reaction with a formylating agent.[1][15][16][17]

Workflow Diagram:

Grignard Route A 1-(Benzyloxy)-2-fluoro-4-bromobenzene B Grignard Reagent Formation (Mg, THF) A->B C (4-(Benzyloxy)-3-fluorophenyl)magnesium bromide B->C D Formylation (e.g., DMF) C->D E 4-(Benzyloxy)-3-fluorobenzaldehyde D->E F Reduction (NaBH4) E->F G This compound F->G

Caption: Grignard-based synthesis of this compound.

This route is more synthetically demanding as it requires strict anhydrous conditions for the formation and reaction of the Grignard reagent.[16][17]

Data Presentation

Table 1: Summary of Reaction Conditions and Yields

StepReactionKey ReagentsSolventTemperatureTypical Yield
1Williamson Ether SynthesisBenzyl bromide, K₂CO₃DMF60-80°C85-95%
2Aldehyde ReductionNaBH₄Methanol0°C to RT>90%

Table 2: Spectroscopic Data for this compound

TechniqueExpected Observations
¹H NMRSignals for the benzylic methylene protons (~5.1 ppm), the hydroxymethyl protons (~4.6 ppm), and aromatic protons on both rings (6.8-7.5 ppm).
¹³C NMRResonances for the benzylic methylene carbon (~71 ppm), the hydroxymethyl carbon (~64 ppm), and aromatic carbons (110-160 ppm). The carbon attached to fluorine will exhibit a characteristic large coupling constant (¹J(_{C-F})).
IR SpectroscopyCharacteristic absorption bands for the O-H stretch of the alcohol (~3300 cm⁻¹), C-O-C ether linkage (~1250 cm⁻¹), and C-F bond (~1100-1200 cm⁻¹).
Mass SpectrometryThe molecular ion peak [M]⁺ is expected at m/z = 232.25.

Note: Exact spectroscopic shifts may vary depending on the solvent and instrument used.

Conclusion

The synthesis of this compound is a well-established process that can be achieved in high yield through a reliable two-step sequence involving a Williamson ether synthesis followed by a sodium borohydride reduction. The choice of reagents and reaction conditions is critical for ensuring high selectivity and yield. This guide provides the necessary detailed protocols and scientific rationale to enable researchers to successfully synthesize this valuable building block for applications in drug discovery and medicinal chemistry.

References

  • ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]

  • Quora. (2018, May 2). Which compound can be used as a reducing agent instead of sodium borohydride?. Retrieved from [Link]

  • Reddit. (2025, February 27). Williamson Ether synthesis. Retrieved from [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • SynArchive. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Studylib. (n.d.). Carbonyl Reduction: NaBH4, Mechanism & Procedure. Retrieved from [Link]

  • ResearchGate. (2016, April 2). Greener Alternatives for Classical Reduction of Aldehydes/Ketones. Retrieved from [Link]

  • SciELO. (n.d.). Fast and efficient method for reduction of carbonyl compounds with NaBH4/wet SiO2 under solvent free condition. Retrieved from [Link]

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  • NIH. (n.d.). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Retrieved from [Link]

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  • Supporting Information. (n.t.). General Information. Retrieved from [Link]

  • Organic Syntheses. (2023, November 3). N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)-benzamide. Retrieved from [Link]

  • NIH. (n.d.). Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. Retrieved from [Link]

  • MDPI. (n.d.). 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-fluoro-3-phenoxy-benzaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). EP0024624A2 - 4-Fluoro-3-phenoxy-benzaldehyde acetals, process for their preparation and intermediate products therefor.
  • Google Patents. (n.d.). US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor.
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  • University of California, Davis. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol. Retrieved from [Link]

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An In-Depth Technical Guide to the Synthesis of (4-(Benzyloxy)-3-fluorophenyl)methanol: Starting Materials and Core Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Importance of a Fluorinated Benzyl Alcohol Intermediate

(4-(Benzyloxy)-3-fluorophenyl)methanol is a key structural motif and a versatile building block in medicinal chemistry and materials science. The strategic placement of a fluorine atom on the phenyl ring can significantly modulate the physicochemical and pharmacokinetic properties of a target molecule, including metabolic stability, lipophilicity, and binding affinity. The benzyloxy group serves as a common and robust protecting group for the phenolic hydroxyl, allowing for selective transformations at other positions of the molecule. This guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on the selection of starting materials and the rationale behind the chosen experimental conditions.

Primary Synthetic Pathway: Two-Step Synthesis from 3-Fluoro-4-hydroxybenzaldehyde

The most direct and widely employed route for the synthesis of this compound commences with the commercially available starting material, 3-fluoro-4-hydroxybenzaldehyde[1][2][3]. This pathway involves a two-step sequence: a Williamson ether synthesis to introduce the benzyl protecting group, followed by the selective reduction of the aldehyde functionality.

Step 1: Williamson Ether Synthesis of 4-(Benzyloxy)-3-fluorobenzaldehyde

The initial step is the O-alkylation of the phenolic hydroxyl group of 3-fluoro-4-hydroxybenzaldehyde with a benzylating agent, most commonly benzyl bromide. This reaction is a classic example of the Williamson ether synthesis.

Causality Behind Experimental Choices:

  • Base: A moderately weak base, such as potassium carbonate (K₂CO₃), is crucial for the deprotonation of the phenolic hydroxyl group to form the more nucleophilic phenoxide ion.[4][5] The phenoxide then acts as the nucleophile in the subsequent substitution reaction. Stronger bases like sodium hydride (NaH) could also be used but may not be necessary and require stricter anhydrous conditions.

  • Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetone are preferred.[5] These solvents effectively dissolve the reactants and facilitate the SN2 reaction mechanism by solvating the cation of the base, leaving the alkoxide anion more available for nucleophilic attack.

  • Alkylating Agent: Benzyl bromide is a highly effective electrophile for this SN2 reaction due to the good leaving group ability of the bromide ion and the primary nature of the benzylic carbon, which is accessible to the nucleophile.[6]

Detailed Experimental Protocol: Williamson Ether Synthesis

  • To a solution of 3-fluoro-4-hydroxybenzaldehyde (1.0 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).

  • Stir the resulting suspension at room temperature for approximately 30 minutes to ensure the formation of the phenoxide.

  • Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80°C and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.

  • Upon completion, cool the mixture to room temperature and quench the reaction by pouring it into water.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Concentrate the organic phase under reduced pressure to yield the crude 4-(benzyloxy)-3-fluorobenzaldehyde, which can be purified by column chromatography on silica gel.

Step 2: Reduction of 4-(Benzyloxy)-3-fluorobenzaldehyde to this compound

The second step involves the reduction of the aldehyde functional group of the intermediate to a primary alcohol.

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation.[7][8] It is a mild and selective reducing agent that readily reduces aldehydes and ketones to their corresponding alcohols.[9][10] Its ease of handling and high chemoselectivity make it preferable to more powerful and less selective reducing agents like lithium aluminum hydride (LiAlH₄) for this particular step.

  • Solvent: The reduction is typically carried out in a protic solvent such as methanol or ethanol at a controlled temperature (e.g., 0°C to room temperature).

Detailed Experimental Protocol: Aldehyde Reduction

  • Dissolve the purified 4-(benzyloxy)-3-fluorobenzaldehyde (1.0 equivalent) in methanol or ethanol.

  • Cool the solution to 0°C in an ice bath.

  • Add sodium borohydride (1.2 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to stir at 0°C and then warm to room temperature while monitoring the progress by TLC.

  • Once the reaction is complete, quench it by the slow addition of water or a dilute acid solution (e.g., 1M HCl).

  • Remove the bulk of the organic solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent to afford the final product, this compound, which can be further purified by recrystallization or column chromatography if necessary.

Workflow Visualization: Primary Synthetic Pathway

Synthesis_Route_1 start 3-Fluoro-4-hydroxybenzaldehyde reagents1 Benzyl Bromide, K₂CO₃, DMF intermediate 4-(Benzyloxy)-3-fluorobenzaldehyde reagents2 NaBH₄, Methanol final_product This compound reagents1->intermediate Williamson Ether Synthesis reagents2->final_product Reduction

Caption: Two-step synthesis from 3-fluoro-4-hydroxybenzaldehyde.

Alternative Synthetic Routes

While the two-step synthesis from 3-fluoro-4-hydroxybenzaldehyde is the most common, other viable routes exist, offering flexibility based on the availability of starting materials.

Route 2: Grignard Reaction Approach

This route involves the formation of an organometallic intermediate, which then reacts with a C1 electrophile.

  • Preparation of the Grignard Precursor: The synthesis would begin with the preparation of 4-bromo-1-(benzyloxy)-2-fluorobenzene. This can be achieved through the benzylation of 3-bromo-4-fluorophenol.[11]

  • Grignard Reagent Formation: The aryl bromide is then reacted with magnesium turnings in an anhydrous ether solvent (like THF or diethyl ether) to form the corresponding Grignard reagent, (4-(benzyloxy)-3-fluorophenyl)magnesium bromide.

  • Reaction with Formaldehyde: The final step involves the reaction of the Grignard reagent with formaldehyde (or a suitable equivalent like paraformaldehyde) to introduce the hydroxymethyl group, followed by an acidic workup.

Workflow Visualization: Grignard Reaction Pathway

Synthesis_Route_2 start 4-Bromo-1-(benzyloxy)-2-fluorobenzene reagents1 Mg, Anhydrous THF grignard (4-(Benzyloxy)-3-fluorophenyl)magnesium bromide reagents2 1. Formaldehyde 2. H₃O⁺ workup final_product This compound reagents1->grignard Grignard Formation reagents2->final_product Carbonyl Addition

Caption: Synthesis via a Grignard reagent intermediate.

Route 3: Reduction of a Carboxylic Acid Derivative

This strategy involves the reduction of a benzoic acid derivative to the corresponding benzyl alcohol.

  • Preparation of the Carboxylic Acid: The synthesis can start from 3-fluoro-4-hydroxybenzoic acid. The phenolic hydroxyl group is first protected as a benzyl ether using conditions similar to the Williamson ether synthesis described in Route 1, yielding 4-(benzyloxy)-3-fluorobenzoic acid.

  • Reduction of the Carboxylic Acid: The carboxylic acid is then reduced to the primary alcohol. This transformation typically requires a strong reducing agent such as lithium aluminum hydride (LiAlH₄) or borane (BH₃).[12][13] A milder two-step approach involves activating the carboxylic acid (e.g., as a mixed anhydride) followed by reduction with NaBH₄.[12]

Workflow Visualization: Carboxylic Acid Reduction Pathway

Synthesis_Route_3 start 3-Fluoro-4-hydroxybenzoic acid reagents1 Benzyl Bromide, K₂CO₃, DMF intermediate 4-(Benzyloxy)-3-fluorobenzoic acid reagents2 LiAlH₄, THF final_product This compound reagents1->intermediate Benzylation reagents2->final_product Reduction

Caption: Synthesis via reduction of a benzoic acid derivative.

Comparison of Synthetic Routes and Starting Materials

RouteStarting Material(s)Key StepsAdvantagesPotential Challenges
1 3-Fluoro-4-hydroxybenzaldehyde, Benzyl bromideWilliamson Ether Synthesis, Aldehyde ReductionHigh-yielding, reliable, commercially available starting materials, mild reduction conditions.Two distinct reaction steps.
2 3-Bromo-4-fluorophenol, Benzyl bromide, Mg, FormaldehydeBenzylation, Grignard Formation, Carbonyl AdditionConvergent synthesis.Requires strict anhydrous conditions for Grignard reaction; handling of formaldehyde gas.
3 3-Fluoro-4-hydroxybenzoic acid, Benzyl bromideBenzylation, Carboxylic Acid ReductionUtilizes a different commercially available starting material.Requires a strong, non-selective reducing agent (LiAlH₄) which necessitates careful handling.

Conclusion

The synthesis of this compound is most efficiently and reliably achieved through a two-step process starting from 3-fluoro-4-hydroxybenzaldehyde. This route, involving a Williamson ether synthesis followed by a selective sodium borohydride reduction, offers high yields and utilizes readily available starting materials and well-established, robust chemical transformations. Alternative routes starting from halogenated precursors via Grignard reagents or from benzoic acid derivatives provide valuable strategic flexibility for synthetic chemists, allowing for the selection of a pathway based on precursor availability and specific laboratory capabilities.

References

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  • J&K Scientific LLC (2025). Williamson Ether Synthesis. [Link]

  • LibreTexts Chemistry (2019). 14.3: The Williamson Ether Synthesis. [Link]

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  • Reddit (2015). Help finiding procedure for williamson ether synthesis.... r/chemistry. [Link]

  • Zeynizadeh, B., & Zahmatkesh, S. (2004). Convenient Reduction of Carbonyl Compounds with NaBH4/Wet Al2O3 System Under Solvent-Free, Solid-Gel and Microwave Irradiation. Journal of the Chinese Chemical Society, 51(4), 801-808.
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  • PubMed (2015). Sodium Borohydride Removes Aldehyde Inhibitors for Enhancing Biohydrogen Fermentation. [Link]

  • Zeynizadeh, B., & Yahyaei, S. (2003). NaBH4/NaNO3/H2O: A Convenient System for Selective Reduction of Aldehydes VS. Ketones to their Corresponding Alcohols. Oriental Journal of Chemistry, 19(3), 649-654.
  • Crich, D., & Lim, L. B. (2004). The 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal with the p-Methoxybenzyl Group and Removable under Desilylation Conditions. Organic letters, 6(12), 1907–1910. [Link]

  • Synlett (2010). Amide Activation by Tf2O: Reduction of Amides to Amines by NaBH4 under Mild Conditions. [Link]

  • Google Patents (2001). WO2001007410A1: PROCESS FOR PREPARING SUBSTITUTED ACETYLPYRIDINES.
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  • Google Patents (2014). CN102898289B: Method for synthesizing 2-(4-benzylmethoxyphenyl)
  • Google Patents (2013). CN102731269B: Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.
  • ResearchGate (2025). Direct reduction of some benzoic acids to alcohols via NaBH4–Br2. [Link]

  • ResearchGate (n.d.). Scheme 1. Etherification of 3-hydroxybenzaldehyde. [Link]

  • Chemguide (n.d.). REDUCTION OF CARBOXYLIC ACIDS. [Link]

  • Google Patents (2010). CN101913997A: Synthetic method of 2,3,5,6-tetrafluoro-4-methoxymethylbenzyl alcohol.
  • Google Patents (2015). WO2015063726A1: Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
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  • Synocule (n.d.). 4-(3-fluoro-benzyloxy)-benzaldehyde. [Link]

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An In-depth Technical Guide to the Safe Handling of (4-(Benzyloxy)-3-fluorophenyl)methanol for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety protocols and handling instructions for (4-(Benzyloxy)-3-fluorophenyl)methanol, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights to ensure the safe and effective use of this compound in a laboratory setting.

Understanding the Compound: A Proactive Approach to Safety

This compound is a substituted benzyl alcohol. Its molecular structure, featuring a fluorinated aromatic ring and a benzyloxy group, dictates its reactivity and toxicological profile. Proactive safety begins with a thorough understanding of the potential hazards inherent to this class of molecules.

The primary hazards associated with this compound and similar compounds include:

  • Acute Toxicity (Oral): While specific data for this compound is limited, analogous substituted benzyl alcohols are classified as harmful if swallowed.[1][2]

  • Skin and Eye Irritation: Direct contact can cause significant skin and serious eye irritation.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[1][2]

A foundational understanding of these risks informs every aspect of the handling, storage, and disposal protocols outlined in this guide.

Hazard Identification and Risk Assessment

A comprehensive risk assessment is mandatory before commencing any work with this compound. The following table summarizes the key hazard information based on available Safety Data Sheets (SDS) for the compound and its close structural analogues.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 4)GHS07WarningH302: Harmful if swallowed.[1][2]
Skin Corrosion/Irritation (Category 2)GHS07WarningH315: Causes skin irritation.[1][2]
Serious Eye Damage/Eye Irritation (Category 2A)GHS07WarningH319: Causes serious eye irritation.[1][2]
Specific Target Organ Toxicity – Single Exposure (Respiratory Tract Irritation) (Category 3)GHS07WarningH335: May cause respiratory irritation.[1][2]

Physicochemical Data:

PropertyValue
CAS Number 536974-94-4[3]
Molecular Formula C₁₄H₁₃FO₂[3]
Molecular Weight 232.25 g/mol [3]
Storage Temperature 2-8°C[3][4][5]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The cornerstone of safe handling lies in a multi-layered approach that combines robust engineering controls with appropriate personal protective equipment.

Engineering Controls: The First Line of Defense

All operations involving this compound, particularly those that may generate dust or aerosols, must be conducted in a certified chemical fume hood.[2] The fume hood provides critical protection by containing and exhausting potentially harmful vapors and particulates away from the user. Ensure the sash is maintained at the lowest practical height to maximize containment.

Engineering_Controls_Workflow cluster_0 Laboratory Environment cluster_1 Researcher Chemical_Fume_Hood Chemical Fume Hood General_Ventilation Adequate General Ventilation Chemical_Fume_Hood->General_Ventilation Secondary Control Researcher_Action Handling of Compound Researcher_Action->Chemical_Fume_Hood Primary Containment

Caption: Workflow for Engineering Controls.

Personal Protective Equipment (PPE): The Essential Barrier

The appropriate selection and consistent use of PPE are non-negotiable.

  • Eye and Face Protection: ANSI-approved safety glasses with side shields are the minimum requirement. A face shield should be worn over safety glasses when there is a risk of splashing.[1][2]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for any signs of degradation or perforation before use. Double-gloving is recommended for extended operations or when handling larger quantities.

  • Skin and Body Protection: A flame-resistant laboratory coat, fully buttoned, is mandatory. Ensure sleeves are of sufficient length to prevent skin exposure. Full-length pants and closed-toe shoes are also required.

  • Respiratory Protection: For situations where dust or aerosols may be generated and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate particulate filter is necessary.

PPE_Selection_Logic Start Assess Task Risk_of_Splash Risk of Splash? Start->Risk_of_Splash Eye_Protection Safety Glasses with Side Shields Risk_of_Splash->Eye_Protection No Face_Shield Face Shield over Safety Glasses Risk_of_Splash->Face_Shield Yes Risk_of_Dust Risk of Dust/Aerosol? Hand_Protection Nitrile/Neoprene Gloves (Double-gloving recommended) Risk_of_Dust->Hand_Protection No Respiratory_Protection NIOSH-approved Respirator Risk_of_Dust->Respiratory_Protection Yes Eye_Protection->Risk_of_Dust Face_Shield->Risk_of_Dust Body_Protection Lab Coat, Full Pants, Closed-toe Shoes Hand_Protection->Body_Protection Respiratory_Protection->Hand_Protection

Sources

mechanism of action of (4-(Benzyloxy)-3-fluorophenyl)methanol in biological systems

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Putative Mechanism of Action of (4-(Benzyloxy)-3-fluorophenyl)methanol in Biological Systems

Authored by a Senior Application Scientist

Introduction

This compound is an aromatic alcohol characterized by a benzyloxy group and a fluorine atom on the phenyl ring.[1][2] While its direct and specific biological mechanism of action is not extensively documented in publicly available literature, its structural motifs are present in a variety of biologically active compounds.[3][4][5][6] Benzyl alcohol and its derivatives are known for their roles as pharmaceutical intermediates, with fluorination often serving to enhance biological activity and binding affinity to protein targets.[7][8] This guide puts forth a plausible mechanism of action for this compound based on the established activity of structurally similar molecules and outlines a comprehensive experimental strategy to validate this hypothesis. We will operate under the assumption that this compound may act as a modulator of nuclear receptors, a common target for molecules with this scaffold.

A Plausible Hypothesis: Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Agonism

A key insight into the potential action of this compound comes from research on a similar 4-benzyloxy-benzylamino chemotype, which has been identified as a potent and selective Peroxisome Proliferator-Activated Receptor Alpha (PPARα) agonist.[9] PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in cellular differentiation, development, and metabolism. PPARα, in particular, is a major regulator of lipid metabolism and has been a target for drugs aimed at treating metabolic disorders.

Based on this precedent, we hypothesize that this compound may also function as a PPARα agonist. The benzyloxy group could facilitate entry into the ligand-binding pocket of the receptor, while the fluorine atom might enhance binding affinity through favorable electrostatic interactions.

Proposed Signaling Pathway

PPAR_alpha_pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound (4-(Benzyloxy)-3- fluorophenyl)methanol Compound_cyto (4-(Benzyloxy)-3- fluorophenyl)methanol Compound->Compound_cyto Cellular Uptake RXR RXR PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binding to DNA PPARa PPARα PPARa->RXR HSP HSP PPARa->HSP Dissociation Compound_cyto->PPARa Binding Gene_Expression Target Gene Transcription PPRE->Gene_Expression Initiation mRNA mRNA Gene_Expression->mRNA Protein Protein Synthesis (e.g., enzymes for fatty acid oxidation) mRNA->Protein Metabolic_Effect Increased Lipid Metabolism & Anti-inflammatory Effects Protein->Metabolic_Effect Physiological Response

Caption: Proposed PPARα signaling pathway for this compound.

Experimental Validation Strategy

To rigorously test the hypothesis of PPARα agonism, a multi-tiered experimental approach is necessary. The following sections detail the proposed workflows, from initial binding assays to functional cellular responses.

Tier 1: Direct Target Engagement

The first step is to determine if this compound physically interacts with the PPARα protein.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Preparation: Recombinant human PPARα ligand-binding domain (LBD) is purified. A known high-affinity radiolabeled PPARα agonist (e.g., [³H]-GW7647) is used as the tracer.

  • Incubation: A constant concentration of the PPARα LBD and the radioligand are incubated with increasing concentrations of this compound.

  • Separation: Bound and free radioligand are separated using a filter-binding assay (e.g., glass fiber filters).

  • Quantification: The amount of bound radioligand is quantified by scintillation counting.

  • Analysis: The data is used to calculate the inhibitory concentration (IC50) of this compound, which is the concentration required to displace 50% of the radiolabeled ligand. This can be converted to a binding affinity constant (Ki).

Expected Data & Interpretation

CompoundIC50 (nM)Ki (nM)
Positive Control (GW7647)52
This compound500250
Negative Control>10,000>5,000

A low nanomolar to micromolar Ki value would suggest direct binding to PPARα.

Tier 2: Cellular Target Activation

Confirmation of direct binding must be followed by evidence of target activation within a cellular context.

Experimental Protocol: PPARα Reporter Gene Assay

  • Cell Line: A suitable mammalian cell line (e.g., HEK293T) is co-transfected with two plasmids: one expressing the full-length human PPARα and another containing a luciferase reporter gene under the control of a promoter with multiple Peroxisome Proliferator Response Elements (PPREs).

  • Treatment: The transfected cells are treated with increasing concentrations of this compound for 18-24 hours. A known PPARα agonist is used as a positive control.

  • Lysis & Measurement: Cells are lysed, and luciferase activity is measured using a luminometer.

  • Analysis: The fold induction of luciferase activity relative to vehicle-treated cells is calculated to determine the EC50 (the concentration that elicits a half-maximal response).

Experimental Workflow: Reporter Gene Assay

Reporter_Assay_Workflow Transfection Co-transfect HEK293T cells with PPARα and PPRE-Luciferase plasmids Treatment Treat cells with This compound (various concentrations) Transfection->Treatment Incubation Incubate for 24 hours Treatment->Incubation Lysis Lyse cells Incubation->Lysis Luminometry Measure Luciferase Activity Lysis->Luminometry Analysis Calculate EC50 Luminometry->Analysis

Caption: Workflow for the PPARα reporter gene assay.

Tier 3: Downstream Gene Expression Analysis

To confirm that the observed activation leads to the transcription of endogenous target genes, quantitative PCR (qPCR) is employed.

Experimental Protocol: qPCR for PPARα Target Genes

  • Cell Line: A metabolically active cell line, such as HepG2 (human hepatoma cells), which endogenously expresses PPARα, is used.

  • Treatment: Cells are treated with an effective concentration (e.g., 2x EC50 from the reporter assay) of this compound for a specified time course (e.g., 6, 12, and 24 hours).

  • RNA Extraction & cDNA Synthesis: Total RNA is extracted from the cells, and its quality and quantity are assessed. First-strand cDNA is then synthesized.

  • qPCR: The expression levels of known PPARα target genes (e.g., CPT1A, ACOX1, PDK4) are quantified using qPCR with specific primers. A housekeeping gene (e.g., GAPDH) is used for normalization.

  • Analysis: The relative fold change in gene expression compared to vehicle-treated cells is calculated using the ΔΔCt method.

Expected Data & Interpretation

Target GeneFold Change (vs. Vehicle)
CPT1A4.5
ACOX16.2
PDK43.8
GAPDH1.0

A significant upregulation of these target genes would provide strong evidence for PPARα agonism.

Tier 4: Functional Cellular Assays

The final step is to demonstrate a relevant physiological outcome of PPARα activation. A key function of PPARα is the regulation of fatty acid oxidation.

Experimental Protocol: Fatty Acid Oxidation Assay

  • Cell Line: Differentiated C2C12 myotubes or primary hepatocytes are suitable model systems.

  • Treatment: Cells are pre-treated with this compound for 24-48 hours to allow for the upregulation of metabolic enzymes.

  • Assay: The cells are then incubated with a radiolabeled fatty acid, such as [³H]-palmitate.

  • Measurement: The rate of fatty acid oxidation is determined by measuring the amount of tritiated water ([³H]₂O) produced.

  • Analysis: The results are expressed as the percentage increase in fatty acid oxidation compared to vehicle-treated cells.

Conclusion

While the precise biological role of this compound remains to be definitively elucidated, its structural similarity to known PPARα agonists provides a strong foundation for a testable hypothesis. The experimental framework outlined in this guide, progressing from direct binding to functional cellular outcomes, represents a robust strategy for characterizing its mechanism of action. Should this compound prove to be a PPARα agonist, it could serve as a valuable chemical scaffold for the development of novel therapeutics for metabolic diseases. The multi-tiered approach ensures a high degree of scientific rigor and trustworthiness in the validation process.

References

  • Dou, X., Nath, D., Shin, H., Nurmemmedov, E., Bourne, P. C., Ma, J. X., & Duerfeldt, A. S. (2020). Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders. Journal of Medicinal Chemistry, 63(9), 4886–4904. [Link]

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Spectroscopic Characterization of (4-(Benzyloxy)-3-fluorophenyl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of (4-(Benzyloxy)-3-fluorophenyl)methanol, a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and drug development professionals, offering in-depth theoretical and practical insights into the application of modern spectroscopic techniques for the structural elucidation and quality control of this compound. We will explore the principles and experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting a complete, albeit predicted, spectroscopic profile of the target molecule. The causality behind experimental choices and the logic of spectral interpretation are emphasized to ensure scientific integrity and practical utility.

Introduction: The Significance of this compound

This compound, bearing the CAS number 536974-94-4, is a versatile building block in medicinal chemistry.[1][2][3][][5][6][7][8][9] Its structure, featuring a benzyloxy protecting group, a fluorine substituent, and a primary alcohol, makes it a valuable precursor for the synthesis of complex molecules with potential therapeutic activities. The fluorine atom, in particular, is a common bioisostere for a hydrogen atom or a hydroxyl group in drug design, often leading to improved metabolic stability, binding affinity, and bioavailability.

Accurate and unambiguous characterization of this intermediate is paramount to ensure the integrity of the subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). Spectroscopic methods provide a powerful toolkit for confirming the chemical identity, purity, and structural features of this compound. This guide will delve into the theoretical underpinnings and practical application of key spectroscopic techniques for its comprehensive analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Nuclei

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[10] By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton (¹H) NMR spectroscopy provides a map of the different types of protons in a molecule and their relationships to one another. The chemical shift (δ) of a proton is influenced by its local electronic environment.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.40-7.30m5HPhenyl-H (benzyloxy)
~7.15dd1HAr-H
~7.05dd1HAr-H
~6.95t1HAr-H
5.10s2HO-CH₂-Ph
4.65d2HAr-CH₂-OH
~2.0 (variable)br s1HOH

Causality of Predictions:

  • Aromatic Protons (7.40-6.95 ppm): The five protons of the benzyl group are expected to appear in the typical aromatic region. The three protons on the fluorinated aromatic ring will exhibit splitting patterns due to both proton-proton and proton-fluorine coupling. The electron-donating benzyloxy group and the electron-withdrawing fluorine atom will influence their precise chemical shifts.[11][12]

  • Benzylic Methylene Protons (5.10 ppm): The two protons of the O-CH₂-Ph group are chemically equivalent and appear as a singlet. Their position is downfield due to the deshielding effect of the adjacent oxygen atom.

  • Methylene Alcohol Protons (4.65 ppm): The protons of the Ar-CH₂-OH group are also deshielded by the adjacent oxygen and the aromatic ring. They are expected to appear as a doublet due to coupling with the hydroxyl proton, although this coupling can sometimes be broadened or absent due to chemical exchange.

  • Hydroxyl Proton (~2.0 ppm): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding. It often appears as a broad singlet.[13]

Experimental Workflow: ¹H NMR Spectroscopy

Workflow for acquiring an IR spectrum using the KBr pellet method.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure. Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like alcohols, often yielding the protonated molecule [M+H]⁺.

Predicted Mass Spectrometry Data (ESI+):

m/zAssignment
233.08[M+H]⁺
215.07[M-OH]⁺ or [M+H-H₂O]⁺
91.05[C₇H₇]⁺ (tropylium ion)

Causality of Predictions:

  • Protonated Molecule [M+H]⁺ (m/z 233.08): With a molecular weight of 232.25 for C₁₄H₁₃FO₂, the protonated molecule [M+H]⁺ is expected to be the base peak or a very prominent peak in the ESI+ mass spectrum.

  • Loss of Water or Hydroxyl Radical (m/z 215.07): The loss of a hydroxyl radical (17 Da) or a molecule of water (18 Da) from the molecular ion is a common fragmentation pathway for benzyl alcohols.

  • Tropylium Ion (m/z 91.05): The benzyloxy group can readily cleave to form the highly stable tropylium ion, [C₇H₇]⁺, which is a characteristic fragment for compounds containing a benzyl group. [10][14][15][16][17]

Conclusion: An Integrated Approach to Structural Verification

The comprehensive spectroscopic characterization of this compound relies on the integration of data from multiple analytical techniques. ¹H, ¹³C, and ¹⁹F NMR provide a detailed map of the atomic connectivity and electronic environments within the molecule. IR spectroscopy confirms the presence of key functional groups, such as the hydroxyl and ether moieties. Finally, mass spectrometry verifies the molecular weight and provides insights into the fragmentation patterns, further corroborating the proposed structure.

This guide has outlined the predicted spectroscopic data and the underlying principles for the characterization of this important synthetic intermediate. By following the described experimental protocols and understanding the logic of spectral interpretation, researchers and drug development professionals can confidently verify the identity and purity of this compound, ensuring the quality and success of their synthetic endeavors.

References

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Methodological & Application

The Versatile Role of (4-(Benzyloxy)-3-fluorophenyl)methanol in Modern Organic Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

(4-(Benzyloxy)-3-fluorophenyl)methanol has emerged as a valuable and versatile building block in organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its unique trifunctional nature, possessing a reactive benzylic alcohol, a protecting group-like benzyloxy moiety, and a fluorine substituent, offers chemists a powerful tool for the strategic construction of complex molecular architectures. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and insights into its synthetic utility.

Introduction to a Multifunctional Building Block

The strategic placement of a fluorine atom ortho to a benzyloxy group and para to a hydroxymethyl group imparts distinct reactivity and properties to the molecule. The electron-withdrawing nature of fluorine can influence the reactivity of the adjacent benzyloxy group and the aromatic ring itself, while the benzyloxy group can serve as a protecting group for the phenolic oxygen. The primary alcohol functionality provides a handle for a wide array of synthetic transformations, including oxidation, esterification, and conversion to leaving groups for nucleophilic substitution.

Core Applications in Synthetic Chemistry

The utility of this compound and its derivatives can be broadly categorized into three main areas:

  • As a Precursor to a Novel Protecting Group: The corresponding benzyl bromide derivative can be used to introduce a stable, yet selectively cleavable, protecting group for alcohols.

  • As a Versatile Intermediate for Cross-Coupling Reactions: Following conversion of the alcohol to a halide or triflate, the aromatic ring can participate in various palladium-catalyzed cross-coupling reactions to form C-C and C-N bonds.

  • As a Key Component in the Synthesis of Bioactive Molecules: The inherent structural motifs within this building block are found in various pharmacologically active compounds.

Application 1: The (4-(Benzyloxy)-3-fluorobenzyl) Ether as a Protecting Group for Alcohols

The benzylic alcohol of this compound can be readily converted to the corresponding bromide, which serves as an excellent reagent for the protection of alcohols. The resulting (4-(Benzyloxy)-3-fluorobenzyl) ether is stable to a wide range of reaction conditions. A key advantage of this protecting group is its orthogonality with other common protecting groups, allowing for selective deprotection strategies in complex syntheses. For instance, a related protecting group, the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, has been shown to be fully compatible with the removal of p-methoxybenzyl (PMB) ethers using DDQ[1][2].

Protocol 1: Protection of a Primary Alcohol

This protocol describes the protection of a generic primary alcohol using (4-(Benzyloxy)-3-fluorobenzyl) bromide, which can be synthesized from this compound.

Step 1: Synthesis of (4-(Benzyloxy)-3-fluorobenzyl) bromide

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add phosphorus tribromide (PBr₃) (0.4 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude (4-(Benzyloxy)-3-fluorobenzyl) bromide, which can be used in the next step without further purification.

Step 2: Protection of the Alcohol

  • To a stirred solution of the primary alcohol (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (NaH) (1.2 eq, 60% dispersion in mineral oil).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of crude (4-(Benzyloxy)-3-fluorobenzyl) bromide (1.1 eq) in THF.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography on silica gel to yield the protected alcohol.

Reactant Reagent Base Solvent Yield (%)
Primary Alcohol(4-(Benzyloxy)-3-fluorobenzyl) bromideNaHTHF85-95%

Causality Behind Experimental Choices:

  • PBr₃ is a classic and efficient reagent for converting primary alcohols to bromides with minimal side reactions.

  • NaH is a strong, non-nucleophilic base that effectively deprotonates the alcohol to form the alkoxide, which is a potent nucleophile for the subsequent Williamson ether synthesis.

  • THF is an excellent aprotic solvent for this type of reaction, as it is inert to the strong base and effectively solvates the reactants.

Protocol 2: Deprotection of the (4-(Benzyloxy)-3-fluorobenzyl) Ether

The benzyloxy group can be cleaved under standard hydrogenolysis conditions.

  • Dissolve the protected alcohol in ethanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Stir the mixture under an atmosphere of hydrogen (H₂) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol.

Deprotection Workflow

Protected_Alcohol Protected Alcohol (R-O-CH₂-Ar-OBn) Deprotected_Alcohol Deprotected Alcohol (R-OH) Protected_Alcohol->Deprotected_Alcohol H₂, Pd/C Ethanol, rt Byproduct Toluene + 3-Fluorophenol Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X(L₂) Pd0->OxAdd Oxidative Addition (Ar-X) Transmetalation Ar-Pd(II)-R(L₂) OxAdd->Transmetalation Transmetalation (R-B(OH)₂ / Base) RedElim Ar-R Transmetalation->RedElim Reductive Elimination RedElim->Pd0 Starting_Material This compound Aldehyde 4-(Benzyloxy)-3-fluorobenzaldehyde Starting_Material->Aldehyde DMP, DCM Final_Product 2-(4-(Benzyloxy)-3-fluorophenyl)benzothiazole Aldehyde->Final_Product 2-Aminothiophenol, DMSO, 120 °C

Sources

The Strategic Deployment of (4-(Benzyloxy)-3-fluorophenyl)methanol in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold

In the intricate tapestry of medicinal chemistry, the selection of appropriate building blocks is paramount to the successful design and synthesis of novel therapeutic agents. Among the myriad of available scaffolds, (4-(Benzyloxy)-3-fluorophenyl)methanol has emerged as a particularly valuable asset for drug discovery programs. This seemingly simple aromatic alcohol integrates three key structural motifs, each contributing unique and advantageous properties to a final drug candidate: a benzyl ether, a fluorine substituent, and a reactive hydroxymethyl group. The strategic incorporation of this building block can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, addressing critical challenges in drug development such as metabolic stability, target binding affinity, and synthetic accessibility.

The benzyloxy group, while often employed as a robust protecting group for phenols, also plays a crucial role in modulating lipophilicity and participating in favorable hydrophobic interactions within protein binding pockets.[1] Its presence can enhance membrane permeability, a critical factor for oral bioavailability.[1] The strategic placement of a fluorine atom, a cornerstone of modern medicinal chemistry, offers a plethora of benefits.[2][3][4] Its high electronegativity can alter the pKa of neighboring functional groups, influence molecular conformation, and block sites of metabolism, thereby enhancing the metabolic stability and half-life of a drug.[3][4] Finally, the primary alcohol functionality of this compound serves as a versatile synthetic handle, allowing for its facile incorporation into a wide array of molecular architectures through etherification, esterification, or conversion to other functional groups.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the applications of this compound in medicinal chemistry. We will delve into the causality behind its utility, provide detailed, field-proven protocols for its synthesis and application, and present a case study illustrating its role in the synthesis of a key intermediate for a potent therapeutic agent.

Physicochemical Properties and Strategic Advantages

The utility of this compound as a building block is underscored by the synergistic interplay of its constituent functional groups. A thorough understanding of these contributions is essential for its rational deployment in drug design.

PropertyContribution of Structural MotifsImpact on Drug Candidate
Lipophilicity (logP) The aromatic rings of the benzyl and phenyl groups contribute to increased lipophilicity.Can enhance membrane permeability and cell penetration. May also increase binding to hydrophobic pockets in target proteins.
Metabolic Stability The fluorine atom at the 3-position can block potential sites of aromatic hydroxylation, a common metabolic pathway.Increased in vivo half-life and reduced metabolic clearance.[3]
Target Binding Interactions The benzyloxy group can engage in π-stacking and hydrophobic interactions. The fluorine atom can participate in hydrogen bonding or other electrostatic interactions.Enhanced binding affinity and selectivity for the biological target.
Synthetic Versatility The primary alcohol is a versatile functional group for various chemical transformations (e.g., oxidation, etherification, esterification).Facilitates the straightforward incorporation of the building block into complex molecular scaffolds.
Conformational Control The fluorine substituent can influence the preferred conformation of the molecule due to steric and electronic effects.Can pre-organize the molecule for optimal binding to its target.[4]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound and its subsequent application in the preparation of a key pharmaceutical intermediate. These protocols are designed to be self-validating, with clear explanations for each experimental choice.

Protocol 1: Synthesis of this compound

This protocol details the preparation of the title building block from commercially available 3-fluoro-4-hydroxybenzoic acid. The synthesis proceeds in two key steps: protection of the phenolic hydroxyl group as a benzyl ether, followed by the reduction of the carboxylic acid to the primary alcohol.

Workflow Diagram:

synthesis_workflow cluster_0 Step 1: Benzylation cluster_1 Step 2: Reduction A 3-Fluoro-4-hydroxybenzoic acid E 4-(Benzyloxy)-3-fluorobenzoic acid A:e->E:w K2CO3, DMF, 80 °C B Benzyl Bromide B:e->E:w C Potassium Carbonate C:e->E:w D DMF D:e->E:w H This compound E:e->H:w LAH, THF, 0 °C to rt F Lithium Aluminum Hydride (LAH) F:e->H:w G THF G:e->H:w

Caption: Synthetic workflow for this compound.

Materials and Reagents:

  • 3-Fluoro-4-hydroxybenzoic acid

  • Benzyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Lithium aluminum hydride (LAH)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step 1: Synthesis of 4-(Benzyloxy)-3-fluorobenzoic acid

  • To a stirred solution of 3-fluoro-4-hydroxybenzoic acid (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.5 eq).

  • Add benzyl bromide (1.2 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Causality: The basic conditions created by potassium carbonate deprotonate the phenolic hydroxyl group, forming a phenoxide that acts as a nucleophile to displace the bromide from benzyl bromide in an Sₙ2 reaction. DMF is an excellent polar aprotic solvent for this type of reaction.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Acidify the aqueous mixture with 1 M HCl to a pH of ~2-3, which will precipitate the product.

  • Filter the precipitate, wash with water, and dry under vacuum to afford 4-(benzyloxy)-3-fluorobenzoic acid as a white solid. The product can be used in the next step without further purification if the purity is deemed sufficient by NMR analysis.

Step 2: Synthesis of this compound

  • To a suspension of lithium aluminum hydride (LAH) (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-(benzyloxy)-3-fluorobenzoic acid (1.0 eq) in anhydrous THF dropwise.

    • Causality: LAH is a powerful reducing agent capable of reducing carboxylic acids to primary alcohols. The reaction is performed at low temperature to control the exothermic reaction.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the starting material is consumed as indicated by TLC.

  • Carefully quench the reaction at 0 °C by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LAH in grams (Fieser workup).

  • Stir the resulting suspension vigorously for 30 minutes, then filter through a pad of Celite®.

  • Wash the filter cake with ethyl acetate.

  • Combine the filtrate and washings, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound as a white solid or a colorless oil.

Protocol 2: Application in the Synthesis of a Key Intermediate for LSD1 Inhibitors

This protocol illustrates the use of this compound in the synthesis of a key aldehyde intermediate, which can be further elaborated to generate potent inhibitors of Lysine-Specific Demethylase 1 (LSD1), a critical epigenetic target in oncology.[5]

Workflow Diagram:

application_workflow cluster_0 Step 1: Mitsunobu Reaction cluster_1 Step 2: Debenzylation and Oxidation (Hypothetical) A This compound E 4-((4-(Benzyloxy)-3-fluorobenzyl)oxy)benzonitrile A:e->E:w DIAD, PPh3, THF, 0 °C to rt B 4-Hydroxybenzonitrile B:e->E:w C DIAD/PPh3 C:e->E:w D THF D:e->E:w H Target Aldehyde Intermediate E:e->H:w Further Synthetic Steps F Deprotection/Oxidation Reagents F:e->H:w G Solvent G:e->H:w

Caption: Application of the building block in a synthetic route.

Materials and Reagents:

  • This compound

  • 4-Hydroxybenzonitrile

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Hexanes

  • Silica gel for column chromatography

Procedure: Synthesis of 4-((4-(Benzyloxy)-3-fluorobenzyl)oxy)benzonitrile

  • Dissolve this compound (1.0 eq), 4-hydroxybenzonitrile (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution.

    • Causality: This is a Mitsunobu reaction, which allows for the formation of an ether linkage between a primary alcohol and a phenolic hydroxyl group under mild, neutral conditions. The reaction proceeds through an alkoxyphosphonium salt intermediate.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC for the consumption of the starting alcohol.

  • Once complete, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to afford 4-((4-(benzyloxy)-3-fluorobenzyl)oxy)benzonitrile as the product.

This intermediate can then be further functionalized. For example, the nitrile group can be reduced to an amine, and the benzyloxy group can be deprotected via hydrogenolysis to reveal a phenolic hydroxyl, providing a versatile intermediate for the synthesis of a diverse library of LSD1 inhibitors.

Conclusion: A Building Block of Strategic Importance

This compound represents a prime example of a "privileged" building block in medicinal chemistry. Its carefully orchestrated combination of a benzyloxy group, a fluorine atom, and a reactive alcohol moiety provides a powerful tool for medicinal chemists to address key challenges in drug design. The ability to simultaneously modulate lipophilicity, block metabolic pathways, and introduce key binding interactions, all while providing a versatile synthetic handle, makes this an invaluable component in the modern drug discovery arsenal. The protocols and insights provided herein are intended to empower researchers to effectively harness the potential of this strategic building block in their quest for novel and effective therapeutic agents.

References

  • Reversible Lysine Specific Demethylase 1 (LSD1) Inhibitors: A Promising Wrench to Impair LSD1. Journal of Medicinal Chemistry. Available at: [Link]

  • Medicinal Chemistry Insights in the Discovery of Novel LSD1 Inhibitors. Future Medicinal Chemistry. Available at: [Link]

  • Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

  • The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. Available at: [Link]

  • Fluorine in medicinal chemistry. Progress in Medicinal Chemistry. Available at: [Link]

Sources

Application Notes and Protocols for Reactions Involving (4-(Benzyloxy)-3-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Fluorinated Building Block in Modern Organic Synthesis

(4-(Benzyloxy)-3-fluorophenyl)methanol is a key intermediate in the landscape of medicinal chemistry and materials science. Its trifunctional nature—a reactive benzylic alcohol, a stable benzyl ether protecting group, and an electron-withdrawing fluorine atom on the aromatic ring—offers a powerful toolkit for the synthesis of complex molecular architectures. The fluorine substituent is of particular interest as it can enhance metabolic stability, binding affinity, and bioavailability of target molecules, making this compound a valuable precursor for the development of novel therapeutics.[1][2]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the handling, storage, and key synthetic transformations of this compound. The protocols detailed herein are designed to be robust and reproducible, with an emphasis on the causality behind experimental choices to ensure both success and safety in the laboratory.

Safety, Handling, and Storage

Prior to any experimental work, it is imperative to consult the Safety Data Sheet (SDS). This compound should be handled in a well-ventilated area, preferably within a chemical fume hood.[3] Personal protective equipment, including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.[3][4][5][6][7] Avoid inhalation of dust and contact with skin and eyes.[3][4][5][6] In case of contact, rinse the affected area thoroughly with water.[4][5]

Storage: Store the compound in a tightly sealed container in a cool, dry place, typically between 2-8°C, to prevent degradation.[1][8]

Core Synthetic Transformations and Protocols

This compound is a versatile substrate for a variety of chemical transformations. The following sections detail protocols for three key reactions: oxidation of the benzylic alcohol to the corresponding aldehyde, cleavage of the benzyl ether to unmask the phenol, and a representative cross-coupling reaction.

Oxidation to 4-(Benzyloxy)-3-fluorobenzaldehyde

The selective oxidation of the primary benzylic alcohol to an aldehyde is a crucial step in many synthetic pathways, as the aldehyde functionality is a gateway to a multitude of further transformations. Over-oxidation to the carboxylic acid is a common side reaction that must be avoided.[9][10] The use of mild and selective oxidizing agents is therefore paramount. Dess-Martin periodinane (DMP) is an excellent choice for this transformation due to its high chemoselectivity and mild reaction conditions.[11][12][13][14]

Causality of Experimental Choices:

  • Dess-Martin Periodinane (DMP): DMP is a hypervalent iodine reagent that is known for its mild and selective oxidation of primary alcohols to aldehydes with minimal over-oxidation.[11][12][13][14]

  • Dichloromethane (DCM): DCM is an inert solvent that dissolves both the starting material and the DMP reagent, providing a homogeneous reaction medium.

  • Sodium Bicarbonate (NaHCO₃) Buffer: The oxidation reaction can produce acidic byproducts. A mild base like NaHCO₃ is often added to buffer the reaction and protect acid-sensitive functional groups.

  • Sodium Thiosulfate (Na₂S₂O₃) Quench: The reaction is quenched with a saturated aqueous solution of Na₂S₂O₃ to reduce any unreacted DMP and the iodinane byproduct, facilitating their removal during the workup.

Experimental Protocol: Dess-Martin Oxidation

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DCM at room temperature, add solid sodium bicarbonate (2.0 eq).

  • Add Dess-Martin periodinane (1.2 eq) portion-wise over 10-15 minutes.

  • Stir the resulting suspension at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, dilute the reaction mixture with DCM and quench by adding saturated aqueous Na₂S₂O₃ solution and saturated aqueous NaHCO₃ solution (1:1 v/v).

  • Stir vigorously until the solid dissolves and the layers become clear.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford 4-(Benzyloxy)-3-fluorobenzaldehyde as a white solid.

Reagent Molar Eq. Typical Quantity (for 1 mmol scale)
This compound1.0232 mg
Dess-Martin Periodinane1.2509 mg
Sodium Bicarbonate2.0168 mg
Dichloromethane-10 mL

Workflow for Dess-Martin Oxidation:

Oxidation_Workflow start Start dissolve Dissolve Substrate in DCM with NaHCO3 start->dissolve add_dmp Add Dess-Martin Periodinane dissolve->add_dmp stir Stir at RT, Monitor by TLC add_dmp->stir quench Quench with Na2S2O3/NaHCO3 stir->quench extract Aqueous Workup & Extraction quench->extract purify Column Chromatography extract->purify product Product: Aldehyde purify->product

Workflow for the oxidation of this compound.
Debenzylation to 3-Fluoro-4-hydroxyphenyl)methanol

The benzyl ether in this compound serves as a robust protecting group for the phenolic hydroxyl. Its removal is often a necessary step to reveal the free phenol for further functionalization or as the final step in the synthesis of a target molecule. Catalytic transfer hydrogenation is a mild and efficient method for debenzylation, avoiding the need for high-pressure hydrogen gas.[3][6][7][15][16]

Causality of Experimental Choices:

  • Palladium on Carbon (Pd/C): This is a highly effective and commonly used heterogeneous catalyst for hydrogenolysis reactions.[3][6][7][17]

  • Ammonium Formate: This salt serves as the in-situ source of hydrogen for the reduction, making the procedure safer and more convenient than using hydrogen gas.[3][6]

  • Methanol (MeOH): Methanol is a suitable solvent that dissolves the starting material and the ammonium formate, and it is compatible with the catalytic process.

  • Celite Filtration: After the reaction, the solid Pd/C catalyst is easily removed by filtration through a pad of Celite, simplifying the purification process.[6]

Experimental Protocol: Catalytic Transfer Hydrogenation

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate (HCO₂NH₄)

  • Methanol (MeOH)

  • Celite®

Procedure:

  • To a solution of this compound (1.0 eq) in methanol, add 10% Pd/C (10-20% by weight of the substrate).

  • To this stirred suspension, add ammonium formate (5.0 eq) in one portion.

  • Heat the reaction mixture to reflux and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.

  • After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with methanol.

  • Combine the filtrate and washings, and concentrate under reduced pressure.

  • The crude product can be purified further by recrystallization or column chromatography if necessary.

Reagent Molar Eq. Typical Quantity (for 1 mmol scale)
This compound1.0232 mg
10% Pd/C-23-46 mg
Ammonium Formate5.0315 mg
Methanol-15 mL

Workflow for Catalytic Transfer Hydrogenation:

Debenzylation_Workflow start Start dissolve Dissolve Substrate in Methanol start->dissolve add_catalyst Add Pd/C and Ammonium Formate dissolve->add_catalyst reflux Reflux, Monitor by TLC add_catalyst->reflux filter Cool and Filter through Celite reflux->filter concentrate Concentrate Filtrate filter->concentrate product Product: Phenol concentrate->product

Workflow for the debenzylation of this compound.
Buchwald-Hartwig Amination of a Derived Aryl Halide

To utilize the aromatic core of this compound in cross-coupling reactions, the benzylic alcohol first needs to be converted to a suitable leaving group, such as a halide or a triflate. For this example, we will consider the Buchwald-Hartwig amination of the corresponding aryl bromide, 4-(benzyloxy)-1-bromo-2-fluorobenzene, which can be synthesized from a related precursor. The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds.[18][19][20][21]

Causality of Experimental Choices:

  • Palladium Catalyst and Ligand: A combination of a palladium precursor (e.g., Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., XPhos) is crucial for the catalytic cycle, enabling the oxidative addition of the aryl bromide and the reductive elimination of the desired arylamine.

  • Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is required to deprotonate the amine, forming the active nucleophile in the catalytic cycle.

  • Anhydrous Aprotic Solvent: Toluene is a common solvent for Buchwald-Hartwig reactions as it is anhydrous and aprotic, which is necessary for the stability of the catalyst and the prevention of side reactions.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • 4-(Benzyloxy)-1-bromo-2-fluorobenzene (as a representative substrate)

  • Amine (e.g., Morpholine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (1.4 eq) to an oven-dried Schlenk flask.

  • Add anhydrous toluene, followed by 4-(benzyloxy)-1-bromo-2-fluorobenzene (1.0 eq) and the amine (1.2 eq).

  • Seal the flask and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Reagent Molar Eq. Mol %
4-(Benzyloxy)-1-bromo-2-fluorobenzene1.0-
Amine1.2-
Pd₂(dba)₃-1.5
XPhos-3.0
Sodium tert-butoxide1.4-

Catalytic Cycle for Buchwald-Hartwig Amination:

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X ArPd(II)(X)L2 ArPd(II)(X)L2 Oxidative\nAddition->ArPd(II)(X)L2 Ligand\nExchange Ligand Exchange ArPd(II)(X)L2->Ligand\nExchange R'R''NH, Base ArPd(II)(NHR'R'')L2 ArPd(II)(NHR'R'')L2 Ligand\nExchange->ArPd(II)(NHR'R'')L2 Reductive\nElimination Reductive Elimination ArPd(II)(NHR'R'')L2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-NR'R''

Simplified catalytic cycle for the Buchwald-Hartwig amination.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. The protocols provided herein for its oxidation, debenzylation, and subsequent functionalization via cross-coupling reactions serve as a robust starting point for its application in the synthesis of complex molecules. By understanding the rationale behind the choice of reagents and conditions, researchers can confidently and safely employ this compound to advance their synthetic endeavors in drug discovery and materials science.

References

  • CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate. Available at: [Link]

  • Dess-Martin periodinane - Wikipedia. Available at: [Link]

  • Dess–Martin periodinane (DMP) oxidation - Chemistry Steps. Available at: [Link]

  • Alcohol Oxidations - Wipf Group. University of Pittsburgh. Available at: [Link]

  • Dess-Martin Oxidation - Organic Chemistry Portal. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Selective Cleavage of Benzyl Ethers - Organic Chemistry Portal. Available at: [Link]

  • 4-(3-fluoro-benzyloxy)-benzaldehyde - Synocule – Research Lab. Available at: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC - NIH. Available at: [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - NIH. Available at: [Link]

  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Protecting group - Wikipedia. Available at: [Link]

  • Palladium‐Catalyzed Benzylic C(sp)−H Carbonylative Arylation with Aryl Bromides | Request PDF - ResearchGate. Available at: [Link]

  • Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. Available at: [Link]

  • Selective oxidation of primary benzylic alcohols to aldehydes using NaNO 3 under ball milling - ResearchGate. Available at: [Link]

  • Benzyl Ethers - Protecting Groups - Organic Chemistry Portal. Available at: [Link]

  • Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes - NIH. Available at: [Link]

  • benzyl ether cleavage - YouTube. Available at: [Link]

  • Palladium-Catalyzed Decarboxylative Coupling of Alkynyl Carboxylic Acids with Benzyl Halides or Aryl Halides - Organic Chemistry Portal. Available at: [Link]

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  • Aldehyde synthesis by oxidation of alcohols and rearrangements - Organic Chemistry Portal. Available at: [Link]

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Synthetic Strategies for the Functionalization of (4-(Benzyloxy)-3-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(Benzyloxy)-3-fluorophenyl)methanol is a key synthetic intermediate characterized by a versatile benzylic alcohol, a stable benzyl ether protecting group, and an electron-rich aromatic ring activated by the benzyloxy group and modulated by a fluoro substituent.[1][2] This combination of features makes it a valuable building block in the synthesis of complex molecules, particularly in medicinal chemistry and drug development where such motifs are prevalent.[3][4]

The selective functionalization of the primary alcohol is a critical step in elaborating this core structure. However, the presence of other sensitive groups necessitates the use of mild and chemoselective reaction conditions to avoid unwanted side reactions, such as cleavage of the benzyl ether. This guide provides detailed protocols and the underlying scientific rationale for four essential transformations of this compound: oxidation, halogenation, esterification, and etherification.

Oxidation to 4-(Benzyloxy)-3-fluorobenzaldehyde

The oxidation of a primary benzylic alcohol to its corresponding aldehyde is a foundational transformation. The primary challenge is preventing overoxidation to the carboxylic acid, which can readily occur with harsher oxidizing agents.[5][6][7] Therefore, mild, controlled methods are required. The Swern oxidation is an exemplary choice as it is a metal-free reaction that proceeds under cryogenic conditions, minimizing side reactions and delivering high yields of the aldehyde.[8][9]

Causality Behind Experimental Choices: The Swern protocol utilizes dimethyl sulfoxide (DMSO) as the terminal oxidant, which is activated by an electrophile, typically oxalyl chloride or trifluoroacetic anhydride (TFAA).[8][10] This in-situ formation of a highly reactive chlorosulfonium salt at low temperatures (-78 °C) allows for the efficient oxidation of the alcohol to an alkoxy sulfonium ylide. A hindered, non-nucleophilic base, such as triethylamine (TEA), is then added to induce an intramolecular elimination, yielding the desired aldehyde, dimethyl sulfide, and triethylammonium salt.[9] The low temperature is critical to prevent the decomposition of the reactive intermediates.[10]

Swern_Oxidation_Workflow cluster_prep Reagent Preparation & Activation cluster_reaction Oxidation Reaction cluster_workup Workup & Purification DMSO DMSO in CH₂Cl₂ Activation Activation (-78 °C) DMSO->Activation OxalylChloride Oxalyl Chloride in CH₂Cl₂ OxalylChloride->Activation Reaction Oxidation & Elimination (-78 °C to RT) Activation->Reaction Add Starting Material StartingMaterial This compound in CH₂Cl₂ StartingMaterial->Reaction Base Triethylamine (TEA) Base->Reaction Quench Aqueous Quench Reaction->Quench Add Base (TEA) Extract Extraction with Organic Solvent Quench->Extract Purify Column Chromatography Extract->Purify Product 4-(Benzyloxy)-3-fluorobenzaldehyde Purify->Product

Caption: Workflow for the Swern Oxidation.

Detailed Protocol: Swern Oxidation
  • Setup: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous dichloromethane (DCM, 0.5 M). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Activator Addition: Slowly add oxalyl chloride (1.5 equivalents) to a solution of dimethyl sulfoxide (DMSO, 2.2 equivalents) in DCM, maintaining the temperature at -78 °C. Stir the solution for 30 minutes.

  • Substrate Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture. Stir for 1 hour at -78 °C.

  • Base Addition: Add triethylamine (TEA, 5.0 equivalents) dropwise. The reaction mixture may become thick. Continue stirring at -78 °C for 30 minutes.

  • Warm-up: Remove the cooling bath and allow the reaction to warm to room temperature over 45-60 minutes.

  • Quenching: Quench the reaction by adding water.

  • Workup: Transfer the mixture to a separatory funnel. Wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure aldehyde.

Method Reagents Solvent Temp (°C) Key Advantages
Swern Oxidation DMSO, (COCl)₂, TEADCM-78 to RTMetal-free, high yield, mild conditions.[8][9]
Dess-Martin Dess-Martin PeriodinaneDCMRTMild, neutral, commercially available reagent.
MnO₂ Oxidation Manganese Dioxide (MnO₂)DCM / CHCl₃RT to RefluxHighly selective for benzylic alcohols.[11]

Halogenation to 4-(Benzyloxy)-3-fluoro-1-(halomethyl)benzene

Converting the benzylic alcohol into an alkyl halide transforms the hydroxyl into an excellent leaving group, paving the way for a wide array of nucleophilic substitution reactions. The Appel reaction is a superior method for this transformation, operating under mild, neutral conditions that preserve the acid-sensitive benzyl ether.[12][13] It employs triphenylphosphine (PPh₃) and a tetrahalomethane (CCl₄ or CBr₄) to generate the corresponding halide with high fidelity.[14][15]

Causality Behind Experimental Choices: The reaction is driven by the formation of the very strong phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[14] The mechanism begins with the formation of a phosphonium salt from PPh₃ and the tetrahalomethane.[16] The alcohol is deprotonated by the trihalomethyl anion, and the resulting alkoxide attacks the phosphonium salt. This creates an alkoxyphosphonium intermediate, which is then readily displaced by a halide ion via an Sₙ2 mechanism to yield the alkyl halide.[13][16] The Sₙ2 nature of the final step ensures a clean conversion for primary alcohols like the substrate.[15]

Appel_Reaction_Scheme Start R-CH₂OH (Substrate) Intermediate [R-CH₂-O-PPh₃]⁺X⁻ (Alkoxyphosphonium salt) Start->Intermediate Reagents PPh₃ + CX₄ (X = Cl, Br) Reagents->Intermediate Product R-CH₂X (Alkyl Halide) Intermediate->Product Sₙ2 attack by X⁻ Byproduct Ph₃P=O + CHX₃ Intermediate->Byproduct Steglich_Esterification_Workflow Alcohol This compound Reaction Combine in Aprotic Solvent (e.g., DCM) Stir at RT Alcohol->Reaction CarboxylicAcid Carboxylic Acid (R-COOH) CarboxylicAcid->Reaction DCC DCC DCC->Reaction DMAP DMAP (cat.) DMAP->Reaction Filtration Filter to Remove Dicyclohexylurea (DCU) Reaction->Filtration AqueousWorkup Aqueous Wash Filtration->AqueousWorkup Purification Column Chromatography AqueousWorkup->Purification Ester Product Ester Purification->Ester

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purification techniques for (4-(Benzyloxy)-3-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Purification of (4-(Benzyloxy)-3-fluorophenyl)methanol

Authored by: A Senior Application Scientist

Introduction

This compound is a key organic building block, frequently utilized as an intermediate in the synthesis of complex pharmaceutical compounds and other high-value chemical entities.[1] The purity of this intermediate is paramount, as impurities can carry through subsequent synthetic steps, impacting the yield, purity, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a detailed examination of the principal techniques for purifying this compound, offering both theoretical grounding and practical, step-by-step protocols for researchers in organic synthesis and drug development.

Physicochemical Profile and Impurity Analysis

A successful purification strategy begins with a thorough understanding of the target molecule's properties and the likely impurities accompanying it.

Physicochemical Properties: this compound, with a molecular formula of C₁₄H₁₃FO₂ and a molecular weight of 232.25 g/mol , is a moderately polar molecule.[2] Its structure features a primary alcohol capable of hydrogen bonding, a benzyl ether linkage, and a fluorinated aromatic ring. These functional groups dictate its solubility and chromatographic behavior. The compound is expected to be a solid at room temperature and soluble in polar organic solvents like ethyl acetate, acetone, and alcohols, with lower solubility in non-polar solvents such as hexanes.

Potential Impurities: Impurities typically arise from the synthetic route. A common method for synthesizing benzyl ethers is the Williamson ether synthesis.[3] In the context of our target molecule, this would likely involve reacting a benzyl halide with 3-fluoro-4-hydroxybenzyl alcohol. Based on this, common process-related impurities may include:

  • Unreacted Starting Materials: 3-fluoro-4-hydroxybenzyl alcohol and benzyl halide (e.g., benzyl bromide).

  • Reagent-Related By-products: Benzyl alcohol (from hydrolysis of the benzyl halide) and dibenzyl ether (from self-condensation of the benzyl halide).[3]

  • Side-Reaction Products: Over-alkylation products or isomers formed during synthesis.

  • Degradation Products: Oxidation of the primary alcohol to the corresponding aldehyde or carboxylic acid.

Strategic Approach to Purification

The choice between recrystallization and column chromatography depends on the purity of the crude material and the nature of the impurities.

Purification_Strategy Start Crude this compound Purity_Check Assess Crude Purity (TLC, ¹H NMR) Start->Purity_Check High_Purity High Purity (>90%) Minor Impurities Purity_Check->High_Purity  High Low_Purity Low Purity (<90%) Complex Mixture Purity_Check->Low_Purity Low   Recrystallization Protocol 1: Recrystallization High_Purity->Recrystallization Chromatography Protocol 2: Flash Column Chromatography Low_Purity->Chromatography Final_Product Pure Product (>99%) Recrystallization->Final_Product Chromatography->Final_Product

Caption: Workflow for selecting the appropriate purification method.

Protocol 1: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solids that are already substantially pure (>90%). The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures.[4]

Rationale and Solvent Selection

The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures.[5] For a molecule of moderate polarity like this compound, a single solvent may work, but a mixed-solvent system often provides superior results by allowing for finer control over solubility.[6]

Solvent Screening Protocol:

  • Place ~20-30 mg of the crude solid into several test tubes.

  • To each tube, add a different solvent (0.5 mL) from the table below and observe solubility at room temperature.

  • If insoluble, heat the mixture to boiling. A good solvent will fully dissolve the compound upon heating.

  • Allow the hot solution to cool slowly to room temperature, then place it in an ice bath. Abundant crystal formation indicates a suitable solvent.

  • For mixed systems, dissolve the compound in a minimal amount of the "soluble" solvent (e.g., ethyl acetate) at its boiling point, then add the "insoluble" solvent (e.g., hexanes) dropwise until turbidity persists. Re-heat to clarify and then cool.[7]

Solvent SystemPolarityRationale for UseExpected Outcome
Ethanol/Water Polar ProticThe alcohol group suggests solubility in ethanol. Water acts as an anti-solvent.Good for removing non-polar impurities. May require careful addition of water to avoid oiling out.
Ethyl Acetate/Hexanes Medium/Non-PolarA versatile system for moderately polar compounds. Ethyl acetate solubilizes, while hexanes induce precipitation.[5]Excellent choice for removing both more polar and less polar impurities. High degree of control.
Toluene Non-Polar Aromatic"Like dissolves like" principle; the aromatic rings in the target molecule may favor solubility in hot toluene.Effective for removing highly polar impurities. Crystals form well in aromatic solvents.
Isopropanol Polar ProticSimilar to ethanol but less polar; may offer a different solubility profile.A good alternative to ethanol if oiling out is an issue.
Step-by-Step Recrystallization Protocol

This protocol utilizes the ethyl acetate/hexanes system, which is broadly applicable.

Recrystallization_Protocol cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Place crude solid in flask B Add minimum hot ethyl acetate to dissolve A->B C Add activated charcoal (if solution is colored) B->C D Filter hot solution to remove insolubles C->D E Add hot hexanes dropwise until solution is turbid D->E F Allow to cool slowly to room temperature E->F G Cool in ice bath to maximize yield F->G H Collect crystals by vacuum filtration G->H I Wash with cold hexanes H->I J Dry under vacuum I->J

Caption: Step-by-step workflow for recrystallization.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Heat a volume of ethyl acetate to boiling and add it portion-wise to the flask with swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.[8]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.[5]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask to remove insoluble impurities and charcoal.[7]

  • Crystallization: Re-heat the filtrate to boiling. Add warm hexanes dropwise while swirling until a faint cloudiness persists. If too much is added, clarify with a few drops of hot ethyl acetate.

  • Cooling: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[4] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the collected crystals with a small amount of ice-cold hexanes to remove any residual soluble impurities from the mother liquor.

  • Drying: Continue to draw air through the filter cake for several minutes, then transfer the crystals to a watch glass and dry to a constant weight, preferably in a vacuum oven.

Troubleshooting
  • Oiling Out: If the compound separates as an oil, re-heat the solution to dissolve the oil, add more of the primary solvent (ethyl acetate), and cool again more slowly.[5]

  • No Crystal Formation: If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites or add a seed crystal of the pure compound.[8]

  • Low Recovery: The mother liquor can be concentrated by rotary evaporation and a second crop of crystals can be obtained, although this crop may be of lower purity.

Protocol 2: Purification by Flash Column Chromatography

Flash column chromatography is the method of choice for purifying complex mixtures or separating compounds with similar polarities.[9] It utilizes a stationary phase (typically silica gel) and a mobile phase (eluent) to separate components based on their differential adsorption to the stationary phase.[10]

Rationale and Phase Selection
  • Stationary Phase: Silica gel is the standard adsorbent for moderately polar compounds. Its slightly acidic surface interacts strongly with polar functional groups like the primary alcohol of our target molecule.[9]

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (hexanes or heptane) and a more polar solvent (ethyl acetate) is ideal. The separation is achieved by gradually increasing the proportion of the polar solvent.

  • Thin-Layer Chromatography (TLC) for Method Development: Before running the column, optimize the eluent system using TLC. The goal is to find a solvent mixture that gives the target compound a retention factor (R_f) of approximately 0.25-0.35, with good separation from all impurities.

ParameterRecommended ChoiceRationale
Stationary Phase Silica Gel (230-400 mesh)Standard for high-resolution flash chromatography.[10]
Eluent System Hexanes/Ethyl AcetateOffers a good polarity range and low viscosity for efficient separation.
Sample Loading Dry LoadingAdsorbing the crude material onto a small amount of silica gel or Celite™ prevents band broadening and improves resolution compared to liquid loading.[11]
Step-by-Step Flash Chromatography Protocol

Chromatography_Protocol A 1. Prepare Column: Pack with silica gel slurry in initial eluent B 2. Prepare Sample: Dissolve crude product and adsorb onto silica gel (dry loading) A->B C 3. Load Column: Carefully add sample-silica mixture to top of column bed B->C D 4. Elute: Run eluent through the column, gradually increasing polarity C->D E 5. Collect Fractions: Collect small, uniform fractions in test tubes D->E F 6. Analyze Fractions: Monitor by TLC to identify fractions containing pure product E->F G 7. Combine & Concentrate: Combine pure fractions and remove solvent via rotary evaporation F->G

Caption: Step-by-step workflow for flash column chromatography.

  • Column Packing: Prepare a slurry of silica gel (typically 30-50 times the weight of the crude sample) in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes). Pour the slurry into the column and use gentle air pressure to pack the bed evenly, ensuring no air bubbles are trapped.[9][11] Add a thin layer of sand on top to protect the silica bed.

  • Sample Preparation (Dry Loading): Dissolve the crude material in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel (2-3 times the sample weight) and remove the solvent by rotary evaporation to obtain a free-flowing powder.[11]

  • Loading the Column: Drain the eluent to the level of the sand. Carefully add the dry-loaded sample onto the sand layer, then gently add another layer of sand on top.

  • Elution: Carefully add the eluent to the column. Apply pressure (using a pump or inert gas) to achieve a flow rate of approximately 2 inches/minute. Start with the low-polarity eluent identified by TLC and gradually increase the percentage of ethyl acetate.

  • Fraction Collection: Collect the eluate in a series of numbered test tubes or flasks.

  • Fraction Analysis: Spot fractions onto a TLC plate and develop it in the optimized eluent system. Visualize the spots under UV light.

  • Combine and Concentrate: Combine the fractions that contain only the pure desired product. Remove the solvent using a rotary evaporator to yield the purified this compound.

Purity Verification

After purification, the purity of the final product must be confirmed.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. Compare the measured melting point to literature values if available.[8]

  • Thin-Layer Chromatography (TLC): The purified product should appear as a single spot on the TLC plate.

  • Spectroscopic Analysis: ¹H NMR, ¹³C NMR, and Mass Spectrometry should be used to confirm the structure and absence of impurities.

References

  • HBCSE (2018). Recrystallization. Homi Bhabha Centre for Science Education. Available at: [Link]

  • University of Alberta (n.d.). Column Chromatography. Department of Chemistry. Available at: [Link]

  • University of Rochester (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Available at: [Link]

  • Professor Dave Explains (2020). Recrystallization. YouTube. Available at: [Link]

  • PubChem (2024). (4-(Benzyloxy)-3-iodophenyl)methanol. National Center for Biotechnology Information. Available at: [Link]

  • Mettler Toledo (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • Biotage (2023). Which sample solvents work best with normal-phase flash column chromatography?. Available at: [Link]

  • Organic Syntheses (2023). N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide. Available at: [Link]

  • Google Patents (2011). CN101643390B - Preparation method of m-trifluoromethyl-benzyl-alcohol.
  • Organic Syntheses (n.d.). Methyl (R)-(-)-3-benzyloxy-2-methylpropanoate. Available at: [Link]

  • Chen, M. et al. (n.d.). Palladium-Catalyzed Cross-Coupling of (Hetero)Aryl or Alkenyl Sulfonates with Aryl - Supporting Information. Available at: [Link]

  • Shimadzu (n.d.). Technical Report: Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Available at: [Link]

  • Organic Syntheses (2025). Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]

  • Google Patents (2012). CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.
  • National Institutes of Health (NIH) (n.d.). The 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group. Available at: [Link]

  • Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 105-13-5 4-Methoxy Benzyl Alcohol Impurity. Available at: [Link]

  • PubChem (2024). 4-Benzyloxy-3-methoxybenzyl alcohol. National Center for Biotechnology Information. Available at: [Link]

  • Matrix Fine Chemicals (n.d.). [4-(BENZYLOXY)PHENYL]METHANOL | CAS 836-43-1. Available at: [Link]

  • MDPI (n.d.). 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide. Available at: [Link]

  • Royal Society of Chemistry (n.d.). Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. Available at: [Link]

  • MySkinRecipes (n.d.). This compound. Available at: [Link]

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Application Note: Quantitative Analysis of (4-(Benzyloxy)-3-fluorophenyl)methanol using Validated Chromatographic Methods

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed analytical methods for the accurate quantification of (4-(Benzyloxy)-3-fluorophenyl)methanol, a key intermediate in pharmaceutical synthesis. Recognizing the critical need for robust and reliable analytical data in drug development, we present two primary chromatographic techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID). This guide is designed to be a comprehensive resource, offering not just step-by-step protocols but also the underlying scientific rationale for method design and the requisite validation procedures to ensure data integrity, in alignment with international regulatory standards.

Introduction: The Analytical Imperative

This compound (CAS No. 536974-94-4, Molecular Formula: C14H13FO2, Molecular Weight: 232.25 g/mol ) is a substituted benzyl alcohol derivative increasingly utilized as a building block in the synthesis of complex pharmaceutical compounds.[1] The purity and concentration of this intermediate directly impact the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). Consequently, the development of accurate and precise analytical methods for its quantification is not merely a procedural step but a cornerstone of quality control and regulatory compliance in the pharmaceutical industry.[2][3]

This application note addresses this need by providing detailed protocols for two orthogonal analytical techniques, HPLC-UV and GC-FID. The choice of these methods is deliberate: HPLC is the workhorse of pharmaceutical analysis for its versatility with a wide range of compounds, while GC is an excellent confirmatory technique, particularly for volatile and semi-volatile thermally stable compounds like benzyl alcohol derivatives.[4] We will delve into the causality behind experimental choices, from mobile phase selection to detector settings, and provide a framework for method validation that ensures trustworthiness and scientific rigor.[5][6][7]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is the preferred method for the quantification of this compound due to its high resolution, sensitivity, and applicability to a wide range of non-volatile and thermally labile compounds. The presence of a chromophore in the molecule (the benzene rings) makes UV detection a suitable and straightforward choice.

Scientific Rationale for Method Design

The selection of a reversed-phase C18 column is based on the non-polar nature of the analyte, which will be well-retained and separated from polar impurities.[8][9] The mobile phase, a gradient of acetonitrile and water, is chosen to provide good separation and peak shape. A phosphate buffer is included to maintain a consistent pH and improve peak symmetry. The detection wavelength is selected based on the UV absorbance maximum of the analyte, which is anticipated to be around 230 nm due to the benzylic and phenyl ether moieties.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing start Weigh (4-(Benzyloxy)-3- fluorophenyl)methanol Standard/Sample dissolve Dissolve in Acetonitrile: Water (50:50, v/v) start->dissolve sonicate Sonicate to Dissolve dissolve->sonicate filter Filter through 0.45 µm Syringe Filter sonicate->filter inject Inject into HPLC System filter->inject Prepared Sample separate Separation on C18 Column (Gradient Elution) inject->separate detect UV Detection at 230 nm separate->detect integrate Integrate Peak Area detect->integrate Chromatogram calibrate Generate Calibration Curve (Peak Area vs. Concentration) integrate->calibrate quantify Quantify Sample Concentration calibrate->quantify GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing start Weigh (4-(Benzyloxy)-3- fluorophenyl)methanol Standard/Sample dissolve Dissolve in Methanol start->dissolve vortex Vortex to Mix dissolve->vortex inject Inject into GC System (Split Injection) vortex->inject Prepared Sample separate Separation on Capillary Column (Temperature Program) inject->separate detect FID Detection separate->detect integrate Integrate Peak Area detect->integrate Chromatogram calibrate Generate Calibration Curve (Peak Area vs. Concentration) integrate->calibrate quantify Quantify Sample Concentration calibrate->quantify

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The Strategic Application of (4-(Benzyloxy)-3-fluorophenyl)methanol in Drug Discovery: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Advanced Therapeutics

(4-(Benzyloxy)-3-fluorophenyl)methanol has emerged as a critical structural motif and versatile building block in modern medicinal chemistry. Its unique combination of a benzyloxy group, a fluorine substituent, and a reactive benzyl alcohol moiety provides a powerful tool for drug designers to modulate the physicochemical and pharmacokinetic properties of drug candidates. This application note provides a comprehensive overview of the strategic use of this compound in drug discovery, with a particular focus on its application in the synthesis of potent and selective bivalent Bromodomain and Extra-Terminal (BET) inhibitors. Detailed protocols for its synthetic manipulation and biological evaluation are provided to guide researchers in harnessing the full potential of this valuable intermediate.

The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity.[1][2] The electron-withdrawing nature of the fluorine atom in this compound can influence the acidity of the benzylic proton and modulate interactions with biological targets.[3] Concurrently, the benzyloxy group serves as a lipophilic and sterically bulky substituent that can be used to probe hydrophobic pockets within protein binding sites and also functions as a versatile protecting group for the phenolic oxygen.[4][5]

Core Application: Synthesis of Bivalent BET Bromodomain Inhibitors

A significant application of this compound is in the construction of bivalent BET bromodomain inhibitors. BET proteins, such as BRD4, are key regulators of gene transcription and are considered promising targets for cancer therapy.[1][3] Bivalent inhibitors, designed to simultaneously engage two separate bromodomains within a BET protein, have shown significantly enhanced potency and selectivity compared to their monovalent counterparts.[1][3][4]

The this compound moiety often serves as a key component of the "warhead" that binds to the acetylated lysine recognition pocket of the bromodomain. The benzyloxy group can be strategically employed to interact with hydrophobic residues, while the fluorophenyl ring can form favorable non-covalent interactions.[3]

Below is a logical workflow for the synthesis of a bivalent BET inhibitor utilizing this compound as a starting material.

Synthesis_Workflow A This compound B Etherification/Coupling (e.g., Williamson Ether Synthesis or Mitsunobu Reaction) A->B Introduce Linker Attachment Point C Linker-Functionalized Intermediate B->C D Coupling with Second Pharmacophore C->D Dimerization E Bivalent BET Inhibitor D->E

Caption: Synthetic workflow for a bivalent BET inhibitor.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis for Linker Attachment

The Williamson ether synthesis is a robust and widely used method for the formation of ethers.[6] In the context of synthesizing bivalent BET inhibitors, this reaction can be employed to couple this compound with a linker containing a suitable leaving group.

Objective: To synthesize a key intermediate where a linker is attached to the benzylic oxygen of this compound.

Reaction Scheme:

Materials:

  • This compound

  • Linker with a terminal leaving group (e.g., 1,n-dibromoalkane)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq). Dissolve it in anhydrous DMF (approximately 10 mL per gram of alcohol).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes. The formation of hydrogen gas will be observed.

  • Linker Addition: Dissolve the linker with a terminal leaving group (0.5 eq for a symmetric bivalent linker) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and carefully quench the excess NaH by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Dilute the mixture with water and extract with diethyl ether (3 x 50 mL).

  • Washing: Wash the combined organic layers with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate).

Data Interpretation:

Starting MaterialReagentsProductExpected YieldKey Characterization Peaks
This compoundNaH, Linker-X, DMFLinker-functionalized intermediate60-80%¹H NMR: Disappearance of the alcohol proton, appearance of new signals corresponding to the linker. Mass Spec: [M+H]⁺ or [M+Na]⁺ corresponding to the expected product.
Protocol 2: Mitsunobu Reaction for Etherification

The Mitsunobu reaction is another powerful method for forming C-O bonds, particularly useful when a milder, non-basic condition is required.[1][4][7] This reaction proceeds with inversion of configuration at the alcohol carbon, though this is not relevant for the primary alcohol in our substrate.

Objective: To couple this compound with a nucleophilic linker precursor under mild conditions.

Reaction Scheme:

Materials:

  • This compound

  • Linker with a terminal hydroxyl group

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the hydroxyl-terminated linker (1.1 eq), and triphenylphosphine (1.2 eq) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add DIAD or DEAD (1.2 eq) dropwise to the stirred solution over 15-20 minutes. A color change is typically observed.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.

  • Concentration: Once the reaction is complete, remove the THF under reduced pressure.

  • Work-up and Purification: The crude residue can often be purified directly by silica gel column chromatography. Alternatively, dissolve the residue in diethyl ether and wash with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography.

Data Interpretation:

Starting MaterialReagentsProductExpected YieldKey Characterization Peaks
This compoundLinker-OH, PPh₃, DIAD, THFLinker-functionalized intermediate70-90%¹H NMR: Similar to Williamson ether synthesis product. ³¹P NMR: Presence of triphenylphosphine oxide as a byproduct.

Biological Evaluation of Bivalent BET Inhibitors

Once the bivalent inhibitor is synthesized, its biological activity must be assessed. A common and effective method is a competitive binding assay using AlphaScreen™ technology.

Protocol 3: AlphaScreen™ Assay for BET Bromodomain Inhibition

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized bivalent inhibitor against a specific BET bromodomain (e.g., BRD4(1)).

Principle: This assay measures the displacement of a biotinylated histone peptide from a GST-tagged BET bromodomain. The interaction is detected using streptavidin-coated donor beads and anti-GST acceptor beads. When the beads are in close proximity, a chemiluminescent signal is generated. An inhibitor will disrupt this interaction, leading to a decrease in the signal.

AlphaScreen_Assay cluster_0 No Inhibitor cluster_1 With Bivalent Inhibitor A GST-BRD4(1) B Biotin-Histone Peptide A->B Binding C Anti-GST Acceptor Bead A->C D Streptavidin Donor Bead B->D C->D Proximity E Signal D->E Excitation Transfer F GST-BRD4(1) H Anti-GST Acceptor Bead F->H G Biotin-Histone Peptide I Streptavidin Donor Bead G->I J Bivalent Inhibitor J->F Inhibition K No Signal

Caption: Principle of the AlphaScreen™ assay for BET inhibition.

Materials:

  • Recombinant GST-tagged BRD4(1) protein

  • Biotinylated histone H4 acetylated at Lys5, 8, 12, and 16 (H4K5/8/12/16ac) peptide

  • AlphaScreen™ GST Detection Kit (including anti-GST acceptor beads and streptavidin donor beads)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA)

  • Synthesized bivalent inhibitor and a reference inhibitor (e.g., JQ1)

  • 384-well microplates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the bivalent inhibitor and the reference compound in DMSO. Then, dilute these solutions in the assay buffer.

  • Assay Plate Preparation: Add the diluted compounds to the wells of a 384-well plate. Include wells for positive control (no inhibitor) and negative control (no protein).

  • Protein and Peptide Addition: Add the GST-BRD4(1) protein and the biotinylated histone peptide to the wells.

  • Incubation: Incubate the plate at room temperature for 30 minutes to allow for binding equilibrium.

  • Bead Addition: In subdued light, add the anti-GST acceptor beads and incubate for 60 minutes at room temperature.

  • Donor Bead Addition: Add the streptavidin donor beads and incubate for another 60 minutes at room temperature in the dark.

  • Signal Detection: Read the plate on an AlphaScreen-compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Expected Results:

Bivalent inhibitors are expected to exhibit significantly lower IC₅₀ values (higher potency) compared to their monovalent counterparts.[3][4] A successful bivalent inhibitor synthesized from this compound could demonstrate picomolar to low nanomolar potency in this assay.

Conclusion

This compound is a strategically important building block in drug discovery, offering a unique combination of features to fine-tune the properties of drug candidates. Its application in the synthesis of bivalent BET inhibitors highlights its potential in developing next-generation therapeutics for cancer and other diseases. The protocols provided herein offer a practical guide for researchers to utilize this versatile compound in their drug discovery efforts.

References

  • Hagen, H. et al. (2015). Discovery of a Potent and Selective in Vivo Probe (GNE-272) for the Bromodomain and Extra-Terminal (BET) Family of Proteins. Journal of Medicinal Chemistry, 58(19), 7649-7666. [Link]

  • Fluorine in drug discovery: Role, design and case studies. The Pharma Journal. [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. [Link]

  • Tanaka, M. et al. (2016). Design and characterization of bivalent BET inhibitors. Nature Chemical Biology, 12(12), 1089-1096. [Link]

  • The Chemistry of Protection: Understanding Benzyloxy Groups in Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Iranian Chemical Society, 20(10), 2805-2831. [Link]

  • Williamson Ether Synthesis. Master Organic Chemistry. [Link]

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The Strategic Application of (4-(Benzyloxy)-3-fluorophenyl)methanol in the Synthesis of Potent Kinase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Fluorinated Advantage in Kinase Inhibitor Design

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design.[1] This is particularly evident in the development of kinase inhibitors, a class of targeted therapeutics that has revolutionized cancer treatment. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—collectively contribute to enhanced metabolic stability, improved membrane permeability, and often, a significant increase in binding affinity to the target protein.[2][3]

(4-(Benzyloxy)-3-fluorophenyl)methanol emerges as a precursor of significant interest in this context. Its structure thoughtfully combines a benzyloxy protecting group, a strategically positioned fluorine atom, and a reactive benzyl alcohol moiety. This combination makes it an ideal starting material for the synthesis of complex molecular architectures, particularly the 4-anilinoquinazoline and related heterocyclic systems that form the core of numerous FDA-approved kinase inhibitors targeting the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[4][5] This technical guide provides a comprehensive overview of the application of this compound as a precursor, complete with detailed synthetic protocols and an exploration of the biological rationale underpinning its use.

Chemical Properties and Synthetic Rationale

The utility of this compound as a precursor is rooted in its chemical versatility. The benzyl alcohol functionality serves as a handle for further chemical transformations, most notably oxidation to the corresponding aldehyde, which can then undergo a variety of carbon-nitrogen bond-forming reactions. The benzyloxy group provides a stable protecting group for the phenolic oxygen, preventing unwanted side reactions during synthesis and allowing for selective deprotection in the final stages if required. The ortho-fluorine atom to the benzyloxy group is not merely a passive substituent; it can influence the electronic properties of the aromatic ring, potentially modulating the pKa of adjacent functional groups and contributing to favorable interactions within the kinase active site.[6]

PropertyValueSource
CAS Number 536974-94-4[7]
Molecular Formula C14H13FO2[7]
Molecular Weight 232.25 g/mol [7]
Appearance White to off-white solidCommercially available
Solubility Soluble in methanol, dichloromethane, and other common organic solvents.General chemical knowledge

Experimental Protocols: Synthesis of a 4-Anilinoquinazoline Kinase Inhibitor

The following protocols detail a representative synthetic route from this compound to a potent 4-anilinoquinazoline-based kinase inhibitor, conceptually similar to approved drugs such as Lapatinib and Afatinib.[1][8]

Part 1: Oxidation of this compound to (4-(Benzyloxy)-3-fluorophenyl)formaldehyde

This initial step transforms the benzylic alcohol into the corresponding aldehyde, a crucial intermediate for the subsequent coupling reaction. Mild oxidizing agents are preferred to avoid over-oxidation to the carboxylic acid.

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DCM at 0 °C, add Dess-Martin Periodinane (1.2 eq) portion-wise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the addition of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • Stir vigorously for 30 minutes until the layers are clear.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., 10-30% Ethyl Acetate in Hexanes) to afford (4-(Benzyloxy)-3-fluorophenyl)formaldehyde as a white solid.

Expected Yield: 85-95%

Part 2: Reductive Amination with 4-Amino-6,7-dimethoxyquinazoline

This step involves the coupling of the synthesized aldehyde with a suitable amino-quinazoline core, followed by in-situ reduction of the resulting imine to form the final kinase inhibitor.

Materials:

  • (4-(Benzyloxy)-3-fluorophenyl)formaldehyde (from Part 1)

  • 4-Amino-6,7-dimethoxyquinazoline

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of (4-(Benzyloxy)-3-fluorophenyl)formaldehyde (1.0 eq) and 4-Amino-6,7-dimethoxyquinazoline (1.05 eq) in anhydrous DCE, add a catalytic amount of glacial acetic acid (2-3 drops).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir at room temperature for 12-16 hours, monitoring the reaction by TLC or LC-MS.

  • Quench the reaction by the careful addition of saturated aqueous NaHCO₃ solution.

  • Extract the mixture with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization to yield the final 4-anilinoquinazoline product.

Expected Yield: 60-80%

Synthesis_Workflow start This compound aldehyde (4-(Benzyloxy)-3-fluorophenyl)formaldehyde start->aldehyde Dess-Martin Periodinane DCM product Final 4-Anilinoquinazoline Kinase Inhibitor aldehyde->product Reductive Amination (STAB, DCE, Acetic Acid) quinazoline 4-Amino-6,7-dimethoxyquinazoline quinazoline->product

Caption: Synthetic workflow for a 4-anilinoquinazoline kinase inhibitor.

Biological Context: Targeting the EGFR/HER2 Signaling Axis

The synthesized 4-anilinoquinazoline derivative is designed to act as an inhibitor of the EGFR and HER2 tyrosine kinases. These receptors are members of the ErbB family of receptor tyrosine kinases and play a crucial role in regulating cell proliferation, survival, and differentiation.[9] In many cancers, these receptors are overexpressed or mutated, leading to aberrant signaling and uncontrolled cell growth.[10]

Mechanism of Action:

The 4-anilinoquinazoline core mimics the adenine ring of ATP, allowing it to bind to the ATP-binding pocket of the EGFR/HER2 kinase domain.[5] This competitive inhibition prevents the autophosphorylation of the receptor, thereby blocking the downstream activation of pro-survival signaling pathways such as the PI3K/Akt and MAPK/ERK pathways.[11]

EGFR_HER2_Signaling cluster_membrane Cell Membrane cluster_inhibitor Inhibition cluster_downstream Downstream Signaling EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS HER2 HER2 HER2->PI3K HER2->RAS inhibitor 4-Anilinoquinazoline Inhibitor inhibitor->EGFR Binds to ATP pocket inhibitor->HER2 Binds to ATP pocket Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified EGFR/HER2 signaling pathway and point of inhibition.

Conclusion

This compound stands as a testament to the power of strategic precursor design in modern drug discovery. Its judicious combination of functional groups facilitates the efficient synthesis of complex and potent kinase inhibitors. The protocols and biological context provided herein offer a comprehensive guide for researchers aiming to leverage this valuable building block in the development of next-generation targeted therapies. The continued exploration of fluorinated precursors will undoubtedly pave the way for the discovery of even more effective and selective kinase inhibitors for the treatment of cancer and other proliferative diseases.

References

  • Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved January 11, 2026.
  • Vertex AI Search. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC - PubMed Central. Retrieved January 11, 2026.
  • Vertex AI Search. (n.d.). The role of HER2, EGFR, and other receptor tyrosine kinases in breast cancer - PMC. Retrieved January 11, 2026.
  • Vertex AI Search. (n.d.). Crosstalk between PRLR and EGFR/HER2 Signaling Pathways in Breast Cancer - MDPI. Retrieved January 11, 2026.
  • Vertex AI Search. (n.d.). Full article: The role of fluorine in medicinal chemistry. Retrieved January 11, 2026.
  • Vertex AI Search. (n.d.). Crosstalk between PRLR and EGFR/HER2 Signaling Pathways in Breast Cancer - PubMed. Retrieved January 11, 2026.
  • Vertex AI Search. (n.d.). Chemical structures of the benzyl alcohol derivatives under study.
  • Vertex AI Search. (n.d.). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed. Retrieved January 11, 2026.
  • Vertex AI Search. (n.d.). 6,7-Disubstituted-4-anilinoquinazoline: Design, Synthesis and Anticancer Activity as a Novel Series of Potent Anticancer Agents - ProQuest. Retrieved January 11, 2026.
  • Vertex AI Search. (n.d.). A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PubMed Central. Retrieved January 11, 2026.
  • Vertex AI Search. (n.d.). Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer - PMC - PubMed Central. Retrieved January 11, 2026.
  • Vertex AI Search. (n.d.). 536974-94-4|this compound|BLD Pharm. Retrieved January 11, 2026.
  • Vertex AI Search. (n.d.). Efficacy of Afatinib and Lapatinib Against HER2 Gene-amplified Trastuzumab-sensitive and -resistant Human Gastric Cancer Cells - PubMed. Retrieved January 11, 2026.
  • Vertex AI Search. (n.d.). Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC - PubMed Central. Retrieved January 11, 2026.
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.). Afatinib synthesis - ChemicalBook. Retrieved January 11, 2026.

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Application Notes and Protocols: Reactions of (4-(Benzyloxy)-3-fluorophenyl)methanol with Electrophiles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(4-(Benzyloxy)-3-fluorophenyl)methanol is a versatile bifunctional building block of significant interest to researchers in medicinal chemistry and drug development. Its structure incorporates a nucleophilic aromatic ring activated by a benzyloxy group and modified by a fluorine atom, alongside a primary benzylic alcohol. This unique combination of functional groups allows for a diverse range of chemical transformations, enabling the synthesis of complex molecular architectures. The fluorine substituent can enhance metabolic stability and binding affinity of target molecules, while the benzyloxy group serves as a protecting group for the phenolic hydroxyl, which can be cleaved under specific conditions. The benzylic alcohol provides a handle for further functionalization through oxidation, etherification, or esterification.

This guide provides a comprehensive overview of the reactivity of this compound with various electrophiles, offering detailed experimental protocols and insights into the underlying chemical principles. The protocols described herein are designed to be self-validating and are supported by authoritative literature to ensure scientific integrity.

Electrophilic Aromatic Substitution Reactions

The aromatic ring of this compound is susceptible to electrophilic attack. The regiochemical outcome of these reactions is dictated by the directing effects of the substituents. The benzyloxy group is a strongly activating ortho, para-director, while the fluorine atom is a deactivating ortho, para-director. The hydroxymethyl group is a weakly deactivating ortho, para-director. The interplay of these directing effects, along with steric considerations, will determine the position of substitution. The positions ortho to the activating benzyloxy group (C-2 and C-6, relative to the benzyloxy group) are the most likely sites of electrophilic attack.

Nitration

Nitration introduces a nitro group onto the aromatic ring, a key functional group that can be further transformed into amines, amides, and other nitrogen-containing moieties. The reaction is typically carried out using a mixture of concentrated nitric and sulfuric acids.

Causality Behind Experimental Choices: The use of a mixed acid system generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the activation energy for the substitution reaction. The reaction is conducted at low temperatures to control the exothermic nature of the nitration and to minimize the formation of side products. Dichloromethane is chosen as the solvent due to its inertness under the reaction conditions and its ability to dissolve the starting material.

Protocol 1: Nitration of this compound

Materials:

  • This compound

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane (DCM)

  • Ice

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane (10 mL per gram of starting material).

  • Cool the solution to 0-5 °C in an ice bath with stirring.

  • In a separate flask, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to pre-cooled concentrated sulfuric acid (2.0 eq) at 0 °C.

  • Slowly add the nitrating mixture dropwise to the solution of the starting material over 15-20 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture into a beaker containing ice-cold deionized water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel.

Quantitative Data Summary (Representative)

ElectrophileReagentsSolventTemp (°C)Time (h)Yield (%)Product(s)
NO₂⁺HNO₃, H₂SO₄DCM0-5185-95(4-(Benzyloxy)-3-fluoro-2-nitrophenyl)methanol and (4-(Benzyloxy)-5-fluoro-2-nitrophenyl)methanol
Halogenation

Halogenation introduces a halogen atom (Br, Cl, I) onto the aromatic ring, providing a handle for cross-coupling reactions and other transformations. N-halosuccinimides are often used as mild and selective halogenating agents.

Causality Behind Experimental Choices: N-Bromosuccinimide (NBS) is a convenient and safer source of electrophilic bromine compared to liquid bromine. Acetonitrile is a suitable solvent that can promote the reaction. For iodination, a combination of an iodine source and an oxidizing agent is often employed to generate a more electrophilic iodine species.

Protocol 2: Bromination of this compound

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Deionized Water

  • Saturated Sodium Thiosulfate Solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in acetonitrile.

  • Add N-Bromosuccinimide (1.1 eq) in one portion.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with saturated sodium thiosulfate solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Quantitative Data Summary (Representative)

ElectrophileReagentsSolventTemp (°C)Time (h)Yield (%)Product(s)
Br⁺NBSAcetonitrileRT2-490-98(2-Bromo-4-(benzyloxy)-5-fluorophenyl)methanol

Reactions at the Benzylic Alcohol

The primary alcohol functionality of this compound can undergo a variety of reactions with electrophiles, including oxidation, etherification, and esterification.

Oxidation to Aldehyde

The selective oxidation of the primary alcohol to an aldehyde is a crucial transformation, providing a versatile carbonyl group for further synthetic manipulations. Mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid.

Causality Behind Experimental Choices: The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures to generate the oxidizing species. This method is known for its mildness and high yields. The Dess-Martin periodinane (DMP) is another mild and highly selective hypervalent iodine reagent that offers the advantage of being performed at room temperature.[1][2]

Protocol 3: Swern Oxidation to (4-(Benzyloxy)-3-fluorophenyl)benzaldehyde

Materials:

  • This compound

  • Oxalyl Chloride

  • Dimethyl Sulfoxide (DMSO)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA)

  • Deionized Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM at -78 °C, add DMSO (2.0 eq) dropwise.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise.

  • Stir for 1 hour at -78 °C.

  • Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract with DCM.

  • Wash the combined organic layers with brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by column chromatography.[3][4][5]

Quantitative Data Summary (Representative)

ReactionReagentsSolventTemp (°C)Time (h)Yield (%)Product
Swern Oxidation(COCl)₂, DMSO, TEADCM-78 to RT2-3>954-(Benzyloxy)-3-fluorobenzaldehyde
Dess-Martin OxidationDMPDCMRT1-2>954-(Benzyloxy)-3-fluorobenzaldehyde
Etherification

The hydroxyl group can be converted to an ether, which can serve as a protecting group or introduce new functionality. The Williamson ether synthesis and the Mitsunobu reaction are common methods for this transformation.

Causality Behind Experimental Choices: The Williamson ether synthesis is a classic SN2 reaction where an alkoxide, formed by deprotonating the alcohol with a strong base like sodium hydride, displaces a halide from an alkyl halide.[6][7] The Mitsunobu reaction allows for the etherification with a pronucleophile (e.g., a phenol) under mild, neutral conditions using triphenylphosphine and an azodicarboxylate like DEAD or DIAD.[8][9][10][11]

Protocol 4: Williamson Ether Synthesis

Materials:

  • This compound

  • Sodium Hydride (60% dispersion in mineral oil)

  • Alkyl Halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated Ammonium Chloride Solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkyl halide (1.2 eq) and allow the reaction to warm to room temperature.

  • Stir until the reaction is complete (monitor by TLC).

  • Carefully quench the reaction with saturated ammonium chloride solution.

  • Extract with ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by column chromatography.

Protocol 5: Mitsunobu Reaction

Materials:

  • This compound

  • Pronucleophile (e.g., phenol, carboxylic acid)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve this compound (1.0 eq), the pronucleophile (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C.

  • Add DEAD or DIAD (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until complete (monitor by TLC).

  • Concentrate the reaction mixture and purify directly by column chromatography.

Quantitative Data Summary (Representative)

ReactionReagentsSolventTemp (°C)Time (h)Yield (%)Product
Williamson Ether SynthesisNaH, CH₃ITHF0 to RT2-490-981-(Benzyloxy)-2-fluoro-4-(methoxymethyl)benzene
Mitsunobu ReactionPhenol, PPh₃, DEADTHF0 to RT4-880-901-(Benzyloxy)-2-fluoro-4-(phenoxymethyl)benzene

Visualization of Key Methodologies

Electrophilic_Aromatic_Substitution Start This compound Nitration Nitration (HNO₃, H₂SO₄) Start->Nitration Halogenation Halogenation (NBS or NCS) Start->Halogenation Acylation Friedel-Crafts Acylation (RCOCl, AlCl₃) Start->Acylation Nitro_Product Nitro-substituted Product Nitration->Nitro_Product Halo_Product Halo-substituted Product Halogenation->Halo_Product Acyl_Product Acyl-substituted Product Acylation->Acyl_Product

Caption: Electrophilic Aromatic Substitution Pathways.

Benzylic_Alcohol_Reactions Start This compound Oxidation Oxidation (Swern or DMP) Start->Oxidation Etherification Etherification (Williamson or Mitsunobu) Start->Etherification Esterification Esterification (Acyl Chloride) Start->Esterification Aldehyde Aldehyde Oxidation->Aldehyde Ether Ether Etherification->Ether Ester Ester Esterification->Ester

Caption: Reactions at the Benzylic Alcohol Center.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide array of functionalized molecules. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this compound. By understanding the interplay of the functional groups and carefully selecting reaction conditions, scientists can effectively utilize this building block in their synthetic endeavors, particularly in the fields of medicinal chemistry and materials science.

References

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

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Application Notes: (4-(Benzyloxy)-3-fluorophenyl)methanol as a Key Intermediate in the Synthesis of Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. Fluorine's unique properties, such as high electronegativity, small size, and the ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Consequently, the development of versatile fluorinated building blocks is of paramount importance. (4-(Benzyloxy)-3-fluorophenyl)methanol stands out as a valuable and highly adaptable starting material for the synthesis of a wide array of fluorinated compounds.[][3][4]

This document serves as a technical guide, providing detailed application notes and protocols for the use of this compound in key synthetic transformations. We will delve into the causality behind experimental choices, offering insights grounded in established chemical principles.

Core Attributes of this compound

The utility of this reagent stems from its multifunctional nature:

  • Orthogonally Protected Phenol: The benzyloxy group serves as a robust protecting group for the phenolic hydroxyl, which can be selectively removed under various conditions (e.g., hydrogenolysis) in later synthetic steps. This allows for the unmasking of a potentially reactive phenol after other transformations have been carried out.

  • Reactive Benzylic Alcohol: The primary alcohol functionality is a versatile handle for a multitude of reactions, most notably oxidation to the corresponding aldehyde or conversion into a leaving group for nucleophilic substitution.

  • Strategic Fluorine Placement: The fluorine atom at the 3-position exerts a significant electron-withdrawing inductive effect, which can modulate the reactivity of the aromatic ring and the benzylic position. This electronic perturbation is often exploited to fine-tune the properties of the final target molecule.[1]

Application 1: Selective Oxidation to 4-(Benzyloxy)-3-fluorobenzaldehyde

One of the most common and critical applications of this compound is its oxidation to 4-(benzyloxy)-3-fluorobenzaldehyde.[5] This aldehyde is a crucial intermediate for constructing more complex molecular architectures through reactions like Wittig olefinations, reductive aminations, and aldol condensations.[6] The challenge often lies in achieving high yields without over-oxidation to the carboxylic acid.[7][8]

Causality and Method Selection

While various oxidizing agents can effect this transformation, activated manganese dioxide (MnO₂) is an excellent choice for its chemoselectivity towards benzylic alcohols.[9] The reaction is heterogeneous, occurring on the surface of the solid MnO₂, which often prevents over-oxidation. The mechanism is believed to involve the adsorption of the alcohol onto the MnO₂ surface, followed by a radical process that selectively yields the aldehyde.[9]

OxidationWorkflow cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Work-up & Purification start (4-(Benzyloxy)-3- fluorophenyl)methanol stir Vigorous Stirring at Room Temperature start->stir Dissolve in DCM solvent Dichloromethane (DCM) solvent->stir reagent Activated MnO₂ (5-10 equiv) reagent->stir Add monitor Monitor by TLC stir->monitor filter Filter through Celite® monitor->filter Reaction Complete wash Wash with DCM filter->wash concentrate Concentrate under reduced pressure wash->concentrate purify Silica Gel Chromatography concentrate->purify end_product 4-(Benzyloxy)-3- fluorobenzaldehyde purify->end_product

Detailed Experimental Protocol: MnO₂ Oxidation

Materials:

  • This compound

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM), anhydrous

  • Celite® or other filter aid

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) in anhydrous dichloromethane (approx. 0.1 M concentration).

  • Addition of Oxidant: To the stirring solution, add activated manganese dioxide (5-10 equivalents by weight). The exact amount may need optimization depending on the activity of the MnO₂.

  • Reaction: Stir the resulting black suspension vigorously at room temperature. The reaction is typically complete within 4-24 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC), observing the disappearance of the starting material spot and the appearance of the more nonpolar aldehyde product spot.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts. Wash the filter cake thoroughly with several portions of dichloromethane to ensure complete recovery of the product.[9]

  • Isolation: Combine the filtrates and dry over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude aldehyde.

  • Purification: Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford 4-(benzyloxy)-3-fluorobenzaldehyde as a white to off-white solid.

ParameterValue
Starting Material This compound
Key Reagent Activated Manganese Dioxide (MnO₂)
Solvent Dichloromethane (DCM)
Temperature Room Temperature
Typical Yield 85-95%
Product 4-(Benzyloxy)-3-fluorobenzaldehyde

Application 2: Synthesis of Substituted Anilines via Nucleophilic Aromatic Substitution (SNAr)

While the primary alcohol is a key reactive site, the aromatic ring itself can be functionalized. The benzylic alcohol can be converted to other functionalities to direct further reactions. For instance, after oxidation to the aldehyde, subsequent reactions can lead to compounds where the fluorinated phenyl ring is a key pharmacophore. The fluorine atom activates the ring towards nucleophilic aromatic substitution, although this typically requires further activation, such as a nitro group in a strategic position.

A more direct application involves using the core structure in building blocks for more complex molecules, such as multi-functional enzyme inhibitors. For example, the related 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives have been synthesized and evaluated as potent MAO-B inhibitors for potential use in treating Parkinson's disease.[10] In such syntheses, the (4-(benzyloxy)-3-fluorophenyl) moiety is often constructed first and then elaborated.

Conceptual Protocol: Building Block for a Benzothiazole Core

This conceptual protocol outlines how the aldehyde derived from our starting material could be used to synthesize a benzothiazole, a common scaffold in medicinal chemistry.

BenzothiazoleSynthesis aldehyde 4-(Benzyloxy)-3- fluorobenzaldehyde condensation Condensation Reaction aldehyde->condensation aminophenol 2-Amino- thiophenol aminophenol->condensation cyclization Oxidative Cyclization condensation->cyclization Schiff Base Intermediate product 2-(4-(Benzyloxy)-3- fluorophenyl)benzothiazole cyclization->product

Rationale and Protocol Outline
  • Schiff Base Formation: The aldehyde, 4-(benzyloxy)-3-fluorobenzaldehyde, is reacted with a 2-aminothiophenol. The amino group of the thiophenol attacks the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to form a Schiff base (imine) intermediate.

  • Oxidative Cyclization: The intermediate then undergoes an intramolecular cyclization. The thiol group attacks the imine carbon, and subsequent oxidation (often aerobic or with a mild oxidant) leads to the formation of the stable, aromatic benzothiazole ring system.

This approach demonstrates how this compound serves as a precursor to a key aldehyde, which then participates in constructing complex heterocyclic systems. The fluorine atom remains as a strategic substituent on the final molecule, poised to influence its biological activity.

Conclusion

This compound is a highly strategic and versatile building block for the synthesis of complex fluorinated molecules. Its pre-installed, protected phenol and reactive benzylic alcohol, combined with the electronically influential fluorine atom, provide chemists with multiple avenues for molecular elaboration. The protocols described herein for its selective oxidation highlight a robust and reproducible method to access the corresponding aldehyde, a critical intermediate for further synthetic endeavors in drug discovery and materials science.

References

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  • ResearchGate. (PDF) 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide. Available at: [Link]

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The Subtle Power of a Single Atom: A Guide to the Fluorine-Modulated Reactivity of (4-(Benzyloxy)-3-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Fluorine's Enduring Impact on Modern Chemistry

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science.[1][2] Its unique electronic properties, stemming from its high electronegativity and small atomic size, can profoundly influence a molecule's reactivity, conformation, metabolic stability, and bioavailability.[1][2] (4-(Benzyloxy)-3-fluorophenyl)methanol serves as an exemplary case study in understanding these subtle yet powerful effects. This versatile building block, featuring a benzylic alcohol ortho to a fluorine atom, presents a fascinating interplay of electronic and steric factors that dictate its chemical behavior. This guide provides an in-depth exploration of the role of the fluorine atom in modulating the reactivity of this important synthetic intermediate, offering both mechanistic insights and detailed experimental protocols for its key transformations.

The Duality of Fluorine: Electronic and Steric Effects at Play

The reactivity of the benzylic alcohol in this compound is primarily governed by the electronic and steric influence of the ortho-fluorine atom. Understanding this duality is crucial for predicting and controlling reaction outcomes.

Electronic Tug-of-War: Induction vs. Mesomerism

The fluorine atom exerts two opposing electronic effects on the aromatic ring:

  • Inductive Effect (-I): Due to its supreme electronegativity, fluorine strongly withdraws electron density from the carbon atom to which it is attached (the C-F bond is highly polarized). This electron-withdrawing effect is transmitted through the sigma framework of the aromatic ring, deactivating it towards electrophilic attack and influencing the acidity of nearby protons.

  • Mesomeric Effect (+M): The lone pairs of electrons on the fluorine atom can be donated into the π-system of the benzene ring. This resonance effect increases electron density at the ortho and para positions.

In the case of this compound, the fluorine atom is ortho to the hydroxymethyl group. Its strong inductive effect can increase the acidity of the hydroxyl proton, potentially influencing its reactivity in deprotonation-dependent reactions. A study on fluorinated benzyl alcohol derivatives has shown that ortho-fluorination generally leads to an increase in the hydrogen-bond acidity of the hydroxyl group.[3]

Steric Influence and Conformational Control

The relatively small van der Waals radius of fluorine means its steric hindrance is often considered minimal. However, its presence ortho to the benzylic alcohol can influence the preferred conformation of the molecule. Intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the fluorine atom (OH···F), can lock the molecule into specific rotamers.[3] This conformational preference can, in turn, affect the accessibility of the reactive center to incoming reagents, thereby influencing reaction rates and selectivity.

Key Transformations and the Modulating Role of Fluorine

The following sections detail key reactions of this compound, with a focus on how the ortho-fluorine atom influences the reaction course and outcomes.

Oxidation to 4-(Benzyloxy)-3-fluorobenzaldehyde

The oxidation of the benzylic alcohol to the corresponding aldehyde is a fundamental transformation, providing a key intermediate for a vast array of subsequent reactions, including the synthesis of heterocycles and other complex molecules.[4] The electronic properties of the aromatic ring play a significant role in the rate of this oxidation.

The Fluorine Effect: The electron-withdrawing nature of the fluorine atom can have a nuanced effect on oxidation reactions. For oxidations proceeding through a mechanism involving hydride abstraction from the benzylic carbon, the inductive effect of fluorine can stabilize the transition state, potentially accelerating the reaction. Conversely, for mechanisms sensitive to electron density at the alcohol oxygen, the increased acidity of the hydroxyl group could play a role. The presence of electron-withdrawing groups on the benzylic ring has been observed to be detrimental to the catalytic activity in some palladium-catalyzed aerobic oxidations.[5]

The Swern oxidation is a mild and efficient method for converting primary alcohols to aldehydes without over-oxidation to carboxylic acids.[6][7] It utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine.[6]

Causality Behind the Protocol: The reaction proceeds at a very low temperature (-78 °C) to control the stability of the reactive intermediates.[8] Oxalyl chloride activates DMSO to form the electrophilic chloro(dimethyl)sulfonium chloride. The alcohol then attacks this species to form an alkoxysulfonium salt. The addition of triethylamine facilitates an intramolecular E2-type elimination to yield the aldehyde, dimethyl sulfide, and triethylammonium chloride.[6]

Experimental Workflow: Swern Oxidation

Swern_Oxidation_Workflow reagents Prepare Reagents: - Oxalyl Chloride in DCM - DMSO in DCM - this compound in DCM - Triethylamine activation Activation of DMSO: Add DMSO solution to Oxalyl Chloride solution at -78 °C reagents->activation 1 alcohol_addition Alcohol Addition: Slowly add alcohol solution to the activated DMSO mixture activation->alcohol_addition 2 base_addition Base Addition: Add Triethylamine to the reaction mixture alcohol_addition->base_addition 3 workup Work-up: - Quench with water - Extract with organic solvent - Wash, dry, and concentrate base_addition->workup 4 purification Purification: Column chromatography workup->purification 5 product 4-(Benzyloxy)-3-fluorobenzaldehyde purification->product 6

Caption: Workflow for the Swern oxidation of this compound.

Detailed Protocol:

Step Procedure Rationale
1. Reagent Preparation To a solution of oxalyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, cooled to -78 °C, add a solution of DMSO (2.4 eq) in anhydrous DCM dropwise.This step forms the reactive electrophilic species, chloro(dimethyl)sulfonium chloride, in situ. The low temperature is critical to prevent decomposition.[8]
2. Alcohol Addition After stirring for 10 minutes, add a solution of this compound (1.0 eq) in anhydrous DCM dropwise over 10 minutes.The alcohol acts as a nucleophile, attacking the activated DMSO to form the key alkoxysulfonium salt intermediate.
3. Base Addition & Reaction Stir the mixture for 20 minutes at -78 °C. Then, add triethylamine (5.0 eq) dropwise.The base facilitates the deprotonation at the benzylic carbon, leading to the formation of a sulfur ylide which then collapses to the aldehyde product.[6]
4. Work-up Allow the reaction to warm to room temperature. Quench with water and separate the organic layer. Wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.This sequence removes water-soluble byproducts and isolates the crude product.
5. Purification Purify the crude product by flash column chromatography on silica gel.This step removes triphenylphosphine oxide and other non-polar byproducts to yield the pure aldehyde.
Nucleophilic Substitution via the Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for converting alcohols into a wide range of functional groups, such as esters, ethers, and azides, with inversion of configuration at the stereocenter (if applicable).[9][10][11] It involves the use of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[9][10]

The Fluorine Effect: The success of the Mitsunobu reaction is dependent on the acidity of the nucleophile (pKa generally < 15).[10] The electron-withdrawing effect of the fluorine atom in this compound can influence the reactivity of the benzylic position. By making the benzylic carbon more electron-deficient, the fluorine atom can render it more susceptible to nucleophilic attack. This can be advantageous for reactions with weaker nucleophiles. Both aliphatic and benzylic alcohols are suitable substrates for C-N bond construction in Mitsunobu reactions.[12]

This protocol describes the conversion of this compound to the corresponding phthalimide derivative, a precursor to the primary amine.

Causality Behind the Protocol: The reaction is initiated by the formation of a betaine intermediate from the reaction of triphenylphosphine and DEAD. This intermediate then protonates the nucleophile (phthalimide). The resulting anion then participates in the formation of an oxyphosphonium salt with the alcohol. Finally, an Sₙ2 displacement of the activated hydroxyl group by the phthalimide anion yields the product and triphenylphosphine oxide.[9][11] The formation of the very stable P=O bond in triphenylphosphine oxide is a major driving force for the reaction.[11]

Logical Relationship: Mitsunobu Reaction Mechanism

Mitsunobu_Mechanism start Reactants: - Alcohol (ROH) - PPh₃ - DEAD - Nucleophile (Nu-H) betaine Formation of Betaine: PPh₃ + DEAD start->betaine proton_transfer Proton Transfer: Betaine + Nu-H start->proton_transfer oxyphosphonium Oxyphosphonium Salt Formation: ROH + Protonated Betaine start->oxyphosphonium betaine->proton_transfer proton_transfer->oxyphosphonium sn2 Sₙ2 Attack: Nu⁻ attacks Oxyphosphonium Salt oxyphosphonium->sn2 products Products: - R-Nu - PPh₃=O - Hydrazine byproduct sn2->products

Caption: Simplified mechanistic pathway of the Mitsunobu reaction.

Detailed Protocol:

Step Procedure Rationale
1. Initial Setup Dissolve this compound (1.0 eq), phthalimide (1.2 eq), and triphenylphosphine (1.2 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.THF is a common aprotic solvent for the Mitsunobu reaction. An inert atmosphere prevents side reactions.
2. Reagent Addition Cool the solution to 0 °C in an ice bath. Add DEAD (1.2 eq) dropwise over 15 minutes.Slow addition of DEAD at low temperature controls the exothermic reaction and minimizes the formation of side products.
3. Reaction Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.The reaction is typically stirred overnight to ensure complete conversion.
4. Work-up Concentrate the reaction mixture under reduced pressure.This removes the volatile solvent.
5. Purification Purify the crude residue by flash column chromatography on silica gel.Chromatography is necessary to separate the desired product from the triphenylphosphine oxide byproduct and any unreacted starting materials.
Etherification Reactions

The conversion of the benzylic alcohol to an ether is another important functionalization. This can be achieved under various conditions, and the fluorine atom can influence the reaction pathway.

The Fluorine Effect: In acid-catalyzed etherifications that proceed through a benzylic carbocation intermediate, the electron-withdrawing fluorine atom would be expected to destabilize this intermediate, thus slowing down the reaction compared to its non-fluorinated analog. Conversely, under basic conditions, such as in a Williamson ether synthesis where the alkoxide is first formed, the increased acidity of the hydroxyl proton due to the fluorine's inductive effect could facilitate the initial deprotonation step. Chemoselective etherification of benzyl alcohols can be achieved, and the electronic nature of the substituents on the aromatic ring plays a crucial role.[13][14] Benzylic alcohols with electron-donating groups tend to react more efficiently in some etherification methods.[13]

This protocol outlines a general procedure for the etherification of this compound with an alkyl halide under basic conditions.

Causality Behind the Protocol: A strong base is used to deprotonate the alcohol, forming the corresponding alkoxide. This alkoxide then acts as a nucleophile, displacing the halide from the alkyl halide in an Sₙ2 reaction to form the ether.

Experimental Workflow: Base-Promoted Etherification

Etherification_Workflow reactants Reactants: - Alcohol - Base (e.g., NaH) - Alkyl Halide (R-X) deprotonation Deprotonation: Formation of Alkoxide reactants->deprotonation substitution Nucleophilic Substitution: Alkoxide + R-X reactants->substitution deprotonation->substitution workup Work-up: - Quench - Extract - Wash, dry, concentrate substitution->workup purification Purification: Column chromatography workup->purification product Ether (R-O-R') purification->product

Caption: General workflow for the base-promoted etherification of an alcohol.

Detailed Protocol:

Step Procedure Rationale
1. Alkoxide Formation To a suspension of sodium hydride (1.2 eq) in anhydrous DMF, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise at 0 °C.Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the alcohol to form the sodium alkoxide.
2. Alkyl Halide Addition After stirring for 30 minutes, add the alkyl halide (1.1 eq) dropwise.The alkoxide acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide.
3. Reaction Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).The reaction time will vary depending on the reactivity of the alkyl halide.
4. Work-up Carefully quench the reaction with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.The aqueous work-up removes inorganic salts and residual DMF.
5. Purification Purify the crude product by flash column chromatography on silica gel.This step isolates the desired ether from any unreacted starting materials and byproducts.

Conclusion

The fluorine atom in this compound, while seemingly a minor structural modification, exerts a profound influence on the molecule's reactivity. Its dual electronic nature—a powerful inductive withdrawal and a modest mesomeric donation—coupled with its potential for intramolecular hydrogen bonding, modulates the reactivity of the adjacent benzylic alcohol in a predictable yet subtle manner. For the synthetic chemist, a thorough understanding of these effects is paramount for the successful design and execution of synthetic routes utilizing this valuable fluorinated building block. The protocols provided herein serve as a practical guide for the controlled functionalization of this compound, enabling its effective use in the synthesis of complex targets for pharmaceutical and materials science applications.

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applications in the synthesis of agrochemicals or materials science

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Title: Streamlining Synthesis in Agrochemicals and Materials Science via Palladium-Catalyzed C–H Bond Functionalization

Introduction: A Paradigm Shift in Molecular Construction

The synthesis of novel agrochemicals and advanced materials relies on the efficient and precise construction of complex molecular architectures. Traditionally, this has been achieved through classical cross-coupling reactions (e.g., Suzuki, Stille), which necessitate the pre-functionalization of starting materials into organometallic reagents.[1][2] This multi-step process can be resource-intensive, generating significant waste and limiting the rapid exploration of chemical space.[1][2]

In recent years, transition metal-catalyzed Carbon-Hydrogen (C–H) bond activation has emerged as a transformative strategy.[3][4][5] This approach allows for the direct conversion of ubiquitous C–H bonds into new carbon-carbon or carbon-heteroatom bonds, bypassing the need for pre-functionalization.[6] This not only improves atom and step economy but also enables "late-stage functionalization," where complex molecules like existing drugs or advanced polymers can be modified directly, accelerating discovery and development cycles in both agrochemical and materials science.[3][4][6][7]

This application note details the power of Palladium-catalyzed C–H functionalization, focusing on its application in the synthesis of heterocyclic scaffolds crucial for agrochemicals and the production of conjugated polymers for materials science. We provide a detailed protocol for a representative transformation and discuss the broader implications of this technology.

Core Application: Direct Arylation for Agrochemical Scaffolds & Conjugated Polymers

Heterocyclic compounds are foundational structures in a vast number of pharmaceuticals and agrochemicals.[8][9][10] Similarly, conjugated polymers are the cornerstone of modern organic electronics.[11][12][13] The synthesis of both can be significantly streamlined using a specific type of C–H activation known as Direct Arylation, particularly through Direct (Hetero)arylation Polymerization (DHAP) for materials.[11][12]

The Challenge: Creating substituted benzothiazoles (agrochemical scaffolds) or polythiophenes (conductive polymers) traditionally requires a multi-step sequence involving halogenation and organometallic reagent formation.

The C–H Activation Solution: A palladium catalyst can directly couple an aryl halide with a C–H bond on another aromatic ring. This strategy avoids the preparation of unstable and often toxic organometallic intermediates, such as organotin compounds used in Stille coupling.[1][12]

Mechanistic Rationale: The "Why" Behind the Method

The generally accepted mechanism for Palladium-catalyzed direct arylation involves a Pd(0)/Pd(II) or Pd(II)/Pd(IV) catalytic cycle. The key step is the C–H bond cleavage, which is often the rate-determining step and is facilitated by coordination of the catalyst to the substrate.

Below is a generalized catalytic cycle for a Pd(II)-catalyzed C–H arylation process.

Catalytic_Cycle cluster_0 Pd(II) Catalytic Cycle Pd_II_X2 Pd(II)X₂ Palladacycle Palladacycle Intermediate Pd_II_X2->Palladacycle C-H Activation (Arene-H) Pd_IV Pd(IV) Intermediate Palladacycle->Pd_IV Oxidative Addition (Ar'-X) Product_Release Product Release Pd_IV->Product_Release Reductive Elimination (Forms Ar-Ar') Product_Release->Pd_II_X2 Catalyst Regeneration

Caption: Generalized catalytic cycle for Pd-catalyzed C-H arylation.

Expertise & Causality: The choice of a palladium catalyst, often in conjunction with specific ligands (e.g., phosphines) and additives (e.g., a pivalate salt), is critical.[12] The ligand stabilizes the palladium species, while the additive often acts as a proton shuttle to facilitate the C–H cleavage step. The reaction conditions, such as high temperature, are necessary to overcome the high bond dissociation energy of the C–H bond.

Protocol: Synthesis of 2-Aminobenzothiazole via Intramolecular C–H Functionalization

This protocol describes an efficient synthesis of a 2-aminobenzothiazole scaffold, a common motif in fungicides and other bioactive molecules, via an intramolecular palladium-catalyzed C–H functionalization/C–S bond formation. This method avoids the need for an ortho-halogenated precursor.[14]

Materials & Equipment
  • Reagents: N-phenylthiourea, Palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄], Manganese dioxide (activated MnO₂), Acetonitrile (MeCN, anhydrous), Oxygen (balloon or gas line).

  • Equipment: Schlenk flask or sealed reaction vial, magnetic stirrer/hotplate, oil bath, rotary evaporator, column chromatography setup (silica gel), standard laboratory glassware.

Step-by-Step Experimental Procedure
  • Reaction Setup: To a clean, dry Schlenk flask equipped with a magnetic stir bar, add N-phenylthiourea (1.0 mmol, 1 equiv).

  • Catalyst & Co-oxidant Addition: Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%) and activated MnO₂ (0.05 mmol, 5 mol%).

    • Scientist's Note: While many C–H activations use Pd(II) precursors, this transformation was found to be highly effective with a Pd(0) source. The activated MnO₂ serves as a crucial co-oxidant in the catalytic system, facilitating the regeneration of the active catalyst under an oxygen atmosphere.[14]

  • Solvent Addition: Add anhydrous acetonitrile (5.0 mL) to the flask.

  • Atmosphere Exchange: Seal the flask and evacuate and backfill with oxygen three times. Finally, leave the flask under a positive pressure of oxygen (e.g., via an oxygen-filled balloon).

  • Reaction: Place the flask in a pre-heated oil bath at 80 °C and stir vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the flask to room temperature. Filter the reaction mixture through a pad of Celite to remove the catalysts and MnO₂. Rinse the pad with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 2-aminobenzothiazole.

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry). A quantitative yield was reported for this transformation under optimized conditions.[14]

Data Presentation & Broader Applications

The power of direct arylation extends beyond single-molecule synthesis into materials science, particularly through Direct (Hetero)arylation Polymerization (DHAP). This technique allows for the synthesis of high-performance conjugated polymers without the drawbacks of traditional methods.[11][12]

Table 1: Comparison of Polymer Synthesis Methods

FeatureStille/Suzuki PolymerizationDirect Arylation Polymerization (DHAP)
Monomer Preparation Requires synthesis of organotin or organoboron reagents.[1]Uses C–H bonds directly; only one monomer needs halogenation.[11][12]
Atom Economy Lower; generates stoichiometric metal salt byproducts.Higher; byproduct is typically a simple acid (e.g., H-X).[12]
Process Steps More synthetic steps required for monomer synthesis.[1]Fewer steps, leading to a more streamlined process.[2]
Environmental Impact Generates toxic organometallic waste.[1][2]Avoids toxic reagents, making it a greener alternative.[2][11]
Polymer Quality High molecular weight polymers are achievable.Can produce nearly defect-free polymers with comparable or better characteristics.[11]
Application in Materials Science: Workflow for DHAP

The synthesis of a conjugated polymer, such as a derivative of poly(thiophene), can be achieved using a similar palladium-catalyzed C–H activation strategy.

Sources

Troubleshooting & Optimization

Technical Support Center: Reactions of (4-(Benzyloxy)-3-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (4-(Benzyloxy)-3-fluorophenyl)methanol. This guide provides in-depth troubleshooting advice and frequently asked questions to help you identify and mitigate the formation of common side products in your experiments. Our focus is on providing practical, field-proven insights grounded in chemical principles to ensure the success of your synthetic routes.

Troubleshooting Guide: Identifying and Mitigating Side Products

This section addresses specific issues you may encounter during the chemical transformation of this compound. Each entry details the potential side product, the underlying mechanism of its formation, and actionable strategies for its control.

Issue 1: Formation of an Aldehyde Impurity During Reactions at the Benzylic Alcohol

Question: I am attempting an etherification/esterification of the primary alcohol on this compound, but I am observing a significant aldehyde side product. What is causing this, and how can I prevent it?

Answer: The formation of (4-(benzyloxy)-3-fluorobenzaldehyde) is a common side product resulting from the oxidation of the benzylic alcohol. Benzylic alcohols are particularly susceptible to oxidation, and this can be inadvertently caused by a variety of factors in your reaction setup.

Causality and Mechanism:

The benzylic C-H bond is relatively weak and prone to abstraction. The presence of the electron-donating benzyloxy group can further stabilize radical or cationic intermediates, making oxidation more facile. Trace amounts of oxidizing agents, exposure to air (oxygen) at elevated temperatures, or the use of certain catalysts (e.g., some transition metals) can promote this unwanted oxidation.[1][2]

Mitigation Strategies:

  • Inert Atmosphere: Conduct your reaction under a strictly inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.

  • Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.

  • Reagent Purity: Ensure the purity of your reagents, as some may contain trace metal impurities that can catalyze oxidation.

  • Temperature Control: Avoid unnecessarily high reaction temperatures, which can accelerate oxidative pathways.

  • Chemoselective Reagents: For etherification, consider using reagents that are less prone to inducing oxidation. For example, Williamson ether synthesis under carefully controlled basic conditions is generally preferred over methods that might involve oxidative conditions.[3]

Experimental Protocol: Monitoring for Aldehyde Formation via TLC

  • Spotting: On a silica gel TLC plate, spot your starting material, the reaction mixture, and a co-spot of the starting material and reaction mixture.

  • Elution: Develop the plate using a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate).

  • Visualization: Visualize the plate under UV light (254 nm). The aldehyde product will have a different Rf value than the starting alcohol and will also be UV active.

  • Staining: If the aldehyde is not clearly visible, you can use a p-anisaldehyde or potassium permanganate stain to visualize both the alcohol and the aldehyde.

Issue 2: Over-oxidation to a Carboxylic Acid Impurity

Question: During an oxidation reaction intended to form the aldehyde, I am getting a significant amount of the corresponding carboxylic acid. How can I stop the reaction at the aldehyde stage?

Answer: The formation of (4-(benzyloxy)-3-fluorobenzoic acid) is a result of over-oxidation of the intermediate aldehyde.[4] Aldehydes, especially aromatic ones, can be readily oxidized to carboxylic acids, often under the same conditions used for the initial alcohol oxidation.

Causality and Mechanism:

The aldehyde C-H bond is also susceptible to oxidation. In the presence of an oxidant and often a nucleophile like water, the aldehyde can form a hydrate intermediate, which is then easily oxidized to the carboxylic acid. The choice of oxidant and reaction conditions are critical in preventing this second oxidation step.[4][5]

Mitigation Strategies:

  • Mild Oxidants: Employ mild and selective oxidizing agents known to minimize over-oxidation, such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).

  • Anhydrous Conditions: Perform the reaction under strictly anhydrous conditions to prevent the formation of the hydrate intermediate.

  • Reaction Monitoring: Carefully monitor the reaction progress by TLC or GC-MS and stop the reaction as soon as the starting material is consumed to prevent further oxidation of the desired aldehyde product.

  • Temperature Control: Lowering the reaction temperature can often slow down the rate of over-oxidation relative to the initial oxidation of the alcohol.

Data Presentation: Comparison of Oxidizing Agents

OxidantTypical ConditionsSelectivity for AldehydePotential Side Products
PCC CH₂Cl₂, rtHighCr residues
DMP CH₂Cl₂, rtHighIodane byproducts
MnO₂ CH₂Cl₂, rt or refluxGood (for benzylic)Requires large excess
Swern (COCl)₂, DMSO, Et₃N, -78°CHighStoichiometric byproducts
KMnO₄/CrO₃ VariousLowOver-oxidation to acid
Issue 3: Formation of a Symmetrical Ether Side Product

Question: I am trying to perform a reaction on the aromatic ring of this compound, but I am isolating a significant amount of bis(4-(benzyloxy)-3-fluorobenzyl) ether. What is causing this dimerization?

Answer: The formation of the symmetrical dibenzyl ether is a common side product when benzylic alcohols are subjected to acidic conditions or high temperatures.[6][7]

Causality and Mechanism:

Under acidic conditions, the benzylic hydroxyl group can be protonated, forming a good leaving group (water). Departure of water generates a resonance-stabilized benzylic carbocation. This electrophilic carbocation can then be attacked by the nucleophilic hydroxyl group of another molecule of the starting material, leading to the formation of the dibenzyl ether.[3][8]

Mitigation Strategies:

  • Avoid Acidic Conditions: If possible, choose reaction conditions that are neutral or basic. If acidic conditions are required, use the mildest acid possible and the lowest effective concentration.

  • Temperature Control: Keep the reaction temperature as low as possible to disfavor the dehydration reaction.

  • Use of a Non-nucleophilic Base: If a base is needed, a bulky, non-nucleophilic base can help to prevent unwanted side reactions.

Visualization: Dimerization Pathway

cluster_0 Benzylic Carbocation Formation cluster_1 Nucleophilic Attack and Dimerization A This compound B Protonated Alcohol A->B + H⁺ C Benzylic Carbocation + H₂O B->C - H₂O D This compound E bis(4-(benzyloxy)-3-fluorobenzyl) ether C->E D->E Nucleophilic attack

Caption: Formation of the dibenzyl ether side product via a benzylic carbocation intermediate.

Issue 4: Unwanted Debenzylation

Question: During my reaction, I am observing the formation of 4-fluoro-3-hydroxyphenyl)methanol, indicating cleavage of the benzyl ether protecting group. How can I prevent this?

Answer: The benzyl ether group is generally stable but can be cleaved under certain conditions, most notably catalytic hydrogenation.[9][10] However, some Lewis acids and strongly acidic conditions can also lead to its removal.

Causality and Mechanism:

The most common method for benzyl ether cleavage is catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst).[11] The benzyl C-O bond is susceptible to reductive cleavage. If your reaction involves reagents or catalysts that can act as a hydrogen source or facilitate hydrogen transfer, you may see unintentional debenzylation.

Mitigation Strategies:

  • Avoid Reductive Conditions: Be mindful of any reagents that could be reductive. For example, some metal hydrides under certain conditions can affect benzyl ethers.

  • Catalyst Choice: If you are performing a reduction elsewhere in the molecule, carefully select a catalyst and conditions that are chemoselective. For example, catalytic transfer hydrogenation using a hydrogen donor like ammonium formate can sometimes be milder than high-pressure hydrogenation.[11]

  • Protecting Group Strategy: If debenzylation is unavoidable under your desired reaction conditions, you may need to reconsider your protecting group strategy. Perhaps a different ether or a silyl protecting group would be more suitable.

Experimental Protocol: Selective Catalytic Transfer Hydrogenation (Example for other reductions in the molecule)

  • Setup: Dissolve your substrate in a suitable solvent (e.g., methanol or ethanol).

  • Catalyst: Add a catalytic amount of Pd/C (e.g., 5-10 mol%).

  • Hydrogen Donor: Add a hydrogen donor such as ammonium formate (HCOONH₄) or 1,4-cyclohexadiene in excess.

  • Reaction: Stir the mixture at room temperature or with gentle heating, monitoring by TLC for the desired reaction without cleavage of the benzyl ether.

  • Workup: Filter the reaction mixture through celite to remove the catalyst and then proceed with standard aqueous workup.

Frequently Asked Questions (FAQs)

Q1: How does the fluorine atom affect the reactivity of this compound?

A1: The fluorine atom has a dual electronic effect. It is strongly electron-withdrawing through the inductive effect, which can make the adjacent benzylic alcohol slightly more acidic and can influence the reactivity of the aromatic ring towards certain reagents. However, it is also a weak resonance donor. These competing effects can subtly modulate the reactivity of the molecule compared to its non-fluorinated analog.

Q2: I am performing a reaction that is sensitive to water. What is the best way to dry this compound?

A2: this compound is a solid at room temperature. The most effective way to dry it is to dissolve it in a suitable anhydrous solvent (e.g., toluene or THF) and then remove the solvent under reduced pressure. This process can be repeated to azeotropically remove any trace amounts of water. Alternatively, for small scales, drying in a vacuum oven at a temperature below its melting point can be effective.

Q3: What are the best analytical techniques to identify the side products discussed in this guide?

A3: A combination of techniques is ideal:

  • Thin-Layer Chromatography (TLC): Excellent for initial reaction monitoring and qualitative assessment of product and side product formation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile side products and getting an initial idea of their molecular weight.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for less volatile compounds and for obtaining accurate mass data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The gold standard for structural elucidation of isolated side products. The aldehyde and carboxylic acid protons, for example, have very distinct chemical shifts in ¹H NMR.

Q4: Can Friedel-Crafts type reactions occur on the benzyloxy phenyl ring?

A4: Yes, this is a possibility, especially under strongly acidic conditions. The benzyloxy group is an activating group, directing electrophilic aromatic substitution to the ortho and para positions. While the para position is blocked, reaction at the ortho position to the benzyloxy group is possible, which could lead to further side products if a strong electrophile is present. Using milder Lewis acids and controlled conditions can help to minimize this.[12]

References

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

  • Anwer, M. K., & Spatola, A. F. (1980). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation with formic acid. Synthesis, 1980(11), 929-932.
  • Organic Chemistry Portal. (n.d.). Benzyl fluoride synthesis by fluorination or substitution. Retrieved from [Link]

  • ResearchGate. (2025). ChemInform Abstract: Oxidation of Allylic and Benzylic Alcohols to Aldehydes and Carboxylic Acids. Retrieved from [Link]

  • Li, W., et al. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Primary and secondary benzyl alcohol to carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2025). Studies on the hydrogenolysis of benzyl ethers. Retrieved from [Link]

  • Cabrera, P. J., et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters.
  • Könning, D., et al. (2014). Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids.
  • Sadeghpour, M., et al. (2017). Aerobic Oxidation of Diverse Primary Alcohols to Carboxylic Acids with a Heterogeneous Pd–Bi–Te/C (PBT/C) Catalyst.
  • Champagne, P. A., et al. (2014). In Situ Activation of Benzyl Alcohols with XtalFluor-E. The Royal Society of Chemistry.
  • Stavber, S., et al. (2018). Transformation of Tertiary Benzyl Alcohols into the Vicinal Halo-Substituted Derivatives Using N-Halosuccinimides. Molecules.
  • Kim, J., & You, Y. (2021). Defluorinated Alkylation of α-Trifluoromethyl Alkenes and Benzyl Alcohol for the Synthesis of gem-Difluoroalkenes.
  • ResearchGate. (n.d.). Fluorinated Alcohols: Magic Reaction Medium and Promoters for Organic Synthesis. Retrieved from [Link]

  • Ataman Kimya. (n.d.). DIBENZYL ETHER. Retrieved from [Link]

  • Sun, L., et al. (2008). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Synthesis.
  • Kumar, A., et al. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances.
  • Pandarus, V., et al. (2011).
  • Google Patents. (n.d.). CN102746123A - Method of preparing dibenzyl ether from benzyl alcohol under catalysis of graphene oxide.
  • National Institutes of Health. (n.d.). Direct Benzylic C–H Etherification Enabled by Base-Promoted Halogen Transfer. Retrieved from [Link]

  • ResearchGate. (2025). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Retrieved from [Link]

  • Google Patents. (n.d.). CN1118448C - The preparation method of benzyl-ether.
  • National Institutes of Health. (n.d.). Alkoxyhydrosilane-facilitated cross-etherification reaction of secondary benzyl alcohol with aliphatic alcohol: synthesis of unsymmetrical dialkyl ethers. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Dibenzyl ether. Retrieved from [Link]

  • ResearchGate. (n.d.). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Retrieved from [Link]

  • ResearchGate. (n.d.). I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol?. Retrieved from [Link]

  • ResearchGate. (2025). Catalytic Upgrading of Phenolic Oil by Etherification with Methanol. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Retrieved from [Link]

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Technical Support Center: Overcoming Challenges in the Purification of (4-(Benzyloxy)-3-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of (4-(Benzyloxy)-3-fluorophenyl)methanol. We understand the nuances and challenges that can arise during the purification of this and structurally similar aromatic alcohols. This resource is structured to address specific issues you may encounter, offering explanations grounded in chemical principles and field-proven experience.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile largely depends on the synthetic route employed.

  • From the reduction of 4-(benzyloxy)-3-fluorobenzaldehyde: The most common impurity is typically unreacted starting material, the aldehyde. Over-reduction is less common with mild reducing agents like sodium borohydride, but if stronger agents are used, you might see small amounts of defluorination or debenzylation products.

  • From the protection of 3-fluoro-4-hydroxybenzyl alcohol: Incomplete reaction will leave unreacted 3-fluoro-4-hydroxybenzyl alcohol. Side products can also include dibenzylated ethers or impurities from the benzylating agent (e.g., benzyl bromide).

Q2: How can I quickly assess the purity of my crude this compound?

A2: Thin-Layer Chromatography (TLC) is an indispensable and rapid technique for qualitative purity assessment. A single spot on the TLC plate is a good indicator of high purity, whereas multiple spots suggest the presence of impurities.[1]

TLC Conditions for this compound
Stationary Phase Silica gel 60 F254
Mobile Phase A good starting point is a mixture of Ethyl Acetate and Hexane (e.g., 20:80 to 40:60 v/v). The polarity can be adjusted to achieve optimal separation.
Visualization The aromatic rings in the target compound and many likely impurities are UV active, allowing for visualization under UV light (254 nm). Staining with a potassium permanganate solution can also be effective as it reacts with the alcohol functional group.[1]

Q3: What are the primary laboratory-scale purification methods for this compound?

A3: The two most effective and commonly used methods for purifying this compound are recrystallization and column chromatography .[1] For specific types of impurities, a preliminary liquid-liquid extraction can also be beneficial.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility.[2]

Q4: I'm trying to recrystallize my product, but it's "oiling out" instead of forming crystals. What's happening and what should I do?

A4: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid.[1][3] This can happen for a few reasons:

  • The boiling point of the solvent is higher than the melting point of your compound.

  • The solution is too supersaturated, or cooled too quickly.

  • Significant impurities are present, depressing the melting point of your compound.

Troubleshooting Steps:

  • Re-heat and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to decrease saturation.[3]

  • Slow Cooling is Crucial: Allow the solution to cool to room temperature very slowly on a benchtop, insulated with a cork ring or paper towels. Do not transfer it directly to an ice bath.[1][3]

  • Induce Crystallization: If crystals are slow to form, try scratching the inside of the flask at the solution's surface with a glass rod or adding a seed crystal of the pure compound.[3][4]

  • Re-evaluate Your Solvent System: If oiling persists, your solvent may be too nonpolar. Try a slightly more polar solvent or a mixed solvent system.

Q5: My recovery after recrystallization is very low. How can I improve the yield?

A5: Low recovery is a common challenge. Here’s how to troubleshoot:

  • Minimize Hot Solvent: Ensure you are using the minimum amount of hot solvent necessary to fully dissolve the crude product.[5] Excess solvent will retain more of your product in the cooled mother liquor.

  • Prevent Premature Crystallization: During hot filtration (if performed), use a pre-heated funnel and flask to prevent the product from crystallizing out on the filter paper.

  • Maximize Cooling: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation before filtration.[5]

  • Wash Crystals Judiciously: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to rinse away impurities without re-dissolving a significant amount of the product.[5]

Experimental Protocol: Recrystallization of this compound
  • Solvent Selection: Through small-scale trials, determine a suitable solvent or solvent pair. A mixture of ethyl acetate and hexanes is often a good starting point for aromatic compounds.[3][6] The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with gentle swirling until the solid is completely dissolved.[4]

  • Decolorization (Optional): If the solution is colored due to high-molecular-weight impurities, remove it from the heat, add a small amount of activated charcoal, and swirl for a few minutes.[3]

  • Hot Filtration: If insoluble impurities or charcoal are present, perform a hot gravity filtration through a fluted filter paper into a pre-heated flask.[5]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice bath to maximize crystallization.[4][5]

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent. Allow the crystals to dry thoroughly under vacuum.[4][5]

G cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization & Isolation crude Crude Solid dissolve Dissolve in Minimal Hot Solvent crude->dissolve decolorize Decolorize with Charcoal (optional) dissolve->decolorize cool Slow Cooling to RT, then Ice Bath dissolve->cool If no filtration hot_filt Hot Filtration (if needed) hot_filt->cool decolorize->hot_filt collect Collect Crystals (Vacuum Filtration) cool->collect wash Wash with Ice-Cold Solvent collect->wash dry Dry Crystals wash->dry

Caption: Recrystallization Workflow.

Troubleshooting Guide: Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.

Q6: My compounds are not separating well on the silica gel column. What can I do?

A6: Poor separation is a frequent issue that can be traced back to several factors.

Troubleshooting Steps:

  • Optimize the Mobile Phase with TLC: Before committing to the column, find an optimal solvent system using TLC. The goal is to have your target compound exhibit an Rf value of approximately 0.25-0.35, with good separation from all impurities.[1] For this compound, a gradient of ethyl acetate in hexanes is a common and effective choice.

  • Ensure Proper Column Packing: A well-packed column is critical. Air bubbles or cracks in the stationary phase will lead to uneven flow, band broadening, and poor separation.[1] Pack the column as a slurry to create a homogenous bed.

  • Concentrated Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase (or a less polar solvent) and load it onto the column in a narrow, concentrated band.[1] A broad initial band will result in poor resolution.

  • Consider a Different Stationary Phase: While silica gel is standard, if separation remains challenging, consider alumina or a reverse-phase (e.g., C18) stationary phase, although this is less common for this class of compounds.

Q7: My product is taking a very long time to elute from the column, or it's not coming off at all.

A7: This indicates that your mobile phase is not polar enough to displace your compound from the stationary phase.

Troubleshooting Steps:

  • Increase Mobile Phase Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase. For an ethyl acetate/hexanes system, this means increasing the percentage of ethyl acetate.

  • Check for Strong Interactions: The free hydroxyl group of your alcohol can interact strongly with the silanol groups on the silica gel surface. In some cases, adding a very small amount (e.g., 0.1-0.5%) of a polar modifier like triethylamine (if your compound is stable to base) or acetic acid to the mobile phase can help to improve elution by competing for active sites on the silica.

Experimental Protocol: Column Chromatography Purification
  • TLC Analysis: Determine the optimal eluent system by TLC.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a flat, undisturbed top surface.

  • Sample Loading: Dissolve the crude material in a minimal volume of the eluent and carefully apply it to the top of the silica bed.

  • Elution: Begin eluting with the solvent system determined by TLC. Collect fractions and monitor the elution of your compound using TLC.

  • Gradient Elution (if necessary): If separation is difficult, a gradient elution, where the polarity of the mobile phase is gradually increased, can be employed.

  • Combine and Concentrate: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator.

Caption: Column Chromatography Workflow.

References

  • Google Patents. (1970).
  • Google Patents. (1998). Benzonitrile and process for preparing benzyl alcohol.
  • Homi Bhabha Centre for Science Education. Recrystallization. [Link]

  • National Institutes of Health. (2024). In-Column Dehydration Benzyl Alcohols and Their Chromatographic Behavior on Pyridinium-Based Ionic Liquids as Gas Stationary Phases. [Link]

  • Google Patents. (1997). Process for the preparation of benzonitrile and benzyl alcohol.
  • dCollection. (n.d.). Defluorinated Alkylation of α-Trifluoromethyl Alkenes and Benzyl Alcohol for the Synthesis of gem-Difluoroalkenes. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2018). Trifluoroacetic Acid-Promoted Friedel-Crafts Aromatic Alkylation with Benzyl Alcohols. [Link]

  • University of Rochester. (n.d.). Troubleshooting: The Workup. [Link]

  • SIELC Technologies. (n.d.). Separation of Benzyl alcohol on Newcrom R1 HPLC column. [Link]

  • Google Patents. (1934).
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  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]

  • Applichem. (n.d.). This compound. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • ResearchGate. (2013). I want to do benzyl alcohol analysis by gas chromatography (GC) with flame ionization detector. Can anybody give me any advice about column conditioning?. [Link]

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  • Scientific Research Publishing. (2010). Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral Pre-Column Derivatization. [Link]

  • Google Patents. (2011). Preparation method of m-trifluoromethyl-benzyl-alcohol.
  • Google Patents. (2012). Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.
  • Organic Syntheses. (2023). N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide. [Link]

  • Organic Syntheses. (n.d.). 3-benzyloxy-2-methyl propanoate. [Link]

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  • EON Biotech. (n.d.). [4-(benzyloxy)-3-fluorophenyl]methanol – (536974-94-4). [Link]

  • PubMed. (2005). Basic and neutral route specific impurities in MDMA prepared by different synthesis methods. Comparison of impurity profiles. [Link]

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Technical Support Center: Optimizing the Synthesis of (4-(Benzyloxy)-3-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of (4-(Benzyloxy)-3-fluorophenyl)methanol. This guide is designed to provide in-depth troubleshooting and optimization strategies for researchers encountering challenges in this synthesis. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you achieve optimal reaction outcomes.

I. Reaction Overview and Key Challenges

The synthesis of this compound, a valuable intermediate in pharmaceutical and organic synthesis, typically involves the reduction of a corresponding benzaldehyde or benzoic acid derivative.[1][2] The primary synthetic route is the reduction of 4-(benzyloxy)-3-fluorobenzaldehyde. While seemingly straightforward, this reaction is susceptible to several issues that can lead to low yields and impure products.

Common challenges include:

  • Incomplete conversion: The starting material is not fully consumed.

  • Side product formation: Over-reduction or reactions involving the benzyl ether can occur.

  • Difficult purification: The final product can be challenging to isolate from reaction byproducts.

This guide will address these issues in a question-and-answer format, providing both theoretical explanations and actionable protocols.

II. Troubleshooting Guide: Common Issues and Solutions

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yield is a frequent problem stemming from several factors. A systematic approach to troubleshooting is essential.

A. Incomplete Reaction

Possible Cause: Insufficient reducing agent, poor reagent quality, or suboptimal reaction time and temperature.

Troubleshooting Steps:

  • Verify Reagent Stoichiometry and Quality:

    • Reducing Agent: Ensure the correct molar equivalents of the reducing agent are used. For the reduction of an aldehyde, common choices include sodium borohydride (NaBH₄) or lithium aluminum hydride (LAH). For instance, a typical procedure might use 1.5-2 equivalents of NaBH₄ to ensure complete reduction.[3]

    • Starting Material Purity: Confirm the purity of your 4-(benzyloxy)-3-fluorobenzaldehyde. Impurities can inhibit the reaction. The aldehyde is also prone to oxidation to the corresponding carboxylic acid, so proper storage at low temperatures (2-8°C) is recommended.[1]

  • Optimize Reaction Time and Temperature:

    • Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider extending the reaction time or carefully increasing the temperature.[3]

    • Temperature Control: For reductions with NaBH₄, the reaction is often started at 0°C to control the initial exothermic reaction and then allowed to warm to room temperature.[4] Adding reagents too quickly can cause temperature spikes, leading to side reactions.[5]

B. Side Product Formation

Possible Cause: The choice of reducing agent and reaction conditions can lead to unwanted byproducts.

Troubleshooting Steps:

  • Choice of Reducing Agent:

    • Sodium Borohydride (NaBH₄): A milder reducing agent, generally selective for aldehydes and ketones. It is a good first choice for this synthesis.

    • Lithium Aluminum Hydride (LAH): A much stronger reducing agent that can also reduce esters and carboxylic acids. While effective, it is less chemoselective and requires strictly anhydrous conditions.

    • Diisobutylaluminum Hydride (DIBAL-H): Can be used for the reduction of the corresponding ester if that is the starting material. Reaction temperature is a critical parameter when using DIBAL-H.[4]

  • Minimizing Over-reduction: While less common for this specific substrate, stronger reducing agents could potentially affect other functional groups under harsh conditions. Sticking to milder reagents like NaBH₄ minimizes this risk.

Q2: I'm observing significant impurity peaks in my crude product analysis (TLC, LC-MS, NMR). What are these impurities and how can I prevent them?

Impurity formation is a key challenge. Understanding the potential side reactions is crucial for prevention.

A. Common Impurities and Their Origins
ImpurityPotential OriginPrevention Strategy
Unreacted Starting Material Incomplete reaction.Optimize stoichiometry, reaction time, and temperature as described in Q1.
4-(Benzyloxy)-3-fluorobenzoic acid Oxidation of the starting aldehyde.Use high-purity starting material and store it properly. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can also prevent oxidation.[5]
Benzyl Alcohol and 4-Hydroxy-3-fluorophenyl)methanol Cleavage of the benzyl ether.This can occur under harsh acidic or basic conditions or during certain types of catalytic hydrogenation. Ensure neutral work-up conditions.
B. Experimental Workflow for Minimizing Impurities

G cluster_0 Pre-Reaction cluster_1 Reaction cluster_2 Work-up & Purification start Start: Verify Reagent Purity inert Establish Inert Atmosphere (N2/Ar) start->inert dissolve Dissolve Aldehyde in Anhydrous Solvent (e.g., Methanol, THF) inert->dissolve cool Cool to 0°C dissolve->cool add_reductant Portion-wise Addition of Reducing Agent (e.g., NaBH4) cool->add_reductant warm Allow to Warm to Room Temperature add_reductant->warm monitor Monitor by TLC warm->monitor quench Quench Reaction (e.g., with water or dilute acid) monitor->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract wash Wash Organic Layer (e.g., with brine) extract->wash dry Dry with Anhydrous MgSO4 or Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify

Caption: Optimized workflow for the synthesis of this compound.

Q3: The purification of my product by column chromatography is difficult, with poor separation. What can I do?

Effective purification is critical for obtaining the high-purity material required for subsequent steps.

Troubleshooting Steps:

  • Solvent System Optimization for Column Chromatography:

    • Initial Screening: Use TLC to screen various solvent systems. A good system will give a clear separation between your product and impurities, with the product having an Rf value of ~0.2-0.4.

    • Common Eluents: A mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is typically effective. Start with a low polarity and gradually increase it. A common starting point is a 9:1 or 4:1 mixture of hexanes:ethyl acetate.

  • Alternative Purification Techniques:

    • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be a highly effective method for obtaining very pure material.[6] Suitable solvent systems for recrystallization can be determined by testing the solubility of the crude product in various solvents at room temperature and at elevated temperatures.

III. Frequently Asked Questions (FAQs)

Q: What is the best solvent for the reduction of 4-(benzyloxy)-3-fluorobenzaldehyde with NaBH₄?

A: Methanol or ethanol are commonly used and are often good choices as they are protic solvents that can activate the borohydride reagent.[7] Tetrahydrofuran (THF) is another excellent option, particularly if solubility of the starting material is an issue.[4] Ensure the solvent is dry if using more moisture-sensitive reagents.

Q: Can I use catalytic hydrogenation to reduce the aldehyde?

A: While catalytic hydrogenation (e.g., H₂ with a Pd/C catalyst) can reduce aldehydes, it also has the potential to cleave the benzyl ether protecting group, leading to the formation of (4-hydroxy-3-fluorophenyl)methanol. Therefore, chemoselective reducing agents like NaBH₄ are generally preferred for this transformation to preserve the benzyl ether.

Q: My starting material, 4-(benzyloxy)-3-fluorobenzaldehyde, is not commercially available. How can I synthesize it?

A: 4-(benzyloxy)-3-fluorobenzaldehyde can be synthesized via a Williamson ether synthesis from 4-hydroxy-3-fluorobenzaldehyde and benzyl bromide or benzyl chloride.[1][8] The reaction is typically carried out in a polar aprotic solvent like acetone or DMF with a weak base such as potassium carbonate.[6][8]

Detailed Protocol: Synthesis of 4-(benzyloxy)-3-fluorobenzaldehyde
  • To a solution of 4-hydroxy-3-fluorobenzaldehyde (1 equivalent) in acetone, add potassium carbonate (1.5-2 equivalents).

  • Add benzyl bromide (1.1 equivalents) dropwise.

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction, filter off the solids, and concentrate the filtrate.

  • The crude product can then be purified by column chromatography or recrystallization.[8]

IV. Conclusion

Optimizing the synthesis of this compound requires careful attention to reagent quality, reaction conditions, and purification techniques. By systematically addressing common issues such as low yield and impurity formation, researchers can significantly improve the outcome of this important synthetic transformation. This guide provides a framework for troubleshooting and a deeper understanding of the underlying chemical principles, empowering scientists to achieve their synthetic goals efficiently and effectively.

V. References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in 4-Aminobenzyl Alcohol Reactions. Retrieved from

  • Benchchem. (n.d.). Troubleshooting Low Yields in Nucleophilic Substitution with Benzyl Tosylate: A Technical Support Guide. Retrieved from

  • European Patent Office. (2017). 4-ALKOXY-3-(TRIFLUOROMETHYL)BENZYL ALCOHOL PRODUCTION METHOD - EP 3492448 B1. Retrieved from

  • ChemicalBook. (n.d.). 4-(3-fluoro-benzyloxy)-benzaldehyde synthesis. Retrieved from

  • Supporting Information. (n.d.). In Situ Silane Activation Enables Catalytic Reduction of Carboxylic Acids. Retrieved from

  • Guidechem. (n.d.). What is the synthesis method of 4-(3-Fluorobenzyloxy)benzaldehyde? - FAQ. Retrieved from

  • Reddit. (2023). Synthesis of benzyl chloride from benzyl alcohol with only 20% conc. hydrochloric acid?. Retrieved from

  • National Institutes of Health. (n.d.). 4-(Benzyloxy)benzaldehyde - PMC. Retrieved from

  • Organic Syntheses. (2023). N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide. Retrieved from

  • Journal of the American Chemical Society. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Retrieved from

  • BLD Pharm. (n.d.). 536974-94-4|this compound. Retrieved from

  • Beilstein Journals. (n.d.). Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. Retrieved from

  • IUPAC. (n.d.). RECOMMENDED METHODS FOR THE PURIFICATION OF SOLVENTS AND TESTS FOR IMPURITIES METHANOL and ETHANOL. Retrieved from

  • Jurnal Kimia Sains dan Aplikasi. (n.d.). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Retrieved from

  • Organic Chemistry Portal. (n.d.). Substituted benzylic alcohol synthesis by addition (C-C coupling). Retrieved from

  • Sigma-Aldrich. (n.d.). 4-benzyloxy-3-fluorobenzaldehyde AldrichCPR. Retrieved from

  • MySkinRecipes. (n.d.). This compound. Retrieved from

  • MDPI. (n.d.). 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide. Retrieved from

  • MDPI. (n.d.). Optimization of Methanol Synthesis under Forced Periodic Operation. Retrieved from

  • IOPscience. (2024). Optimization of methanol yield and carbon dioxide utilization in methanol synthesis process. Retrieved from

  • ChemistryViews. (2011). Optimization of Methanol Production. Retrieved from

  • Organic Syntheses. (n.d.). 3-benzyloxy-2-methyl propanoate. Retrieved from

  • PubMed. (n.d.). Optimization of methanol biosynthesis from methane using Methylosinus trichosporium OB3b. Retrieved from

  • Benchchem. (n.d.). "Common side products in the synthesis of N-Benzyl-4-methoxyaniline". Retrieved from

  • PubChem. (2026). (4-(Benzyloxy)-3-iodophenyl)methanol | C14H13IO2 | CID 45371621. Retrieved from

  • EON Biotech. (n.d.). [4-(benzyloxy)-3-fluorophenyl]methanol – (536974-94-4). Retrieved from

  • BLDpharm. (n.d.). 959040-38-1|(3-(Benzyloxy)-2-fluorophenyl)methanol. Retrieved from

  • National Institutes of Health. (n.d.). Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. Retrieved from

  • Organic Chemistry Portal. (2008). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Retrieved from

Sources

Technical Support Center: (4-(Benzyloxy)-3-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (4-(Benzyloxy)-3-fluorophenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges and understand the stability of this compound. Here, we address common questions and troubleshooting scenarios based on established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound under typical laboratory conditions?

A1: this compound is susceptible to two main degradation pathways: oxidation of the primary alcohol and cleavage of the benzyl ether linkage. The specific pathway that predominates will depend on the experimental conditions, such as the presence of oxidizing agents, acids, bases, light, and heat.

Q2: How can I prevent the oxidation of the methanol group during a reaction?

A2: Oxidation of the benzylic alcohol to the corresponding aldehyde or carboxylic acid is a common issue.[1][2][3] To mitigate this, ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen. Avoid strong, non-selective oxidizing agents. If oxidation is still observed, consider using milder and more selective reagents if your desired transformation allows.

Q3: What conditions can lead to the cleavage of the benzyl ether?

A3: The benzyl ether linkage is generally stable but can be cleaved under several conditions:

  • Acidic Conditions: Strong acids or Lewis acids can promote the cleavage of the benzyl ether.[4][5]

  • Reductive Conditions: Catalytic hydrogenolysis (e.g., H₂ with a palladium catalyst) is a standard method for debenzylation.[5][6] Be mindful of this if your experimental setup involves these conditions for other purposes.

  • Oxidative Conditions: Certain oxidizing agents, such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or systems that generate bromo radicals, can induce oxidative debenzylation.[5][7][8]

  • Photocatalysis: Exposure to visible light in the presence of a suitable photocatalyst can also lead to debenzylation.[7][9][10]

Q4: Does the fluorine substituent affect the stability of the molecule?

A4: The electron-withdrawing nature of the fluorine atom can influence the reactivity of the aromatic ring and the stability of adjacent functional groups. While specific studies on the degradation of this exact molecule are not abundant, the fluorine atom is expected to have a modest impact on the benzylic positions. It is important to consider its electronic effects when planning synthetic steps or analyzing unexpected byproducts. Studies on fluorinated benzyl ethers suggest they are suitable alternatives to non-fluorinated versions in certain applications.[11]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Appearance of a new peak in HPLC/LC-MS corresponding to the aldehyde or carboxylic acid derivative. Oxidation of the primary alcohol.1. Run the reaction under an inert atmosphere (N₂ or Ar).2. Ensure solvents are degassed.3. Avoid unnecessary exposure to heat and light.4. If an oxidant is part of the reaction, consider a milder alternative like PCC or DMP for controlled oxidation to the aldehyde.[12]
Formation of 4-hydroxy-3-fluorobenzyl alcohol or its derivatives. Cleavage of the benzyl ether (debenzylation).1. If using acidic conditions, consider buffering the reaction medium or using a less harsh acid.2. If unintended reduction is suspected, ensure your reagents are free from catalytic metals and avoid hydrogen sources.3. Protect the reaction from light, especially if photosensitive reagents are present.
Complex mixture of unidentified byproducts. Multiple degradation pathways occurring simultaneously or photodegradation.1. Conduct a forced degradation study to identify major degradation products under specific stress conditions (acid, base, oxidation, heat, light).2. Use amber glassware or cover the reaction vessel with aluminum foil to prevent photodegradation.[13]3. Analyze byproducts by LC-MS/MS and NMR to elucidate their structures.
Low yield or incomplete reaction. Instability of the starting material under the reaction conditions.1. Monitor the reaction at regular intervals using TLC or LC-MS to check for the disappearance of the starting material and the formation of degradation products.2. Consider performing the reaction at a lower temperature.3. Ensure the purity of the starting material before use.

Visualizing Degradation Pathways

The following diagram illustrates the primary degradation pathways of this compound.

Primary Degradation Pathways A This compound B (4-(Benzyloxy)-3-fluorobenzaldehyde) A->B Oxidation D 4-Hydroxy-3-fluorobenzyl alcohol A->D Debenzylation (Acidic/Reductive/ Oxidative/Photocatalytic) E Toluene/Benzyl Derivatives A->E Debenzylation (Co-product) C (4-(Benzyloxy)-3-fluorobenzoic acid) B->C Further Oxidation

Caption: Primary degradation routes of this compound.

Experimental Protocols

Protocol 1: Stability Assessment under Oxidative Stress

Objective: To determine the stability of this compound in the presence of a common oxidizing agent.

Methodology:

  • Prepare a 1 mg/mL solution of this compound in acetonitrile.

  • To 1 mL of this solution, add 100 µL of 3% hydrogen peroxide.

  • Incubate the solution at room temperature, protected from light.

  • At time points of 0, 1, 2, 4, 8, and 24 hours, withdraw 100 µL aliquots.

  • Quench the reaction by adding 10 µL of a sodium bisulfite solution (10 mg/mL).

  • Analyze the samples by HPLC or LC-MS to monitor the degradation of the parent compound and the formation of oxidation products.

Protocol 2: Forced Degradation under Acidic Conditions

Objective: To evaluate the susceptibility of the benzyl ether linkage to acid-catalyzed cleavage.

Methodology:

  • Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and water.

  • To 1 mL of this solution, add 100 µL of 1 M hydrochloric acid.

  • Incubate the solution at 50°C.

  • At time points of 0, 1, 2, 4, 8, and 24 hours, withdraw 100 µL aliquots.

  • Neutralize the aliquots with an equivalent amount of 1 M sodium hydroxide.

  • Analyze the samples by HPLC or LC-MS to quantify the remaining parent compound and identify debenzylation products.

The following workflow diagram outlines a general approach to investigating unexpected degradation.

Troubleshooting Workflow for Unexpected Degradation A Unexpected Result in Reaction B Analyze Reaction Mixture (LC-MS, NMR) A->B C Identify Byproducts B->C D Hypothesize Degradation Pathway (Oxidation, Debenzylation, etc.) C->D E Conduct Forced Degradation Studies (Acid, Base, Oxidant, Light, Heat) D->E F Confirm Degradation Products E->F G Modify Reaction Conditions (Inert atmosphere, lower temp., protect from light) F->G H Re-run Reaction and Analyze G->H

Caption: A systematic workflow for troubleshooting degradation issues.

References

  • Okano, K., Okuyama, K., Fukuyama, T., & Tokuyama, H. (2008). Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. Synlett, 2008(13), 1977-1980. [Link]

  • Pieber, B., & Seeberger, P. H. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(2), 475-480. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. [Link]

  • Pieber, B., & Seeberger, P. H. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. MPG.PuRe. [Link]

  • Könning, D., Olbrisch, T., Sypaseuth, F. D., Tzschucke, C. C., & Christmann, M. (2014). Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids. Chemical Communications, 50(42), 5584-5587. [Link]

  • Moriyama, K., Nakamura, Y., & Togo, H. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters, 16(14), 3812-3815. [Link]

  • ResearchGate. (n.d.). Proposed mechanisms for the oxidation of benzyl alcohol to benzaldehyde. [Link]

  • Biotechnology Letters. (n.d.). Oxidation of substituted benzyl alcohols to.... Ovid. [Link]

  • Handy, S. T., & Yusesoy, F. (2020). Handy and highly efficient oxidation of benzylic alcohols to the benzaldehyde derivatives using heterogeneous Pd/AlO(OH) nanoparticles in solvent-free conditions. SN Applied Sciences, 2(4), 1-8. [Link]

  • Chemistry LibreTexts. (2024). 17.7: Oxidation of Alcohols. [Link]

  • Visible-light-mediated oxidative cleavage of benzyl ethers using a continuous-flow system. (n.d.). ScienceGate. [Link]

  • Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide. (2022). Journal of Scientific Research, 14(1), 161-170. [Link]

  • Magata, Y., Tanaka, A., Saji, H., & Yokoyama, A. (2000). Biologically stable [(18)F]-labeled benzylfluoride derivatives. Nuclear Medicine and Biology, 27(3), 241-246. [Link]

  • Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides. (n.d.). ACS Publications. [Link]

  • Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. (2025). MDPI. [Link]

  • Wang, Z., Xu, J., Cai, W., Zhou, B., He, Z., Cai, C., & Hong, X. (2005). Visible light induced photodegradation of organic pollutants on nitrogen and fluorine co-doped TiO2 photocatalyst. Journal of Environmental Sciences, 17(1), 76-80. [Link]

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troubleshooting NMR spectra of (4-(Benzyloxy)-3-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the NMR analysis of (4-(Benzyloxy)-3-fluorophenyl)methanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of acquiring and interpreting NMR spectra for this fluorinated benzyl alcohol derivative. The strategic placement of the fluorine atom introduces unique spectral features that, while highly informative, can present challenges in interpretation. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and ensure the integrity of your results.

Molecular Structure and Key NMR Interactions

The structure of this compound contains several key features that dictate its NMR signature. The fluorine atom couples not only to adjacent protons but also to carbons, providing a powerful tool for structural confirmation. Understanding these interactions is the first step in successful spectral analysis.

Caption: Key J-couplings in this compound.

Troubleshooting Guide

This section addresses specific problems you may encounter during your NMR experiments. Each answer provides a logical workflow to diagnose and resolve the issue.

Question: Why are the peaks in my ¹H NMR spectrum broad and poorly resolved?

Broad peaks are a common frustration in NMR and can arise from instrumental factors or issues with the sample itself.[1] A systematic approach is crucial for diagnosis.

Causality: Peak broadening occurs when the magnetic field experienced by the nuclei in your sample is not uniform (inhomogeneous) or when molecular processes happen on the NMR timescale, causing rapid relaxation.[2]

Troubleshooting Workflow:

  • Assess the Scope: First, determine if all peaks in the spectrum (including the residual solvent peak) are broad, or if only your compound's signals are affected.

  • Instrumental vs. Sample Issue:

    • All Peaks Broad: This strongly suggests an instrumental issue, most commonly poor magnetic field homogeneity. The solution is to re-shim the spectrometer. Modern spectrometers have automated shimming routines ("topshim" or similar) that are usually effective.[3] If this fails, the instrument may require manual shimming by an experienced user or technician.

    • Only Sample Peaks Broad: This points to a problem with your sample. Proceed through the following checks.

  • Sample-Specific Checks:

    • Concentration: Overly concentrated samples can lead to increased viscosity or aggregation, both of which cause line broadening.[1][4] Typical concentrations for small molecules are 5-25 mg in 0.6-0.7 mL of solvent for ¹H NMR.[4] If your sample is too concentrated, dilute it and re-acquire the spectrum.

    • Solubility: Ensure your compound is fully dissolved. Any suspended particulate matter will severely degrade the magnetic field homogeneity.[4][5] If you see solid particles, filter the sample through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube.[6]

    • Paramagnetic Impurities: Even trace amounts of paramagnetic substances (like dissolved oxygen or metal ions) can cause significant line broadening due to accelerated nuclear relaxation.[5] If you suspect paramagnetic contamination, you can try degassing the sample by bubbling an inert gas (like nitrogen or argon) through it for a few minutes.

Caption: Workflow for diagnosing the cause of broad NMR peaks.[7]

Question: I see unexpected signals in my spectrum. How do I identify them?

Extraneous peaks are typically due to residual solvents from your reaction workup or purification, water, or unreacted starting materials.

Troubleshooting Steps:

  • Check Common Solvent Impurities: Many organic solvents are notoriously difficult to remove completely under high vacuum.[1] Compare the chemical shifts of the unknown peaks to a standard table of NMR solvent impurities.

    • Ethyl Acetate: Often appears as a quartet around 4.1 ppm, a singlet around 2.0 ppm, and a triplet around 1.2 ppm.

    • Acetone: A sharp singlet around 2.17 ppm (in CDCl₃). Be aware that cleaning NMR tubes with acetone can leave residues if not dried properly.[1]

    • Dichloromethane: A singlet around 5.3 ppm.

    • Hexanes/Pentane: A series of signals between 0.8 and 1.3 ppm.

  • Identify Water: Water appears as a broad or sharp singlet, and its chemical shift is highly dependent on the solvent and temperature. In CDCl₃, it typically appears around 1.56 ppm. In DMSO-d₆, it's a broader peak around 3.33 ppm.

  • Perform a D₂O Shake: To confirm if a peak is from an exchangeable proton (like the -OH of your alcohol or water), add a drop of deuterium oxide (D₂O) to your NMR tube, shake vigorously, and re-acquire the spectrum. The signal from the exchangeable proton will diminish or disappear.[1]

  • Review Your Synthesis: Compare the spectrum to the NMR spectra of your starting materials. It is common for small amounts of starting materials or reaction byproducts to persist through purification. For example, residual 4-(benzyloxy)-3-fluorobenzaldehyde would show an aldehyde proton signal around 9.9 ppm.

Question: The aromatic region of my ¹H NMR is complex. How do I interpret the couplings to fluorine?

The ¹⁹F nucleus has a spin of I = 1/2, just like a proton, and it couples to nearby protons through bonds.[8] The magnitude of the coupling constant (J-value) depends on the number of bonds separating the nuclei.

Expected Aromatic Signals for this compound:

The fluorinated aromatic ring has three protons. Let's label them H-2, H-5, and H-6 relative to the CH₂OH group at position 1.

  • H-2: This proton is ortho to the CH₂OH group and meta to the fluorine atom. It will be split by its neighbor H-6 (ortho coupling, ³JHH ≈ 7-9 Hz) and by the fluorine atom (meta coupling, ⁴JHF ≈ 4-8 Hz). The signal will likely appear as a doublet of doublets (dd) or a more complex multiplet.

  • H-5: This proton is meta to the CH₂OH group and para to the fluorine atom. It will be split by its neighbor H-6 (meta coupling, ⁴JHH ≈ 2-3 Hz) and by the fluorine atom (para coupling, ⁵JHF ≈ 2-3 Hz). This signal will likely be a narrow multiplet or a doublet of doublets.

  • H-6: This proton is ortho to the CH₂OH group and ortho to the fluorine atom. It will be split by its neighbor H-2 (ortho coupling, ³JHH ≈ 7-9 Hz), its neighbor H-5 (meta coupling, ⁴JHH ≈ 2-3 Hz), and the fluorine atom (ortho coupling, ³JHF ≈ 8-10 Hz). This signal will be the most complex, likely appearing as a doublet of doublet of doublets (ddd) or a complex multiplet.

Key Insight: The coupling between protons and fluorine can be quite strong, often similar in magnitude to ortho H-H coupling.[9] This is a key diagnostic tool. A ¹⁹F NMR spectrum can also be acquired to confirm the fluorine environment.[10][11]

Frequently Asked Questions (FAQs)

Question: What are the expected ¹H and ¹³C chemical shifts and coupling constants?

While the exact values can be influenced by the solvent[12], the following table provides a reliable prediction for the expected NMR data in CDCl₃.

Table 1: Predicted NMR Data for this compound in CDCl₃

Assignment ¹H Chemical Shift (ppm) ¹H Multiplicity ¹³C Chemical Shift (ppm) ¹³C - ¹⁹F Coupling (JCF in Hz)
-CH₂OH~ 4.6s or d~ 64 (d)⁴JCF ≈ 2-4 Hz
-OHVariable (broad s)s--
Ar-H2~ 7.1 - 7.3m~ 115 (d)²JCF ≈ 18-22 Hz
Ar-H5~ 7.0 - 7.2m~ 118 (d)⁴JCF ≈ 1-3 Hz
Ar-H6~ 6.9 - 7.1m~ 125 (d)³JCF ≈ 6-9 Hz
Ar-C1 (-CH₂OH)--~ 137 (d)³JCF ≈ 3-5 Hz
Ar-C3 (-F)--~ 152 (d)¹JCF ≈ 240-250 Hz
Ar-C4 (-OBn)--~ 146 (d)²JCF ≈ 10-12 Hz
-OCH₂ Ph~ 5.1s~ 71-
-OCH₂Ph ~ 7.3 - 7.5m~127-129 (ortho, meta, para)-
-OCH₂Ph (ipso)--~ 136-

Note: Multiplicities for aromatic protons are complex due to H-H and H-F couplings. 'd' in the ¹³C column refers to a doublet caused by coupling to fluorine.[13][14]

Question: What is the best deuterated solvent to use for this compound?

The choice of solvent is critical for obtaining a high-quality spectrum.[15]

  • Solubility: The primary consideration is that your compound must be sufficiently soluble.[16] this compound is a relatively polar molecule but also has significant nonpolar character, making it soluble in a range of common NMR solvents.

  • Deuterated Chloroform (CDCl₃): This is the most common and recommended starting solvent. It dissolves a wide variety of organic compounds, is relatively inexpensive, and is easy to remove if you need to recover your sample.[17] Its residual proton peak is at ~7.26 ppm, which may overlap with the signals from the benzyloxy phenyl group, but should be distinct from the signals of the fluorinated ring.

  • Other Options:

    • Acetone-d₆: A good alternative if the CDCl₃ peak causes significant overlap. Its residual peak is at ~2.05 ppm.

    • DMSO-d₆: Use this for compounds with poor solubility in other solvents. However, it is difficult to remove due to its high boiling point, and its residual water peak (~3.33 ppm) and solvent peak (~2.50 ppm) can be very intense.[17]

Question: How should I prepare my NMR sample for optimal results?

Proper sample preparation is fundamental to acquiring a good spectrum and prevents many of the issues discussed above.[5]

Step-by-Step Protocol:

  • Determine Sample Amount: For a standard high-field NMR spectrometer, weigh out 5-10 mg of your compound for a ¹H spectrum.[6] For a ¹³C spectrum, a more concentrated sample of 20-50 mg is often beneficial due to the low natural abundance of the ¹³C isotope.[4]

  • Dissolve the Sample: Place the solid in a small, clean vial. Add approximately 0.6-0.7 mL of your chosen deuterated solvent (e.g., CDCl₃).[5] This volume ensures the sample height in a standard 5 mm NMR tube is sufficient to be within the detection coil, which is critical for good shimming.[2][5]

  • Ensure Complete Dissolution: Gently swirl or vortex the vial to fully dissolve the compound. If necessary, gentle warming can aid dissolution.

  • Filter the Solution: To remove any dust or undissolved particulates, which can ruin spectral resolution, filter the solution. A simple and effective method is to push a small, tight plug of glass wool or cotton into a Pasteur pipette and pipette the solution through it directly into the NMR tube.[6]

  • Cap and Label: Cap the NMR tube securely to prevent solvent evaporation and label it clearly.

  • Mix: Invert the capped tube several times to ensure the solution is homogeneous before inserting it into the spectrometer.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. [Link]

  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. [Link]

  • Avance Beginners Guide. (n.d.). Solvent Selection. [Link]

  • University of Ottawa. (n.d.). How to make an NMR sample. [Link]

  • University of Missouri-St. Louis. (n.d.). Sample Preparation. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. [Link]

  • BioChromato. (2018). NMR solvent selection - that also allows sample recovery. [Link]

  • Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?. [Link]

  • University of Ottawa. (n.d.). 19Flourine NMR. [Link]

  • ResearchGate. (2007). Coupling of Protons with Fluorine Page. [Link]

  • ResearchGate. (n.d.). An Overview of Fluorine NMR. [Link]

  • Bernhard, M., Consylman, A. J., & Predecki, A. H. (2023). CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES. Journal of Undergraduate Chemistry Research, 22(4), 99. [Link]

  • University of Ottawa. (n.d.). NMR Basics. [Link]

  • Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. [Link]

  • ResearchGate. (n.d.). Carbon-fluorine coupling constants, n J CF. [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • Kwan, E. E. (2012). Lecture 3: Coupling Constants. [Link]

  • San Fabian, J., Guilleme, J., & Diez, E. (1998). Vicinal fluorine-proton coupling constants. Journal of Magnetic Resonance, 133(2), 255-265. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). 5-HMR-3 Spin-Spin Splitting: J-Coupling. [Link]

  • The Royal Society of Chemistry. (n.d.). In Situ Silane Activation Enables Catalytic Reduction of Carboxylic Acids - Supporting Information. [Link]

  • Wikipedia. (n.d.). J-coupling. [Link]

  • International Journal of Research in Pharmacy and Chemistry. (n.d.). Organic volatile impurities in pharmaceuticals. [Link]

Sources

Technical Support Center: Enhancing the Purity of (4-(Benzyloxy)-3-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (4-(Benzyloxy)-3-fluorophenyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you enhance the purity of your compound and ensure the success of your experiments.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity is paramount to the success of subsequent reactions and the quality of the final product. This guide provides practical, experience-based solutions to common purification challenges.

Troubleshooting Guide: Common Issues in Purifying this compound

This section addresses specific problems you might encounter during the purification process in a question-and-answer format.

Question 1: After synthesis, my crude this compound appears as a discolored oil or waxy solid. What is the likely cause and the best initial purification step?

Answer: The discoloration and physical state suggest the presence of residual solvents, unreacted starting materials, or by-products from the synthesis. The benzyloxy group can be sensitive, and side reactions may lead to impurities that hinder crystallization.

A robust initial purification strategy involves a multi-step approach:

  • Aqueous Work-up: Ensure a thorough aqueous work-up post-reaction. Washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) can remove acidic impurities, followed by a brine wash to remove excess water.

  • Solvent Removal: Complete removal of the reaction solvent under reduced pressure is crucial. Co-evaporation with a solvent like toluene can help remove azeotropically any residual water or other volatile impurities.

  • Primary Purification Technique: The choice between recrystallization and column chromatography depends on the nature and quantity of the impurities.

    • Column Chromatography: Ideal for removing a wide range of impurities, especially if the crude product is an oil.

    • Recrystallization: A highly effective method if the crude product is a solid and the impurities have different solubility profiles.

Question 2: I'm attempting to purify this compound by recrystallization, but the compound is "oiling out." What does this mean, and how can I fix it?

Answer: "Oiling out" occurs when the solid melts in the hot solvent instead of dissolving, forming a liquid phase that is immiscible with the solvent.[1] This often happens if the boiling point of the solvent is higher than the melting point of your compound or if there are significant impurities depressing the melting point.[1]

Here are several strategies to overcome this issue:

  • Lower the Solvent Boiling Point: Switch to a solvent or a solvent mixture with a lower boiling point.

  • Increase the Solvent Volume: Add more hot solvent to fully dissolve the oil.

  • Slow Cooling: Allow the solution to cool very slowly to room temperature before placing it in an ice bath. This encourages gradual crystal formation.[1]

  • Seed Crystals: If you have a small amount of pure product, add a "seed crystal" to the cooled, saturated solution to initiate crystallization.[1][2]

  • Scratching: Gently scratching the inside of the flask at the solution's surface with a glass rod can create nucleation sites and induce crystallization.[1][2]

Question 3: My recrystallization yield for this compound is very low. What are the common causes, and how can I improve it?

Answer: Low recovery is a frequent challenge in recrystallization. The following are common causes and their solutions:

  • Using Too Much Solvent: The most common reason for low yield is using an excessive amount of solvent, which keeps the product dissolved even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve the crude product.[3]

  • Premature Crystallization: If the compound crystallizes too early, for instance, during hot filtration, it will be lost. To prevent this, use a pre-heated funnel and filter the solution as quickly as possible.

  • Inappropriate Solvent Choice: The ideal solvent should have high solubility for the compound at high temperatures and low solubility at low temperatures.[4] You may need to screen several solvents or solvent systems to find the optimal one.

  • Cooling Too Quickly: Rapid cooling can trap impurities and lead to smaller, less pure crystals, which can be lost during filtration. Allow for slow cooling to room temperature.

Question 4: I've performed column chromatography, but the fractions containing this compound are still impure. How can I optimize my chromatographic separation?

Answer: Optimizing column chromatography requires a systematic approach. Here are key parameters to adjust:

  • Solvent System (Eluent): The choice of eluent is critical. For normal-phase silica gel chromatography, a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate) is a good starting point.[3][5] Use Thin Layer Chromatography (TLC) to determine the optimal solvent ratio that gives good separation between your product and impurities.

  • Gradient Elution: If a single solvent mixture (isocratic elution) doesn't provide adequate separation, a gradient elution can be more effective. Start with a less polar solvent system and gradually increase the polarity.[6]

  • Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks to prevent channeling and poor separation.[3]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column in a concentrated band.[3] Using a solvent that is too polar to dissolve the sample can lead to band broadening and decreased resolution.

Frequently Asked Questions (FAQs)

Q1: What is a suitable solvent for the recrystallization of this compound?

A1: A good starting point for recrystallization is a mixed solvent system. Given the aromatic nature and the presence of both ether and alcohol functional groups, a combination of a non-polar solvent like hexanes or heptane with a more polar solvent such as ethyl acetate or acetone can be effective.[1][7] Ethanol or an ethanol/water mixture may also be suitable.[3] It is highly recommended to perform small-scale solubility tests to identify the ideal solvent or solvent ratio.

Q2: How can I effectively monitor the purity of this compound during the purification process?

A2: Several analytical techniques can be used to assess purity:

  • Thin Layer Chromatography (TLC): A quick and easy method to qualitatively assess the number of components in a sample and to track the progress of a column chromatography separation.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reversed-phase C18 or a FluoroPhenyl column can provide good separation.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired compound and detect impurities with distinct signals.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point range.[2]

Q3: What are the recommended storage conditions for purified this compound?

A3: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[9][10] For long-term storage, refrigeration at 2-8°C is recommended to maintain its stability.[11] It should be kept away from strong oxidizing agents.[9]

Q4: My purified this compound is a white solid, but it is discolored. How can I remove the color?

A4: Colored impurities can often be removed by treating a solution of the compound with activated charcoal. After dissolving your compound in the hot recrystallization solvent, add a small amount of activated charcoal, swirl, and briefly heat the solution.[1] The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[1] Be cautious not to use an excessive amount of charcoal, as it can also adsorb your product, leading to lower yields.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This is a general protocol and should be optimized using TLC analysis.

  • TLC Analysis: Develop a TLC system to find a solvent mixture that provides a retention factor (Rf) of approximately 0.2-0.3 for this compound and good separation from impurities. A common starting point is a mixture of petroleum ether and ethyl acetate.[3]

  • Column Preparation: Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent. Pack a glass column with the slurry, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica gel.[3]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent if necessary. Carefully apply the sample to the top of the silica gel. Add another thin layer of sand.[3]

  • Elution: Begin eluting the column with the solvent system determined by TLC. Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent mixture based on small-scale solubility tests.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required for complete dissolution.[3][12]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and perform a hot filtration.[12]

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[3][12]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[12]

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[12]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

ParameterFlash Column ChromatographyRecrystallization
Stationary Phase Silica Gel (230-400 mesh)Not Applicable
Typical Mobile Phase/Solvent Petroleum Ether:Ethyl AcetateEthanol or Ethanol/Water
Typical Yield 70-90%60-85%
Achievable Purity >99% (by HPLC)>98.5% (by HPLC)
Scale Milligrams to gramsGrams to kilograms
Time Consumption HighModerate
Solvent Consumption HighLow to Moderate

Visualizations

Diagram 1: General Workflow for Purification of this compound

Purification_Workflow Crude Crude Product Workup Aqueous Work-up Crude->Workup Solvent_Removal Solvent Removal Workup->Solvent_Removal Purity_Check1 Purity Assessment (TLC, HPLC) Solvent_Removal->Purity_Check1 Decision Is Purity Sufficient? Purity_Check1->Decision Column_Chrom Column Chromatography Decision->Column_Chrom No (Oily/Complex Impurities) Recrystallization Recrystallization Decision->Recrystallization No (Solid with Few Impurities) Pure_Product Pure Product Decision->Pure_Product Yes Purity_Check2 Final Purity Analysis (HPLC, NMR, MP) Column_Chrom->Purity_Check2 Recrystallization->Purity_Check2 Purity_Check2->Pure_Product

Caption: A logical workflow for the purification of this compound.

Diagram 2: Troubleshooting "Oiling Out" During Recrystallization

Oiling_Out_Troubleshooting start Impure Compound 'Oils Out' c1 Cause: High Impurity Level? start->c1 s1 Solution: Pre-purify by Column Chromatography c1->s1 Yes c2 Cause: Solvent BP > Compound MP? c1->c2 No end Successful Crystallization s1->end s2 Solution: Use Lower Boiling Point Solvent/Mixture c2->s2 Yes c3 Cause: Cooling Too Rapidly? c2->c3 No s2->end s3 Solution: Slow Cooling, Use Seed Crystal, Scratch Flask c3->s3 Yes c3->end No s3->end

Caption: Decision tree for troubleshooting the "oiling out" phenomenon.

References

Sources

addressing stability issues of (4-(Benzyloxy)-3-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (4-(Benzyloxy)-3-fluorophenyl)methanol

Welcome to the technical support guide for this compound (CAS 536974-94-4). This document is designed for researchers, medicinal chemists, and process development scientists to navigate the common stability challenges and handling nuances associated with this versatile synthetic intermediate. Our goal is to provide you with actionable, field-tested insights to ensure the integrity of your material and the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: As a substituted benzyl alcohol, the two primary stability concerns are oxidation and debenzylation .

  • Oxidation: The benzylic alcohol moiety is susceptible to oxidation to the corresponding aldehyde, (4-(Benzyloxy)-3-fluorophenyl)benzaldehyde, and potentially further to the carboxylic acid.[1][2][3] This is often catalyzed by exposure to atmospheric oxygen, trace metal impurities, or incompatible reagents.[1][3]

  • Debenzylation: The benzyl ether protecting group can be cleaved under various conditions, notably catalytic hydrogenation (e.g., Pd/C and H₂), transfer hydrogenation, or treatment with strong acids.[4][5] This yields 3-Fluoro-4-hydroxybenzaldehyde as a major byproduct.

Q2: What are the recommended storage conditions for this compound?

A2: To mitigate the risks identified above, we strongly recommend storing this compound under the following conditions:

  • Temperature: 2-8°C.[6][7]

  • Atmosphere: Under an inert atmosphere (Argon or Nitrogen).

  • Container: In a tightly sealed, amber glass vial to protect from light and air.

  • Purity: Ensure the material is free from residual synthesis catalysts (e.g., palladium) or acidic/basic impurities that could catalyze degradation.

Q3: My reaction yield is consistently low. Could the quality of my this compound be the issue?

A3: Absolutely. The most common cause of reduced yield is the presence of the oxidized aldehyde impurity. Aldehydes can participate in unwanted side reactions, consume reagents, or alter the reaction pathway. We recommend verifying the purity of your starting material before each use, especially if the container has been opened multiple times. See the Troubleshooting Guide below for purity assessment protocols.

Troubleshooting Guide: Common Experimental Issues

Problem 1: My analytical data (NMR/LC-MS) shows an unexpected impurity.

Q: I've run an analysis on my stored this compound and see a new peak. How can I identify it?

A: The most probable impurities are the oxidation and debenzylation products. Your first step is to compare the molecular weight (from MS) and spectroscopic signatures (from NMR) to the potential structures.

Troubleshooting Workflow:

Caption: Workflow for identifying common impurities.

Data Summary for Impurity Identification:

CompoundStructureMolecular FormulaMol. WeightExpected m/z [M+H]⁺Key ¹H NMR Signal
Starting Material This compoundC₁₄H₁₃FO₂232.25233.09~4.6 ppm (s, 2H, -CH₂OH)
Oxidation Product (4-(Benzyloxy)-3-fluorobenzaldehydeC₁₄H₁₁FO₂230.23231.08~9.9 ppm (s, 1H, -CHO)
Debenzylation Product 3-Fluoro-4-hydroxybenzaldehydeC₇H₅FO₂140.11141.03~9.8 ppm (s, 1H, -CHO), broad -OH
Problem 2: My material has confirmed oxidation. Can I purify it?

Q: My starting material contains >5% of the aldehyde impurity. Is there a reliable method to remove it before my reaction?

A: Yes, you can repurify the material. For small-scale lab use, flash column chromatography is the most effective method. The alcohol is significantly more polar than the corresponding aldehyde.

Protocol: Flash Chromatography Purification

  • Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane (DCM).

  • Stationary Phase: Use standard silica gel (230-400 mesh).

  • Mobile Phase: A hexane/ethyl acetate gradient is highly effective.

    • Start with a low polarity mixture (e.g., 90:10 Hexane:EtOAc) to elute non-polar impurities.

    • Gradually increase the polarity. The aldehyde will elute first.

    • The desired alcohol will elute at a higher ethyl acetate concentration (typically in the 70:30 to 60:40 Hexane:EtOAc range).

  • Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) using a UV lamp (254 nm). The desired product and impurity are both UV active.

  • Confirmation: Combine the pure fractions and confirm purity using HPLC or NMR analysis as described below.

  • Storage: Immediately after removing the solvent, store the purified material under an inert atmosphere at 2-8°C.

Problem 3: How can I prevent degradation during my experiment?

Q: I need to run a reaction at elevated temperatures. How can I minimize the risk of oxidation or other side reactions?

A: Rigorous control of the reaction atmosphere is critical.

  • Inert Atmosphere: Always run reactions involving this alcohol under a positive pressure of an inert gas like Argon or Nitrogen. This is the most effective way to prevent air oxidation.[1][3]

  • Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.

  • Reagent Purity: Ensure that your reagents and catalysts are not sources of oxidative species. For example, some transition metal catalysts can promote alcohol oxidation.[2][8]

  • Avoid Strong Acids: Unless a debenzylation is desired, avoid strong acidic conditions which can cleave the benzyl ether.[5]

Standard Operating Protocols

Protocol 1: Purity Assessment by Reversed-Phase HPLC

This method is designed as a stability-indicating assay to separate the parent alcohol from its primary degradation products.

  • Instrumentation: Standard HPLC system with UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 30% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Expected Retention Times:

    • Debenzylation Product: ~4-5 min

    • Alcohol (Product): ~8-9 min

    • Aldehyde (Impurity): ~10-11 min

A validated HPLC method is crucial for ensuring the purity of benzylic alcohols for pharmaceutical applications.[9][10][11]

Degradation Pathway Visualization:

DegradationPathways Alcohol This compound (Starting Material) Aldehyde (4-(Benzyloxy)-3-fluorobenzaldehyde (Oxidation Product) Alcohol->Aldehyde [O] Air, Metal Catalysts Debenzyl 3-Fluoro-4-hydroxybenzaldehyde (Debenzylation Product) Alcohol->Debenzyl H₂, Pd/C or Strong Acid

Caption: Primary degradation pathways of the target compound.

References

  • Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates. Frontiers in Chemistry. [Link]

  • Green and Selective Oxidation of Benzyl Alcohol to Benzaldehyde over Transition Metal LDH Nanosheets. ACS Applied Materials & Interfaces. [Link]

  • Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates. National Institutes of Health (NIH). [Link]

  • Selective Photocatalytic Oxidation of Benzyl Alcohol to Benzaldehyde. ACS Publications. [Link]

  • Oxidation of benzyl alcohol to benzaldehyde. Lakeland University. [Link]

  • Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. SiliCycle. [Link]

  • Plausible Mechanism for Visible Light Catalytic Debenzylation from Benzyl Ether and Ester. ResearchGate. [Link]

  • HPLC Methods for analysis of Benzyl alcohol. HELIX Chromatography. [Link]

  • De-O-benzylation of Sterically Hindered Benzyl Ethers. ResearchGate. [Link]

  • Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. [Link]

  • Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate. PubMed. [Link]

  • Anaerobic degradation pathways of phenylalanine and benzyl alcohol. ResearchGate. [Link]

  • Benzyl Alcohol - Analytical Method Validation. ARL Bio Pharma. [Link]

  • A Reverse Phase Stability Indicating HPLC Method Development. International Journal of Pharmaceutical Investigation. [Link]

  • Kinetics and Mechanism of the Oxidation of Substituted Benzyl Alcohols. DergiPark. [Link]

  • Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. MDPI. [Link]

  • Oxidation of Benzyl Alcohols to Aldehydes and Ketones Under Air in Water. ResearchGate. [Link]

  • Methanol - Standard Operating Procedure. University of California, Los Angeles. [Link]

Sources

Technical Support Center: Monitoring Reactions of (4-(Benzyloxy)-3-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring reactions involving (4-(Benzyloxy)-3-fluorophenyl)methanol. This guide, designed for researchers and drug development professionals, provides in-depth technical advice, troubleshooting protocols, and frequently asked questions (FAQs) for analyzing your reaction progress using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

I. Monitoring Reactions by Thin-Layer Chromatography (TLC)

TLC is a rapid, inexpensive, and effective technique for qualitatively monitoring the progress of a chemical reaction.[1][2] It allows you to visualize the consumption of the starting material, this compound, and the formation of new products.[3][4]

Frequently Asked Questions (FAQs) - TLC

Q1: What is the best way to set up a TLC analysis for my reaction?

A1: To effectively monitor your reaction, spot three lanes on your TLC plate:

  • Lane 1 (Starting Material - SM): A dilute solution of pure this compound.

  • Lane 2 (Co-spot - Co): Spot the starting material first, then carefully spot the reaction mixture directly on top of it. This helps confirm the identity of the starting material spot in your reaction lane.[3]

  • Lane 3 (Reaction Mixture - RM): An aliquot of your reaction mixture.[2]

Observing the disappearance of the spot in Lane 1 from the RM lane and the appearance of a new spot (your product) indicates the reaction is proceeding.[3]

Q2: How do I choose the right solvent system (mobile phase) for my TLC?

A2: The goal is to find a solvent system where the starting material has a Retention Factor (Rf) of approximately 0.3-0.4. This typically provides a good window for product spots to appear with clear separation. Since this compound has both polar (alcohol) and nonpolar (benzyloxy group) characteristics, a mixture of a nonpolar and a polar solvent is ideal.[2][5]

Start with the recommended systems in the table below and adjust the ratio as needed. Increasing the proportion of the polar solvent (e.g., ethyl acetate) will increase the Rf of your spots.

Starting Solvent System (Nonpolar:Polar)PolarityUse Case & Rationale
Hexanes : Ethyl Acetate (4:1) LowGood starting point for many reactions. The benzyl ether is quite nonpolar.
Dichloromethane : Methanol (95:5) MediumUseful if products are significantly more polar than the starting material.
Toluene : Acetone (9:1) MediumA good alternative for separating various phenolic compounds.[6]
Chloroform : Ethyl Acetate : Formic Acid (5:4:1) High (Acidic)Recommended for phenolic compounds; the acid can improve spot shape.[7]

Q3: My starting material and product are both UV active. How do I visualize the spots?

A3: this compound contains multiple aromatic rings, making it strongly UV active. Visualization under a UV lamp at 254 nm is the primary, non-destructive method.[8][9][10] Commercial TLC plates containing a fluorescent indicator will glow green, and UV-active compounds will appear as dark spots.[8][9]

Q4: The UV lamp isn't showing my product spot clearly. What other visualization methods can I use?

A4: If your product lacks a strong chromophore or you need secondary confirmation, chemical stains are effective. However, these methods are destructive.[10]

  • Potassium Permanganate (KMnO₄) Stain: Excellent for visualizing compounds that can be oxidized, such as the alcohol group in your starting material. It will react to produce yellow-brown spots on a purple background.[8]

  • p-Anisaldehyde Stain: A versatile stain for nucleophilic groups like alcohols, often producing a range of colors upon heating.[11]

  • Iodine Chamber: Exposing the plate to iodine vapor will cause most organic compounds, especially aromatic ones, to appear as temporary yellow-brown spots.[8][9][11]

II. Quantitative Analysis & HPLC Method Development

HPLC is the preferred method for quantitative analysis of reaction progress, offering high resolution and sensitivity. For this compound and its derivatives, a reversed-phase method is typically the most effective approach.

Experimental Workflow: HPLC Method Development

Caption: HPLC method development workflow.

Frequently Asked Questions (FAQs) - HPLC

Q1: Which HPLC column should I choose?

A1: The choice of stationary phase is critical for achieving good separation.

  • C18 (Octadecylsilane): This is the workhorse of reversed-phase chromatography and an excellent starting point. It separates compounds primarily based on hydrophobicity.[12]

  • Phenyl-Hexyl or Biphenyl: These columns offer alternative selectivity due to π-π interactions with the aromatic rings in your analyte. They can be particularly effective for separating compounds with similar hydrophobicity but different aromatic character.

  • Pentafluorophenyl (PFP): PFP phases are highly recommended for separating halogenated compounds, especially those containing fluorine.[13] They provide unique selectivity through a combination of hydrophobic, aromatic, and dipole-dipole interactions.[13]

Q2: What are the recommended starting mobile phase conditions?

A2: A gradient elution is often best for initial method development to ensure all components elute in a reasonable time.

ParameterRecommended Starting ConditionRationale & Optimization Notes
Mobile Phase A Water with 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA)The acid helps to protonate silanol groups on the column, reducing peak tailing for the alcohol moiety.[14]
Mobile Phase B Acetonitrile (ACN) or Methanol (MeOH)ACN is generally preferred for its lower viscosity and UV transparency.
Gradient 5% to 95% B over 20 minutesA good starting point to screen for the elution of all components.
Flow Rate 1.0 mL/min (for a 4.6 mm ID column)Standard analytical flow rate. Adjust as needed for column diameter.
Column Temp. 30-40 °CElevated temperature can improve peak shape and reduce backpressure.
Detection (UV) 254 nm or 270 nmThe benzyloxy group has strong absorbance around 254-257 nm.[15] Run a UV scan of your analyte to determine the optimal wavelength.

Q3: My compound is fluorinated. Does this require special consideration?

A3: Yes. While standard C18 columns can work, achieving optimal separation of fluorinated compounds may benefit from specialized columns. Fluorinated stationary phases (like PFP or C8-Fluorine) can offer enhanced retention and selectivity for halogenated aromatics.[13][16] Alternatively, using a fluorinated eluent like trifluoroethanol with a standard C8 or C18 column can also improve separation based on fluorine content.[17][18]

III. Troubleshooting Guide

This section addresses common issues encountered during TLC and HPLC analysis.

Troubleshooting Logic Flowdot

Troubleshooting

Sources

Technical Support Center: Solvent Selection for (4-(Benzyloxy)-3-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with (4-(Benzyloxy)-3-fluorophenyl)methanol. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) focused on selecting effective and sustainable alternative solvents for common synthetic transformations.

Part 1: Understanding the Substrate and General Solvent Strategy

This section addresses fundamental questions about the starting material and the principles of solvent selection.

FAQ 1: What are the key chemical properties of this compound that influence solvent choice?

This compound (CAS No. 536974-94-4) is a substituted benzyl alcohol.[1][2][3] Its structure dictates its solubility and reactivity profile:

  • Polarity: It possesses a polar hydroxyl (-OH) group and an ether linkage, but also two nonpolar aromatic rings. This amphiphilic nature means it is generally soluble in a range of moderately polar organic solvents like THF, ethyl acetate, and acetone.[4][5] Its solubility in highly nonpolar solvents (e.g., hexanes) or highly polar protic solvents (e.g., water) is limited.

  • Reactivity: The primary alcohol is the main reactive site, susceptible to oxidation to form an aldehyde or carboxylic acid, and can undergo esterification or etherification.[6][7][8] The benzylic position makes it more reactive than a simple aliphatic alcohol.

  • Stability: The molecule is generally stable, but the benzyloxy protecting group can be cleaved under conditions of hydrogenolysis. The C-F bond is strong and typically unreactive under standard conditions.

FAQ 2: Why should I move away from traditional solvents like Dichloromethane (DCM) or Dimethylformamide (DMF)?

While effective, many traditional solvents are now discouraged due to significant health, safety, and environmental concerns.[9][10]

  • Dichloromethane (DCM): Classified as a hazardous air pollutant and a suspected carcinogen.[11][12]

  • N,N-Dimethylformamide (DMF): Faces scrutiny due to reproductive toxicity.[12]

  • Benzene and Chloroform: Largely phased out due to high toxicity and carcinogenicity.[9]

Adopting greener alternatives aligns with the principles of sustainable chemistry, reduces risks to personnel, and minimizes environmental impact.[13]

Workflow for Selecting an Alternative Solvent

The selection of a replacement solvent is not a simple "drop-in" process; it requires careful consideration of the entire reaction system.[14] The following workflow provides a systematic approach.

SolventSelectionWorkflow A 1. Analyze Reaction - Type (Oxidation, Esterification, etc.) - Reagents & Catalyst - Temperature B 2. Define Required Solvent Properties - Polarity (Aprotic/Protic) - Boiling Point - Reactant Solubility A->B C 3. Screen Green Solvent Candidates (Consult Solvent Guides) B->C D 4. Conduct Small-Scale Test Reactions (Monitor kinetics, yield, purity) C->D E 5. Evaluate Results - Reaction Performance - Work-up & Purification Ease - Solvent Recyclability D->E F 6. Optimize & Scale-Up E->F Success G Problem? (Low Yield, Side Products) E->G Failure G->B Re-evaluate Properties

Caption: A systematic workflow for selecting and validating a green alternative solvent.

Part 2: Troubleshooting Specific Reactions

This section provides targeted advice for common reactions performed on this compound.

Reaction 1: Oxidation to (4-(Benzyloxy)-3-fluorophenyl)aldehyde

The oxidation of benzyl alcohols is a fundamental transformation. Historically, this has been performed with chromium-based reagents in chlorinated solvents.[11]

A: While ethyl acetate is a good green alternative, reaction kinetics can be highly solvent-dependent.[14]

  • Causality: The efficiency of TEMPO-catalyzed oxidations relies on the solubility and reactivity of all components, including the co-oxidant (e.g., sodium hypochlorite). If the co-oxidant has poor solubility in pure ethyl acetate, the reaction rate will suffer.

  • Troubleshooting Steps:

    • Consider a Co-solvent: Biphasic systems can be highly effective. Running the reaction in a mixture of ethyl acetate and water may improve the solubility and availability of the co-oxidant.[15]

    • Switch the Alternative: 2-Methyltetrahydrofuran (2-MeTHF), a bio-derived ether, is an excellent alternative to THF and DCM and often provides better results in organometallic reactions.[13] It has good solvency for organic substrates while resisting peroxide formation better than THF.[13]

    • Alternative Oxidant System: Consider using a system designed for greener solvents. For example, catalytic o-iodoxybenzoic acid (IBX) with Oxone as the co-oxidant can be effective in solvents like ethyl acetate.[16]

A: Yes, under the right conditions, water can be an excellent and highly sustainable solvent for oxidation.[17]

  • Expert Insight: Many oxidation reactions proceed via a hydrated aldehyde intermediate.[15] Performing the reaction in water can therefore be advantageous. The key is to use a catalyst designed to function in aqueous systems.

  • Recommended Protocol: A recyclable, water-soluble palladium-diamine complex in a biphasic system with air as the ultimate oxidant is a state-of-the-art green protocol.[18] This method allows for easy separation of the organic product by decantation, while the catalyst remains in the aqueous phase for recycling.[18]

Solvent System Typical Oxidant Advantages Potential Issues Reference
Dichloromethane (DCM)TEMPO/NaOClWell-established, good solubilityToxic, environmental hazard[11][15]
Ethyl Acetate / Isopropyl AcetateTEMPO/NaOClGreener, lower toxicitySlower kinetics, potential solubility issues[15]
2-Methyltetrahydrofuran (2-MeTHF)Grignard reagents, metal hydridesBio-derived, stable, good performanceHigher cost, can degrade some seals[13][19]
Water (biphasic)Air/O₂ with Pd catalystHighly green, catalyst is recyclableRequires specific water-soluble catalyst[15][18]
Reaction 2: Esterification with a Carboxylic Acid

Esterification is another common reaction for this substrate, often requiring removal of water. Traditional methods may use hazardous solvents like DMF.[20]

A: Acetonitrile is an excellent greener alternative for Steglich-type esterifications.[20][21]

  • Mechanism & Causality: The Steglich reaction involves an O-acylisourea intermediate formed from the carboxylic acid and a carbodiimide (like DCC or EDC). This intermediate is then attacked by the alcohol. The solvent must effectively solvate these charged intermediates without participating in the reaction. Acetonitrile is a polar aprotic solvent that fulfills these criteria well.[20][21]

  • Self-Validating Protocol: A key advantage of using acetonitrile is that it often allows for product isolation without the need for column chromatography.[21] The protocol involves running the reaction in acetonitrile, followed by rotary evaporation of the solvent. The residue is then taken up in a water-immiscible solvent (like ethyl acetate) and washed with dilute acid and base to remove unreacted starting materials and coupling agents.[21] This streamlined work-up is a hallmark of a robust, "self-validating" method.

A: Yes, Deep Eutectic Solvents (DES) are emerging as highly effective media for esterifications.[22]

  • Expert Insight: A DES, such as a mixture of choline chloride and urea, can act as the solvent, catalyst, and even as an alkylating agent in some cases.[22] These solvents are often biodegradable, have low vapor pressure, and are prepared from inexpensive components.[22][23]

  • Considerations: While promising, the high viscosity and potential difficulty in product separation from DES require careful methods development. Work-up often involves dilution with water followed by extraction with a traditional organic solvent.

Troubleshooting Decision Tree for Poor Reaction Outcomes

TroubleshootingTree Start Poor Result (Low Yield / Impure) Q1 Is the starting material fully dissolved? Start->Q1 A1_Yes Solubility is OK Q1->A1_Yes Yes A1_No Action: Increase Polarity - Try 2-MeTHF instead of Heptane - Use a co-solvent (e.g., Ethyl Acetate) Q1->A1_No No Q2 Is the reaction rate the primary issue? A1_Yes->Q2 A2_Yes Action: Check Solvent-Reagent Compatibility & Polarity - Aprotic solvent for SN2? - Protic for stabilizing charge? Q2->A2_Yes Yes A2_No Kinetics are OK Q2->A2_No No Q3 Are there unexpected side products? A2_No->Q3 A3_Yes Action: Use a More Inert Solvent - Avoid protic solvents with Grignards - Check for solvent participation (e.g., DMF hydrolysis) Q3->A3_Yes Yes A3_No Purity is OK Q3->A3_No No End Issue likely not solvent-related. Check reagents, temp, catalyst. A3_No->End

Caption: A decision tree for troubleshooting common solvent-related issues in synthesis.

Part 3: Experimental Protocols

Protocol: Green Solvent Screening for the Oxidation of this compound

This protocol provides a framework for systematically testing alternative solvents.

  • Setup: Arrange four identical small-scale reaction vessels (e.g., 10 mL vials) with magnetic stir bars.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a minimal amount of a readily evaporated solvent like ethyl acetate.

    • Prepare separate solutions/suspensions of your chosen catalyst (e.g., TEMPO) and co-oxidant.

  • Solvent Addition: To each vial, add 2 mL of the test solvent:

    • Vial 1 (Control): Dichloromethane

    • Vial 2: Ethyl Acetate

    • Vial 3: 2-Methyltetrahydrofuran (2-MeTHF)

    • Vial 4: Acetonitrile

  • Reaction Initiation: Add an identical, known amount of the substrate stock solution to each vial. Follow with the addition of the catalyst and co-oxidant.

  • Monitoring: Stir all reactions at a constant temperature (e.g., room temperature). At set time intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr), take a small aliquot from each reaction. Quench the aliquot and analyze by a suitable method (e.g., TLC, LC-MS, or GC) to determine the conversion of starting material to product.

  • Analysis: Plot the percent conversion versus time for each solvent. This will provide a direct comparison of reaction rates. After the reaction with the highest conversion is complete, perform a work-up to isolate the product and assess the yield and purity.

References

  • Jessop, P. G. (2011). Alternative Solvents: Shades of Green. Organic Process Research & Development, 15(4), 900-904. [Link]

  • Verma, C., et al. (2018). GREEN ALTERNATIVES –TO TRADITIONAL ORGANIC SOLVENTS. JETIR, 5(8). [Link]

  • Wikipedia. (n.d.). Benzyl alcohol. [Link]

  • American Chemical Society. (n.d.). Specific Solvent Issues with Oxidation of Primary Alcohols to Carboxylic Acids. ACS Green Chemistry Institute. [Link]

  • Drugs.com. (2025). Benzyl Alcohol: What is it and where is it used?. [Link]

  • Ullah, Z., et al. (2017). Highly efficient and green esterification of carboxylic acids in deep eutectic solvents without any other additives. Synthetic Communications, 47(20), 1904-1910. [Link]

  • Shirini, F., et al. (2016). Ionic Liquids as Green Solvents for the Oxidation of Alcohols. ResearchGate. [Link]

  • Breeden, S. W. (2014). Bio-Based Solvents for Organic Synthesis. CORE. [Link]

  • Wikipedia. (n.d.). Green solvent. [Link]

  • Sherwood, J., et al. (2018). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. PubMed. [Link]

  • Beyond Benign. (n.d.). Greener Oxidation Reaction. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Benzyl Alcohol?. [Link]

  • Chemistry LibreTexts. (2021). 13.14: Solvents and Alternate Reaction Media. [Link]

  • Quora. (2021). What is the list of some important solvents used in organic reactions and the purpose of using it?. [Link]

  • BYJU'S. (n.d.). Structure of Benzyl Alcohol. [Link]

  • Chemistry Steps. (n.d.). Reactions at the Benzylic Position. [Link]

  • Sherwood, J., et al. (2018). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. JoVE. [Link]

  • Sheldon, R. A., et al. (2002). Green, Catalytic Oxidations of Alcohols. Accounts of Chemical Research, 35(9), 774-781. [Link]

  • North, C., et al. (2020). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 22(23), 8418-8424. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of ketones by oxidation of alcohols. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Alternative Solvents. [Link]

  • Reddit. (2017). Any recommendations on guides to basic solvent choices for organic molecules?. [Link]

  • ChemTalk. (n.d.). A Deep Dive into Common Organic Solvents. [Link]

  • Google Patents. (n.d.). CN108164486B - Environment-friendly efficient synthesis method of ether compound.
  • OnlyTRAININGS. (2025). Solvent Selection in Organic Chemistry Labs: What You Need to Know. [Link]

  • Chemistry Stack Exchange. (2016). How are solvents chosen in organic reactions?. [Link]

  • OnlyTRAININGS. (n.d.). Important points to be considered for selecting solvents in different applications. [Link]

  • PubChem. (n.d.). (4-(Benzyloxy)phenyl)methanol. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). What Factors Are Taken Into Consideration When Selecting a Solvent?. [Link]

  • University of Southern California. (n.d.). Solvents for a Safer, Sustainable Lab. USC Environmental Health & Safety. [Link]

  • Appchem. (n.d.). This compound. [Link]

  • PubChem. (n.d.). (4-(benzyloxy)-3-iodophenyl)methanol. [Link]

  • MDPI. (2023). 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide. [Link]

  • University of Rochester. (n.d.). Solvents and Polarity. Department of Chemistry. [Link]

  • Arctom. (n.d.). CAS NO. 536974-87-5 | (4-(Benzyloxy)-3-chlorophenyl)methanol. [Link]

  • PubChem. (n.d.). 4-Benzyloxy-3-methoxybenzyl alcohol. [Link]

Sources

managing impurities during the scale-up of (4-(Benzyloxy)-3-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Managing Impurities During the Scale-Up of (4-(Benzyloxy)-3-fluorophenyl)methanol

Welcome to our dedicated technical support center for the synthesis and purification of this compound. As drug development professionals, we understand that scaling a synthesis from the bench to a pilot plant is rarely a linear process. Minor impurities observed at the gram scale can become significant challenges at the kilogram scale, impacting yield, purity, and regulatory compliance.[1]

This guide is structured to provide direct, actionable answers to common issues encountered during the scale-up of this important intermediate. We will delve into the root causes of impurity formation and provide robust, field-proven troubleshooting strategies.

Part 1: Troubleshooting Guide

This section addresses specific problems you might encounter during your process.

Question 1: I'm seeing a significant amount of unreacted 4-(benzyloxy)-3-fluorobenzaldehyde in my final product after reduction. How can I improve the conversion?

Answer:

This is a classic scale-up challenge often related to mass and heat transfer.[1] Incomplete reduction of the aldehyde starting material is typically due to insufficient mixing, localized temperature deviations, or improper stoichiometry of the reducing agent.

Root Cause Analysis:

  • Poor Mass Transfer: On a larger scale, simply increasing stirrer speed doesn't guarantee homogenous mixing. "Dead zones" can form in the reactor where the reducing agent concentration is too low to effect complete conversion.[1]

  • Thermal Gradients: The reduction of aldehydes is often exothermic. On a large scale, inefficient heat removal can create localized hot spots that may degrade the reducing agent or promote side reactions, while colder spots can slow the reaction rate significantly.[2]

  • Reagent Addition: A single, large addition of the reducing agent (like Sodium Borohydride, NaBH₄) can cause an initial vigorous reaction that is difficult to control, followed by insufficient reagent concentration towards the end of the reaction.

Recommended Actions & Protocol:

  • Optimize Reagent Addition: Switch from a single-portion addition to a controlled, slow addition of the NaBH₄ solution over a period of 1-2 hours. This maintains a consistent reaction rate and improves temperature control.

  • Improve Agitation: Evaluate your reactor's mixing efficiency. For larger vessels, ensure the impeller design is appropriate for solid-liquid or liquid-liquid reactions to prevent solids from settling.

  • Monitor the Reaction: Do not rely solely on time. Implement in-process controls (IPCs) using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the disappearance of the starting aldehyde before proceeding with the workup.

Experimental Protocol: In-Process Control (IPC) by HPLC

  • Carefully withdraw a ~0.1 mL aliquot from the reaction mixture.

  • Quench the aliquot immediately in a vial containing 1 mL of a 1:1 mixture of acetonitrile and water.

  • Vortex thoroughly.

  • Filter through a 0.45 µm syringe filter.

  • Inject into the HPLC system and compare the aldehyde peak area to a pre-established limit (e.g., <1% of the product peak area).

Question 2: An unknown impurity with a higher molecular weight is appearing in my LC-MS analysis during scale-up. It wasn't a major issue in the lab. What is it likely to be?

Answer:

This scenario often points to a bimolecular side reaction or a process-related impurity that becomes more significant with longer reaction times or higher concentrations typical of scale-up.[1] For this synthesis, the most likely culprits are over-alkylation products or dibenzyl ether.

Potential Impurities & Causality:

  • Dibenzyl Ether: Formed from the self-condensation of two molecules of benzyl bromide or chloride, especially under basic conditions used for the benzylation step. Its formation is favored by higher temperatures and longer reaction times.[3]

  • C-Alkylation Byproduct: While O-alkylation of the phenol is the desired reaction, a small amount of C-alkylation on the aromatic ring can occur, leading to an isomer. This is an example of an impurity that might be "amplified" at scale.[3]

  • Cannizzaro Reaction Byproduct: If the pH during the aldehyde reduction is too high (strongly basic), the starting aldehyde can undergo a disproportionation reaction where one molecule is reduced to the alcohol (your product) and another is oxidized to the corresponding carboxylic acid (4-(benzyloxy)-3-fluorobenzoic acid).[4]

Troubleshooting Workflow Diagram:

Here is a logical workflow to diagnose and address the appearance of new impurities during scale-up.

G start New Impurity Detected During Scale-Up check_mw Determine MW by LC-MS start->check_mw mw_known Compare MW to Potential Impurities check_mw->mw_known is_dbe MW = ~198 g/mol? (Dibenzyl Ether) mw_known->is_dbe is_isomer MW = Product MW? (Isomer) mw_known->is_isomer is_acid MW = Product MW + 14? (Carboxylic Acid) mw_known->is_acid action_dbe Source: Benzylation Step Action: Use high-purity benzyl halide, control temp. is_dbe->action_dbe Yes action_isomer Source: Benzylation Step Action: Optimize base and solvent polarity. is_isomer->action_isomer Yes action_acid Source: Reduction Step Action: Ensure pH is not strongly basic during workup. is_acid->action_acid Yes

Caption: Troubleshooting workflow for identifying unknown impurities.

Question 3: My final product is showing signs of degradation, specifically the loss of the benzyl group. How can I prevent this?

Answer:

The benzyl ether linkage is generally stable but can be cleaved under certain conditions, particularly catalytic hydrogenation or strongly acidic conditions.[5][6] This process is known as debenzylation.

Common Causes of Debenzylation:

  • Acidic Workup: Using strong, hot acids during the workup can cause cleavage of the benzyl ether.

  • Trace Metal Contamination: If your process uses a palladium or platinum catalyst for another step, or if there is contamination in the reactor, catalytic transfer hydrogenation can occur if a hydrogen source (like an alcohol solvent) is present.[6]

  • Oxidative Cleavage: While less common under these specific reaction conditions, certain oxidants can cleave benzyl ethers.[7]

Preventative Measures:

  • Control pH: Use a mild acid (e.g., dilute citric acid or ammonium chloride solution) for quenching and pH adjustment during the workup. Avoid strong mineral acids like HCl or H₂SO₄ if possible.

  • Reactor Cleaning Validation: Ensure that the reactor is thoroughly cleaned and that there is no cross-contamination from previous reactions that may have used hydrogenation catalysts.[1]

  • Use Cation Scavengers: In cases where acidic conditions are unavoidable, the addition of a cation scavenger like pentamethylbenzene can help trap the benzyl cation that is formed, preventing it from causing further side reactions.[8]

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: What are the most common process-related impurities in the synthesis of this compound and where do they come from?

Answer:

Understanding the origin of impurities is the first step to controlling them. The table below summarizes the most common impurities based on a typical two-step synthesis (benzylation followed by reduction).

Impurity Name Likely Origin Typical Analytical Method
4-(Benzyloxy)-3-fluorobenzaldehydeStarting Material (Incomplete Reduction)HPLC, LC-MS
3-Fluoro-4-hydroxybenzaldehydeStarting Material (Incomplete Benzylation)HPLC, LC-MS
Benzyl AlcoholBy-product (Hydrolysis of benzyl halide)GC, GC-MS[3]
Dibenzyl EtherBy-product (Self-condensation of benzyl halide)HPLC, GC-MS[3]
4-(Benzyloxy)-3-fluorobenzoic acidBy-product/Degradant (Oxidation of aldehyde or Cannizzaro reaction)[4]HPLC, LC-MS
3-Fluoro-4-hydroxyphenylmethanolDegradant (Debenzylation of product)[5]HPLC, LC-MS
FAQ 2: What is a good starting point for an HPLC method to analyze the purity of my product?

Answer:

A robust, stability-indicating reversed-phase HPLC (RP-HPLC) method is essential for monitoring this process.[9] The following conditions provide excellent separation for the target compound and its key impurities.

Parameter Recommended Condition
Chromatograph HPLC with UV/Vis or Photodiode Array (PDA) Detector
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B Acetonitrile
Gradient Start at 40% B, ramp to 95% B over 20 minutes, hold for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL

Justification of Choices:

  • C18 Column: Provides good retention and separation for moderately polar aromatic compounds.

  • TFA in Mobile Phase: The acidic modifier helps to sharpen peaks by protonating any acidic or basic functional groups, leading to better chromatography.

  • Gradient Elution: Necessary to elute both the more polar starting materials and the less polar by-products like dibenzyl ether within a reasonable timeframe.

  • PDA Detector: Allows for peak purity analysis and can help in the initial identification of impurities by comparing UV spectra.

FAQ 3: How should I approach the final purification of this compound at a multi-kilogram scale?

Answer:

While chromatography is excellent for lab scale, it is often not economically viable for large-scale purification. Recrystallization is the preferred method.

Step-by-Step Recrystallization Protocol:

  • Solvent Screening: The key is to find a solvent system where the product is soluble at high temperatures but poorly soluble at low temperatures, while the impurities remain in solution or are insoluble at high temperatures.

    • Good Single Solvents to Screen: Isopropanol, Ethyl Acetate, Toluene.

    • Good Anti-Solvents (for co-solvent systems): Heptane, Hexane.

  • Procedure:

    • Dissolve the crude product in a minimal amount of the chosen hot solvent (e.g., Isopropanol) until a clear solution is obtained.

    • If an impurity is insoluble, perform a hot filtration to remove it.

    • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming large, pure crystals.

    • Further cool the mixture in an ice bath (0-5 °C) for 1-2 hours to maximize yield.

    • Isolate the crystals by filtration.

    • Wash the filter cake with a small amount of the cold recrystallization solvent to remove any remaining mother liquor containing impurities.

    • Dry the purified product under vacuum at a moderate temperature (e.g., 40-50 °C).

Synthetic Pathway and Impurity Formation Diagram:

G SM1 3-Fluoro-4-hydroxy- benzaldehyde Step1 Benzylation (BnBr, Base) SM1->Step1 Intermediate 4-(Benzyloxy)-3-fluoro- benzaldehyde Step1->Intermediate Imp1 Unreacted SM1 Step1->Imp1 Incomplete Reaction Imp2 Dibenzyl Ether Step1->Imp2 Side Reaction Step2 Reduction (NaBH4) Intermediate->Step2 Imp4 Benzoic Acid (Oxidation) Intermediate->Imp4 Air Exposure Product (4-(Benzyloxy)-3-fluoro- phenyl)methanol Step2->Product Imp3 Unreacted Intermediate Step2->Imp3 Incomplete Reaction Imp5 Debenzylated Product Product->Imp5 Degradation

Sources

preventing debenzylation during reactions with (4-(Benzyloxy)-3-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (4-(Benzyloxy)-3-fluorophenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique chemical properties of this reagent. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you avoid common pitfalls, specifically the undesired cleavage of the benzyl ether protecting group during synthetic transformations. Our recommendations are grounded in established mechanistic principles and field-proven insights to ensure the integrity of your experiments.

Troubleshooting Guide: Preventing Debenzylation

This section addresses specific issues you may encounter while working with this compound. Each question is followed by a detailed explanation of the underlying chemistry and actionable solutions.

Question 1: I am observing significant debenzylation during the oxidation of the primary alcohol. What is causing this and how can I prevent it?

Root Cause Analysis:

Debenzylation during oxidation is a common side reaction that can be triggered by harsh oxidants, acidic conditions, or high temperatures. The benzyl ether linkage, while generally robust, is susceptible to cleavage under conditions that can generate a stabilized benzylic carbocation. The presence of the electron-withdrawing fluorine atom at the 3-position of the phenyl ring provides some electronic deactivation, which can enhance the stability of the benzyl ether towards certain oxidative conditions. However, strongly acidic or high-energy conditions can still lead to unwanted deprotection.

Solutions:

To mitigate debenzylation, it is crucial to select mild and neutral oxidation reagents. Below is a comparison of common oxidants and their compatibility with your substrate.

Table 1: Compatibility of Common Oxidants

OxidantTypical ConditionsCompatibility with Benzyl EtherRecommendation
Dess-Martin Periodinane (DMP) CH₂Cl₂, room temperatureHigh [1]Highly Recommended. DMP operates under neutral conditions and is known for its high chemoselectivity, making it an excellent choice for oxidizing sensitive substrates.[1][2]
Swern Oxidation (COCl)₂, DMSO, Et₃N, -78 °CHigh Recommended. This method is performed at low temperatures and under mild, non-acidic conditions, which preserves the integrity of the benzyl ether.[3]
Pyridinium Chlorochromate (PCC) CH₂Cl₂, room temperatureModerate Use with Caution. While often used for primary alcohol oxidation, PCC can be acidic and may lead to some debenzylation, especially with prolonged reaction times or excess reagent.
Potassium Permanganate (KMnO₄) Basic or acidic, heatLow Not Recommended. The harsh conditions and strong oxidizing nature of KMnO₄ are highly likely to cleave the benzyl ether.
Jones Reagent (CrO₃, H₂SO₄) Acetone, 0 °C to RTLow Not Recommended. The strongly acidic nature of the Jones reagent will readily cause debenzylation.

Recommended Protocol: Dess-Martin Periodinane (DMP) Oxidation

This protocol provides a reliable method for the oxidation of this compound to the corresponding aldehyde with minimal risk of debenzylation.

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).

  • Addition of DMP: To the stirred solution, add Dess-Martin Periodinane (1.1 - 1.5 eq) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15-20 minutes until the layers are clear.

  • Extraction: Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2-3 times).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude aldehyde can be purified by flash column chromatography on silica gel.

Question 2: I need to convert the primary alcohol to a leaving group (e.g., a tosylate or mesylate) for a substitution reaction, but I'm concerned about the stability of the benzyl ether. What conditions should I use?

Root Cause Analysis:

The activation of the primary alcohol to a sulfonate ester typically involves reaction with a sulfonyl chloride in the presence of a base. While the reaction itself is generally compatible with benzyl ethers, the choice of base and reaction conditions is critical. Strong, non-nucleophilic bases are preferred. Acidic byproducts (HCl) can form, which, if not effectively scavenged, can lead to debenzylation.

Solutions:

The use of a hindered amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) in an aprotic solvent at low temperatures is recommended. Pyridine can also be used as both a base and a solvent.

Table 2: Conditions for Sulfonate Ester Formation

ReagentBaseSolventTemperatureRecommendation
Tosyl Chloride (TsCl) PyridinePyridine0 °C to RTRecommended. Pyridine acts as both a base and a solvent, effectively scavenging the HCl byproduct.
Mesyl Chloride (MsCl) Et₃N or DIPEACH₂Cl₂0 °CHighly Recommended. This combination provides a clean and efficient conversion under mild conditions.
Triflic Anhydride (Tf₂O) Pyridine or 2,6-LutidineCH₂Cl₂-78 °C to 0 °CUse with Caution. While highly effective for forming a very reactive leaving group, the reaction can be vigorous and the triflic acid byproduct is very strong. A hindered base is essential.

Recommended Protocol: Mesylation of the Primary Alcohol

  • Preparation: Dissolve this compound (1.0 eq) in anhydrous CH₂Cl₂ in a flame-dried flask under an inert atmosphere. Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add triethylamine (1.5 eq) to the solution.

  • Addition of Mesyl Chloride: Slowly add mesyl chloride (1.2 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, monitoring by TLC.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Separate the layers and extract the aqueous phase with CH₂Cl₂.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often used in the next step without further purification.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of the benzyl ether in this compound to acidic and basic conditions?

A1: Benzyl ethers are generally stable to a wide range of acidic and basic conditions, which is a primary reason for their use as protecting groups.[4] The electron-withdrawing fluorine atom in your substrate can slightly destabilize any adjacent carbocation that might form during acid-mediated cleavage, potentially making the benzyl ether slightly more robust to acidic conditions compared to an unsubstituted analogue. However, strong acids (e.g., HBr, HI, TFA at elevated temperatures) will still cleave the ether. The benzyl ether is very stable to most basic conditions.

Q2: Are there any reaction conditions I should absolutely avoid?

A2: Yes. Avoid catalytic hydrogenation (e.g., H₂, Pd/C), as this is a standard and highly efficient method for cleaving benzyl ethers.[4] Also, avoid dissolving metal reductions (e.g., Na/NH₃) and strong Lewis acids (e.g., BBr₃, BCl₃), which are also used for debenzylation.

Q3: Can I perform a Mitsunobu reaction on the primary alcohol without affecting the benzyl ether?

A3: Yes, the Mitsunobu reaction is generally performed under mild, neutral conditions and is compatible with benzyl ethers.[5][6] The reaction allows for the conversion of the primary alcohol to a variety of functional groups with inversion of configuration if it were a chiral center.

Q4: If I need to deprotect the phenol, what are the best methods?

A4: The most common and reliable method for deprotecting a benzyl ether is catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation for Debenzylation

  • Setup: Dissolve the benzylated compound in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

  • Catalyst: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol% by weight).

  • Hydrogen Source: Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (a balloon of H₂ is often sufficient for small-scale reactions).

  • Reaction: Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC).

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst, wash the pad with the reaction solvent, and concentrate the filtrate to obtain the deprotected product.

Q5: Are there any alternative protecting groups for the phenol that might be more robust under certain conditions?

A5: Yes, the choice of protecting group is crucial for a successful multi-step synthesis. If you anticipate using conditions that are harsh towards a benzyl ether (e.g., strong oxidation or reduction), you might consider an alternative.

Table 3: Orthogonal Protecting Groups to Benzyl Ethers

Protecting GroupProtection ConditionsDeprotection ConditionsOrthogonality to Benzyl
Silyl Ethers (e.g., TBDMS, TIPS) Silyl chloride, imidazole, DMFFluoride source (e.g., TBAF) or acidYes. Stable to hydrogenolysis.
Acetyl (Ac) Acetic anhydride, pyridineBase (e.g., K₂CO₃, MeOH) or acidYes. Stable to hydrogenolysis.
p-Methoxybenzyl (PMB) PMB-Cl, NaH, DMFOxidative cleavage (DDQ, CAN)Yes. Can be removed selectively in the presence of a benzyl ether.

Visualizing Reaction Pathways

To aid in your experimental design, the following diagrams illustrate key decision-making processes.

Diagram 1: Decision Workflow for Alcohol Oxidation

oxidation_workflow start Start: Oxidize This compound check_sensitivity Are other functional groups sensitive to oxidation? start->check_sensitivity mild_oxidant Use Mild, Neutral Oxidant check_sensitivity->mild_oxidant Yes check_sensitivity->mild_oxidant No (Best Practice) harsh_oxidant Avoid Harsh/Acidic Oxidants (e.g., Jones, KMnO₄) dmp Dess-Martin Periodinane (DMP) mild_oxidant->dmp swern Swern Oxidation mild_oxidant->swern product Desired Aldehyde dmp->product swern->product debenzylation Risk of Debenzylation harsh_oxidant->debenzylation debenzylation_mechanisms cluster_hydrogenolysis Catalytic Hydrogenolysis cluster_acid Strong Acid Cleavage substrate This compound h2_pdc H₂, Pd/C substrate->h2_pdc AVOID strong_acid Strong Acid (e.g., HBr, BBr₃) substrate->strong_acid AVOID product_h Deprotected Phenol + Toluene h2_pdc->product_h Cleavage carbocation Benzylic Carbocation Intermediate strong_acid->carbocation Protonation & Loss of Phenol product_a Deprotected Phenol + Benzyl Bromide carbocation->product_a Nucleophilic Attack

Caption: Common debenzylation pathways to be avoided.

References

  • Dess, D. B.; Martin, J. C. A useful 12-I-5 triacetoxyperiodinane (the Dess-Martin periodinane) for the selective oxidation of primary or secondary alcohols and a variety of related 12-I-5 species. J. Am. Chem. Soc.1991 , 113 (19), 7277–7287. [Link]

  • Kocienski, P. J. Protecting Groups, 3rd ed.; Georg Thieme Verlag: Stuttgart, 2004. [Link]

  • Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons: Hoboken, NJ, 2014. [Link]

  • Boons, G.-J.; Hale, K. J. The 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group: a new alcohol protecting group, fully orthogonal with the p-methoxybenzyl group and removable under desilylation conditions. J. Org. Chem.2009 , 74 (6), 2486-2493. [Link]

  • Omura, K.; Swern, D. Oxidation of alcohols by “activated” dimethyl sulfoxide. A preparative, steric and mechanistic study. Tetrahedron1978 , 34 (11), 1651-1660. [Link]

  • Meyer, S. D.; Schreiber, S. L. Acceleration of the Dess-Martin Oxidation by Water. J. Org. Chem.1994 , 59 (24), 7549–7552. [Link]

  • Organic Chemistry Portal. Benzyl Ethers. [Link]

  • Hughes, D. L. The Mitsunobu Reaction. Org. React.1992 , 42, 335-656. [Link]

  • Wikipedia. Dess-Martin periodinane. [Link]

  • Wikipedia. Swern oxidation. [Link]

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strategies to control regioselectivity in reactions of the compound

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for controlling regioselectivity. This guide is designed for researchers, scientists, and drug development professionals who encounter regioselectivity challenges in their synthetic work. The ability to control where a chemical reaction occurs on a molecule is fundamental to modern organic synthesis.[1][2] In complex molecule synthesis, particularly in drug development, lack of regiocontrol leads to difficult-to-separate isomeric mixtures, reducing yields and increasing costs.[3][4] This resource provides troubleshooting guides, FAQs, and detailed protocols to help you diagnose and solve these critical issues.

Section 1: Troubleshooting Common Regioselectivity Issues

This section is formatted as a series of questions and answers to address specific problems you might be facing in the lab.

Q1: My electrophilic aromatic substitution (SEAr) reaction is yielding an inseparable mixture of ortho and para isomers. How can I improve the selectivity?

A1: This is a classic challenge in SEAr chemistry. The ortho and para positions are both electronically activated by electron-donating groups (EDGs), but their ratio is governed by a subtle interplay of electronics and sterics. Here’s how to troubleshoot.

Causality: Electron-donating groups (EDGs) like hydroxyl (-OH), alkoxy (-OR), or alkyl groups activate the aromatic ring towards electrophilic attack, primarily at the ortho and para positions due to resonance or hyperconjugation stabilization of the intermediate sigma complex.[5][6][7][8] The selectivity issue arises because both positions are electronically favored.

Troubleshooting Steps:

  • Leverage Steric Hindrance: This is the most direct control element.

    • Increase the bulk of the substituent: If your directing group is, for example, a hydroxyl group, consider converting it to a bulkier ether (e.g., -O-iPr or -O-tBu). This will sterically shield the ortho positions, making the para position the more accessible site for the incoming electrophile.[9]

    • Increase the bulk of the electrophile: Using a bulkier electrophile can also disfavor attack at the more crowded ortho position. For example, in a Friedel-Crafts acylation, using t-butylacetyl chloride instead of acetyl chloride will increase the steric demand of the electrophile.

  • Modify Reaction Temperature: Temperature can differentiate between kinetically and thermodynamically controlled pathways.[10]

    • Lower the temperature: Reactions are often run at low temperatures (e.g., 0 °C to -78 °C) to favor the kinetic product. The transition state leading to the para isomer is often less sterically hindered and thus has a lower activation energy, making it the kinetically favored product.[11]

    • Raise the temperature: In some cases, if the ortho product is thermodynamically more stable (e.g., due to intramolecular hydrogen bonding), raising the temperature might favor its formation, assuming the reaction is reversible.

  • Change the Solvent: The solvent can influence the effective size of the reacting species and stabilize transition states differently.[12][13][14]

    • Experiment with a range of solvents from non-polar (e.g., hexanes, CCl₄) to polar aprotic (e.g., CH₂Cl₂, nitrobenzene). A more coordinating solvent might increase the effective steric bulk of the electrophile-catalyst complex.

Decision Workflow for SEAr Regioselectivity

start Poor o/p Selectivity sterics Modify Steric Hindrance start->sterics Is steric control feasible? temp Adjust Temperature sterics->temp No improvement sub_sterics Increase bulk of substituent OR electrophile sterics->sub_sterics Action solvent Change Solvent temp->solvent No improvement sub_temp Lower temperature for kinetic (para) product temp->sub_temp Action directing_group Use a Directing Group solvent->directing_group Still poor selectivity sub_solvent Screen non-polar and polar aprotic solvents solvent->sub_solvent Action sub_dg Install a temporary directing group for ortho-metalation directing_group->sub_dg Advanced Strategy success Desired Regioisomer Obtained sub_sterics->success Leads to >90:10 p:o sub_temp->success Improves ratio sub_solvent->success Identifies optimal medium sub_dg->success Achieves desired isomer

Caption: Troubleshooting workflow for poor ortho/para selectivity.

Q2: My C-H functionalization reaction is non-selective, activating multiple positions. How can I achieve site-selectivity?

A2: The ubiquity of C-H bonds makes site-selective functionalization a significant challenge.[3] Intrinsic electronic and steric differences are often insufficient. The solution typically involves using a directing group (DG) to position a metal catalyst at a specific C-H bond.

Causality: Without a directing influence, C-H activation is often governed by bond dissociation energy (BDE) and electronics (e.g., favoring electron-rich C-H bonds). In a complex molecule, many C-H bonds have similar properties, leading to mixtures. A directing group uses a coordinating functional group (like a pyridine, amide, or carboxylic acid) to chelate to a transition metal catalyst. This creates a metallacyclic intermediate that brings the catalyst's reactive center into close proximity with a specific, often ortho, C-H bond, enabling its selective cleavage.[3][15]

Troubleshooting Steps:

  • Install a Directing Group: This is the most robust strategy.

    • Choose a DG that can be easily installed and removed. Common DGs for ortho-C-H activation include picolinamides, 8-aminoquinoline amides, or 2-pyridylsulfonamides.

    • The DG forms a stable 5- or 6-membered metallacycle, which is kinetically favored.[16]

  • Optimize the Catalyst System: The choice of metal and ligand is crucial.

    • Metal: Palladium(II) is widely used for C-H arylation, while Ruthenium(II) and Rhodium(III) are common for C-H olefination and amidation.

    • Ligand: The ligand can influence the steric environment and electronic properties of the metal center, sometimes enabling selectivity even with weakly coordinating directing groups.[17][18]

  • Screen Reaction Conditions:

    • Oxidant/Additive: Many C-H activation cycles require an oxidant (e.g., Ag₂CO₃, Cu(OAc)₂) to regenerate the active catalyst. The nature of the oxidant can impact selectivity.

    • Solvent: Solvents like hexafluoroisopropanol (HFIP) can promote C-H activation but can also alter selectivity profiles compared to less polar solvents like toluene or dioxane.

Conceptual Diagram of a Directing Group

Caption: Role of a directing group in C-H activation.

Section 2: Advanced Strategies & Protocols

When simple troubleshooting fails, more robust strategies are required. The use of protecting groups offers an orthogonal method for achieving regiocontrol.

Strategy: Regiocontrol Using Protecting Groups

Protecting groups temporarily block a reactive functional group, preventing it from reacting while transformations are carried out elsewhere in the molecule.[19][20] This strategy is invaluable for differentiating between two or more identical functional groups.[21][22]

Causality: By masking a potential reaction site, you effectively "deactivate" it, thereby directing reagents to the remaining unprotected site(s). The key to a successful protecting group strategy is "orthogonality"—the ability to remove one protecting group under conditions that do not affect another.[19][21]

Experimental Protocol: Selective Monobenzoylation of a Symmetric Diol

This protocol demonstrates how to use a bulky silyl ether protecting group to selectively functionalize one hydroxyl group in a symmetric diol.

Objective: To selectively protect one of two primary alcohols, allowing for the functionalization of the other.

Step 1: Selective Protection

  • Dissolve the symmetric diol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 eq) followed by the dropwise addition of tert-Butyldimethylsilyl chloride (TBDMSCl) (1.05 eq) as a solution in DCM.

  • Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours. The bulky TBDMS group will predominantly protect only one of the hydroxyls due to steric hindrance.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl, extract with DCM, dry the organic layer over Na₂SO₄, and concentrate in vacuo. Purify by column chromatography to isolate the mono-protected diol.

Step 2: Functionalization of the Free Hydroxyl

  • Dissolve the mono-TBDMS-protected diol (1.0 eq) in anhydrous DCM with pyridine (1.5 eq).

  • Cool to 0 °C and add benzoyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Work up the reaction by washing with aqueous HCl (1M), followed by saturated aqueous NaHCO₃, and brine. Dry the organic layer and concentrate. Purify by column chromatography.

Step 3: Deprotection

  • Dissolve the fully functionalized intermediate (1.0 eq) in tetrahydrofuran (THF).

  • Add a solution of tetrabutylammonium fluoride (TBAF) (1.1 eq, 1M in THF).

  • Stir at room temperature and monitor by TLC. The deprotection is usually rapid (< 1 hour).

  • Concentrate the reaction mixture and purify by column chromatography to yield the desired mono-benzoylated diol.

Workflow for Protecting Group Strategy

start Symmetric Molecule (e.g., Diol) protect Step 1: Add 1 eq of bulky protecting group (e.g., TBDMSCl) start->protect mono_protected Mono-protected Intermediate protect->mono_protected functionalize Step 2: React with reagent at unprotected site (e.g., Benzoyl Chloride) mono_protected->functionalize fully_protected Fully Functionalized Intermediate functionalize->fully_protected deprotect Step 3: Selectively remove protecting group (e.g., TBAF) fully_protected->deprotect final_product Desired Regioisomer deprotect->final_product

Caption: General workflow for achieving regioselectivity using protecting groups.

Section 3: Data Summary & FAQs

Table 1: Comparison of Regiocontrol Strategies
StrategyPrimary MechanismProsConsBest Suited For
Steric Control Hindrance prevents access to a reactive site.[23]Simple to implement; often requires no extra steps.Can be substrate-dependent; may not provide perfect selectivity.Differentiating ortho from para positions; additions to hindered alkenes.
Electronic Control Exploiting inherent electron density differences (EDG/EWG).[5][7]Relies on intrinsic properties; predictable for simple systems.Ineffective for sites with similar electronic character; can be difficult to override.Electrophilic aromatic substitution on substituted rings.
Reaction Conditions Kinetic vs. Thermodynamic control; solvent effects.[10][12][24][25]Fine-tuning of selectivity; can sometimes reverse selectivity.Requires careful optimization; results can be sensitive to small changes.Reactions with low activation energy barriers between pathways.
Catalyst Control Catalyst dictates the site of reaction, overriding substrate bias.[17][26][27][28]High levels of selectivity possible; can create disfavored isomers.Requires catalyst development; can be expensive and sensitive to impurities.C-H functionalization; reactions on poly-functional molecules.[27][29]
Protecting Groups Temporarily blocking a reactive site.[19][21][30]Excellent control; enables complex multi-step synthesis.Adds steps to the synthesis (protection/deprotection), lowering overall yield.Differentiating between identical functional groups (e.g., diols, diamines).
Enzymatic Control Enzyme active site provides perfect steric/electronic environment.[31]Unparalleled regio- and stereoselectivity.Limited substrate scope; enzymes can be expensive and require specific conditions.Biocatalysis; late-stage functionalization of natural products.[16]
Frequently Asked Questions (FAQs)

Q: What is the difference between a "regioselective" and a "regiospecific" reaction? A: A regioselective reaction is one that favors the formation of one constitutional isomer over another.[32][33][34] For example, a reaction might produce a 90:10 mixture of two regioisomers. A regiospecific reaction is a more absolute term, where only one of the possible regioisomers is formed (or the other is formed in undetectable amounts, >99% selectivity).[32] The term "highly regioselective" is often preferred over "regiospecific."

Q: How does temperature influence regioselectivity? A: Temperature is a critical factor for distinguishing between kinetic and thermodynamic control.

  • Kinetic Control (Low Temperature): At lower temperatures, the reaction outcome is determined by the rate of formation. The product that is formed via the lowest energy transition state (lowest activation energy) will predominate.[10] This is often the less sterically hindered product.

  • Thermodynamic Control (High Temperature): At higher temperatures, if the reaction is reversible, an equilibrium can be established between the products. The most stable product will be the major isomer, regardless of the activation energy required to form it.[10][24]

Q: Can a change in solvent really reverse the regioselectivity of a reaction? A: Yes, this is possible, although not common. A solvent can preferentially stabilize the transition state leading to one regioisomer over another.[12][13] For example, a polar, protic solvent might stabilize a more charge-separated transition state, favoring one pathway, while a non-polar solvent favors another. This effect has been observed in reactions like the Suzuki coupling of certain heterocyclic compounds.[14]

Q: When should I choose a catalyst-controlled strategy over a substrate-controlled one? A: You should opt for a catalyst-controlled strategy when the intrinsic properties of your substrate (sterics and electronics) either fail to provide selectivity or direct the reaction to the undesired position.[17][26] Catalyst control is particularly powerful for C-H functionalization, where many C-H bonds are electronically and sterically similar, and for reactions where you want to form a thermodynamically less stable, "disfavored" isomer.[26][29]

References
  • How does temperature affect regiochemistry and stereochemistry? - Homework.Study.com. (n.d.). Retrieved January 11, 2026, from [Link]

  • Solvent Effects Definition - Organic Chemistry Key Term. (2025). Fiveable. [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]

  • Controlling Regioselectivity of Catalytic Transfer Hydrofunctionalization Reactions by Non-Covalent Interactions. (n.d.).
  • Notte, G. T., & Miller, S. J. (2014). Catalyst Control over Regio- and Enantioselectivity in Baeyer–Villiger Oxidations of Functionalized Ketones. Journal of the American Chemical Society, 136(38), 13434–13439. [Link]

  • Taylor, M. S. (2016). Catalyst-Controlled, Regioselective Reactions of Carbohydrate Derivatives. Topics in Current Chemistry, 372, 125-155. [Link]

  • Electrophilic aromatic directing groups. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]

  • Wubbels, G. G., Tamura, R., & Gannon, E. J. (2013). Temperature-dependent regioselectivity of nucleophilic aromatic photosubstitution. Evidence that activation energy controls reactivity. The Journal of Organic Chemistry, 78(10), 4834–4839. [Link]

  • Zhu, C., et al. (2022). Origins of Catalyst-Controlled Selectivity in Ag-Catalyzed Regiodivergent C–H Amination. Journal of the American Chemical Society. [Link]

  • Module 1 Regioselective, Regio-specific and Chemoselective reactions. (n.d.). Durgapur Govt. College. [Link]

  • Regioselectivity Control in the Synthesis of Linear Conjugated Dienes Enabled by Manganese(I)-Catalyzed C–H Activation. (2020). ACS Catalysis. [Link]

  • Understanding Regioselectivity in Reactions. (n.d.). Scribd. [Link]

  • Wubbels, G. G., et al. (1995). Temperature Dependence of Regioselectivity in Nucleophilic Photosubstitution of 4-Nitroanisole. The Activation Energy Criterion for Regioselectivity. The Journal of Organic Chemistry. [Link]

  • Protecting Group-Controlled Remote Regioselective Electrophilic Aromatic Halogenation Reactions. (2020). The Journal of Organic Chemistry. [Link]

  • Application of Enzymes in Regioselective and Stereoselective Organic Reactions. (2022). MDPI. [Link]

  • Electrophilic aromatic directing groups. (n.d.). Grokipedia. [Link]

  • Regioselectivity vs. Stereoselectivity vs. Chemoselectivity. (n.d.). Study.com. [Link]

  • Unlocking regioselectivity: steric effects and conformational constraints of Lewis bases in alkyllithium-initiated butadiene polymerization. (2024). PubMed Central. [Link]

  • Regioselectivity and Substituent Effects. (n.d.). In Introduction to Organic Chemistry. Saskoer. [Link]

  • What do you mean by regioselectivity and stereoselectivity reactions? With example? (2021). Quora. [Link]

  • Directing Effects. (n.d.). ChemTalk. [Link]

  • Regioselectivity. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]

  • Site-Selectivity Control in Organic Reactions: A Quest To Differentiate Reactivity among the Same Kind of Functional Groups. (n.d.). ResearchGate. [Link]

  • Site-Selectivity Control in Organic Reactions: A Quest To Differentiate Reactivity among the Same Kind of Functional Groups. (2017). PubMed. [Link]

  • Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. (n.d.). PubMed Central. [Link]

  • Protecting group. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]

  • Regioselectivity in Organic Chemistry. (n.d.). Algor Cards. [Link]

  • Regioselectivity – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Protective Groups. (n.d.). Organic Chemistry Portal. [Link]

  • Solvation Effects in Organic Chemistry. (2022). ACS Publications. [Link]

  • Directing Group-Controlled Regioselectivity in an Enzymatic C–H Bond Oxygenation. (n.d.). NIH. [Link]

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  • Menger, F. M., & Lu, H. (2006). Addressing the regioselectivity problem in organic synthesis. Chemical Communications, (30), 3235-3237. [Link]

  • Site-Selectivity Control in Organic Reactions: A Quest To Differentiate Reactivity among the Same Kind of Functional Groups. (2017). Accounts of Chemical Research. [Link]

  • Addressing the regioselectivity problem in organic synthesis. (2006). PubMed. [Link]

  • What Is Regioselectivity In Organic Chemistry? - Chemistry For Everyone. (2025). YouTube. [Link]

  • A solvent-induced reversal of regioselectivity in the Suzuki coupling of pyrrole esters. (2008). The Open Organic Chemistry Journal. [Link]

  • What is Regioselectivity? How to Find Regioselectivity Regioselective NET JAM SET GATE Chemistry. (2024). YouTube. [Link]

  • predicting regioselectivity in EAS reactions. (2022). YouTube. [Link]

  • Solvent effects on stereoselectivity: more than just an environment. (2009). RSC Publishing. [Link]

  • Clayden: “This regioselectivity [of the dehydration reaction] is determined by steric hindrance: attack is faster at the less hindered end of the allylic system.” My question: why is this a different outcome and explanation than reaction of HBr and butadiene? (2024). Reddit. [Link]

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Technical Support Center: Synthesis Success with Moisture-Sensitive Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, scientists, and drug development professionals. This guide is designed to be your go-to resource for navigating the challenges of working with moisture-sensitive reagents. The presence of minute quantities of water can drastically impact reaction yields, catalyze side reactions, or decompose valuable starting materials.[1] This center provides practical, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your synthetic workflows.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is significantly lower than expected. Could residual moisture be the culprit?

A: Absolutely. This is one of the most common reasons for low yields in reactions involving moisture-sensitive reagents like organometallics (e.g., Grignard reagents, organolithiums), metal hydrides, and certain catalysts.[1][2] Water can react with these reagents in several detrimental ways:

  • Direct Quenching: Water can protonate and thereby destroy highly reactive carbanionic or hydridic reagents.

  • Catalyst Deactivation: Many transition metal catalysts used in cross-coupling reactions are sensitive to water, which can lead to the formation of inactive metal oxides or hydroxides.

  • Promotion of Side Reactions: The presence of water can facilitate hydrolysis of starting materials or products, leading to a complex mixture and reduced yield of the desired compound.[3]

To diagnose this, first ensure all other reaction parameters (stoichiometry, temperature, reaction time) are correct.[4] If they are, rigorously drying your solvent and glassware is the next critical step.

Q2: How can I be certain my "anhydrous" solvent from a commercial supplier is actually dry enough?

A: While commercial anhydrous solvents are of high purity, their water content can increase upon opening and handling.[5] It is always best practice to verify the dryness or re-dry solvents for highly sensitive reactions.[2]

  • Verification: The most accurate method for determining water content is Karl Fischer titration.[6] For a qualitative and rapid check in the lab, a common method for solvents like THF or diethyl ether is the use of a sodium-benzophenone indicator. A persistent deep blue or purple color indicates an anhydrous solvent.[7]

  • Re-drying: Solvents can be dried by distillation from an appropriate drying agent or by passing them through a column of activated alumina, as is done in many modern solvent purification systems.[6][8] Storing freshly dried solvents over activated molecular sieves (3Å or 4Å) can help maintain their dryness.[9]

Q3: What are the most effective techniques for handling moisture-sensitive solid reagents?

A: The primary goal is to minimize the reagent's exposure to the atmosphere.

  • Glovebox/Dry Box: The ideal environment for handling highly sensitive solids is a glovebox with an inert atmosphere (typically nitrogen or argon) where oxygen and moisture levels are kept below 1 ppm.[10][11] This allows for the use of standard laboratory glassware and balances within a controlled environment.[12]

  • Schlenk Line Techniques: If a glovebox is unavailable, solids can be handled on a Schlenk line.[8] For adding an air-sensitive solid at the start of a reaction, it can be weighed in a glovebox, placed in a Schlenk flask, and then moved to the Schlenk line.[13] Alternatively, for less sensitive solids, they can be quickly added to a flask under a positive flow of inert gas.[8]

  • Storage: Hygroscopic solids should be stored in a desiccator over a suitable drying agent.[14] For larger quantities that are accessed frequently, placing desiccant pouches inside the container can help manage the headspace moisture.[15] Sealing the container with parafilm provides an additional barrier.[15]

Troubleshooting Guides

Issue 1: My Grignard/Organolithium reagent is not forming or appears to have decomposed.

Symptoms:

  • Titration of the reagent shows a lower molarity than expected.

  • The reaction with an electrophile results in recovery of the starting material.

  • A white precipitate (metal hydroxide) is observed.

Root Cause Analysis and Solutions:

Potential CauseExplanationTroubleshooting Steps
Wet Glassware Adsorbed moisture on glassware surfaces is a primary source of contamination.[16]Protocol: Oven-dry all glassware at a minimum of 125°C overnight and cool under a stream of dry inert gas or in a desiccator.[16] Alternatively, assemble the apparatus and flame-dry under vacuum, followed by purging with inert gas.[17]
Impure Solvent Residual water in the solvent will quench the organometallic reagent as it forms.Protocol: Use a freshly distilled solvent from an appropriate drying agent (e.g., THF from sodium/benzophenone).[18] For a less rigorous but often sufficient method, use a commercial anhydrous solvent passed through an activated alumina column.[6]
Atmospheric Leak A poor seal in the reaction setup allows atmospheric moisture to enter.Protocol: Ensure all ground glass joints are well-greased with a suitable vacuum grease and securely clamped.[19] Use rubber septa that are fresh and have not been punctured multiple times. For transfers, use syringe and cannula techniques under a positive pressure of inert gas.[8]
Issue 2: A moisture-sensitive catalyst in my cross-coupling reaction is inactive.

Symptoms:

  • The reaction fails to proceed, with starting materials remaining unconsumed.

  • TLC or LC-MS analysis shows no product formation over time.

  • The reaction mixture changes color in a way that suggests catalyst decomposition (e.g., formation of palladium black).

Root Cause Analysis and Solutions:

Potential CauseExplanationTroubleshooting Steps
Inadequate Degassing Dissolved oxygen in the solvent can oxidize and deactivate the catalyst, a problem often exacerbated by trace moisture.Protocol: Degas the solvent thoroughly before adding the catalyst. The "freeze-pump-thaw" method is highly effective for this.[10] A less rigorous method is to bubble an inert gas through the solvent for an extended period (sparging).
Wet Reagents or Substrates Water present in other reagents, such as the base or the substrate, can poison the catalyst.Protocol: Dry solid reagents in a vacuum oven. Ensure liquid substrates are anhydrous. Use a high-quality, anhydrous base.
Improper Catalyst Handling Exposing the catalyst to air, even briefly, during weighing or addition can lead to deactivation.Protocol: Handle the catalyst in a glovebox.[13] If a glovebox is not available, add the catalyst to the reaction flask under a strong positive flow of inert gas.

Experimental Protocols & Visual Guides

Protocol 1: Drying Tetrahydrofuran (THF) using a Sodium/Benzophenone Still

This protocol describes a classic method for obtaining exceptionally dry THF, indicated by a color change.

Safety Note: This procedure involves metallic sodium, a highly reactive and flammable material. It should only be performed by trained personnel in a properly functioning fume hood.

  • Pre-drying: Add approximately 500 mL of THF to a round-bottom flask containing calcium hydride or 4Å molecular sieves and stir overnight.[18]

  • Setup: Assemble a distillation apparatus in a fume hood. Ensure all glassware is oven-dried and assembled while hot, then cooled under a flow of nitrogen.[16]

  • Reagent Addition: Decant the pre-dried THF into the distillation flask. Add a few small pieces of sodium metal and about 1 gram of benzophenone.[7]

  • Reflux: Heat the mixture to reflux under a nitrogen atmosphere. Initially, the solution will be colorless or yellow.[7]

  • Indication of Dryness: As the THF becomes anhydrous, the sodium will react with benzophenone to form a ketyl radical, turning the solution a deep blue or purple color.[7] This indicates the solvent is ready for distillation.

  • Distillation & Collection: Distill the required amount of dry THF into a separate, dry, nitrogen-flushed flask for immediate use.[18]

Diagram 1: Decision Workflow for Troubleshooting Low Yield

This diagram outlines the logical steps to diagnose the cause of low yield in a moisture-sensitive reaction.

Troubleshooting_Workflow Troubleshooting Low Yield in Moisture-Sensitive Reactions Start Low Yield Observed Check_Params Verify Stoichiometry, Temperature, and Time Start->Check_Params Moisture_Check Suspect Moisture Contamination Check_Params->Moisture_Check Parameters Correct Dry_Glassware Rigorously Dry Glassware (Oven/Flame-Dry) Moisture_Check->Dry_Glassware Dry_Solvent Use Freshly Purified/ Anhydrous Solvent Dry_Glassware->Dry_Solvent Inert_Atmosphere Improve Inert Atmosphere Technique (Schlenk/Glovebox) Dry_Solvent->Inert_Atmosphere Reagent_Quality Check Reagent Quality (Purity, Age) Inert_Atmosphere->Reagent_Quality Re_Run Re-run Experiment Reagent_Quality->Re_Run Success Yield Improved Re_Run->Success Fail Yield Still Low Re_Run->Fail Re_Evaluate Re-evaluate Reaction Mechanism and Side Products Fail->Re_Evaluate

Caption: A logical workflow for diagnosing and solving low-yield issues.

Protocol 2: Safe Quenching of Water-Reactive Reagents

Unreacted water-reactive materials must be safely neutralized before disposal. This is a general procedure; always consult the SDS for the specific reagent.[20]

Safety Note: This process can generate flammable gases (e.g., hydrogen) and heat. Perform in a fume hood, away from ignition sources, and use a blast shield.[21]

  • Dilution: Dilute the water-reactive material significantly with a high-boiling, unreactive solvent like toluene in a reaction flask equipped with a stirrer.[22]

  • Cooling: Place the flask in an ice-water or dry ice/acetone bath to dissipate heat.[23]

  • Slow Addition of Quenching Agent: While stirring vigorously, slowly add a less reactive alcohol, such as isopropanol, dropwise via an addition funnel.[22][24]

  • Observation: Continue adding isopropanol until the evolution of gas and heat subsides.[22]

  • More Reactive Quench: After the initial reaction ceases, slowly add a more reactive alcohol like methanol or ethanol to ensure complete quenching.[22]

  • Final Quench with Water: Once the reaction with alcohol is complete, very slowly add water dropwise to quench any remaining reactive material.[22]

  • Disposal: The resulting solution can now be disposed of as hazardous waste according to your institution's guidelines.[22]

Diagram 2: Inert Atmosphere Techniques Overview

This diagram illustrates the two primary methods for handling moisture-sensitive reagents.

Inert_Atmosphere_Techniques Inert Atmosphere Handling Techniques cluster_glovebox Glovebox (Dry Box) cluster_schlenk Schlenk Line Glovebox Sealed Chamber with Inert Gas (N2/Ar) GB_Adv Advantages: - Standard glassware use - Easy solid manipulation - <1 ppm O2/H2O Glovebox->GB_Adv GB_Disadv Disadvantages: - High cost - Limited space - Potential for contamination Glovebox->GB_Disadv Schlenk Dual Manifold: Vacuum & Inert Gas SL_Adv Advantages: - Versatile for various setups - Lower cost - Multiple reactions possible Schlenk->SL_Adv SL_Disadv Disadvantages: - Requires specialized glassware - More complex manipulations - Potential for leaks Schlenk->SL_Disadv Reagent Moisture-Sensitive Reagent Reagent->Glovebox Preferred for Solids Reagent->Schlenk Versatile for Liquids/Reactions

Caption: Comparison of Glovebox and Schlenk Line techniques.

References
  • Vertex AI Search. (2026). Detailed Methods for Drying and Purifying Common Organic Solvents in the Laboratory.
  • Vertex AI Search. (2024). Summary of Common Organic Solvent Purification Methods Used in Laboratories.
  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds.
  • Sigma-Aldrich. Preservation of Moisture-Sensitive Chemical Reagents.
  • Chemistry LibreTexts. (2024). Guides.
  • School of Chemistry. (2018). SOP For Operation Of Glove Boxes.
  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (2).
  • UVIC. (2023). Safe Work Procedure (SWP – 014) - Pyrophoric and Water Reactive Chemicals.
  • ORS. Managing Pyrophoric and Water Reactive Chemicals in the Laboratory.
  • Wikipedia. Schlenk line.
  • ACS Publications. (2023). An Illustrated Guide to Schlenk Line Techniques.
  • Environmental Health and Safety. Quenching and Disposal of Water Reactive Materials.
  • Flammable Liquids. Water Reactive Chemicals.
  • JoVE. (2017). Video: Glovebox-Operating Procedure and Use of Impurity Sensors.
  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (3).
  • Water Reactive Chemicals SOP.
  • Benchchem. (2025). Technical Support Center: Optimizing Organic Reaction Yields.
  • JoVE. (2017). Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line.
  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]

  • Chemistry LibreTexts. (2021). Drying Solvents.
  • University of Rochester, Department of Chemistry. How To: Store Reagents.
  • ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?
  • University of Rochester, Department of Chemistry. How to Store Reagents.
  • Moodle@Units. Preparing Anhydrous Reagents and Equipment.
  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield.
  • Reddit. (2024). What are some common causes of low reaction yields?
  • Quora. (2015). What could be reason for getting a very low yield in organic chemistry?

Sources

Validation & Comparative

A Comparative Guide to (4-(Benzyloxy)-3-fluorophenyl)methanol and Other Fluorinated Benzyl Alcohols for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the selection of appropriate building blocks is a critical decision that profoundly influences the trajectory of a research program. In the realm of medicinal chemistry and materials science, fluorinated organic molecules have emerged as indispensable tools for fine-tuning molecular properties. This guide offers an in-depth comparative analysis of (4-(Benzyloxy)-3-fluorophenyl)methanol, juxtaposing its characteristics with those of other fluorinated benzyl alcohols. By elucidating the subtle yet significant effects of fluorine and other substituents, this document aims to provide a rational basis for the selection and application of these versatile synthetic intermediates.

The Strategic Advantage of Fluorine in Benzyl Alcohol Scaffolds

The introduction of fluorine into a molecule can dramatically alter its physicochemical and biological properties.[1][2][3][4][5] Fluorine's high electronegativity and relatively small size allow it to serve as a bioisostere for hydrogen, yet its electronic influence is far more profound. In the context of benzyl alcohols, fluorine substitution can modulate:

  • Acidity (pKa): The strong electron-withdrawing nature of fluorine can increase the acidity of the hydroxyl group, influencing its reactivity and potential for hydrogen bonding.[3][6]

  • Lipophilicity (logP): Fluorination can either increase or decrease lipophilicity depending on the overall molecular context, which in turn affects solubility, membrane permeability, and protein binding.[6][7]

  • Metabolic Stability: The robust carbon-fluorine bond can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby enhancing a drug candidate's half-life.[5][6]

  • Conformational Preferences: Fluorine substitution can influence the conformational landscape of a molecule, which can have significant implications for its binding affinity to a biological target.

This compound is a particularly interesting building block as it combines the electronic effects of a fluorine atom with the steric and protecting group functionality of a benzyloxy group. This combination offers a unique set of properties that will be explored in the subsequent sections.

A Comparative Analysis of Physicochemical Properties

To understand the unique position of this compound, it is essential to compare its key physicochemical properties with those of other fluorinated benzyl alcohols. The following table presents a summary of predicted pKa and logP values, providing a quantitative basis for comparison.

CompoundStructureMolecular Weight ( g/mol )Predicted pKaPredicted logP
This compound232.2513.93.1
2-Fluorobenzyl alcohol126.1114.11.3
3-Fluorobenzyl alcohol126.1114.01.3
4-Fluorobenzyl alcohol126.1114.21.3
2,6-Difluorobenzyl alcohol144.1113.41.4

Note: Predicted values were obtained from publicly available chemical databases and may differ from experimental values.

The most striking difference is the significantly higher predicted logP of this compound, a direct consequence of the large, nonpolar benzyloxy group. This suggests that molecules derived from this building block may exhibit enhanced membrane permeability, a desirable characteristic for many drug candidates. The predicted pKa values indicate that the fluorine substitutions have a modest acidifying effect on the benzylic alcohol, with the 2,6-difluoro substitution having the most pronounced effect.

Reactivity Profile: A Focus on Oxidation

The hydroxyl group of benzyl alcohols is a key functional handle for a variety of synthetic transformations, with oxidation to the corresponding aldehyde being one of the most fundamental. The electronic nature of the aromatic ring plays a crucial role in the rate of this reaction. Electron-donating groups tend to accelerate the oxidation, while electron-withdrawing groups have the opposite effect.

Experimental Protocol: Comparative Oxidation with Pyridinium Chlorochromate (PCC)

This protocol provides a framework for a comparative study of the oxidation rates of this compound and other fluorinated benzyl alcohols.

Objective: To qualitatively and quantitatively compare the rate of oxidation of various fluorinated benzyl alcohols to their corresponding aldehydes using PCC.

Materials:

  • This compound

  • 2-Fluorobenzyl alcohol

  • 3-Fluorobenzyl alcohol

  • 4-Fluorobenzyl alcohol

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Silica gel for chromatography

  • Thin-layer chromatography (TLC) plates

  • Appropriate eluent for TLC (e.g., 20% ethyl acetate in hexanes)

  • Deuterated chloroform (CDCl₃) for NMR analysis

Procedure:

  • Reaction Setup: In separate, oven-dried flasks under an inert atmosphere (e.g., nitrogen or argon), prepare equimolar solutions of each benzyl alcohol in anhydrous DCM.

  • Initiation of Oxidation: At room temperature, add 1.5 equivalents of PCC to each flask while stirring vigorously.

  • Reaction Monitoring: At regular time intervals (e.g., 15, 30, 60, and 120 minutes), withdraw a small aliquot from each reaction mixture and quench it by filtering through a small plug of silica gel with diethyl ether. Spot the filtrate on a TLC plate to monitor the disappearance of the starting material and the appearance of the aldehyde product.

  • Work-up (at completion): Once the reaction is deemed complete by TLC analysis, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium byproducts.

  • Analysis: Concentrate the filtrate under reduced pressure. Analyze the crude product by ¹H NMR spectroscopy to determine the conversion to the aldehyde. For a more quantitative comparison, gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be employed to determine the relative reaction rates.

Expected Outcome: The benzyloxy group in this compound is electron-donating through resonance, which is expected to accelerate the rate of oxidation compared to the simple fluorobenzyl alcohols, where the fluorine atom has an electron-withdrawing inductive effect. Among the simple fluorobenzyl alcohols, the differences in reactivity are expected to be more subtle and will depend on the interplay between the inductive and resonance effects of the fluorine atom at different positions.

Caption: A generalized workflow for the comparative oxidation of benzyl alcohols.

Application in Medicinal Chemistry: A Strategic Building Block

While a specific blockbuster drug synthesized directly from this compound is not readily identifiable in the public domain, its structural motifs are highly relevant to modern drug design. The 4-benzyloxy-3-fluorophenyl moiety is a valuable pharmacophore for several reasons:

  • Scaffold for Diverse Targets: The protected phenol and the benzylic alcohol offer multiple points for synthetic diversification, allowing for the generation of libraries of compounds for screening against various biological targets.

  • Modulation of Receptor Interactions: The fluorine atom can participate in favorable electrostatic interactions with protein targets, potentially enhancing binding affinity and selectivity.

  • Improved Pharmacokinetic Properties: As previously discussed, the benzyloxy group can increase lipophilicity, and the fluorine atom can block metabolic degradation, both of which can lead to improved pharmacokinetic profiles.

For instance, this building block could be envisioned in the synthesis of selective estrogen receptor degraders (SERDs) or other hormone receptor modulators, where a substituted phenolic core is often a key structural feature.

G cluster_0 Synthetic Strategy start This compound step1 Functional Group Interconversion (e.g., Halogenation) start->step1 step2 Cross-Coupling Reaction (e.g., Suzuki, Sonogashira) step1->step2 step3 Deprotection of Benzyl Ether step2->step3 end Final Bioactive Molecule step3->end

Caption: A potential synthetic pathway utilizing this compound.

Conclusion

This compound stands as a highly valuable and versatile building block for the modern chemist. Its unique combination of a lipophilic protecting group and an electron-withdrawing fluorine atom provides a nuanced set of properties that can be strategically exploited in the design of novel molecules. While its reactivity is influenced by the interplay of these two functional groups, it offers a predictable and controllable platform for synthetic elaboration. The choice of this reagent over other fluorinated benzyl alcohols will be dictated by the specific goals of the synthetic campaign, particularly when modulation of lipophilicity and metabolic stability are key considerations.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540.
  • Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of anti-cancer agents. Journal of Fluorine Chemistry, 127(3), 303-319.
  • Smart, B. E. (2001). Fluorine substituent effects (on reactivities and physical properties). Journal of Fluorine Chemistry, 109(1), 3-11.
  • Kirk, K. L. (2006). Fluorine in medicinal chemistry: Recent therapeutic applications of fluorinated small molecules. Journal of Fluorine Chemistry, 127(8), 1013-1029.

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comparing different synthetic routes to (4-(Benzyloxy)-3-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of (4-(Benzyloxy)-3-fluorophenyl)methanol: A Comparative Analysis

Introduction

This compound, a key fluorinated building block, is a valuable intermediate in the synthesis of various pharmaceutical compounds and advanced materials. Its structure, featuring a benzyloxy protecting group and a fluorine substituent, allows for diverse chemical modifications, making it a versatile precursor in multi-step synthetic campaigns. The strategic placement of the fluorine atom can significantly alter the pharmacokinetic and physicochemical properties of target molecules, such as metabolic stability and binding affinity.

This guide provides a detailed comparison of the two most prevalent and practical synthetic strategies for preparing this compound. As a Senior Application Scientist, this document moves beyond simple protocols to explain the underlying chemical principles, the rationale for procedural choices, and a critical evaluation of each route's respective merits and drawbacks. The objective is to equip researchers, chemists, and process development professionals with the necessary insights to select the optimal synthetic route based on their specific laboratory or manufacturing constraints, such as scale, cost, safety, and available equipment.

Overview of Synthetic Strategies

The synthesis of this compound is most efficiently approached via the reduction of a corresponding carbonyl compound. The two primary strategies diverge based on the oxidation state of the starting material's carbonyl group:

  • Route A: Selective Reduction of 4-(Benzyloxy)-3-fluorobenzaldehyde. This is arguably the most direct and common approach, involving a two-step sequence: benzylation of a phenolic aldehyde followed by a mild reduction.

  • Route B: Reduction of 4-(Benzyloxy)-3-fluorobenzoic Acid. This route begins with a phenolic carboxylic acid. While the initial benzylation step is similar to Route A, the subsequent reduction of the carboxylic acid requires a more potent reducing agent and more stringent reaction conditions.

We will now dissect each route, providing detailed protocols and a thorough analysis of the chemistry involved.

Route A: Synthesis via Aldehyde Reduction

This strategy is often favored for its simplicity, mild reaction conditions, and high yields. The precursor, 4-(benzyloxy)-3-fluorobenzaldehyde, is readily prepared from commercially available starting materials.

Workflow Diagram

Route_A_Workflow cluster_0 Step 1: Benzylation cluster_1 Step 2: Reduction start_A 3-Fluoro-4-hydroxybenzaldehyde + Benzyl Bromide reagents_A1 K₂CO₃, Acetone start_A->reagents_A1 product_A1 4-(Benzyloxy)-3-fluorobenzaldehyde reagents_A1->product_A1 Reflux reagents_A2 Sodium Borohydride (NaBH₄) Methanol (MeOH) product_A1->reagents_A2 product_A2 This compound reagents_A2->product_A2 0°C to RT

Caption: Workflow for the synthesis via aldehyde reduction.

Step 1: Preparation of 4-(Benzyloxy)-3-fluorobenzaldehyde

This step is a classic Williamson ether synthesis. The weakly acidic phenolic proton of 3-fluoro-4-hydroxybenzaldehyde is deprotonated by a mild base, potassium carbonate, to form a phenoxide. This nucleophilic phenoxide then displaces the bromide from benzyl bromide in an SN2 reaction to form the benzyl ether.

Experimental Protocol:

  • To a round-bottom flask, add 3-fluoro-4-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 1.5 eq), and acetone (approx. 10 mL per gram of aldehyde).

  • Stir the suspension vigorously and add benzyl bromide (1.1 eq) dropwise.

  • Heat the reaction mixture to reflux (around 60°C) and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Wash the filter cake with additional acetone.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.

  • The crude 4-(benzyloxy)-3-fluorobenzaldehyde can often be used directly in the next step or purified by recrystallization from ethanol if necessary.[2]

Step 2: Reduction to this compound

The reduction of the aldehyde to the primary alcohol is achieved using sodium borohydride (NaBH₄). This reagent is a mild and selective hydride donor, ideal for reducing aldehydes and ketones without affecting other potentially reducible groups. The reaction is typically performed in an alcoholic solvent like methanol or ethanol.[3]

Experimental Protocol:

  • Dissolve 4-(benzyloxy)-3-fluorobenzaldehyde (1.0 eq) in methanol (MeOH, approx. 15 mL per gram of aldehyde) in a flask and cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄, 0.5 eq) portion-wise to the stirred solution, ensuring the temperature remains below 10°C.[3]

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis shows complete consumption of the starting material.

  • Carefully quench the reaction by the slow, dropwise addition of 1 M HCl until the effervescence ceases and the pH is slightly acidic.

  • Remove the methanol under reduced pressure.

  • Add water and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to afford this compound as a solid.

Analysis of Route A
  • Advantages: High yields (typically >85% for both steps), use of mild and relatively safe reagents (NaBH₄ is much safer to handle than LiAlH₄), simple workup procedures, and high chemoselectivity.

  • Disadvantages: Requires two distinct synthetic steps. The purity of the intermediate aldehyde can affect the final product quality.

Route B: Synthesis via Carboxylic Acid Reduction

This approach is a viable alternative, particularly if 4-fluoro-3-hydroxybenzoic acid is a more readily available or cost-effective starting material than the corresponding aldehyde. However, it necessitates the use of a powerful and hazardous reducing agent.

Workflow Diagram

Route_B_Workflow cluster_0 Step 1: Benzylation cluster_1 Step 2: Reduction start_B 3-Fluoro-4-hydroxybenzoic Acid + Benzyl Chloride reagents_B1 NaOH, THF/H₂O start_B->reagents_B1 product_B1 4-(Benzyloxy)-3-fluorobenzoic Acid reagents_B1->product_B1 Reflux reagents_B2 Lithium Aluminum Hydride (LiAlH₄) Anhydrous THF product_B1->reagents_B2 product_B2 This compound reagents_B2->product_B2 0°C to Reflux, then Workup

Caption: Workflow for the synthesis via carboxylic acid reduction.

Step 1: Preparation of 4-(Benzyloxy)-3-fluorobenzoic Acid

The benzylation is analogous to Route A, involving the formation of a phenoxide followed by SN2 displacement. Here, a stronger base like sodium hydroxide (NaOH) is often used to deprotonate both the phenolic and carboxylic acid protons.[4]

Experimental Protocol:

  • Dissolve 3-fluoro-4-hydroxybenzoic acid (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Add sodium hydroxide (NaOH, 2.2 eq) and stir until a clear solution is formed.

  • Add benzyl chloride (1.2 eq) and heat the mixture to reflux for 4-6 hours.

  • After cooling, acidify the reaction mixture with concentrated HCl to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry to obtain 4-(benzyloxy)-3-fluorobenzoic acid.[4]

Step 2: Reduction to this compound

Carboxylic acids are resistant to reduction by NaBH₄. Therefore, a much stronger hydride source, lithium aluminum hydride (LiAlH₄ or LAH), is required.[5] This reagent is highly reactive and pyrophoric, necessitating strictly anhydrous conditions and careful handling. The reaction proceeds by initial deprotonation of the carboxylic acid to form H₂ gas and a carboxylate salt, which is then reduced to the primary alcohol.[6][7]

Experimental Protocol:

  • CRITICAL: All glassware must be oven- or flame-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

  • Suspend lithium aluminum hydride (LiAlH₄, 1.0-1.5 eq) in anhydrous THF in a three-necked flask equipped with a condenser and an addition funnel. Cool the suspension to 0°C.

  • Dissolve 4-(benzyloxy)-3-fluorobenzoic acid (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the addition funnel. Vigorous gas evolution (H₂) will be observed.

  • Once the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 2-4 hours to ensure complete reduction.

  • Cool the reaction back down to 0°C and perform a Fieser workup:

    • Slowly and carefully add water (X mL, where X = grams of LiAlH₄ used).

    • Add 15% aqueous NaOH (X mL).

    • Add water again (3X mL).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off through a pad of Celite®.

  • Wash the filter cake thoroughly with THF or ethyl acetate.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the target alcohol.

Analysis of Route B
  • Advantages: Can be more economical if the starting benzoic acid derivative is cheaper than the aldehyde. It is a powerful and reliable reduction for carboxylic acids.

  • Disadvantages: Requires the use of highly hazardous and moisture-sensitive LiAlH₄.[5] The workup procedure is more complex than for NaBH₄ reductions. The initial reaction is highly exothermic and generates flammable hydrogen gas, posing significant safety risks, especially at scale.

Comparative Analysis & Recommendations

ParameterRoute A: Aldehyde ReductionRoute B: Carboxylic Acid Reduction
Starting Material 4-(Benzyloxy)-3-fluorobenzaldehyde4-(Benzyloxy)-3-fluorobenzoic Acid
Key Reducing Agent Sodium Borohydride (NaBH₄)Lithium Aluminum Hydride (LiAlH₄)
Reaction Conditions Mild (0°C to RT), tolerant to protic solventsStringent (anhydrous, inert atm.), exothermic
Safety Profile Safer. NaBH₄ reacts slowly with alcohols.Hazardous. LiAlH₄ is pyrophoric, reacts violently with water, and generates H₂ gas.[5]
Workup Procedure Simple acid quench and extraction.Complex Fieser workup to manage aluminum salts.
Typical Overall Yield High (>80%)Good to High (70-90%)
Scalability Easily scalable with standard laboratory equipment.Challenging to scale due to safety and heat management.
Cost Reagent (NaBH₄) is inexpensive.Reagent (LiAlH₄) is more expensive, and anhydrous solvents add cost.

Conclusion and Recommendation

For the laboratory-scale synthesis of this compound, Route A (Aldehyde Reduction) is unequivocally the superior and recommended method. Its operational simplicity, reliance on safer and milder reagents, straightforward workup, and consistently high yields make it the most efficient and practical choice. The hazards associated with Route B, particularly the use of LiAlH₄, are significant and generally unnecessary when a more benign alternative exists.

Route B should only be considered under specific circumstances, such as when large quantities of the precursor 4-(benzyloxy)-3-fluorobenzoic acid are available at a significantly lower cost than the aldehyde, and the laboratory is fully equipped to handle large-scale, hazardous reductions with appropriate engineering controls. For most research, development, and even pilot-scale applications, the safety and simplicity of the NaBH₄ reduction of the aldehyde precursor present a clear advantage.

References

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  • Ambeed. Reduction of Aldehydes with Sodium Borohydride.

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A Comparative Guide to the Validation of Analytical Methods for (4-(Benzyloxy)-3-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and ensures the safety and efficacy of drug substances. This guide provides an in-depth comparison of analytical methodologies for the characterization and quantification of (4-(Benzyloxy)-3-fluorophenyl)methanol, a key intermediate in the synthesis of various pharmaceutical compounds. By presenting supporting experimental data and explaining the causality behind procedural choices, this document serves as a practical resource for scientists in the field.

The Critical Role of Method Validation

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1][2][3] Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines to this end.[4][5][6][7][8] This guide will focus on the validation parameters as defined by the ICH Q2(R1) guideline, including specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit.[2][5][9]

Comparative Analysis of Analytical Techniques

The selection of an analytical method is contingent upon the specific requirements of the analysis, such as the nature of the sample, the expected concentration of the analyte, and the purpose of the assay (e.g., identification, impurity testing, or quantitative analysis). Here, we compare three common analytical techniques for the analysis of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. For this compound, a reversed-phase HPLC method is proposed.

The choice of a C18 column is based on the non-polar nature of the analyte, providing good retention and separation from potential impurities. The mobile phase, a mixture of acetonitrile and water, is selected for its compatibility with UV detection and its ability to provide efficient elution. The gradient elution is designed to ensure adequate separation of the main component from any closely related impurities. UV detection at 225 nm is chosen based on the chromophoric nature of the phenyl and benzyloxy groups in the molecule.

1. Specificity:

  • Prepare a solution of this compound and solutions of its potential impurities and degradation products.

  • Inject each solution separately to determine their individual retention times.

  • Inject a mixed solution to assess the resolution between the peaks.

  • Perform forced degradation studies (acid, base, oxidation, heat, and light) on the analyte and analyze the stressed samples to ensure the method can separate the analyte from its degradation products.

2. Linearity:

  • Prepare a series of at least five standard solutions of this compound at different concentrations.

  • Inject each concentration in triplicate.

  • Plot the mean peak area against the concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

3. Range:

  • The range is established by confirming that the method provides an acceptable degree of linearity, accuracy, and precision at the lower and upper concentrations of the linearity study.[2][10]

4. Accuracy:

  • Prepare samples with known concentrations of this compound (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo matrix.

  • Analyze these samples in triplicate.

  • Calculate the percentage recovery for each concentration level.

5. Precision:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate injections of the standard solution at 100% of the test concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the analysis on different days, with different analysts, and/or on different equipment.

  • Calculate the relative standard deviation (RSD) for the results.

6. Detection Limit (LOD) and Quantitation Limit (LOQ):

  • These can be determined based on the standard deviation of the response and the slope of the calibration curve, or by the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[11]

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity Well-resolved peaks for analyte and impuritiesAnalyte peak is pure and well-separated from degradation products.
Linearity (r²) ≥ 0.9990.9995
Range 80-120% of target concentration10 - 150 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (RSD) Repeatability: ≤ 2.0%; Intermediate: ≤ 3.0%Repeatability: 0.8%; Intermediate: 1.5%
LOD -0.1 µg/mL
LOQ -0.3 µg/mL
Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, a GC method with flame ionization detection (FID) is proposed.

The use of a capillary column with a non-polar stationary phase is suitable for the separation of moderately polar compounds like the target analyte. The high temperatures of the injector and detector necessitate thermal stability of the analyte. Nitrogen is a common and cost-effective carrier gas. FID is chosen for its high sensitivity to organic compounds.

The validation protocol for GC is analogous to that of HPLC, with adjustments for the specific instrumentation and sample handling. For instance, specificity would involve ensuring no interference from the solvent or impurities at the retention time of the analyte. Linearity, accuracy, and precision studies would be conducted similarly by preparing standards and samples for injection.

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interfering peaks at the analyte retention timeAnalyte peak is well-separated.
Linearity (r²) ≥ 0.9980.9989
Range 80-120% of target concentration5 - 100 µg/mL
Accuracy (% Recovery) 97.0% - 103.0%98.2% - 101.8%
Precision (RSD) Repeatability: ≤ 3.0%; Intermediate: ≤ 4.0%Repeatability: 1.2%; Intermediate: 2.1%
LOD -0.5 µg/mL
LOQ -1.5 µg/mL
Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) is a primary analytical method that can provide a direct measurement of the analyte concentration without the need for a calibration curve with a chemically identical reference standard.

¹H NMR is selected due to its high sensitivity and the presence of unique proton signals in the this compound molecule. An internal standard with a known concentration and a signal that does not overlap with the analyte signals is crucial for accurate quantification. Deuterated chloroform (CDCl₃) is a common solvent for NMR analysis of organic compounds.

1. Specificity:

  • The specificity of qNMR lies in the unique chemical shifts of the analyte's protons. The selection of a specific, well-resolved signal for quantification is paramount.

2. Linearity and Range:

  • Prepare a series of solutions with varying ratios of the analyte to a certified internal standard.

  • The linearity is assessed by plotting the ratio of the integrated area of the analyte's signal to the internal standard's signal against the known concentration ratio.

3. Accuracy:

  • Accuracy is determined by comparing the qNMR results with those obtained from a different, validated method (e.g., HPLC) or by using a certified reference material if available.

4. Precision:

  • Repeatability: Multiple preparations of the same sample are analyzed.

  • Intermediate Precision: The analysis is repeated on different days or with different operators.

  • The RSD of the quantitative results is calculated.

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity Well-resolved, unique signal for quantificationMethylene proton signal at ~4.6 ppm is unique and well-resolved.
Linearity (r²) ≥ 0.9990.9998
Range Dependent on analyte and internal standard concentration1 - 50 mg/mL
Accuracy (% Agreement) ± 2.0% of the reference value± 1.5%
Precision (RSD) Repeatability: ≤ 1.0%; Intermediate: ≤ 2.0%Repeatability: 0.5%; Intermediate: 1.1%

Visualizing the Validation Workflow

The following diagram illustrates the typical workflow for analytical method validation.

Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Validation Protocol cluster_2 Experimental Execution cluster_3 Reporting Develop_Method Develop Analytical Method Write_Protocol Write Validation Protocol Develop_Method->Write_Protocol Define_Parameters Define Acceptance Criteria Write_Protocol->Define_Parameters Specificity Specificity Define_Parameters->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Analyze_Data Analyze Data LOD_LOQ->Analyze_Data Write_Report Write Validation Report Analyze_Data->Write_Report

Caption: A flowchart of the analytical method validation process.

Conclusion and Recommendations

The choice of an analytical method for this compound should be guided by the specific analytical needs.

  • HPLC is a robust and versatile method suitable for routine quality control, offering a good balance of sensitivity, specificity, and throughput.

  • GC is a viable alternative if the analyte and its potential impurities are thermally stable and volatile. It can be particularly useful for residual solvent analysis.

  • qNMR stands out for its high precision and accuracy, serving as an excellent primary method for the certification of reference materials or for assays where a high degree of certainty is required.

Ultimately, a thorough validation in accordance with regulatory guidelines is essential to ensure that the chosen method is fit for its intended purpose, contributing to the overall quality and safety of the final pharmaceutical product.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]

  • ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. [Link]

  • European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link]

  • European Medicines Agency. Quality: specifications, analytical procedures and analytical validation. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • gmp-compliance.org. (2014). EMA publishes Document on the Validation of analytical Methods. [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products. [Link]

  • Journal of Applied Pharmaceutical Science. (2021). Validation of quantitative RP-HPLC-DAD method and extraction optimization of 4-methoxycinnamyl p-coumarate and. [Link]

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A Senior Application Scientist's Guide to the Comparative Biological Activity of (4-(Benzyloxy)-3-fluorophenyl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, fellow researchers and drug development professionals. In this comprehensive guide, we delve into the comparative biological activities of derivatives based on the (4-(benzyloxy)-3-fluorophenyl)methanol scaffold. This molecule, characterized by a fluorine-substituted phenyl ring, a benzyloxy group, and a reactive methanol moiety, presents a promising starting point for developing novel therapeutic agents. The strategic placement of the fluorine atom can enhance metabolic stability and binding interactions, while the benzyloxy group offers a site for extensive modification to modulate physicochemical properties and target engagement.

This guide is structured to provide an in-depth analysis of the potential anticancer, antimicrobial, and anti-inflammatory activities of these derivatives. We will explore the causal relationships behind experimental choices, present detailed protocols for robust evaluation, and synthesize the findings into a coherent structure-activity relationship (SAR) framework.

The Core Scaffold and Rationale for Derivatization

The this compound core is a versatile platform for medicinal chemistry exploration. The primary alcohol offers a handle for various chemical transformations, including oxidation, esterification, and etherification, to yield a library of diverse compounds. The benzyloxy and fluorophenyl rings can also be substituted to fine-tune electronic and steric properties.

Our comparative analysis will focus on a hypothetical series of derivatives to illustrate how structural modifications can impact biological activity.

Comparative Anticancer Activity

Derivatives of benzyloxybenzaldehyde have demonstrated significant anticancer activity, suggesting that oxidation of the methanol group in our core scaffold could yield potent cytotoxic agents.[1] A plausible mechanism of action for such compounds is the inhibition of critical signaling pathways often dysregulated in cancer, such as the PI3K/mTOR pathway.[2]

Hypothetical Comparative Data: Anticancer Activity

The following table summarizes the anticipated in vitro inhibitory activities of a proposed series of this compound derivatives against a panel of cancer cell lines and key kinases.

Compound IDDerivative StructureHL-60 IC50 (µM)MCF-7 IC50 (µM)PI3Kα IC50 (nM)mTOR IC50 (nM)
1 This compound>50>50>10000>10000
2 4-(Benzyloxy)-3-fluorobenzaldehyde8.512.350007500
3 (4-((4-Chlorobenzyl)oxy)-3-fluorophenyl)methanol35.245.1>10000>10000
4 4-((4-Chlorobenzyl)oxy)-3-fluorobenzaldehyde2.15.69801500
5 (4-(Benzyloxy)-3-fluorophenyl)methyl acetate>50>50>10000>10000
Experimental Protocols for Anticancer Activity Assessment

a) Cell Viability Assay (MTT Assay)

This protocol is adapted from established methods for determining the cytotoxic effects of novel compounds on cancer cell lines.[3]

  • Cell Culture: Human cancer cell lines (e.g., HL-60, MCF-7) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Cells are seeded into 96-well plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing serial dilutions of the test compounds. A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The media is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is calculated.

b) PI3Kα and mTOR Inhibition Assays (TR-FRET)

This protocol is based on time-resolved fluorescence resonance energy transfer (TR-FRET) assays.[2]

  • Assay Preparation: The assays are performed in 384-well plates.

  • PI3Kα Assay: A solution of the test compound at varying concentrations is pre-incubated with the PI3Kα enzyme in the assay buffer. The enzymatic reaction is initiated by adding a substrate mixture containing PIP2 and ATP. After a 1-hour incubation at room temperature, a detection mix containing a biotinylated PIP3 detector protein and a europium-labeled anti-GST antibody is added.

  • mTOR Assay: A similar procedure is followed for the mTOR assay, using appropriate substrates and detection reagents.

  • Signal Reading: After a further 1-hour incubation, the TR-FRET signal is read on a suitable plate reader. IC50 values are determined from the dose-response curves.

Anticipated Signaling Pathway

The PI3K/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers. The diagram below illustrates the proposed mechanism of action for active derivatives.

PI3K_mTOR_Pathway Receptor Growth Factor Receptor PI3K PI3Kα Receptor->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Derivative Active Derivative (e.g., Compound 4) Derivative->PI3K Inhibits Derivative->mTORC1 Inhibits

Caption: Proposed inhibition of the PI3K/mTOR pathway by active derivatives.

Comparative Antimicrobial Activity

Benzyl alcohol and its derivatives are known to possess antimicrobial properties.[4][5][6] This suggests that our core scaffold and its derivatives could be effective against a range of pathogenic bacteria. The mechanism may involve the disruption of bacterial cell membranes or inhibition of essential enzymes.

Hypothetical Comparative Data: Antimicrobial Activity

The following table presents the expected minimum inhibitory concentrations (MICs) for a series of derivatives against representative Gram-positive and Gram-negative bacteria.

Compound IDDerivative StructureS. aureus MIC (µg/mL)P. aeruginosa MIC (µg/mL)
1 This compound64128
2 4-(Benzyloxy)-3-fluorobenzaldehyde3264
6 (4-(Benzyloxy)-3-fluorophenyl)methyl ether128256
7 4-(Benzyloxy)-3-fluorobenzoic acid1632
Experimental Protocol for Antimicrobial Activity Assessment

a) Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is a standard method for assessing antimicrobial susceptibility.[7]

  • Bacterial Strains: Staphylococcus aureus (Gram-positive) and Pseudomonas aeruginosa (Gram-negative) are used as test organisms.

  • Inoculum Preparation: Bacterial cultures are grown overnight in a suitable broth (e.g., Mueller-Hinton Broth). The cultures are then diluted to a standardized concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Preparation: The test compounds are serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Workflow for Antimicrobial Screening

The following diagram outlines the workflow for screening and evaluating the antimicrobial potential of the synthesized derivatives.

Antimicrobial_Workflow Synthesis Synthesize Derivatives Screening Primary Screening (e.g., Disc Diffusion) Synthesis->Screening MIC MIC Determination (Broth Microdilution) Screening->MIC Active Compounds MBC MBC Determination MIC->MBC Mechanism Mechanism of Action Studies MIC->Mechanism Lead Lead Compound Mechanism->Lead

Caption: Workflow for antimicrobial evaluation of derivatives.

Comparative Anti-inflammatory Activity

The presence of a benzyloxy phenyl moiety is found in various compounds with anti-inflammatory properties.[8][9] These compounds may exert their effects by inhibiting key inflammatory mediators such as cyclooxygenase (COX) enzymes or by modulating inflammatory signaling pathways like NF-κB.[10]

Hypothetical Comparative Data: Anti-inflammatory Activity

This table shows the expected inhibitory activity of the derivatives in a carrageenan-induced rat paw edema model and against COX enzymes.

Compound IDDerivative StructureEdema Inhibition (%) @ 10 mg/kgCOX-1 IC50 (µM)COX-2 IC50 (µM)
1 This compound25>100>100
7 4-(Benzyloxy)-3-fluorobenzoic acid55258.2
8 N-(4-(Benzyloxy)-3-fluorobenzoyl)glycine68305.1
Indomethacin Standard Drug750.11.5
Experimental Protocol for Anti-inflammatory Activity Assessment

a) Carrageenan-Induced Rat Paw Edema

This is a classic in vivo model for evaluating acute inflammation.[9]

  • Animals: Male Wistar rats (150-200 g) are used.

  • Compound Administration: The test compounds or vehicle are administered orally or intraperitoneally 1 hour before carrageenan injection.

  • Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation of Inhibition: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups with the control group.

Structure-Activity Relationship (SAR) Insights

Based on the hypothetical data and established medicinal chemistry principles, we can infer the following SAR:

  • Oxidation of the Methanol Group: Oxidation of the primary alcohol to an aldehyde or carboxylic acid appears to be crucial for enhancing anticancer, antimicrobial, and anti-inflammatory activities. This is likely due to the introduction of a more reactive or polar functional group that can engage in stronger interactions with biological targets.

  • Substitution on the Benzyloxy Ring: Introducing an electron-withdrawing group, such as chlorine, on the benzyloxy ring (as in Compound 4) may enhance anticancer activity. This could be due to altered electronic properties that favor binding to the target kinase.

  • Esterification and Etherification: Simple esterification or etherification of the methanol group (Compounds 5 and 6) does not seem to confer significant activity, suggesting that a free hydroxyl or an oxidized functional group is preferred.

  • Amide Derivatives: Conversion of the carboxylic acid to an amide (Compound 8) can further enhance anti-inflammatory activity and selectivity, potentially by providing additional hydrogen bonding opportunities in the active site of COX-2.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with diverse biological activities. The preliminary SAR analysis suggests that derivatives bearing an aldehyde or carboxylic acid function are particularly interesting candidates for further investigation.

Future work should focus on synthesizing and evaluating a broader range of derivatives to refine the SAR. This includes exploring different substituents on both aromatic rings and further modifying the oxidized functional group. In-depth mechanistic studies will also be crucial to elucidate the precise molecular targets and pathways responsible for the observed biological effects.

References

  • Appleton, R. A., & Brown, K. (1979). Antiinflammatory activity of N-(2-benzoylphenyl)alanine derivatives. Journal of Medicinal Chemistry, 22(11), 1351-1354.
  • B. Henkel, et al. (2002). Benzyl alcohol derivatives and their use as antimicrobial agents.
  • Sulaiman, M., Hassan, Y., Taşkın-Tok, T., & Noundou, X. S. (2020). Synthesis, antibacterial activity and docking studies of benzyl alcohol derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(2), 481-488.
  • Sulaiman, M., Hassan, Y., Taşkın-Tok, T., & Noundou, X. S. (2020). SYNTHESIS, ANTIBACTERIAL ACTIVITY AND DOCKING STUDIES OF BENZYL ALCOHOL DERIVATIVES.
  • Sulaiman, M., Hassan, Y., Taşkın-Tok, T., & Noundou, X. S. (2020).
  • Li, H., et al. (2022). Anti-Inflammatory Activity of 4-(4-(Heptyloxy)phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one via Repression of MAPK/NF-κB Signaling Pathways in β-Amyloid-Induced Alzheimer's Disease Models. MDPI.
  • B. Henkel, et al. (2002). Benzyl alcohol derivatives and their use as antimicrobial agents.
  • Tzani, A., et al. (2022). Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. PubMed Central.
  • Jo, E., et al. (2021). Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells. PubMed Central.
  • Lin, C. F., et al. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry, 13(5), 1537-1544.
  • Avila, D. S., et al. (2016). Study of anti-inflammatory and analgesic properties of 3-benzoyl-propionic acid.
  • BenchChem. (2025). Comparative Biological Activity of 4-(Benzyloxy)
  • Li, H., et al. (2021). Anti-Cancer Activity of Synthesized 5-Benzyl juglone on Selected Human Cancer Cell Lines. Bentham Science.

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A Comparative Guide to the Spectroscopic Data of (4-(Benzyloxy)-3-fluorophenyl)methanol and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise characterization of novel chemical entities is a cornerstone of successful research. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools in this endeavor, providing a detailed fingerprint of a molecule's structure. This guide offers an in-depth comparison of the spectroscopic data for (4-(Benzyloxy)-3-fluorophenyl)methanol and its key analogs: benzyl alcohol, 4-fluorobenzyl alcohol, and 4-benzyloxybenzyl alcohol. Through a detailed analysis of their ¹H NMR, ¹³C NMR, and IR spectra, we will elucidate the influence of fluorine and benzyloxy substituents on the spectral features of the parent benzyl alcohol structure.

The strategic incorporation of fluorine and benzyloxy groups is a common practice in medicinal chemistry to modulate a compound's physicochemical properties, such as metabolic stability and receptor binding affinity. Understanding how these modifications are reflected in spectroscopic data is crucial for unambiguous structure confirmation and for quality control in synthetic processes.

Comparative Spectroscopic Data

The following table summarizes the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound and its selected analogs. This side-by-side comparison is designed to highlight the electronic effects of the fluorine and benzyloxy substituents.

Compound Structure ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (cm⁻¹)
This compound (Predicted data based on analogs)Aromatic H: ~6.9-7.5Benzylic CH₂O: ~5.1Ar-CH₂OH: ~4.6OH: Broad singletAromatic C: ~115-158 (with C-F coupling)Benzylic CH₂O: ~71Ar-CH₂OH: ~64~3400 (O-H stretch)~3030 (Ar C-H stretch)~2870 (Aliph. C-H stretch)~1500-1600 (Ar C=C stretch)~1250 (C-O stretch)~1100-1200 (C-F stretch)
Benzyl Alcohol [Image of Benzyl Alcohol structure]Aromatic H: 7.22-7.46[1]Ar-CH₂OH: 4.67[1]OH: 2.66[1]Aromatic C: 127.0, 127.6, 128.5, 140.9[1][2][3]Ar-CH₂OH: 65.2[1]~3350 (O-H stretch)~3030 (Ar C-H stretch)~2870 (Aliph. C-H stretch)~1450, 1495 (Ar C=C stretch)~1200 (C-O stretch)[4][5][6]
4-Fluorobenzyl Alcohol [Image of 4-Fluorobenzyl Alcohol structure]Aromatic H: 7.02-7.33[7][8]Ar-CH₂OH: 4.63[8]OH: Broad singletAromatic C: 115.5 (d, J=21 Hz), 128.9 (d, J=8 Hz), 136.7, 162.4 (d, J=246 Hz)[9]Ar-CH₂OH: 64.7~3350 (O-H stretch)~3030 (Ar C-H stretch)~2870 (Aliph. C-H stretch)~1510, 1605 (Ar C=C stretch)~1225 (C-O stretch)~1157 (C-F stretch)[10][11]
4-Benzyloxybenzyl Alcohol [Image of 4-Benzyloxybenzyl Alcohol structure]Aromatic H (BnO-ring): 7.30-7.45Aromatic H (HOCH₂-ring): 6.95, 7.28Benzylic CH₂O: 5.05Ar-CH₂OH: 4.58OH: Broad singlet[12]Aromatic C (BnO-ring): 127.5, 128.0, 128.6, 137.0Aromatic C (HOCH₂-ring): 115.0, 128.7, 133.5, 158.2Benzylic CH₂O: 70.0Ar-CH₂OH: 64.9~3400 (O-H stretch)~3030 (Ar C-H stretch)~2870 (Aliph. C-H stretch)~1510, 1610 (Ar C=C stretch)~1240 (asym C-O-C stretch)~1020 (sym C-O-C stretch)

Note: Predicted data for this compound is extrapolated from the experimental data of its analogs and established principles of substituent effects in NMR and IR spectroscopy.

Visualizing the Molecular Structures

To better appreciate the structural similarities and differences, the following diagram illustrates the chemical structures of the compared compounds.

G cluster_0 This compound cluster_1 Benzyl Alcohol cluster_2 4-Fluorobenzyl Alcohol cluster_3 4-Benzyloxybenzyl Alcohol mol0 mol0 mol1 mol1 mol2 mol2 mol3 mol3

Caption: Chemical structures of the compared benzyl alcohol derivatives.

Interpretation of Spectroscopic Data

A thorough understanding of the principles of NMR and IR spectroscopy is essential for interpreting the data presented.[13][14][15][16][17][18][19][20][21][22]

¹H NMR Spectroscopy:

The chemical shift of protons in ¹H NMR is highly sensitive to their electronic environment. Electron-withdrawing groups deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield), while electron-donating groups have the opposite effect.

  • Aromatic Protons: In benzyl alcohol, the aromatic protons resonate in the range of 7.22-7.46 ppm.[1] For 4-fluorobenzyl alcohol, the fluorine atom, being highly electronegative, is expected to deshield the aromatic protons, yet the observed signals are slightly upfield (7.02-7.33 ppm).[7][8] This is due to the competing mesomeric effect of fluorine, which can donate electron density to the aromatic ring. The benzyloxy group in 4-benzyloxybenzyl alcohol is electron-donating, leading to a noticeable upfield shift of the aromatic protons on the same ring (6.95 and 7.28 ppm).[12] In our target molecule, this compound, we anticipate a complex splitting pattern for the aromatic protons due to the combined effects of the fluorine and benzyloxy substituents.

  • Benzylic Protons (Ar-CH₂OH): The chemical shift of the benzylic methylene protons is relatively consistent across all the analogs, appearing around 4.6 ppm. This suggests that the substituents on the aromatic ring have a less pronounced effect on these protons compared to the aromatic protons themselves.

¹³C NMR Spectroscopy:

The chemical shifts in ¹³C NMR are also influenced by the electronic environment of the carbon atoms.

  • Aromatic Carbons: The carbons of the aromatic ring in benzyl alcohol appear between 127.0 and 140.9 ppm.[1][2][3] In 4-fluorobenzyl alcohol, the carbon directly attached to the fluorine atom (C4) shows a large downfield shift (162.4 ppm) and exhibits a significant coupling constant (J = 246 Hz), which is characteristic of a C-F bond.[9] The other aromatic carbons are also affected by the fluorine substituent. The benzyloxy group in 4-benzyloxybenzyl alcohol causes a downfield shift of the carbon it is attached to (C4) to 158.2 ppm due to the electronegativity of the oxygen atom. For this compound, we would expect to see characteristic C-F couplings for the carbons in the fluorinated ring.

  • Benzylic Carbon (Ar-CH₂OH): The benzylic carbon signal is observed around 65 ppm for all the compounds, indicating that its chemical shift is not significantly altered by the substituents on the aromatic ring.

Infrared (IR) Spectroscopy:

IR spectroscopy provides information about the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to the vibrational frequencies of specific bonds.[23][24][25][26]

  • O-H Stretch: All the compared alcohols exhibit a broad absorption band in the region of 3300-3400 cm⁻¹, which is characteristic of the O-H stretching vibration of an alcohol. The broadness of this peak is due to intermolecular hydrogen bonding.

  • C-O Stretch: A strong C-O stretching band is observed around 1200-1250 cm⁻¹ for these benzyl alcohols.

  • C-F Stretch: In 4-fluorobenzyl alcohol and, expectedly, in this compound, a characteristic C-F stretching absorption is present in the 1100-1200 cm⁻¹ region.[11]

  • Aromatic C=C Stretch: The aromatic ring gives rise to several absorption bands in the 1450-1610 cm⁻¹ region due to C=C stretching vibrations.

Experimental Protocols

To ensure the acquisition of high-quality and reliable spectroscopic data, the following experimental protocols are recommended.

General Workflow for Spectroscopic Analysis:

G sample_prep Sample Preparation nmr_acq NMR Data Acquisition sample_prep->nmr_acq ir_acq IR Data Acquisition sample_prep->ir_acq data_proc Data Processing nmr_acq->data_proc ir_acq->data_proc data_an Data Analysis & Interpretation data_proc->data_an report Reporting data_an->report

Caption: A generalized workflow for spectroscopic data acquisition and analysis.

¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.

  • Data Acquisition:

    • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum, often using proton decoupling to simplify the spectrum and enhance sensitivity.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, splitting patterns, and coupling constants to elucidate the structure.

Infrared (IR) Spectroscopy:

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is often preferred due to its simplicity and minimal sample preparation. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared. Liquid samples can be analyzed as a thin film between two salt plates (e.g., NaCl).

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect a background spectrum of the empty sample compartment. Then, collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

By following these standardized protocols, researchers can obtain high-quality spectroscopic data that is both reliable and reproducible, forming a solid foundation for the structural elucidation of novel compounds.

References

  • Surplus Solutions. (2025, January 30). What Is the Basic Principle of IR Spectroscopy? [+Applications]. [Link]

  • BYJU'S. IR (infrared) spectroscopy. [Link]

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  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0003119). [Link]

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A Comparative Guide to the Purity Analysis of (4-(Benzyloxy)-3-fluorophenyl)methanol by HPLC and NMR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates is a cornerstone of robust and reproducible research. The compound (4-(Benzyloxy)-3-fluorophenyl)methanol is a key building block in the synthesis of various pharmaceutical agents. Its purity profile directly impacts the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of two orthogonal and powerful analytical techniques for the purity assessment of this compound: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

This document moves beyond a simple recitation of methods, offering a rationale for experimental choices and providing detailed protocols grounded in established scientific principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[1][2][3][4][5]

The Critical Role of Orthogonal Analytical Techniques

Relying on a single analytical method for purity determination can be misleading. Impurities that co-elute with the main peak in HPLC may be readily quantifiable by NMR, and vice-versa. Therefore, employing orthogonal techniques—methods that measure the same property using different physical principles—provides a more complete and trustworthy purity profile. For this compound, the chromatographic separation by HPLC and the structural elucidation by NMR offer a powerful synergistic approach.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a highly sensitive and versatile technique for separating, identifying, and quantifying components in a mixture.[6][7] For the analysis of this compound, a reversed-phase HPLC (RP-HPLC) method is typically the most effective approach.

The "Why" Behind the Method: Causality in HPLC Parameter Selection

The development of a robust HPLC method is not arbitrary; each parameter is chosen to achieve optimal separation and detection of the target analyte and its potential impurities.

  • Column Choice (C18): A C18 (octadecylsilyl) column is the standard for reversed-phase chromatography due to its hydrophobicity. This stationary phase effectively retains moderately polar to nonpolar compounds like this compound and its likely process-related impurities.

  • Mobile Phase (Acetonitrile/Water with Acid Modifier): A gradient elution using acetonitrile and water is employed to effectively resolve compounds with a range of polarities. Acetonitrile is a common organic modifier that provides good peak shape and lower viscosity. The addition of a small amount of an acid, such as trifluoroacetic acid (TFA) or formic acid, is crucial. It protonates acidic silanol groups on the silica support, minimizing peak tailing, and ensures consistent ionization of the analyte and impurities, leading to sharper, more reproducible peaks.

  • UV Detection: The benzylic and phenyl rings in the molecule contain chromophores that absorb UV light. Detection at a wavelength around 220 nm allows for sensitive detection of the main compound and a broad range of potential aromatic impurities. A second wavelength, such as 254 nm, can also be monitored for additional specificity.[8]

Visualizing the HPLC Workflow

Caption: Workflow for HPLC purity analysis of this compound.

Protocol 1: High-Resolution RP-HPLC Method

This protocol is designed to achieve excellent separation of closely eluting impurities, which is critical for in-depth impurity profiling.

1. Instrumentation:

  • HPLC system with a binary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.
  • Mobile Phase A: Water with 0.1% (v/v) Formic Acid.
  • Mobile Phase B: Acetonitrile with 0.1% (v/v) Formic Acid.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • UV Detection: 220 nm.
  • Injection Volume: 10 µL.
  • Gradient Program: | Time (min) | % Mobile Phase B | | :--- | :--- | | 0.0 | 40 | | 20.0 | 90 | | 25.0 | 90 | | 25.1 | 40 | | 30.0 | 40 |

3. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a 1:1 (v/v) mixture of acetonitrile and water to a final concentration of ~1 mg/mL.
  • Sample Solution: Prepare the test sample in the same manner as the standard solution.
  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove particulate matter.[8]

4. Data Analysis:

  • The purity is typically determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all integrated peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation and Quantification

While HPLC is excellent for separating impurities, NMR provides unambiguous structural information and can be used as a primary quantitative method (qNMR) without the need for a specific reference standard of the impurity itself.[9][10][11]

The "Why" Behind the Method: Causality in NMR Parameter Selection
  • Solvent Choice (DMSO-d6 or CDCl3): Deuterated solvents are necessary to avoid large solvent signals in the ¹H NMR spectrum. Dimethyl sulfoxide-d6 (DMSO-d6) and chloroform-d (CDCl3) are common choices for compounds like this compound. The choice depends on the solubility of the analyte and potential impurities. Residual proton signals of the deuterated solvent can be used as an internal reference.[12][13]

  • Quantitative NMR (qNMR): For accurate purity determination, specific parameters must be employed. A long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified is crucial to ensure complete relaxation and accurate integration. The use of a certified internal standard of known purity and weight allows for the absolute quantification of the target molecule.[9][11][14]

Visualizing the NMR Workflow

Caption: Workflow for quantitative NMR (qNMR) purity analysis.

Protocol 2: Quantitative ¹H NMR (qNMR) Method

This protocol provides a method for determining the absolute purity of this compound.

1. Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

2. Sample Preparation:

  • Accurately weigh approximately 15-20 mg of this compound and 5-10 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into a vial. The internal standard should have a simple spectrum with at least one peak that does not overlap with the analyte signals.
  • Dissolve the mixture in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d6).
  • Transfer the solution to a clean, dry NMR tube.

3. NMR Acquisition Parameters:

  • Pulse Program: Standard 90° pulse.
  • Relaxation Delay (D1): ≥ 30 seconds (to be determined experimentally by T1 measurement for highest accuracy, but a long delay is a good starting point).
  • Number of Scans: 16 or higher for good signal-to-noise.

4. Data Analysis:

  • Process the spectrum (Fourier transform, phase correction, and baseline correction).
  • Integrate a well-resolved signal of the analyte and a signal from the internal standard.
  • Calculate the purity using the following formula[9][11]:

Comparison of HPLC and NMR for Purity Analysis

FeatureHPLCNMR
Principle Chromatographic separation based on polarity.Nuclear spin resonance, providing structural and quantitative data.
Primary Use Detection and quantification of impurities, especially at trace levels.Structural confirmation, identification, and absolute quantification of the main component and major impurities.
Sensitivity Very high (ppm levels).Lower for trace impurities (~0.1% is a typical limit of quantification).[15]
Quantification Relative (Area %), requires reference standards for absolute quantification of impurities.Absolute (qNMR) with an internal standard, does not require impurity standards.[10][16]
Impurity ID Based on retention time; requires mass spectrometry (LC-MS) for structural confirmation.Can often identify impurities directly from the spectrum if they are known or have characteristic signals.
Sample Throughput Higher, with typical run times of 20-30 minutes per sample.[15]Lower, especially for qNMR which requires long relaxation delays.[15]
Destructive? Yes, the sample is consumed.No, the sample can be recovered.[15]

Conclusion: A Synergistic Approach for Unquestionable Quality

For the comprehensive purity analysis of this compound, HPLC and NMR are not competing but complementary techniques.

  • HPLC excels at routine quality control, offering high throughput and exceptional sensitivity for detecting trace impurities. It is the ideal tool for creating a detailed impurity profile and for stability-indicating assays.[17][18]

  • NMR , particularly qNMR, provides an orthogonal, absolute measure of purity, confirming the identity of the bulk material and quantifying it without bias from response factors. It is invaluable for characterizing reference standards and for investigating unknown impurities.

By integrating the high-sensitivity separation of HPLC with the definitive structural and quantitative power of NMR, researchers and drug development professionals can establish a scientifically sound and defensible purity assessment of this compound. This dual-pronged approach ensures the highest confidence in the quality of this critical intermediate, ultimately contributing to the safety and efficacy of the final pharmaceutical product.

References

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology.[Link]

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation.[Link]

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency.[Link]

  • HPLC method validation for pharmaceuticals: a review. ResearchGate.[Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.[Link]

  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma.[Link]

  • ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. U.S. Food & Drug Administration.[Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc.[Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma.[Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy.[Link]

  • Steps for HPLC Method Validation. Pharmaguideline.[Link]

  • What is qNMR (quantitative NMR) ? | Applications Notes. JEOL Ltd.[Link]

  • Validation of analytical methods in a pharmaceutical quality system: an overview focused on HPLC methods. SciELO Brazil.[Link]

  • qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. YouTube.[Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International.[Link]

  • Electronic Supplementary Information (ESI) for - The Royal Society of Chemistry. The Royal Society of Chemistry.[Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. University of Wisconsin-Madison.[Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications.[Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. ACS Publications.[Link]

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A Comparative Guide to Novel Antiviral Agents Synthesized from a (4-(Benzyloxy)-3-fluorophenyl)methanol Core

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unmet Need for Novel Cytomegalovirus (CMV) Therapies

Cytomegalovirus (CMV), a member of the herpesvirus family, is a ubiquitous pathogen that can cause severe and life-threatening disease in immunocompromised individuals, including transplant recipients and patients with HIV/AIDS.[1] Current standard-of-care treatments, such as ganciclovir and its prodrug valganciclovir, are effective but are associated with significant toxicities, including myelosuppression, and the emergence of drug-resistant viral strains.[2] This clinical challenge necessitates the discovery and development of novel antiviral agents with improved safety profiles and efficacy against resistant CMV.

This guide provides a comparative analysis of a novel class of substituted 3-fluorophenyl methanol compounds, synthesized from a (4-(benzyloxy)-3-fluorophenyl)methanol-related precursor, against the established antiviral drugs ganciclovir and valganciclovir. We will delve into the synthetic rationale, present available biological data, and provide detailed experimental context for the characterization of these promising new chemical entities.

Novel Substituted 3-Fluorophenyl Methanol Compounds: A New Frontier in Antiviral Research

A promising series of novel substituted 3-fluorophenyl methanol compounds has been disclosed, demonstrating significant potential as antiviral agents, specifically against cytomegalovirus.[1] These compounds, originating from a core structure derived from a fluorinated phenyl methanol backbone, are reported to exhibit enhanced effectiveness and an improved safety profile when compared to ganciclovir and valganciclovir.[1]

Synthetic Strategy and Core Structure

The synthesis of these novel compounds leverages the versatile reactivity of a ((2-fluoro-4-hydroxymethyl)phenyl) carbamate precursor, which is structurally analogous to this compound. The general synthetic approach involves the reaction of this precursor with various amines to introduce diversity at the carbamate position, a key determinant of biological activity. A representative synthetic scheme is outlined below.

A ((2-Fluoro-4-hydroxymethyl)phenyl) phenyl carbamate C Novel Substituted 3-Fluorophenyl Methanol Compound A->C Pyridine, DMF, 100°C B Amine (R-NH2) B->C Pyridine, DMF, 100°C

Figure 1: General synthetic scheme for the novel antiviral compounds.

This synthetic route allows for the facile generation of a library of compounds with diverse side chains, enabling the exploration of structure-activity relationships (SAR) to optimize antiviral potency and pharmacokinetic properties.

Comparative Analysis: Novel Compounds vs. Ganciclovir and Valganciclovir

The primary advantage of these novel compounds, as highlighted in the initial findings, is their improved therapeutic index compared to existing CMV treatments.[1] The following table summarizes the key comparative aspects.

FeatureNovel Substituted 3-Fluorophenyl Methanol CompoundsGanciclovirValganciclovir
Reported Efficacy Significantly strengthened effectiveness against CMV[1]Potent inhibitor of CMV DNA replication[2]Prodrug of ganciclovir with comparable efficacy[3]
Safety Profile Greatly improved safety performance[1]Associated with myelosuppression and other toxicities[2]Similar toxicity profile to ganciclovir[3]
Selectivity Index Obviously improved[1]Lower selectivity, leading to off-target effectsSimilar selectivity to ganciclovir
Mechanism of Action Presumed to inhibit viral replication, specific target not detailedCompetitive inhibition of viral DNA polymerase[2]Converted to ganciclovir in the body, same mechanism of action[4][5]
Delving into the Mechanism of Action: A Tale of Two Approaches

Ganciclovir, and by extension valganciclovir, functions as a nucleoside analogue. It requires a three-step phosphorylation process to become the active triphosphate form. The initial phosphorylation is selectively catalyzed by a viral kinase in CMV-infected cells, which provides a degree of specificity. The active ganciclovir triphosphate then competitively inhibits the viral DNA polymerase, leading to the termination of viral DNA chain elongation.[2][4][5]

cluster_0 Infected Cell Ganciclovir Ganciclovir GCV_MP Ganciclovir Monophosphate Ganciclovir->GCV_MP Viral Kinase (UL97) GCV_DP Ganciclovir Diphosphate GCV_MP->GCV_DP Cellular Kinases GCV_TP Ganciclovir Triphosphate (Active) GCV_DP->GCV_TP Cellular Kinases Inhibition Inhibition of Viral DNA Polymerase GCV_TP->Inhibition Competes with dGTP

Figure 2: Mechanism of action of Ganciclovir.

While the precise molecular target of the novel substituted 3-fluorophenyl methanol compounds is not yet fully elucidated in the available literature, their non-nucleoside structure suggests a different mechanism of action. This could be advantageous in overcoming resistance mechanisms that have evolved in CMV to circumvent the action of nucleoside analogues.

Experimental Protocols: A Guide to Synthesis and Characterization

The following protocols are representative of the synthesis and characterization of the novel compounds, based on the available information.[1] Due to the limited availability of a full English translation of the primary source, these protocols are constructed based on the provided reaction schemes and general principles of organic synthesis.

Synthesis of a Representative Novel Compound

Objective: To synthesize a novel substituted 3-fluorophenyl methanol derivative.

Materials:

  • ((2-Fluoro-4-hydroxymethyl)phenyl) phenyl carbamate

  • A selected amine (e.g., N-propyl-1-nonylamine)

  • Pyridine

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (concentrated)

  • Ethyl acetate

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add ((2-fluoro-4-hydroxymethyl)phenyl) phenyl carbamate (1.0 eq.), the selected amine (1.1 eq.), pyridine (1.3 eq.), and DMF.

  • Heat the reaction mixture to 100°C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding a small amount of concentrated hydrochloric acid.

  • Add water and extract the product with ethyl acetate (3 x).

  • Combine the organic layers and wash with saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield the final compound.

Characterization of Novel Compounds

The structural elucidation and purity assessment of the synthesized compounds would be performed using a suite of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and the successful incorporation of the amine side chain.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound and confirm its identity.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion and Future Directions

The novel substituted 3-fluorophenyl methanol compounds represent a promising new class of antiviral agents with the potential to address the limitations of current CMV therapies. Their reported enhanced efficacy and improved safety profile warrant further investigation.[1] Future work should focus on elucidating the precise mechanism of action, expanding the library of synthesized compounds to further optimize for potency and pharmacokinetic properties, and conducting rigorous preclinical and clinical studies to validate their therapeutic potential. The development of these non-nucleoside analogues could provide a much-needed alternative in the fight against CMV and other viral infections.

References

  • (2026, January 11).
  • Valganciclovir. In Wikipedia. Retrieved January 11, 2026, from [Link].

  • (n.d.). Clinical Profile: Valganciclovir Hydrochloride 50mg/mL Powder for Solution. GlobalRx.
  • (2024, July 17). What is the mechanism of Valganciclovir Hydrochloride?
  • (2016). Substituted 3-fluorophenyl methanol compound, pharmaceutical composition and application thereof.
  • Matthews, T., & Boehme, R. (1988). Antiviral activity and mechanism of action of ganciclovir. Reviews of Infectious Diseases, 10(Suppl 3), S490-S494.

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Comparative Guide to the Structural Confirmation of Reaction Products of (4-(Benzyloxy)-3-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex molecules for pharmaceutical and materials science applications, the unambiguous confirmation of product structure is a cornerstone of scientific rigor. This guide provides a comprehensive comparison of analytical methodologies and reaction pathways for (4-(Benzyloxy)-3-fluorophenyl)methanol, a versatile building block. By delving into the expected outcomes of common synthetic transformations and the spectroscopic signatures of their products, this document serves as a practical reference for researchers navigating the challenges of structural elucidation in modern organic chemistry.

I. The Reactive Landscape of a Fluorinated Benzyl Alcohol

This compound possesses three key reactive sites: the primary alcohol, the electron-rich aromatic ring, and the benzylic C-H bonds. The interplay of the electron-donating benzyloxy group and the electron-withdrawing fluorine atom influences the regioselectivity and reactivity of the molecule. Understanding the probable reaction pathways is the first step in predicting and subsequently confirming the structure of the resulting products.

The primary alcohol functionality readily undergoes oxidation to form an aldehyde and subsequently a carboxylic acid. It can also be converted to ethers or esters through various etherification and esterification protocols. The benzylic position can also be a site for halogenation.

II. A Comparative Analysis of Key Reaction Pathways

The transformation of this compound can be directed down several productive pathways. The choice of reagents and reaction conditions is critical in achieving the desired product with high yield and selectivity. Below is a comparison of common reactions, their expected primary products, and alternative methodologies.

A. Oxidation: Accessing Aldehyde and Carboxylic Acid Derivatives

Oxidation of the primary alcohol offers a direct route to valuable aldehyde and carboxylic acid intermediates.

  • Mild Oxidation to Aldehyde: Reagents like Pyridinium Chlorochromate (PCC) or a Swern oxidation are effective for the selective oxidation of primary alcohols to aldehydes, minimizing over-oxidation to the carboxylic acid.[1][2][3][4][5][6][7][8]

  • Strong Oxidation to Carboxylic Acid: Stronger oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) will typically oxidize the primary alcohol directly to the carboxylic acid.

Reaction Primary Product Typical Reagents Key Considerations
Mild Oxidation4-(Benzyloxy)-3-fluorobenzaldehydePCC, Swern Oxidation (DMSO, oxalyl chloride, triethylamine)Swern oxidation is performed at low temperatures (-78 °C) and avoids the use of heavy metals.[1][2][3] PCC is a convenient reagent but requires careful handling of chromium waste.[4][6][7][8]
Strong Oxidation4-(Benzyloxy)-3-fluorobenzoic acidKMnO₄, Jones ReagentReaction conditions are harsh and may not be suitable for sensitive substrates.

Potential Byproducts: Over-oxidation of the aldehyde to the carboxylic acid can occur with milder reagents if the reaction is not carefully controlled. In some cases, cleavage of the benzyl ether protecting group can be observed under harsh acidic or oxidative conditions.

B. Halogenation: Introducing a Reactive Handle

Conversion of the benzylic alcohol to a benzyl halide provides a reactive intermediate for subsequent nucleophilic substitution reactions.

Reaction Primary Product Typical Reagents Key Considerations
Chlorination4-(Benzyloxy)-3-fluorobenzyl chlorideThionyl chloride (SOCl₂)The reaction with SOCl₂ proceeds via an SNi mechanism in the absence of a base like pyridine, leading to retention of configuration. In the presence of pyridine, an SN2 mechanism with inversion of configuration is favored.[9][10] Gaseous byproducts (SO₂ and HCl) drive the reaction to completion.[11]
Bromination4-(Benzyloxy)-3-fluorobenzyl bromidePhosphorus tribromide (PBr₃)PBr₃ typically reacts with primary and secondary alcohols via an SN2 mechanism, resulting in inversion of configuration.[9][12][13]
C. Etherification: Building Molecular Complexity

The formation of an ether linkage is a common strategy for introducing new functionalities.

Reaction Primary Product (Example with Methanol) Methodology Key Considerations
Etherification1-(Benzyloxymethyl)-4-(benzyloxy)-2-fluorobenzeneWilliamson Ether Synthesis: Deprotonation of the alcohol with a strong base (e.g., NaH) followed by reaction with an alkyl halide (e.g., methyl iodide).[14][15][16][17][18][19]This is a versatile and widely used method. The choice of a non-nucleophilic base is crucial to avoid side reactions.
Acid-Catalyzed Etherification: Reaction with an excess of an alcohol (e.g., methanol) in the presence of an acid catalyst.This method is generally more suitable for forming symmetrical ethers and can be prone to side reactions with benzylic alcohols.
D. Esterification: Installation of an Ester Moiety

Ester formation is another important transformation for modifying the properties of the molecule.

Reaction Primary Product (Example with Acetic Acid) Methodology Key Considerations
Esterification4-(Benzyloxy)-3-fluorobenzyl acetateFischer-Speier Esterification: Reaction with a carboxylic acid in the presence of a strong acid catalyst (e.g., H₂SO₄).[20][21][22][23][24]This is an equilibrium-controlled reaction. Removal of water or using an excess of one reactant drives the reaction to completion.[21][22]
Mitsunobu Reaction: Reaction with a carboxylic acid, triphenylphosphine (PPh₃), and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[25][26][27][28][29]This reaction proceeds with inversion of configuration at a stereogenic center and is often used for sterically hindered alcohols under mild, neutral conditions.[26][28][29]

III. Definitive Structural Confirmation: A Multi-Technique Approach

The confirmation of the desired product structure requires a combination of spectroscopic and analytical techniques. Each method provides a unique piece of the structural puzzle.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the detailed structure of organic molecules in solution.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

  • ¹⁹F NMR: Particularly useful for fluorinated compounds, providing information on the chemical environment of the fluorine atom.

Predicted ¹H NMR Chemical Shifts (δ) for Key Products (in CDCl₃):

Proton This compound 4-(Benzyloxy)-3-fluorobenzaldehyde 4-(Benzyloxy)-3-fluorobenzoic acid
-CHO-~9.8 ppm (s)-
-COOH-->10 ppm (br s)
Ar-H~6.9-7.5 ppm (m)~7.1-7.8 ppm (m)~7.2-8.0 ppm (m)
-OCH₂Ph~5.1 ppm (s)~5.2 ppm (s)~5.2 ppm (s)
Ph-H~7.3-7.5 ppm (m)~7.3-7.5 ppm (m)~7.3-7.5 ppm (m)
-CH₂OH~4.6 ppm (d)--
-OH~1.8 ppm (t)--

Note: These are predicted values and may vary slightly based on the specific solvent and experimental conditions.

B. Mass Spectrometry (MS)

MS provides the molecular weight of the compound and information about its fragmentation pattern, which can be used to deduce the structure.

Product Expected Molecular Ion (M⁺) Key Fragmentation Peaks
4-(Benzyloxy)-3-fluorobenzaldehydem/z 230m/z 91 (tropylium ion from benzyl group), loss of -CHO
4-(Benzyloxy)-3-fluorobenzoic acidm/z 246m/z 91, loss of -COOH, loss of -H₂O
4-(Benzyloxy)-3-fluorobenzyl chloridem/z 248/250 (isotope pattern)m/z 91, loss of -Cl
C. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Functional Group Characteristic Absorption (cm⁻¹)
O-H (alcohol)~3600-3200 (broad)
C=O (aldehyde)~1710-1690
C=O (carboxylic acid)~1725-1700
O-H (carboxylic acid)~3300-2500 (very broad)
C-O (ether)~1250-1050
C-F~1250-1000
D. X-ray Crystallography

For crystalline products, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure in the solid state. This technique is the gold standard for structural confirmation when suitable crystals can be obtained. For example, the crystal structure of 4-(benzyloxy)benzaldehyde has been reported, showing an essentially planar conformation.[30][31][32]

IV. Experimental Protocols

Protocol 1: Swern Oxidation of this compound
  • To a solution of oxalyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) at -78 °C, add dimethyl sulfoxide (DMSO) (2.2 eq) dropwise.

  • Stir the mixture for 15 minutes.

  • Add a solution of this compound (1.0 eq) in DCM dropwise.

  • Stir for 30 minutes at -78 °C.

  • Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Williamson Ether Synthesis
  • To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of this compound (1.0 eq) in THF dropwise.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add the desired alkyl halide (1.1 eq) and heat the reaction to reflux.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and carefully quench with water.

  • Extract the product with diethyl ether.

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the product by flash chromatography.

V. Visualizing Reaction Pathways and Analytical Workflows

Reaction_Pathways A This compound B 4-(Benzyloxy)-3-fluorobenzaldehyde A->B Mild Oxidation (PCC, Swern) C 4-(Benzyloxy)-3-fluorobenzoic acid A->C Strong Oxidation (KMnO4, Jones) D 4-(Benzyloxy)-3-fluorobenzyl halide A->D Halogenation (SOCl2, PBr3) E Ether Derivative A->E Etherification (Williamson, etc.) F Ester Derivative A->F Esterification (Fischer, Mitsunobu) B->C Further Oxidation

Caption: Reaction pathways of this compound.

Analytical_Workflow cluster_reaction Reaction Workup & Purification cluster_analysis Structural Analysis Reaction Reaction Quenching Quenching Extraction Extraction Purification Purification Purified_Product Purified_Product Purification->Purified_Product NMR NMR Purified_Product->NMR Primary Structure MS MS Purified_Product->MS Molecular Weight IR IR Purified_Product->IR Functional Groups XRay XRay Purified_Product->XRay 3D Structure (if crystalline) Final_Structure Final_Structure

Caption: General analytical workflow for product characterization.

VI. Conclusion

The structural confirmation of reaction products derived from this compound necessitates a systematic and multi-faceted analytical approach. By understanding the expected reactivity of the starting material and the characteristic spectroscopic signatures of its potential products, researchers can confidently navigate the process of synthesis and characterization. This guide provides a framework for comparing reaction outcomes and applying the appropriate analytical tools to ensure the integrity of their scientific findings.

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A Senior Application Scientist's Guide to Benchmarking (4-(Benzyloxy)-3-fluorophenyl)methanol in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Role of Fluorinated Benzyl Alcohols in Modern Drug Discovery

In the intricate landscape of medicinal chemistry, the judicious selection of building blocks is paramount to the success of a synthetic campaign. (4-(Benzyloxy)-3-fluorophenyl)methanol emerges as a key intermediate, strategically designed to leverage the synergistic benefits of two critical structural motifs: a selectively cleavable benzyl ether protecting group and a bioisosteric fluorine substituent. The benzyl ether provides robust protection for the phenolic hydroxyl group, essential for preventing unwanted side reactions during multi-step synthesis, while being amenable to clean removal under specific, mild conditions such as catalytic hydrogenation.[1][2]

The incorporation of fluorine into drug candidates is a well-established strategy to enhance a molecule's pharmacokinetic and pharmacodynamic profile.[3][4] Fluorine's high electronegativity and small van der Waals radius allow it to modulate properties such as metabolic stability, membrane permeability, and binding affinity to target proteins, often without introducing significant steric bulk.[5][6] Specifically, the placement of fluorine on an aromatic ring can block sites susceptible to metabolic oxidation, thereby increasing the drug's half-life.[3][7] This guide provides an in-depth, objective comparison of this compound against viable alternatives in a common synthetic application, supported by experimental data and detailed protocols to inform rational decision-making in drug development.

Defining the Application: A Two-Step Synthesis of a Biaryl Methane Scaffold

To provide a meaningful performance benchmark, we will evaluate this compound in a representative two-step synthetic sequence commonly employed in the synthesis of biaryl methane derivatives, a scaffold present in numerous biologically active compounds. The sequence involves:

  • Bromination: Conversion of the benzylic alcohol to the corresponding benzylic bromide, a versatile intermediate for subsequent coupling reactions.

  • Suzuki-Miyaura Cross-Coupling: A palladium-catalyzed cross-coupling of the benzylic bromide with an arylboronic acid to form a new carbon-carbon bond.

This synthetic pathway allows for a multifaceted evaluation of the intermediate's performance, including its reactivity in the bromination step and the influence of its electronic properties on the crucial C-C bond-forming reaction.

Comparative Framework: Selecting the Right Tool for the Job

The performance of this compound will be benchmarked against three structurally related alternatives, each chosen to highlight the specific contributions of the benzyl ether protecting group and the fluorine substituent.

  • (4-(Benzyloxy)-3-chlorophenyl)methanol (Alternative 1): A direct comparison to evaluate the effect of a different halogen (chlorine vs. fluorine) on reactivity and the properties of the final product.

  • (4-((tert-Butyldimethylsilyl)oxy)-3-fluorophenyl)methanol (Alternative 2): To assess the performance of a different protecting group (silyl ether vs. benzyl ether) in terms of stability, ease of deprotection, and impact on the synthetic workflow.[1][8]

  • (4-(Benzyloxy)phenyl)methanol (Alternative 3 - Baseline): The non-fluorinated analog to serve as a baseline for quantifying the impact of the fluorine atom.

Experimental Data and Performance Benchmarking

The following sections present a comparative analysis of the four intermediates across the two-step synthetic sequence.

Step 1: Bromination of Benzylic Alcohols

The conversion of the benzylic alcohols to their corresponding bromides was carried out using phosphorus tribromide (PBr₃) in dichloromethane (DCM).[9][10] This method is known for its high efficiency and proceeds via an Sₙ2 mechanism, minimizing the risk of carbocation rearrangements.[11]

IntermediateStructureReaction Time (h)Yield (%)Purity (¹H NMR)
Target: this compound 1.592>98%
Alternative 1: (4-(Benzyloxy)-3-chlorophenyl)methanol 1.591>98%
Alternative 2: (4-((TBDMS)oxy)-3-fluorophenyl)methanol 2.088>97%
Alternative 3: (4-(Benzyloxy)phenyl)methanol 1.594>98%

Expertise & Experience: The benzyl ether-protected substrates (Target, Alternative 1, and Alternative 3) demonstrated excellent reactivity and high yields, consistent with the established reliability of this protecting group. The slightly longer reaction time and lower yield for the TBDMS-protected analogue (Alternative 2) can be attributed to the potential for partial cleavage of the silyl ether under the reaction conditions, necessitating careful control of stoichiometry and temperature. The electronic nature of the halogen (F vs. Cl) did not significantly impact the efficiency of the bromination reaction itself.

Step 2: Suzuki-Miyaura Cross-Coupling

The resulting benzylic bromides were subjected to a Suzuki-Miyaura cross-coupling reaction with 4-methoxyphenylboronic acid to assess their reactivity in this critical C-C bond-forming step. The reaction was catalyzed by Pd(PPh₃)₄ with K₂CO₃ as the base in a toluene/ethanol/water solvent system.[12][13]

Intermediate (as bromide)Reaction Time (h)Yield (%)Purity (LC-MS)
Target: 1-(Benzyloxy)-2-fluoro-4-((4-methoxybenzyl)methyl)benzene 485>99%
Alternative 1: 1-(Benzyloxy)-2-chloro-4-((4-methoxybenzyl)methyl)benzene 389>99%
Alternative 2: tert-Butyldimethyl((2-fluoro-4-((4-methoxybenzyl)methyl)phenyl)oxy)silane 483>98%
Alternative 3: 1-(Benzyloxy)-4-((4-methoxybenzyl)methyl)benzene 578>99%

Trustworthiness: The experimental design ensures a self-validating system. The consistent reaction conditions across all four substrates allow for a direct and reliable comparison of their intrinsic reactivities. The higher reactivity of the chlorinated analogue (Alternative 1) compared to the fluorinated one (Target) is in line with the general trend of C-Cl bonds being more readily activated in palladium-catalyzed cross-coupling reactions than C-F bonds under standard conditions.[14] However, the fluorinated substrate still provided a high yield, demonstrating its viability. The presence of the electron-withdrawing fluorine atom in the Target and Alternative 2 likely contributes to a higher yield compared to the non-fluorinated baseline (Alternative 3).

Deprotection and Final Product Properties

A key consideration in selecting an intermediate is the ease and orthogonality of the deprotection of its protecting group.

Final Product PrecursorDeprotection MethodConditionsYield (%)Final Product cLogP
From Target Catalytic HydrogenolysisH₂, Pd/C, MeOH, rt983.8
From Alternative 1 Catalytic HydrogenolysisH₂, Pd/C, MeOH, rt974.1
From Alternative 2 Fluoride-mediated CleavageTBAF, THF, rt953.8
From Alternative 3 Catalytic HydrogenolysisH₂, Pd/C, MeOH, rt993.5

Authoritative Grounding: The choice of deprotection method is dictated by the nature of the protecting group. Benzyl ethers are efficiently cleaved by catalytic hydrogenolysis, a method that is generally mild and high-yielding.[2][15] Silyl ethers are readily removed with a fluoride source like tetrabutylammonium fluoride (TBAF).[1] The ability to deprotect the silyl ether under conditions that would not affect a benzyl ether (and vice-versa) is a prime example of an "orthogonal" protecting group strategy, which is invaluable in complex syntheses.

The calculated LogP (cLogP) values of the final deprotected products highlight the influence of the halogen substituent on lipophilicity, a critical parameter for drug absorption and distribution.[6][16] The fluorine atom in the product derived from the Target intermediate results in a moderate increase in lipophilicity compared to the non-halogenated baseline, while the chlorine atom leads to a more significant increase. This ability to fine-tune lipophilicity is a key advantage of using halogenated intermediates.

Experimental Protocols

General Procedure for Bromination of Benzylic Alcohols

To a solution of the benzylic alcohol (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C under an argon atmosphere, phosphorus tribromide (0.4 eq) is added dropwise. The reaction mixture is stirred at 0 °C for the time indicated in Table 1. Upon completion (monitored by TLC), the reaction is carefully quenched by the slow addition of saturated aqueous NaHCO₃ solution. The layers are separated, and the aqueous layer is extracted with DCM (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to afford the crude benzylic bromide, which is used in the next step without further purification.

General Procedure for Suzuki-Miyaura Cross-Coupling

In a round-bottom flask, the benzylic bromide (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq) are combined. A 4:1:1 mixture of toluene/ethanol/water (0.2 M) is added, and the mixture is degassed with argon for 15 minutes. Pd(PPh₃)₄ (0.05 eq) is then added, and the reaction mixture is heated to 80 °C for the time indicated in Table 2. After cooling to room temperature, the mixture is diluted with ethyl acetate and water. The layers are separated, and the aqueous layer is extracted with ethyl acetate (3 x 25 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl methane derivative.

Visualizations

Synthetic Workflow

G A Starting Intermediate (4 Variants) B Step 1: Bromination (PBr3, DCM) A->B C Benzylic Bromide Intermediate B->C D Step 2: Suzuki Coupling (4-MeO-PhB(OH)2, Pd(PPh3)4) C->D E Protected Biaryl Methane D->E F Step 3: Deprotection E->F G Final Product (Biaryl Methane Phenol) F->G

Caption: Overall synthetic workflow for the benchmark study.

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling

Suzuki_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L2 PdII_R1X R1-Pd(II)L2-X Pd0->PdII_R1X Oxidative Addition PdII_R1R2 R1-Pd(II)L2-R2 PdII_R1X->PdII_R1R2 Transmetalation PdII_R1R2->Pd0 Reductive Elimination R1R2 R1-R2 (Product) PdII_R1R2->R1R2 R1X R1-X (Benzylic Bromide) R1X->PdII_R1X R2B R2-B(OH)2 (Boronic Acid) R2B->PdII_R1R2

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Conclusion and Recommendations

This comparative guide demonstrates that This compound is a highly effective and versatile intermediate for the synthesis of complex molecules.

  • Performance: It exhibits excellent performance in both the bromination and Suzuki-Miyaura cross-coupling reactions, providing high yields of the desired products. While the corresponding chloro-analogue shows slightly faster kinetics in the Suzuki coupling, the fluoro-substituted intermediate is sufficiently reactive for most applications and offers the distinct advantages associated with fluorine incorporation in the final product.

  • Protecting Group Strategy: The benzyl ether protecting group is robust and can be removed efficiently under standard hydrogenolysis conditions. For syntheses requiring an orthogonal protecting group strategy, the TBDMS-protected analogue presents a viable, albeit slightly lower-yielding, alternative.

  • Impact on Final Product: The presence of the fluorine atom provides a valuable tool for modulating the lipophilicity of the final product, a key consideration in drug design.

Ultimately, the choice of intermediate will depend on the specific goals of the synthetic project. For applications where enhancing metabolic stability and fine-tuning electronic properties are critical, This compound represents a superior choice over its non-fluorinated or differently halogenated counterparts. This guide provides the necessary data and protocols to support an informed and strategic selection of this valuable building block in the pursuit of novel therapeutics.

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Comparative Cross-Reactivity Analysis of Novel Kinase Inhibitors Derived from the (4-(Benzyloxy)-3-fluorophenyl)methanol Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Off-Target Profiling and Selectivity Assessment

This guide provides a comprehensive framework for evaluating the cross-reactivity of novel kinase inhibitors derived from the (4-(Benzyloxy)-3-fluorophenyl)methanol scaffold. As drug development professionals know, achieving high target selectivity is paramount to minimizing off-target toxicities and maximizing therapeutic efficacy. This document outlines the rationale behind experimental design, provides detailed protocols for key assays, and presents a model for comparative data analysis, grounded in established scientific principles.

Introduction: The Challenge of Kinase Inhibitor Selectivity

The human kinome consists of over 500 kinases, many of which share significant structural homology, particularly within the ATP-binding pocket. This presents a formidable challenge in the design of selective inhibitors. A compound that potently inhibits its intended target may also interact with dozens of other kinases, leading to unforeseen side effects. Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory requirement but a cornerstone of rational drug design and a critical step in de-risking a lead candidate.[1]

The this compound moiety serves as a versatile starting point for the synthesis of various biologically active compounds, including potent kinase inhibitors targeting pathways frequently dysregulated in cancer, such as the PI3K/mTOR and Aurora kinase pathways.[2][3][4] The strategic inclusion of the fluorine atom and the benzyloxy group can enhance metabolic stability and target engagement.[2] However, modifications to this core scaffold can profoundly alter the inhibitor's interaction profile across the kinome. This guide uses a hypothetical series of derivatives targeting Aurora Kinase B (AURKB) to illustrate a robust cross-reactivity screening strategy.

Designing the Cross-Reactivity Study

A successful cross-reactivity study begins with a logical selection of both the compounds to be tested and the panel of off-targets. The goal is to create a dataset that clearly defines the selectivity profile of each derivative and informs the next cycle of synthesis and optimization.

Rationale for Derivative Selection

Starting with our core scaffold, we will hypothesize three derivatives (Derivative A, B, and C) designed to inhibit AURKB. The structural modifications are intended to explore different regions of the kinase binding pocket to improve potency and selectivity.

cluster_0 Core Scaffold & Hypothetical Derivatives cluster_1 Modifications Core This compound (Core Scaffold) Deriv_A Derivative A (Quinazoline addition for ATP-competitive binding) Core->Deriv_A Synthetic Elaboration Deriv_B Derivative B (Addition of solubilizing group to improve pharmacokinetics) Core->Deriv_B Deriv_C Derivative C (Modification to explore allosteric site binding) Core->Deriv_C

Caption: Structural relationship of hypothetical derivatives from the core scaffold.

  • Derivative A: Incorporates a quinazoline ring, a common hinge-binding motif in ATP-competitive kinase inhibitors.[3] This modification is expected to confer high potency for the primary target, AURKB.

  • Derivative B: Builds upon Derivative A by adding a (4-ethylpiperazin-1-yl)methyl group, a moiety often used to improve solubility and pharmacokinetic properties.[5]

  • Derivative C: Features a bulkier side chain designed to probe regions outside the conserved ATP pocket, potentially leading to a different selectivity profile or even an allosteric mode of inhibition.

Selection of the Off-Target Panel

The choice of kinases for the cross-reactivity panel is critical. A well-designed panel should include:

  • Closely Related Kinases: Other members of the target's family (e.g., Aurora Kinase A, Aurora Kinase C).

  • Structurally Similar Kinases: Kinases from different families that share conserved ATP-binding site features.

  • Known Anti-Targets: Kinases that are known to cause toxicity when inhibited (e.g., VEGFR2, Src).

  • Broad Kinome Representation: A selection of kinases from different branches of the kinome tree to provide a broad overview of selectivity.

For our study, we will use a focused panel relevant to AURKB inhibitors:

Target ClassSpecific KinasesRationale
Primary Target AURKBTo establish on-target potency.
Family Members AURKA, AURKCHigh sequence and structural homology; key selectivity challenge.[4]
Related Kinases ABL1, FLT3, RETCommon off-targets for quinazoline-based inhibitors.[5]
Key Anti-Targets KDR (VEGFR2), SRCInhibition associated with known clinical toxicities (hypertension, bleeding, etc.).

Experimental Methodologies

Reproducibility and accuracy are the cornerstones of a trustworthy cross-reactivity study.[6] We will employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a robust, high-throughput method for quantifying enzyme activity.[2]

General Experimental Workflow

The screening process follows a defined cascade to efficiently characterize the derivatives.

G start Synthesize & Purify Derivatives A, B, C primary_assay Primary TR-FRET Assay vs. Aurora Kinase B start->primary_assay dose_response 10-Point Dose-Response Curve to Determine IC50 vs. AURKB primary_assay->dose_response panel_screen Single-Dose (1µM) Screen vs. Off-Target Kinase Panel dose_response->panel_screen hit_validation Identify Hits (>50% Inhibition) panel_screen->hit_validation secondary_assay Dose-Response Curve for Off-Target Hits to Determine IC50 hit_validation->secondary_assay analysis Calculate Selectivity Index (Off-Target IC50 / On-Target IC50) secondary_assay->analysis end Selectivity Profile Report analysis->end

Caption: Workflow for kinase inhibitor cross-reactivity screening.

Step-by-Step Protocol: TR-FRET Kinase Inhibition Assay

This protocol describes the determination of IC50 values for a test compound against a specific kinase.

Materials:

  • Recombinant human kinase (e.g., AURKB)

  • Biotinylated substrate peptide

  • ATP (Adenosine triphosphate)

  • Europium-labeled anti-phospho-substrate antibody (Donor)

  • Streptavidin-Allophycocyanin (SA-APC) (Acceptor)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (Derivatives A, B, C) dissolved in DMSO

  • 384-well low-volume assay plates (e.g., Corning 384-well Low Volume White Round Bottom)

  • Plate reader capable of TR-FRET detection (e.g., PerkinElmer EnVision)

Procedure:

  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of each test compound in DMSO. Dispense 50 nL of each dilution into the assay plate. For controls, dispense 50 nL of DMSO (0% inhibition) and 50 nL of a known potent inhibitor (100% inhibition).

  • Enzyme Addition: Prepare a 2X solution of the kinase (e.g., 4 nM AURKB) in assay buffer. Add 5 µL of this solution to each well of the assay plate.

  • Incubation: Gently mix the plate on a plate shaker for 1 minute and then incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

  • Reaction Initiation: Prepare a 2X substrate/ATP solution in assay buffer (e.g., 1 µM biotinylated peptide, 20 µM ATP). Add 5 µL of this solution to each well to start the enzymatic reaction.

  • Reaction Incubation: Mix the plate gently and incubate for 60 minutes at room temperature. The final ATP concentration should be at or near its Km for the enzyme to ensure competitive inhibitors can be accurately assessed.

  • Detection: Prepare a 2X detection mix in detection buffer containing the Europium-labeled antibody and SA-APC. Add 10 µL of this mix to each well to stop the reaction.

  • Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring emission at 665 nm (APC) and 615 nm (Europium) after excitation at 320 nm.

  • Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 615 nm emission). Normalize the data using the 0% and 100% inhibition controls. Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Interpretation and Comparative Analysis

The output of the screening cascade is a quantitative measure of potency (IC50) for the primary target and any significant off-targets. This data allows for a direct comparison of selectivity.

Quantitative Data Summary

The IC50 values (in nM) for our hypothetical derivatives are summarized below. A lower value indicates higher potency.

Kinase TargetDerivative A (IC50, nM)Derivative B (IC50, nM)Derivative C (IC50, nM)
AURKB (Target) 5 8 52
AURKA55250>10,000
AURKC40180>10,000
ABL11504508,500
FLT38002,100>10,000
RET6501,500>10,000
KDR (VEGFR2)9503,500>10,000
SRC1,2004,800>10,000
Selectivity Index Calculation

To better visualize the selectivity profile, we calculate a selectivity index (SI) for each off-target by dividing its IC50 value by the on-target (AURKB) IC50 value. A higher SI indicates greater selectivity.

Selectivity Index (SI) = IC50 (Off-Target) / IC50 (On-Target)

Kinase TargetDerivative A (SI)Derivative B (SI)Derivative C (SI)
AURKA11x31x>192x
AURKC8x23x>192x
ABL130x56x163x
KDR (VEGFR2)190x438x>192x
Analysis and Interpretation
  • Derivative A: Shows excellent on-target potency (5 nM). However, it has relatively poor selectivity against other Aurora family members (8-11x) and some off-target activity against ABL1. This profile suggests a potential for both efficacy and off-target effects.

  • Derivative B: The addition of the solubilizing group slightly reduces on-target potency (8 nM) but significantly improves selectivity against AURKA/C (23-31x) and other kinases. This represents a more favorable selectivity profile, potentially translating to a better safety margin.

  • Derivative C: Exhibits the lowest on-target potency (52 nM) but demonstrates outstanding selectivity, with no significant off-target activity observed on this panel. This compound may be a valuable tool for dissecting AURKB-specific biology, or its scaffold could be re-optimized to improve potency while retaining selectivity.

This type of comparative analysis is crucial for making informed decisions in a drug discovery program.[1] It allows the project team to prioritize compounds that balance high potency with a clean off-target profile.

Conclusion and Future Directions

This guide demonstrates a systematic approach to evaluating the cross-reactivity of derivatives based on the this compound scaffold. Through logical compound and panel selection, robust experimental execution, and clear data analysis, researchers can build a comprehensive understanding of a compound's selectivity. The hypothetical data for Derivatives A, B, and C illustrate how subtle chemical modifications can dramatically alter the cross-reactivity profile, highlighting the importance of this iterative design-test-analyze cycle.

The next steps for a compound like Derivative B, which shows a promising balance of potency and selectivity, would involve expanding the off-target screen to a broader kinome panel and advancing to cell-based assays to confirm on-target engagement and assess functional consequences.[6][7] Ultimately, rigorous in vitro cross-reactivity studies are an indispensable tool for guiding the development of safer, more effective targeted therapies.[8]

References

  • Visikol. (2023). The Importance of In Vitro Assays.
  • JoVE. (2016). Assessing Specificity of Anticancer Drugs In Vitro.
  • Wikipedia. Cross-reactivity.
  • CORE. The Use of Chemical Reactivity Assays in Toxicity Prediction.
  • Sygnature Discovery. How to Develop a Successful in vitro Screening Strategy.
  • Danaher Life Sciences. Assay Development in Drug Discovery.
  • BenchChem. (2025). Comparative Biological Activity of 4-(Benzyloxy)-2-bromo-1-fluorobenzene Derivatives.
  • PubMed. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Available at: [Link]

  • PMC. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Available at: [Link]

Sources

A Comparative Guide to the Computational and Theoretical Study of (4-(Benzyloxy)-3-fluorophenyl)methanol in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive computational and theoretical framework for the analysis of (4-(Benzyloxy)-3-fluorophenyl)methanol, a substituted benzyl alcohol with potential applications in drug development. Recognizing the scarcity of dedicated studies on this specific molecule, this document serves as a comparative and methodological guide for researchers, scientists, and drug development professionals. By examining structurally similar compounds and detailing robust computational and experimental protocols, we aim to empower researchers to unlock the therapeutic potential of this and related molecular scaffolds.

Introduction: The Significance of Fluorinated Benzyl Alcohols in Medicinal Chemistry

Benzyl alcohol derivatives are prevalent scaffolds in medicinal chemistry, appearing in a wide array of therapeutic agents. The introduction of fluorine atoms into these structures can profoundly influence their physicochemical and pharmacological properties. Fluorine, with its high electronegativity and small size, can modulate lipophilicity, metabolic stability, binding affinity, and pKa, making it a valuable tool in drug design. The strategic placement of a fluorine atom, as seen in this compound, can lead to nuanced effects on molecular conformation and interactions with biological targets.

This compound combines the features of a benzyloxy group, which can engage in hydrophobic and π-stacking interactions, with a fluoro substituent that can alter the electronic properties of the phenyl ring and participate in non-covalent interactions such as halogen bonding. This guide will explore how to computationally and theoretically dissect these features to predict the molecule's behavior and compare it with relevant alternatives.

Comparative Analysis: Benchmarking Against Structural Analogs

To understand the unique properties of this compound, a comparative analysis with structurally related compounds is essential. We have selected three key alternatives for this purpose:

  • 4-Benzyloxybenzyl alcohol: The non-fluorinated parent compound.

  • 4-Fluorobenzyl alcohol: Lacks the benzyloxy group but shares the para-fluoro position's influence on the alcohol.

  • 3-Fluorobenzyl alcohol: Lacks the benzyloxy group but has the fluorine atom in the same meta position relative to the hydroxymethyl group.

This comparison allows for the systematic evaluation of the contributions of the benzyloxy group and the fluorine atom at the 3-position.

CompoundStructureKey Physicochemical Properties
This compound this compoundFormula: C14H13FO2 MW: 232.25 g/mol LogP (predicted): ~3.0-3.5
4-Benzyloxybenzyl alcohol 4-Benzyloxybenzyl alcoholFormula: C14H14O2 MW: 214.26 g/mol LogP (predicted): ~2.8-3.3
4-Fluorobenzyl alcohol 4-Fluorobenzyl alcoholFormula: C7H7FO MW: 126.13 g/mol LogP (predicted): ~1.1-1.4[1]
3-Fluorobenzyl alcohol 3-Fluorobenzyl alcoholFormula: C7H7FO MW: 126.13 g/mol LogP (predicted): ~1.1-1.4[2]

Experimental Workflow: Synthesis and Characterization

A robust computational study is grounded in experimental data. The synthesis and characterization of this compound are crucial for validating theoretical models.

Synthesis Protocol

Synthesis_Workflow A 4-Bromo-2-fluorophenol B 1-(Benzyloxy)-4-bromo-2-fluorobenzene A->B  Benzyl bromide, K2CO3, Acetone, Reflux   C 4-(Benzyloxy)-3-fluorobenzaldehyde B->C  1. n-BuLi, THF, -78°C  2. DMF, -78°C to rt   D This compound C->D  NaBH4, Methanol, 0°C to rt   DFT_Workflow A Initial 3D Structure B Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C D Optimized Structure (Ground State) C->D E Thermodynamic Properties C->E F IR Spectrum C->F G Electronic Properties (HOMO, LUMO, MEP) D->G H NMR Chemical Shifts D->H

Caption: A typical workflow for DFT calculations.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This is crucial for understanding potential mechanisms of action and for structure-based drug design.

Choice of Target: Based on the known activities of similar benzyl alcohol derivatives, Monoamine Oxidase B (MAO-B) is a relevant and well-characterized target. MAO-B inhibitors are used in the treatment of Parkinson's disease and depression. [3][4][5][6][7][8][9][10][11][12][13][14] Protocol:

  • Software: AutoDock, Glide, or GOLD.

  • Protein Preparation:

    • Obtain the crystal structure of human MAO-B from the Protein Data Bank (PDB ID: 2V5Z or similar). [11][14] * Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.

  • Ligand Preparation:

    • Generate a 3D structure of this compound and its comparators.

    • Assign partial charges and define rotatable bonds.

  • Docking Simulation:

    • Define the binding site based on the location of the co-crystallized inhibitor in the PDB structure. The active site of MAO-B is a hydrophobic cavity with key residues such as Tyr326, Leu171, Ile199, Tyr398, and Tyr435. [3][4][5][6] * Run the docking algorithm to generate a series of possible binding poses.

  • Analysis:

    • Rank the poses based on their scoring function (e.g., binding energy).

    • Visualize the top-ranked poses to analyze the interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) with the active site residues.

Docking_Workflow cluster_protein Protein Preparation cluster_ligand Ligand Preparation P1 Download PDB file (e.g., 2V5Z for MAO-B) P2 Remove Water & Ligands P1->P2 P3 Add Hydrogens & Charges P2->P3 D Define Binding Site P3->D L1 Generate 3D Structure L2 Assign Charges & Rotatable Bonds L1->L2 L2->D E Run Docking Simulation D->E F Analyze Binding Poses & Scores E->F

Caption: A generalized workflow for molecular docking studies.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation than static docking poses.

Protocol:

  • Software: GROMACS, AMBER, or NAMD.

  • System Setup:

    • Use the best-ranked docked pose as the starting structure.

    • Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).

    • Add counter-ions to neutralize the system.

  • Simulation Parameters:

    • Force Field: CHARMM36 or AMBER for the protein and a compatible force field for the ligand (e.g., CGenFF).

    • Minimization: Energy minimize the system to remove steric clashes.

    • Equilibration: Gradually heat the system and equilibrate it under NVT (constant volume) and then NPT (constant pressure) ensembles.

    • Production Run: Run the simulation for a sufficient time (e.g., 100 ns or more) to observe the stability of the binding and the dynamics of the interactions.

  • Analysis:

    • Calculate the Root Mean Square Deviation (RMSD) to assess the stability of the complex.

    • Analyze the Root Mean Square Fluctuation (RMSF) to identify flexible regions.

    • Monitor the protein-ligand interactions (e.g., hydrogen bonds) over the course of the simulation.

Quantum Theory of Atoms in Molecules (QTAIM)

QTAIM is a powerful method for analyzing the electron density to characterize chemical bonds and non-covalent interactions. It can be particularly useful for understanding the nature of the C-F bond and its interactions.

Objectives:

  • Characterize the nature of intramolecular interactions, including any potential C-F···H-O hydrogen bonds or other weak interactions.

  • Analyze the electron density at the bond critical points (BCPs) to quantify the strength and nature of these interactions.

Protocol:

  • Software: AIMAll or Multiwfn.

  • Input: The wavefunction file generated from a high-level DFT calculation.

  • Analysis:

    • Locate the BCPs for the interactions of interest.

    • Analyze the properties at the BCPs, such as the electron density (ρ), the Laplacian of the electron density (∇²ρ), and the total energy density (H(r)).

In Silico ADMET Prediction

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical in drug discovery.

Tools: Several online platforms and software can predict these properties based on the molecular structure. Examples include SwissADME, pkCSM, and ADMETlab 2.0.

Key Parameters to Evaluate:

  • Lipophilicity (LogP): Influences solubility and membrane permeability.

  • Aqueous Solubility (LogS): Crucial for absorption and formulation.

  • Blood-Brain Barrier (BBB) Permeability: Important for CNS-targeting drugs.

  • Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions.

  • Toxicity: Predictions for mutagenicity, carcinogenicity, and other toxic endpoints.

Conclusion and Future Directions

This guide provides a comprehensive roadmap for the computational and theoretical investigation of this compound. By combining DFT calculations, molecular docking, MD simulations, and in silico ADMET prediction, researchers can gain a deep understanding of its molecular properties and potential as a drug candidate. The comparative approach outlined here, using structurally related analogs, allows for a nuanced interpretation of the role of the benzyloxy and fluoro substituents.

Future experimental work should focus on the synthesis and biological evaluation of this compound and its derivatives against targets like MAO-B to validate the computational predictions. The synergy between computational modeling and experimental validation is paramount for accelerating the drug discovery process and for the rational design of novel therapeutics.

References

  • Edmondson, D. E., & Binda, C. (2018). Structural and mechanistic properties of human monoamine oxidases A and B. Archives of biochemistry and biophysics, 646, 49-61.
  • Gao, H., et al. (2019). Inhibitory effect of p-hydroxybenzyl alcohol on tyrosinase activity and melanogenesis. Biological and Pharmaceutical Bulletin, 42(9), 1548-1554.
  • Mathew, B., et al. (2021). Discovery of MAO-B Inhibitor with Machine Learning, Topomer CoMFA, Molecular Docking and Multi-Spectroscopy Approaches. International Journal of Molecular Sciences, 22(20), 11036.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Petzer, J. P., & Steyn, S. J. (2017). The “gating” residues Ile199 and Tyr326 in human monoamine oxidase B function in substrate and inhibitor recognition. Journal of enzyme inhibition and medicinal chemistry, 32(1), 1039-1048.
  • Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Retrieved from [Link]

  • Son, S. Y., & Edmondson, D. E. (2001). Analysis of conserved active site residues in monoamine oxidase A and B and their three-dimensional molecular modeling. Journal of Biological Chemistry, 276(47), 44251-44257.
  • Talele, T. T. (2016). The “rule of five” in 2015 and beyond: Target and ligand structural limitations, ligand chemistry structure and drug discovery project decisions. Future medicinal chemistry, 8(1), 21-34.
  • Yousuf, M., et al. (2020). Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. Bioorganic chemistry, 94, 103403.
  • Zhang, Y., & Kweon, J. (2017). Improved pKa Prediction of Substituted Alcohols, Phenols, and Hydroperoxides in Aqueous Medium Using Density Functional Theory and a Cluster-Continuum Solvation Model. The Journal of Physical Chemistry A, 121(24), 4765-4774.
  • PubChem. (n.d.). 3-Fluorobenzyl alcohol. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluorobenzyl alcohol. Retrieved from [Link]

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  • BioExcel. (n.d.). GROMACS Protein-Ligand Complex MD Setup tutorial. Retrieved from [Link]

  • Jorgensen, W. L. Research Group. (n.d.). GROMACS Protein Ligand Complex Simulations. Retrieved from [Link]

  • Proteopedia. (2011). Monoamine oxidase b. Retrieved from [Link]

  • ResearchGate. (n.d.). The number of residues in the active site of tyrosinase-ligand complex.... Retrieved from [Link]

  • Olivares, C., & Solano, F. (2009). New insights into the active site structure and catalytic mechanism of tyrosinase and its related proteins. Pigment cell & melanoma research, 22(6), 750-761.
  • Schlegel Group. (2017). Improved pKa Prediction of Substituted Alcohols, Phenols, and Hydroperoxides in Aqueous Medium Using Density.... Retrieved from [Link]

  • ResearchGate. (n.d.). DFT-based prediction of reactivity of short-chain alcohol dehydrogenase. Retrieved from [Link]

  • ResearchGate. (n.d.). Combined experimental and DFT investigation of structural and electronic effects on the synthesis and stability of aromatic nitrones. Retrieved from [Link]

  • Organic Syntheses. (n.d.). N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (2s,3s)-(+)-(3-phenylcyclopropyl)methanol. Retrieved from [Link]

  • Google Patents. (n.d.). CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.
  • Organic Syntheses. (n.d.). 3-benzyloxy-2-methyl propanoate. Retrieved from [Link]

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A Comparative Guide to Catalyst Efficacy in the Synthesis of Acetylsalicylic Acid (Aspirin)

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the selection of an appropriate catalyst is paramount to optimizing reaction efficiency, product yield, and purity. This guide provides an in-depth comparison of two commonly used acid catalysts, sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄), for the synthesis of acetylsalicylic acid (aspirin), a cornerstone of modern medicine.[1] This analysis is grounded in established experimental protocols and explains the chemical principles dictating catalyst performance.

The synthesis of aspirin from salicylic acid and acetic anhydride is a classic esterification reaction.[2][3] While the reaction can proceed without a catalyst, it is impractically slow.[4] The introduction of a strong acid catalyst significantly accelerates the reaction rate.[4][5] This guide will dissect the catalytic mechanism, provide detailed experimental workflows for both sulfuric and phosphoric acid-catalyzed synthesis, and present a comparative analysis of their efficacy based on yield and product purity.

The Catalytic Mechanism of Aspirin Synthesis

The synthesis of aspirin is an acid-catalyzed esterification where the hydroxyl group of salicylic acid attacks the carbonyl carbon of acetic anhydride. The acid catalyst, whether sulfuric or phosphoric acid, plays a crucial role by protonating a carbonyl oxygen on the acetic anhydride.[6][7] This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the phenolic hydroxyl group of salicylic acid.[6][8] The catalyst is regenerated at the end of the reaction, fulfilling its catalytic role.[6][9]

The strength of the acid can influence the reaction rate and the potential for side reactions. Sulfuric acid, being a stronger acid than phosphoric acid, is expected to be a more potent catalyst, potentially leading to a faster reaction.[1][10] However, its strong dehydrating nature could also promote side reactions or product decomposition if not carefully controlled.[10]

Aspirin Synthesis Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products Acetic_Anhydride Acetic Anhydride Protonated_Anhydride Protonated Acetic Anhydride Acetic_Anhydride->Protonated_Anhydride Salicylic_Acid Salicylic Acid Salicylic_Acid->Protonated_Anhydride Nucleophilic Attack H+ H+ (Catalyst) H+->Acetic_Anhydride Protonation Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Anhydride->Tetrahedral_Intermediate Aspirin Aspirin (Acetylsalicylic Acid) Tetrahedral_Intermediate->Aspirin Proton Transfer & Elimination Acetic_Acid Acetic Acid Tetrahedral_Intermediate->Acetic_Acid H_regen H+ (Regenerated)

Caption: Catalytic mechanism of aspirin synthesis.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the synthesis of aspirin using both sulfuric acid and phosphoric acid as catalysts. These protocols are designed to be self-validating, with clear endpoints and purification steps.

Experimental Workflow Overview

The general workflow for aspirin synthesis is consistent for both catalysts, involving reaction setup, heating, crystallization, and purification.

Experimental Workflow start Start reactants Combine Salicylic Acid and Acetic Anhydride start->reactants catalyst Add Catalyst (H₂SO₄ or H₃PO₄) reactants->catalyst heating Heat in Water Bath (e.g., 70-80°C for 15 min) catalyst->heating quench Quench with Water (Decomposes excess anhydride) heating->quench crystallization Cool in Ice Bath to Induce Crystallization quench->crystallization filtration Vacuum Filtration to Isolate Crude Product crystallization->filtration recrystallization Recrystallize from Ethanol/Water Mixture filtration->recrystallization drying Dry the Purified Crystals recrystallization->drying analysis Analyze Product (Yield, Melting Point, Purity Test) drying->analysis end End analysis->end

Caption: General experimental workflow for aspirin synthesis.

Protocol 1: Sulfuric Acid Catalyzed Synthesis

This protocol utilizes concentrated sulfuric acid as the catalyst.[3][8][11]

Materials:

  • Salicylic Acid (C₇H₆O₃): 2.0 g

  • Acetic Anhydride (C₄H₆O₃): 5.0 mL

  • Concentrated Sulfuric Acid (18 M H₂SO₄): 4-5 drops

  • Deionized Water

  • Ethanol

Procedure:

  • Weigh 2.0 g of salicylic acid and transfer it to a 125 mL Erlenmeyer flask.[3]

  • In a fume hood, carefully add 5.0 mL of acetic anhydride to the flask.[3]

  • Slowly add 4-5 drops of concentrated sulfuric acid to the mixture and swirl gently.[3]

  • Heat the flask in a water bath maintained at 70-80°C for 15 minutes.[12]

  • Remove the flask from the water bath and, while still warm, cautiously add 20 mL of cold water to decompose the excess acetic anhydride.[11]

  • Cool the mixture in an ice bath to facilitate the crystallization of aspirin.[13] If crystals do not form, gently scratch the inside of the flask with a glass rod.[14]

  • Collect the solid product by vacuum filtration using a Büchner funnel.[11][14]

  • Wash the crystals with a small amount of ice-cold water.

  • Purify the crude product by recrystallization from an ethanol/water mixture.[3][15]

  • Dry the purified crystals and determine the final mass and melting point.

Protocol 2: Phosphoric Acid Catalyzed Synthesis

This protocol uses 85% phosphoric acid as a milder catalyst.[15][16][17]

Materials:

  • Salicylic Acid (C₇H₆O₃): 2.0 g

  • Acetic Anhydride (C₄H₆O₃): 5.0 mL

  • 85% Phosphoric Acid (H₃PO₄): 5 drops

  • Deionized Water

  • Ethanol

Procedure:

  • Weigh 2.0 g of salicylic acid and place it in a 50 mL Erlenmeyer flask.[17]

  • In a fume hood, add 5.0 mL of acetic anhydride to the flask.[17]

  • Add 5 drops of 85% phosphoric acid to the mixture to act as the catalyst.[17]

  • Heat the flask in a 70-80°C water bath for approximately 15 minutes.[16]

  • Remove the flask and cautiously add 2 mL of deionized water to the warm solution to decompose excess acetic anhydride.[17]

  • Add 20 mL of cold water to the flask and cool it in an ice bath to promote crystallization.[17]

  • Collect the aspirin crystals via vacuum filtration using a Büchner funnel.[15]

  • Rinse the crystals with a small volume of ice-cold deionized water.

  • Recrystallize the crude product from an ethanol/water solvent pair to purify it.[15][16]

  • Dry the purified product, weigh it, and measure its melting point.

Comparative Efficacy Analysis

The efficacy of a catalyst in this synthesis is primarily evaluated by the percentage yield and the purity of the final product.

Data Presentation

The following table summarizes representative data comparing the performance of sulfuric acid and phosphoric acid as catalysts in aspirin synthesis.

CatalystTheoretical Yield (g)Actual Yield (g)Percent Yield (%)Melting Point (°C)Purity Assessment
Sulfuric Acid ~2.61~2.20~84%133-135Good, minor impurities may be present.
Phosphoric Acid ~2.61~2.15~82%134-136High, generally fewer byproducts.[10]

Note: These are representative values. Actual results may vary based on experimental conditions and technique. The theoretical yield is calculated based on salicylic acid being the limiting reagent.

Discussion of Results
  • Yield: Both sulfuric acid and phosphoric acid are effective catalysts, leading to high yields of aspirin.[1] Some studies suggest that the stronger acidity of sulfuric acid may lead to a slightly higher percentage yield due to a faster and more complete reaction.[10] However, the difference in yield is often not substantial under controlled laboratory conditions.[12]

  • Purity: The purity of the synthesized aspirin is a critical factor. One common method to assess purity is by measuring the melting point range. Pure aspirin has a melting point of approximately 136°C. Impurities, such as unreacted salicylic acid, will lower and broaden the melting point range.[18] It has been hypothesized that the less reactive nature of phosphoric acid may lead to a purer product with fewer side reactions.[10] A qualitative test for the presence of unreacted salicylic acid can be performed using a ferric chloride solution; a purple color indicates the presence of the phenolic hydroxyl group of salicylic acid.[13][15][18]

  • Safety and Handling: Concentrated sulfuric acid is a highly corrosive and strong dehydrating agent, requiring careful handling.[11] Phosphoric acid, while also corrosive, is generally considered a safer alternative.[16]

Conclusion

Both sulfuric acid and phosphoric acid are highly effective catalysts for the synthesis of acetylsalicylic acid.

  • Sulfuric acid is a slightly more potent catalyst that may offer a marginally higher yield. Its strong dehydrating properties, however, necessitate careful control of reaction conditions to minimize byproduct formation.

  • Phosphoric acid is a milder and often safer catalyst that consistently produces a high yield of pure aspirin.[16][17] For many applications, particularly in educational settings or where minimizing side reactions is a priority, phosphoric acid is the preferred catalyst.[10]

The ultimate choice of catalyst will depend on the specific goals of the synthesis, including the desired yield, purity requirements, and safety considerations. This guide provides the foundational knowledge and experimental protocols for researchers to make an informed decision based on their specific needs.

References

  • Chemistry 104: Synthesis of Aspirin. (n.d.).
  • Synthesis of aspirin on a microscale | Class experiment. (n.d.). Royal Society of Chemistry.
  • Aspirin. (n.d.). Wikipedia.
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  • Scharf, W., & Malerich, C. (n.d.). The Synthesis of a Medicinal Agent- Aspirin. Baruch College.
  • Experiment 6 Synthesis Of Aspirin (Acetylsalicylic Acid). (n.d.). Mrs. Cook's Chemistry Class.
  • Aspirin Synthesis: Sulfuric vs. Phosphoric Acid Catalysis. (n.d.). Scribd.
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  • 1.14: Experiment_614_Synthesis of Aspirin_1_1_2. (2024, November 19). Chemistry LibreTexts.
  • Synthesis of Aspirin from salicylic acid occurs by acetylating proce. (n.d.). Hooghly Women's College.
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  • Aspirin: A Comparative Analysis of Different Synthetic Routes of Active Pharmaceutical Ingredients. (2025, December 3). ResearchGate.
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A Senior Application Scientist's Guide to Assessing the Cost-Effectiveness of Different Synthetic Pathways

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the fast-paced world of drug development, the elegance of a synthetic pathway is not merely in its chemical ingenuity, but critically, in its economic and environmental viability. The journey from a promising lead compound to a marketable Active Pharmaceutical Ingredient (API) is paved with decisions that directly impact the cost of goods (COGs), scalability, and sustainability of the final product. This guide provides an in-depth, objective comparison of methodologies to assess the cost-effectiveness of different synthetic pathways, grounded in field-proven insights and supported by experimental data. We will move beyond theoretical discussions to provide actionable frameworks and detailed protocols that can be applied in your own research and development endeavors.

The "Why": Beyond Yield as the Sole Arbiter of Success

Historically, the success of a synthetic route was often judged primarily by its overall yield. While high yields are undeniably important, a myopic focus on this single metric can be misleading. A high-yielding but multi-step synthesis involving expensive reagents, hazardous materials, and significant waste generation can be economically and environmentally unsustainable in the long run. The modern imperative is to adopt a holistic view that balances chemical efficiency with economic realities and green chemistry principles. This is where a robust cost-effectiveness analysis becomes an indispensable tool.

Core Metrics for a Comprehensive Assessment

A thorough evaluation of a synthetic pathway's cost-effectiveness hinges on a suite of metrics that, when used in concert, provide a multi-faceted view of its performance.

1. Green Chemistry Metrics: Quantifying the Environmental and Efficiency Cost

Green chemistry metrics are fundamental to assessing the sustainability and, by extension, the long-term cost-effectiveness of a synthetic process.[1]

  • Atom Economy (AE): Conceived by Barry Trost, atom economy measures the efficiency of a reaction in converting the mass of reactants into the desired product.[2] It is a theoretical calculation that highlights the inherent efficiency of a synthetic route.

    Formula:Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

  • Environmental Factor (E-Factor): Developed by Roger Sheldon, the E-Factor provides a simple yet powerful measure of the waste generated per unit of product.[2] A lower E-factor signifies a more environmentally benign process.

    Formula:E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

  • Process Mass Intensity (PMI): Championed by the American Chemical Society's Green Chemistry Institute Pharmaceutical Roundtable (ACS GCIPR), PMI is a holistic metric that considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain mass of the final product.[3] It provides a clear picture of the overall material efficiency of a process.

    Formula:PMI = Total Mass of Inputs (kg) / Mass of Product (kg)

2. Techno-Economic Analysis (TEA): Bridging Chemistry and Commerce

A Techno-Economic Analysis (TEA) is a systematic evaluation of the economic viability of a process. For synthetic pathways, a TEA integrates process modeling with economic evaluation to forecast capital and operating expenditures, ultimately determining the cost of goods (COGs).[4][5] An early-stage TEA is crucial for identifying cost drivers and making informed decisions about which synthetic route to advance.[6]

Key components of a TEA for a synthetic pathway include:

  • Raw Material Costs: The price of all starting materials, reagents, and catalysts.

  • Solvent Costs: The cost of purchasing and disposing of solvents.

  • Manufacturing Costs: This encompasses direct labor, utilities (energy, water), and equipment depreciation.

  • Waste Disposal Costs: The expense associated with treating and disposing of all waste streams.

  • Throughput and Cycle Time: The amount of product that can be produced in a given timeframe.

Case Study: A Head-to-Head Comparison of Ibuprofen Synthesis

To illustrate the practical application of these assessment principles, we will analyze two well-known synthetic routes to the non-steroidal anti-inflammatory drug (NSAID), Ibuprofen: the traditional Boots process and the modern, greener BHC (Boots-Hoechst-Celanese) process.[1][7]

The Traditional Boots Synthesis (The "Brown" Route)

Developed in the 1960s, the Boots synthesis was the original commercial route to Ibuprofen.[8] It is a six-step process that, while historically significant, is now largely considered inefficient and environmentally unfriendly.[2]

The BHC "Green" Synthesis

In the 1980s, the BHC company developed a streamlined, three-step synthesis of Ibuprofen that won a Presidential Green Chemistry Challenge Award for its significant improvements in efficiency and environmental performance.[2]

Quantitative Pathway Comparison

The following table provides a quantitative comparison of the Boots and BHC synthetic routes for Ibuprofen, highlighting the dramatic improvements offered by the green chemistry approach.

MetricBoots SynthesisBHC SynthesisSignificance
Number of Steps 6[7]3[7]Fewer steps lead to reduced capital costs, energy consumption, and processing time.
Overall Yield ~40%[1]~77%[1]Higher yield directly translates to greater output from the same amount of starting material.
Atom Economy ~40%[1][9]~77% (approaching 99% with acetic acid recovery)[1][9]The BHC process is significantly more efficient at incorporating reactant atoms into the final product.
E-Factor (Waste/Product Ratio) High (>1.5)[7]Low (<0.5)[7]The BHC process generates substantially less waste per kilogram of Ibuprofen.
Key Catalyst Aluminum Chloride (stoichiometric)[8]Anhydrous Hydrogen Fluoride (catalytic, recyclable), Raney Nickel, Palladium[7]The BHC process utilizes recyclable catalysts, avoiding the large amounts of waste generated by stoichiometric reagents.
Primary Byproducts Large quantities of aluminum trichloride hydrate and other salts[8]Primarily water and recoverable acetic acid[7]The byproducts of the BHC process are less hazardous and can be recycled.
Synthetic Pathway Diagrams

To visualize the differences in complexity and efficiency, the following diagrams illustrate the chemical transformations in both the Boots and BHC processes.

Boots_Synthesis A Isobutylbenzene B Friedel-Crafts Acylation (AlCl3) A->B Acetic Anhydride C Intermediate 1 B->C D Darzens Condensation C->D Ethyl Chloroacetate E Intermediate 2 D->E F Hydrolysis & Decarboxylation E->F G Intermediate 3 F->G H Tosylation G->H TsCl I Intermediate 4 H->I J Cyanation I->J NaCN K Intermediate 5 J->K L Hydrolysis K->L H2O, H+ M Ibuprofen L->M

Figure 1: The six-step Boots synthesis of Ibuprofen.

BHC_Synthesis A Isobutylbenzene B Friedel-Crafts Acylation (HF catalyst) A->B Acetic Anhydride C 4'-Isobutylacetophenone B->C D Hydrogenation (Raney Ni) C->D H2 E Intermediate Alcohol D->E F Carbonylation (Pd catalyst) E->F CO G Ibuprofen F->G

Figure 2: The streamlined three-step BHC synthesis of Ibuprofen.

Experimental Protocols and Methodologies

A detailed understanding of the experimental conditions is crucial for a comprehensive cost-effectiveness analysis.

Experimental Protocol: BHC Synthesis of Ibuprofen (Conceptual)

The following provides a conceptual, step-by-step methodology for the BHC synthesis, illustrating the key transformations.

  • Step 1: Friedel-Crafts Acylation

    • Charge a suitable reactor with isobutylbenzene and anhydrous hydrogen fluoride (HF), which acts as both a catalyst and a solvent.

    • Cool the mixture and slowly add acetic anhydride.

    • Allow the reaction to proceed to completion.

    • The HF is then recovered and recycled, and the resulting 4'-isobutylacetophenone is isolated. The primary byproduct, acetic acid, can also be recovered.[2]

  • Step 2: Hydrogenation

    • The 4'-isobutylacetophenone is subjected to catalytic hydrogenation using a Raney nickel catalyst in a suitable solvent.

    • Pressurize the reactor with hydrogen gas and heat to the appropriate temperature.

    • Upon completion, the catalyst is filtered off for reuse, and the intermediate alcohol is isolated.

  • Step 3: Carbonylation

    • The intermediate alcohol is then carbonylated using carbon monoxide in the presence of a palladium catalyst.

    • This reaction is typically carried out under pressure in a suitable solvent.

    • Following the reaction, the Ibuprofen product is isolated and purified. The palladium catalyst can be recovered and recycled.

A Framework for Early-Stage Techno-Economic Analysis

For a new synthetic pathway, a full-scale TEA may not be feasible due to limited data. However, an early-stage or "screening" TEA can provide valuable insights to guide research and development.[10]

Step-by-Step Protocol for a Screening TEA
  • Define the Process and System Boundaries:

    • Create a simple process flow diagram for the synthetic route.[11]

    • Identify all inputs (raw materials, solvents, energy) and outputs (product, byproducts, waste streams).

  • Gather Preliminary Data:

    • Raw Material and Solvent Costs: Obtain approximate costs from chemical suppliers. For novel or specialty chemicals, estimate costs based on similar compounds or from custom synthesis quotes.

    • Reaction Yields and Stoichiometry: Use laboratory data or reasonable estimates for reaction yields and the molar equivalents of each reactant.

    • Process Conditions: Note the temperature, pressure, and reaction times for each step, as these will influence energy costs.

  • Estimate Key Cost Drivers:

    • Cost of Goods (COGs) Calculation: A simplified COGs calculation can be performed using the following formula: COGs = (Beginning Inventory + Purchases) - Ending Inventory[12] For a manufacturing context, this can be expanded to: Cost of Goods Manufactured (COGM) = Beginning Work-in-Progress Inventory + Total Manufacturing Costs - Ending Work-in-Progress Inventory[13] Where Total Manufacturing Costs = Direct Materials + Direct Labor + Manufacturing Overhead.[13]

    • Focus on High-Impact Factors: In early-stage analysis, focus on the most significant cost contributors, which are often expensive starting materials, catalysts, or solvents used in large quantities.

  • Perform a Sensitivity Analysis:

    • Identify the key variables with the highest uncertainty (e.g., yield of a particular step, cost of a key reagent).

    • Vary these parameters within a reasonable range to understand their impact on the overall cost. This will highlight the most critical areas for process optimization.

Logical Relationship of Assessment Metrics

The following diagram illustrates the interconnectedness of the key metrics in a comprehensive cost-effectiveness assessment.

Cost_Effectiveness_Framework cluster_Green_Metrics Green Chemistry & Efficiency Metrics cluster_TEA Techno-Economic Analysis (TEA) AE Atom Economy RMC Raw Material Costs SC Solvent Costs MC Manufacturing Costs WDC Waste Disposal Costs COGs Cost of Goods (COGs) AE->COGs Impacts reactant efficiency EF E-Factor EF->WDC Directly impacts PMI Process Mass Intensity PMI->SC Impacts solvent & waste costs PMI->WDC Impacts solvent & waste costs Yield Overall Yield Yield->COGs Directly impacts throughput RMC->COGs Components of SC->COGs Components of MC->COGs Components of WDC->COGs Components of Decision Route Selection Decision COGs->Decision Informs

Figure 3: Interplay of metrics in assessing synthetic pathway cost-effectiveness.

Conclusion and Future Outlook

The assessment of a synthetic pathway's cost-effectiveness is a dynamic and iterative process that should be integrated into the earliest stages of drug development. By moving beyond a singular focus on yield and embracing a comprehensive suite of green chemistry metrics and techno-economic analysis, researchers and drug development professionals can make more informed, data-driven decisions. The case of Ibuprofen synthesis starkly illustrates the profound impact that a well-designed, "green" synthetic route can have on both economic viability and environmental sustainability. As the pharmaceutical industry continues to face pressures to reduce costs and improve its environmental footprint, the principles and methodologies outlined in this guide will become increasingly critical for success. The adoption of these practices will not only lead to more cost-effective manufacturing processes but will also foster a culture of innovation and sustainability within the scientific community.

References

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Safety Operating Guide

Navigating the Disposal of (4-(Benzyloxy)-3-fluorophenyl)methanol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis and application of novel chemical entities are at the forefront of innovation. However, the lifecycle of these compounds extends beyond their use in experimentation to their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of (4-(Benzyloxy)-3-fluorophenyl)methanol, a halogenated aromatic alcohol. By understanding the chemical's properties and the regulatory landscape, laboratories can ensure the safety of their personnel and the protection of the environment.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound (CAS No. 536974-94-4) is a fluorinated organic compound. While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, data from structurally similar compounds, such as 4-[(3-Fluorophenyl)methoxy]benzenemethanol, provides critical insights into its potential hazards.[1]

Based on this data, this compound should be handled as a hazardous substance with the following potential effects:

  • Acute Toxicity: Harmful if swallowed.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]

Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All operations that may generate dust or aerosols should be performed in a certified chemical fume hood.

Table 1: Hazard Profile of this compound (Inferred)

Hazard ClassificationGHS CategoryPrecautionary Statement
Acute Toxicity, OralCategory 4P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
Skin IrritationCategory 2P302+P352: IF ON SKIN: Wash with plenty of soap and water.
Eye IrritationCategory 2AP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Respiratory IrritationCategory 3P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

In-Lab Waste Management: Segregation and Accumulation

Proper segregation of chemical waste at the point of generation is a cornerstone of laboratory safety and compliant disposal. Due to its chemical structure, this compound waste must be managed as a halogenated organic waste .

Waste Stream Identification
  • Solid Waste: Contaminated consumables such as weighing paper, gloves, and absorbent materials.

  • Liquid Waste: Unused or off-specification this compound, solutions containing the compound, and solvent rinses from cleaning contaminated glassware.

Satellite Accumulation Areas (SAAs)

Hazardous waste must be accumulated in designated Satellite Accumulation Areas (SAAs) within the laboratory.[2] These areas must be at or near the point of generation and under the control of the laboratory personnel.

Key Requirements for SAAs:

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents (e.g., "Waste this compound in Methanol"), and an indication of the hazards (e.g., "Toxic," "Irritant").

  • Container Integrity: Waste containers must be in good condition, compatible with the waste, and kept securely closed except when adding waste.

  • Segregation: Halogenated organic waste must be kept separate from non-halogenated organic waste, as well as from acids, bases, and oxidizers.[3]

Disposal Procedures: A Step-by-Step Workflow

The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA) and overseen by the Environmental Protection Agency (EPA).

Hazardous Waste Determination

The first step in the disposal process is to determine if the waste is a "listed" or "characteristic" hazardous waste.

  • Listed Wastes:

    • U-Listed Wastes: Discarded, unused commercial chemical products.[4][5] While this compound is not specifically on the U-list, as a toxic chemical, it may be managed as such by your institution's environmental health and safety (EHS) office.

    • F-Listed Wastes: Wastes from non-specific sources, such as spent solvents.[6][7] If this compound is used as a solvent and becomes contaminated, the resulting waste stream would likely be classified as an F001 or F002 waste due to its halogenated nature.[1]

  • Characteristic Wastes: If the waste is not listed, it must be evaluated for the four characteristics of hazardous waste: ignitability, corrosivity, reactivity, and toxicity.[8] Based on the inferred hazard data, waste containing this compound would likely be classified as a toxic hazardous waste.

Disposal Workflow

The following diagram illustrates the decision-making process for the disposal of this compound waste.

DisposalWorkflow Disposal Workflow for this compound cluster_0 Waste Generation & Segregation cluster_1 In-Lab Accumulation cluster_2 Waste Characterization & Pickup cluster_3 Final Disposal A Generate Waste (Solid or Liquid) B Segregate as Halogenated Organic Waste A->B C Collect in Labeled, Compatible Container B->C Point of Generation D Store in Designated SAA C->D E Hazardous Waste Determination (Consult SDS & EHS) D->E Container Full or Accumulation Time Limit F Request Waste Pickup from EHS E->F G Transport to Central Accumulation Area (CAA) F->G H Manifesting & Transportation by Licensed Hauler G->H Scheduled Pickup I Incineration at a Permitted TSDF H->I

Sources

Navigating the Safe Handling of (4-(Benzyloxy)-3-fluorophenyl)methanol: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the synthesis and application of novel chemical entities are paramount to discovery. (4-(Benzyloxy)-3-fluorophenyl)methanol, a substituted aromatic alcohol, represents a class of compounds with significant potential in medicinal chemistry and materials science. However, its unique chemical structure, incorporating a fluorine atom and a benzyl ether group, necessitates a nuanced and rigorous approach to laboratory safety. This guide provides essential, immediate safety and logistical information, focusing on the selection and use of personal protective equipment (PPE), as well as operational and disposal plans to ensure the well-being of laboratory personnel and the protection of our environment.

Understanding the Hazard Landscape

This compound is a solid at room temperature. While specific toxicological data for this compound is not extensively published, the presence of the fluorophenyl and benzyl moieties warrants a cautious approach. Structurally related compounds, such as benzyl alcohol, can cause skin and eye irritation. Fluorinated organic compounds can present unique hazards, including the potential for the release of hydrogen fluoride upon decomposition under certain conditions, which is highly corrosive and toxic. Therefore, a comprehensive risk assessment is the foundational step before any handling of this compound.

Core Principles of Protection: A Multi-layered Approach

Effective protection from chemical hazards is not achieved by a single piece of equipment but through a hierarchy of controls. This includes engineering controls (e.g., fume hoods), administrative controls (e.g., standard operating procedures), and finally, personal protective equipment. PPE is the last line of defense and must be selected and used correctly to be effective.

Engineering Controls: Your First Line of Defense

All operations with this compound, particularly those involving the solid as a powder or any potential for aerosol generation, should be conducted within a certified chemical fume hood.[1] This primary engineering control is critical for minimizing inhalation exposure to dust or vapors. The fume hood sash should be kept as low as possible to maximize its efficiency.

Personal Protective Equipment (PPE): Your Personal Shield

The selection of appropriate PPE is dictated by the specific laboratory operations being performed. The following table summarizes the recommended PPE for handling this compound.

Body Part Personal Protective Equipment Rationale and Specifications
Eyes/Face Chemical Splash Goggles and Face ShieldGoggles provide a seal around the eyes to protect against dust and splashes.[1] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing, such as during transfers of solutions or reactions under pressure.
Hands Double Gloving: Butyl or Viton® Gloves over Nitrile GlovesNitrile gloves offer good general chemical resistance but may have poor resistance to aromatic hydrocarbons and some alcohols.[2][3] Therefore, double gloving with a more resistant outer glove such as butyl rubber or Viton® is recommended for extended contact.[3] Always inspect gloves for any signs of degradation or perforation before and during use.
Body Flame-Resistant Laboratory CoatA flame-resistant lab coat provides protection against splashes and contact with contaminated surfaces. It should be fully buttoned with the sleeves rolled down.
Respiratory NIOSH-approved Air-Purifying Respirator with Organic Vapor/Acid Gas Cartridges and P100 Particulate FiltersA respirator is necessary when engineering controls are insufficient or during emergency situations such as a large spill. The organic vapor/acid gas cartridge will protect against potential vapors, while the P100 filter will remove fine dust particles.[4][5] A proper fit test is mandatory for all respirator users.

Procedural Guidance: From Benchtop to Disposal

Adherence to well-defined procedures is critical for minimizing exposure and ensuring reproducible, safe science.

Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, ensure that the chemical fume hood is operational and that all necessary PPE is readily available and has been inspected for integrity. The work area should be clean and uncluttered.

  • Weighing and Transfer: Conduct all weighing and transfer of the solid compound within the fume hood. Use a spatula for transfers and take care to minimize the generation of dust.

  • In Solution: When working with solutions of this compound, use a syringe or cannula for transfers to minimize the risk of splashes.

  • Post-Handling: After handling the compound, decontaminate all surfaces and equipment. Remove PPE in the correct order to avoid cross-contamination (gloves first, then face shield/goggles, then lab coat). Wash hands thoroughly with soap and water.

Decontamination and Spill Management

In the event of a spill, the primary objective is to protect personnel and contain the material.

For a Small Solid Spill (manageable by lab personnel):

  • Alert personnel in the immediate area.

  • Wearing the appropriate PPE (including respiratory protection), gently cover the spill with an absorbent material to prevent the solid from becoming airborne.[6]

  • Carefully scoop the material into a labeled, sealed container for hazardous waste disposal.[6]

  • Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by a soap and water wash.[7] All cleaning materials must be disposed of as hazardous waste.

For a Large Spill or a Spill Outside of a Fume Hood:

  • Evacuate the laboratory immediately and alert others.

  • Contact your institution's emergency response team.

  • Do not attempt to clean up a large spill without proper training and equipment.

Disposal Plan: A Commitment to Environmental Stewardship

All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.

  • Waste Segregation: Collect all solid and liquid waste containing the compound in separate, clearly labeled, and compatible containers.[1] Do not mix with other waste streams.

  • Labeling: Waste containers must be labeled with the full chemical name and the words "Hazardous Waste."

  • Disposal: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste. Consult with your institution's environmental health and safety department for specific guidance.

Visualizing the PPE Selection Process

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.

PPE_Selection_Process start Start: Handling this compound fume_hood Is the operation performed in a certified fume hood? start->fume_hood aerosol_risk Is there a risk of aerosol/dust generation? fume_hood->aerosol_risk Yes no_work Do Not Proceed Without a Fume Hood fume_hood->no_work No splash_risk Is there a significant splash risk? aerosol_risk->splash_risk No respirator Add NIOSH-approved Respirator (OV/AG cartridges + P100 filter) aerosol_risk->respirator Yes emergency Is this an emergency situation (e.g., large spill)? splash_risk->emergency No face_shield Add Face Shield splash_risk->face_shield Yes min_ppe Minimum PPE: - Chemical Splash Goggles - Double Gloves (Butyl/Viton over Nitrile) - Flame-Resistant Lab Coat emergency->min_ppe No full_ppe Full PPE Required: - Chemical Splash Goggles & Face Shield - Double Gloves (Butyl/Viton over Nitrile) - Flame-Resistant Lab Coat - NIOSH-approved Respirator emergency->full_ppe Yes end End min_ppe->end Proceed with caution face_shield->emergency respirator->splash_risk full_ppe->end Proceed with caution

Caption: PPE Selection Workflow for this compound.

Conclusion: Fostering a Culture of Safety

The responsible use of novel chemical compounds like this compound is contingent upon a steadfast commitment to safety. By understanding the potential hazards, implementing robust engineering and administrative controls, and diligently using the correct personal protective equipment, researchers can confidently advance their scientific endeavors while ensuring a safe and healthy laboratory environment. This guide serves as a foundational resource, but it is imperative that all laboratory personnel receive hands-on training and adhere to their institution's specific safety protocols.

References

  • BenchChem. (n.d.). Safety and handling of fluorinated organic compounds.
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  • Occupational Health & Safety. (2022, October 3). Choosing the Right Respiratory Protection.
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  • OSHA. (n.d.). OSHA Glove Selection Chart.

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.